2,3,6-Trimethylheptane
Description
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Structure
3D Structure
Properties
CAS No. |
4032-93-3 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,3,6-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 |
InChI Key |
IHPXJGBVRWFEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3,6-Trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the key physical properties of 2,3,6-trimethylheptane (CAS No. 4032-93-3), a branched-chain alkane. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other relevant fields who require accurate and detailed information on this compound. The guide synthesizes data from authoritative sources to ensure scientific integrity and provides context for the practical application of this knowledge.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] As a member of the alkane family, its branched structure significantly influences its physical and chemical characteristics, distinguishing it from its straight-chain isomer, n-decane.[4] Understanding these properties is crucial for its application in areas such as fuel formulation, as a solvent, and as a reference compound in various analytical techniques. This guide offers a detailed examination of its fundamental physical constants, solubility profile, and other relevant physicochemical data.
Molecular and Chemical Identity
A clear understanding of the molecular and chemical identity of this compound is the cornerstone of its scientific application. This information is critical for stoichiometric calculations, analytical characterization, and regulatory compliance.
Molecular Structure:
The structural arrangement of this compound, with three methyl groups attached to a seven-carbon chain, is fundamental to its physical properties. This branching lowers the melting point and alters the boiling point compared to its linear isomer.
Caption: Molecular structure of this compound.
Key Identifiers:
| Identifier | Value | Source(s) |
| Molecular Formula | C10H22 | [1][2][3][5] |
| Molecular Weight | 142.28 g/mol | [1][2][3][5] |
| CAS Registry Number | 4032-93-3 | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These values are essential for predicting its behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Melting Point | -53.99°C | [5][6] |
| Boiling Point | 155 - 157.3°C at 760 mmHg | [5][7][8] |
| Density | 0.73 - 0.735 g/cm³ | [5][7][8] |
| Refractive Index | 1.4108 - 1.413 | [5][7][8] |
| Flash Point | 41.5°C | [5][8] |
| Vapor Pressure | 3.58 mmHg at 25°C | [2][5] |
Solubility Profile
The solubility of a compound is a critical parameter, particularly in drug development and chemical synthesis. This compound, being a nonpolar alkane, exhibits a predictable solubility pattern based on the "like dissolves like" principle.[4]
-
Polar Solvents: Its solubility in polar solvents such as water is extremely low and often considered negligible.[4] This is due to the absence of polar functional groups that can form hydrogen bonds or dipole-dipole interactions with water molecules.[4]
-
Nonpolar Solvents: this compound is readily soluble in nonpolar organic solvents like hexane, toluene, and other hydrocarbons.[4]
-
Temperature Effects: As with most hydrocarbons, its solubility in nonpolar solvents tends to increase with higher temperatures.[4]
Experimental Protocols: Determination of Physical Properties
To ensure the trustworthiness of the reported data, it is essential to understand the methodologies used for their determination. Below are outlines of standard experimental protocols for measuring key physical properties.
Workflow for Physical Property Determination:
Caption: Conceptual workflow for the determination and validation of physical properties.
1. Boiling Point Determination (Ebulliometry):
-
Principle: The boiling point is measured as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: An ebulliometer, which allows for precise measurement under controlled pressure.
-
Procedure:
-
A purified sample of this compound is placed in the ebulliometer.
-
The apparatus is heated, and the temperature is monitored with a calibrated thermometer.
-
The temperature at which the liquid boils and a stable reflux is established is recorded as the boiling point.
-
The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.
-
2. Density Measurement (Pycnometry):
-
Principle: Density is determined by measuring the mass of a known volume of the substance.
-
Apparatus: A pycnometer, a glass flask with a precise volume.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample of this compound, ensuring no air bubbles are present, and weighed again.
-
The temperature of the sample is recorded.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3. Refractive Index Measurement (Refractometry):
-
Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance.
-
Apparatus: A calibrated refractometer.
-
Procedure:
-
A small drop of the this compound sample is placed on the prism of the refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into focus.
-
The refractive index is read directly from the instrument's scale.
-
The temperature is controlled and recorded, as the refractive index is temperature-dependent.
-
Conclusion
The physical properties of this compound presented in this guide provide a solid foundation for its use in scientific research and industrial applications. The data, sourced from reputable chemical databases and literature, offer a reliable reference for professionals in the field. The outlined experimental methodologies underscore the importance of rigorous and standardized procedures in generating high-quality scientific data.
References
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- Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem.[Link]
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2,3,6-trimethylheptane chemical structure and IUPAC name
An In-depth Technical Guide to 2,3,6-Trimethylheptane: Structure, Properties, and Synthesis
Introduction
This compound is a saturated, branched-chain alkane with the chemical formula C₁₀H₂₂.[1] As an isomer of decane, its unique structural arrangement of methyl groups along a heptane backbone imparts specific physicochemical properties that are of significant interest in the fields of fuel science, organic synthesis, and analytical chemistry. The branching affects properties such as boiling point, viscosity, and combustion characteristics, making it a valuable compound for research in fuel formulation and as a reference standard in analytical techniques like gas chromatography.[2]
This guide provides a comprehensive overview of this compound, detailing its chemical structure and IUPAC nomenclature, physicochemical properties, viable synthetic routes, and methods for analytical characterization. It is intended for researchers and professionals who require a deep technical understanding of this specific hydrocarbon.
Chemical Identity and Nomenclature
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures that every distinct compound has a unique and unambiguous name based on its molecular structure.
IUPAC Name Derivation
The name this compound is determined through a systematic process:
-
Identify the Longest Carbon Chain (Parent Chain): The longest continuous chain of carbon atoms in the molecule consists of seven carbons. Therefore, the parent name of the alkane is "heptane".[3]
-
Identify and Name the Substituents: There are three single-carbon branches attached to the main chain. These are all "methyl" groups.
-
Number the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from right to left in the standard representation gives the methyl groups positions 2, 3, and 6.[3] Numbering from left to right would yield positions 2, 5, and 6. The set {2, 3, 6} is lower than {2, 5, 6}, making it the correct choice.
-
Assemble the Full Name: The number of identical substituents is indicated by a prefix ("tri-" for three). The full, systematic IUPAC name is therefore This compound .[4]
Chemical Structure and Identifiers
The structure is unambiguously defined by its IUPAC name and can be represented in various formats.
Caption: 2D Skeletal and Condensed Structure of this compound.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | [1][4][5] |
| CAS Number | 4032-93-3 | [1][5][6] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC(C)CCC(C)C(C)C | [1][7] |
| InChI | InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 | [1][5][6] |
| InChIKey | IHPXJGBVRWFEJB-UHFFFAOYSA-N |[1][5][7] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. As a nonpolar alkane, it exhibits low reactivity and is immiscible with polar solvents like water.[2]
Table 2: Physicochemical Data for this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 142.28 | g/mol | [4] |
| Exact Mass | 142.172151 | Da | [1] |
| Density | 0.7385 | g/cm³ | [2] |
| Boiling Point | ~428-429 | K | [8] |
| Melting Point | 157.46 | K | [8] |
| Vapor Pressure | 3.58 | mmHg at 25°C | [9][10] |
| Enthalpy of Vaporization (ΔvapH°) | 47.3 | kJ/mol | [5][11] |
| Solubility | Extremely low in water; soluble in nonpolar organic solvents. | - | [2] |
| Octanol/Water Partition Coeff. (logP) | 3.715 | - |[8][11] |
Synthesis and Experimental Protocols
The targeted synthesis of a specific, highly branched alkane like this compound requires a controlled, multi-step approach. Simpler methods like the Friedel-Crafts alkylation of a smaller alkane are unsuitable because the carbocation intermediates are prone to rearrangements, which would result in a complex and inseparable mixture of isomers rather than the desired product.[12]
A more reliable strategy involves constructing the carbon skeleton using reactions that form carbon-carbon bonds at specific positions, such as the Grignard reaction.[12]
Protocol: Synthesis via Grignard Reagent Addition
This protocol describes a robust, albeit hypothetical, method for synthesizing this compound. The key step is the reaction between a Grignard reagent and a ketone to form the C10 backbone, followed by reduction to the final alkane.
Objective: To synthesize this compound from commercially available precursors.
Reactants and Materials:
-
3-Methyl-2-pentanone
-
Isobutylmagnesium bromide (prepared from isobutyl bromide and magnesium turnings)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Tosyl chloride
-
Pyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Standard inert atmosphere glassware
Methodology:
-
Step 1: Grignard Reaction
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add isobutylmagnesium bromide in anhydrous diethyl ether.
-
Cool the flask to 0°C in an ice bath.
-
Add 3-methyl-2-pentanone dropwise to the Grignard solution with constant stirring. The causality here is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and creating the tertiary alcohol precursor.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride, followed by extraction with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 2,3,6-trimethyl-3-heptanol.
-
-
Step 2: Deoxygenation via Tosylate Reduction
-
Dissolve the crude alcohol in pyridine and cool to 0°C.
-
Slowly add tosyl chloride. The pyridine acts as a base to neutralize the HCl byproduct, driving the formation of the tosylate ester. This step is crucial because the tosylate group is an excellent leaving group, unlike the hydroxyl group.
-
After the reaction is complete, perform an aqueous workup to remove pyridine and isolate the crude tosylate.
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Add the tosylate dropwise to the LiAlH₄ suspension. The LiAlH₄ acts as a powerful reducing agent, displacing the tosylate group with a hydride ion (Sɴ2 reaction) to yield the final alkane product.
-
Carefully quench the excess LiAlH₄, perform an aqueous workup, and extract the product.
-
-
Step 3: Purification and Analysis
-
Purify the final product by fractional distillation, collecting the fraction at the expected boiling point.
-
Characterize the purified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[12]
-
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A Technical Guide to the Laboratory Synthesis of 2,3,6-Trimethylheptane
Foreword: The Strategic Importance of Defined Branched Alkanes
Highly branched alkanes represent a critical class of compounds, not only as the backbone of high-octane fuels but also as specialized solvents, lubricants, and reference standards in various scientific fields. While industrial processes like catalytic reforming and isomerization excel at producing bulk mixtures of branched alkanes to boost the overall octane number of gasoline, they lack the precision required for generating specific, high-purity isomers.[1][2][3][4][5][6] For researchers, scientists, and drug development professionals, access to a single, well-characterized isomer such as 2,3,6-trimethylheptane (C₁₀H₂₂) is paramount for applications demanding chemical inertness, specific viscosity, and predictable physical properties.
This guide provides an in-depth exploration of targeted synthetic pathways for this compound, moving beyond the industrial-scale paradigm. We will focus on laboratory-scale methodologies that offer high selectivity and yield, grounded in fundamental principles of modern organic chemistry. The protocols described herein are designed as self-validating systems, with an emphasis on the causality behind each experimental step, empowering the researcher to not only replicate the synthesis but also to adapt it based on available resources and desired outcomes.
Chapter 1: Molecular Architecture and Retrosynthetic Analysis
The key to any successful synthesis is a logical deconstruction of the target molecule. The structure of this compound offers several potential C-C bond disconnections. A robust retrosynthetic strategy prioritizes disconnections that lead to readily available and inexpensive starting materials and utilize high-yielding, reliable reactions.
For this compound, the most strategic disconnection is at the C3-C4 bond. This disconnection breaks the molecule into two fragments: a sec-butyl group and an isopentyl (isoamyl) group. This choice is advantageous because it sets up a classic coupling reaction between two distinct alkyl fragments, a challenge well-addressed by modern organometallic chemistry.
Caption: Workflow for organocuprate-based synthesis.
Detailed Experimental Protocol
Materials & Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Lithium metal (wire or shot)
-
Copper(I) iodide (CuI)
-
2-Bromobutane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Protocol:
-
Preparation of Isopentyllithium:
-
Under an inert atmosphere, add lithium metal (2.2 eq.) to a three-neck flask containing anhydrous diethyl ether.
-
Slowly add isopentyl bromide (1.0 eq.) dropwise via syringe to the stirred suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the organolithium reagent. The solution will appear cloudy.
-
-
Formation of Lithium Di(isopentyl)cuprate:
-
In a separate flask under an inert atmosphere, prepare a slurry of CuI (0.5 eq.) in anhydrous diethyl ether.
-
Cool this CuI slurry to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared isopentyllithium solution (2.0 eq. relative to CuI) via cannula or syringe to the cold, stirred CuI slurry.
-
Causality Check: This order of addition (organolithium to the copper salt) at low temperature is critical. It prevents side reactions and ensures the formation of the desired Gilman reagent, which typically appears as a darker, more homogeneous solution.
-
-
Coupling Reaction:
-
While maintaining the temperature at -78 °C, add 2-bromobutane (1.0 eq. relative to the Gilman reagent) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This safely decomposes any remaining reactive organometallic species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the ether solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Quantitative Data Summary
| Reactant | Molar Ratio (eq.) | Key Parameters | Expected Yield |
| Isopentyl Bromide | 1.0 | Used to generate isopentyllithium | - |
| Lithium Metal | 1.1 (per R-Br) | Slight excess to ensure full conversion | - |
| Copper(I) Iodide | 0.5 | Forms the cuprate from 2 eq. of R-Li | - |
| 2-Bromobutane | 1.0 | The electrophile in the coupling step | - |
| Overall Reaction | - | Temp: -78°C to RT; Time: 12-16 h | 70-85% |
Chapter 3: Alternative Pathway via Grignard Reagent and Deoxygenation
An alternative, albeit more lengthy, approach involves building the carbon skeleton with a Grignard reaction followed by removing the resulting hydroxyl group. This method is a cornerstone of organic synthesis and relies on the powerful nucleophilicity of Grignard reagents towards carbonyl compounds. [7][8][9][10][11]
Overall Reaction Scheme
-
Grignard Addition: Isobutylmagnesium bromide is added to 4-methyl-2-pentanone to form the tertiary alcohol, 2,3,6-trimethylheptan-2-ol.
-
Deoxygenation: The alcohol is converted into a better leaving group (e.g., a tosylate) and then reduced to the alkane.
Synthesis and Deoxygenation Workflow
Caption: Two-stage synthesis via Grignard reaction and deoxygenation.
Methodological Discussion
While this route is synthetically valid, it presents several challenges compared to the organocuprate method. The overall process involves more steps, which typically lowers the final yield. The deoxygenation step, in particular, requires careful handling of reagents like tosyl chloride (a lachrymator) and lithium aluminum hydride (pyrophoric).
Causality Insight: The choice between these two pathways is a classic example of synthetic strategy. The organocuprate route is more convergent and efficient, directly forming the target C-C bond. The Grignard route is more linear and less atom-economical. For a target molecule like a simple alkane, the directness of the Corey-House reaction makes it the superior choice for laboratory synthesis.
Chapter 4: Product Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and chromatographic techniques provides a definitive structural proof.
| Property | Value / Expected Data | Source(s) |
| Molecular Formula | C₁₀H₂₂ | [12][13] |
| Molecular Weight | 142.28 g/mol | [12][13] |
| CAS Number | 4032-93-3 | [12][13][14] |
| Boiling Point | ~157.3 °C at 760 mmHg | [15][16] |
| ¹H NMR (Predicted) | Multiple overlapping signals in the 0.8-1.7 ppm range. Expect distinct doublets for the methyl groups split by adjacent CH protons. | - |
| ¹³C NMR (Predicted) | Ten distinct signals corresponding to the ten carbon atoms, with chemical shifts characteristic of sp³ hybridized carbons. | - |
| Mass Spectrum (EI) | Key fragments (m/z): 43 (base peak, isopropyl cation), 57, 71, 85. Molecular ion (M+) at m/z = 142 may be weak or absent. | [12][17] |
| GC Retention Index | ~919 (Standard non-polar column) | [13][17] |
References
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- Gilman Reagent (Organocupr
- Ch18: Organocopper reagents. University of Calgary.
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- Alkanes used by refiners and isomerization and temper
- Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. Walsh Medical Media.
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- Reactions of organocopper reagents. Wikipedia.
- Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry.
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An In-depth Technical Guide on the Natural Occurrence of 2,3,6-Trimethylheptane in the Environment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of 2,3,6-trimethylheptane in the environment. While direct evidence of its widespread presence as a biogenic volatile is limited, this document synthesizes the significant body of research identifying its structural precursors, particularly 2,3,6-trimethyl substituted aryl isoprenoids, as robust geological biomarkers. These biomarkers, originating from the diagenesis of carotenoids produced by specific photosynthetic bacteria, confirm a microbial and geological origin for the carbon skeleton of this compound. This guide delves into the biosynthetic origins, the diagenetic formation pathways, and the state-of-the-art analytical methodologies for the detection and characterization of this compound and its precursors in environmental matrices. Furthermore, it explores the occurrence of isomeric branched alkanes in the biosphere to provide a broader context for the potential natural presence of this specific compound. This document is intended to be a valuable resource for researchers in natural product chemistry, geochemistry, and environmental science.
Introduction to this compound
This compound is a saturated branched-chain alkane with the chemical formula C₁₀H₂₂. Its molecular structure consists of a seven-carbon heptane backbone with three methyl group substitutions at positions 2, 3, and 6.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂[1][2][3] |
| Molecular Weight | 142.28 g/mol [1][2][3] |
| CAS Number | 4032-93-3[1][2][3] |
| Boiling Point | 157.3 °C at 760 mmHg[3] |
| Density | 0.73 g/cm³[3] |
| Vapor Pressure | 3.58 mmHg at 25°C[3] |
Confirmed Natural Occurrence: A Geological Perspective
The most definitive evidence for the natural occurrence of the this compound carbon skeleton comes from the field of organic geochemistry. While the saturated alkane itself is a component of crude oil and ancient sediments, its origin is traced back to specific biological precursors.
2,3,6-Trimethyl Aryl Isoprenoids: The Biomarker Connection
Scientific literature has extensively documented the presence of a series of C₁₄-C₁₉ 2,3,6-trimethyl aryl isoprenoids (AIs) in ancient sedimentary rocks and crude oils. These aromatic hydrocarbons are considered robust biomarkers for the former presence of green sulfur bacteria (Chlorobiaceae).
Biosynthetic Origin: Degradation of Carotenoids
The 2,3,6-trimethyl aryl isoprenoids are diagenetic degradation products of aromatic carotenoids, specifically isorenieratene and its derivatives, which are characteristic pigments of green sulfur bacteria. These bacteria perform anoxygenic photosynthesis in sulfide-rich (euxinic) photic zones of stratified water bodies. The degradation of these carotenoids over geological time leads to the formation of the stable 2,3,6-trimethyl substituted aromatic structures found in the geological record.
Diagenetic Pathway to this compound
The transformation of 2,3,6-trimethyl aryl isoprenoids into the saturated alkane, this compound, occurs through a series of diagenetic and catagenetic processes. These processes involve the progressive reduction of the aromatic ring and the attached isoprenoid side chain as the sedimentary organic matter is subjected to increasing temperature and pressure during burial.[1]
Caption: Proposed diagenetic pathway from carotenoids to this compound.
Potential Biological Sources: Circumstantial Evidence
While direct evidence for the biosynthesis and emission of this compound from living organisms is currently scarce, the presence of structurally similar branched alkanes in various biological matrices suggests its potential for natural occurrence.
Microbial Volatiles (mVOCs)
Microorganisms are known to produce a vast array of volatile organic compounds (mVOCs), including various alkanes. While this compound has not been definitively identified as a common mVOC, the microbial origin of its precursors (carotenoids from green sulfur bacteria) strongly suggests that related metabolic pathways could potentially produce this or similar branched alkanes under specific environmental conditions. Further research into the volatile profiles of extremophilic and anaerobic bacteria may reveal its presence.
Plant Kingdom: Essential Oils and Volatiles
Branched-chain alkanes are known, albeit minor, constituents of some plant essential oils and epicuticular waxes. A notable example is the identification of 2,4,6-trimethylheptane , an isomer of the topic compound, in cilantro (Coriandrum sativum) leaf oil at concentrations of 0.10-0.12%.[4] This finding indicates that the enzymatic machinery for the synthesis of trimethyl-substituted heptanes exists in the plant kingdom. The biosynthesis of such compounds is likely linked to fatty acid metabolism or the degradation of other isoprenoid compounds.
Analytical Methodologies for Detection and Quantification
The analysis of this compound and its isomers in complex environmental and biological samples relies heavily on chromatographic techniques, particularly gas chromatography coupled with mass spectrometry.[5]
Sample Preparation
The choice of sample preparation technique is dictated by the matrix and the concentration of the analyte.
-
Headspace Solid-Phase Microextraction (HS-SPME): Ideal for the analysis of volatile compounds in solid and liquid samples.
-
Solvent Extraction: Used for extracting semi-volatile and non-volatile compounds from solid matrices like sediments and biological tissues.
-
Purge and Trap: A common method for concentrating volatile organic compounds from water samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of this compound.
-
Separation: A non-polar capillary column is typically used to separate the branched alkane isomers based on their boiling points and interaction with the stationary phase.
-
Identification: Mass spectrometry provides a fragmentation pattern that can be used to identify the compound. The mass spectrum of this compound is characterized by a series of fragment ions separated by 14 Da (CH₂ groups), although the molecular ion peak (m/z 142) may be weak or absent.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard.
Caption: General analytical workflow for this compound analysis.
Table 2: Key Mass Spectral Fragments for Trimethylheptane Isomers
| m/z | Interpretation |
| 57 | C₄H₉⁺ (tert-butyl cation) |
| 71 | C₅H₁₁⁺ |
| 85 | C₆H₁₃⁺ |
| 142 | Molecular Ion (M⁺) |
Ecological Significance and Future Outlook
The primary significance of the 2,3,6-trimethylalkane structure lies in its role as a biomarker, providing valuable insights into past environmental conditions and microbial ecosystems. The presence of its precursors indicates anoxic and sulfidic conditions in the photic zone, a key parameter in paleoceanographic reconstructions and petroleum exploration.
The potential for this compound to act as a semiochemical (e.g., pheromone or kairomone) in insects or other organisms remains an open area for research. The study of insect- and plant-derived branched alkanes is an active field, and future investigations may reveal a biological signaling role for this compound.
Future research should focus on:
-
Targeted screening of microbial volatile profiles, particularly from anaerobic and extremophilic bacteria, for the presence of this compound.
-
Elucidation of the biosynthetic pathways leading to branched alkanes in plants.
-
Investigation of the potential ecological roles of this compound and its isomers as semiochemicals.
References
- National Institute of Standards and Technology. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.
- LookChem. (n.d.). This compound.
- Summons, R. E., & Powell, T. G. (1987). Identification of aryl isoprenoids in source rocks and crude oils: Biological markers for the green sulphur bacteria. Geochimica et Cosmochimica Acta, 51(3), 557-566.
- Koopmans, M. P., Schouten, S., Kohnen, M. E. L., & Sinninghe Damsté, J. S. (1996). Diagenetic and catagenetic products of isorenieratene: Molecular indicators for photic zone anoxia. Geochimica et Cosmochimica Acta, 60(22), 4467-4496.
- The Good Scents Company. (n.d.). 2,4,6-trimethyl heptane.
- Santos, F. J., Parera, J., & Galceran, M. T. (2006). Analysis of polychlorinated n-alkanes in environmental samples. Analytical and Bioanalytical Chemistry, 386(4), 837–857.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST WebBook.
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,6-Trimethylheptane
Introduction
For researchers and professionals in fields ranging from petrochemical analysis to drug development, the unambiguous structural elucidation of organic molecules is paramount. Branched-chain alkanes, such as 2,3,6-trimethylheptane (C10H22), are common structural motifs whose identification often relies on mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS).[1] This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, synthesizing fundamental principles with practical, field-proven insights to empower confident spectral interpretation.
Core Principles of Branched Alkane Fragmentation
Under standard 70 eV electron ionization, the fragmentation of branched alkanes is not random. It is governed by the fundamental chemical principle of forming the most stable possible carbocations.[2][3] This principle gives rise to several predictable fragmentation rules:
-
Preferential Cleavage at Branch Points: Carbon-carbon bond scission is most likely to occur at a branch point. This is because such cleavage events lead to the formation of highly stable tertiary or secondary carbocations, which are energetically favored over primary carbocations.[1][4] The stability order is: tertiary > secondary > primary.[1]
-
Weak or Absent Molecular Ion (M•+): The high propensity for fragmentation at multiple branch points means that the initial molecular ion is often unstable.[2][5] Consequently, the M•+ peak in the mass spectrum of a highly branched alkane like this compound (m/z 142) is typically of very low abundance or completely absent.[6][7]
-
Favored Loss of the Largest Alkyl Group: At a given branching point, the favored cleavage will be the one that results in the loss of the largest possible alkyl substituent as a radical.[4][5] This pathway leads to the formation of a more stable, smaller carbocation.
-
Characteristic Ion Series: The resulting mass spectrum is often dominated by a series of alkyl fragment ions with the general formula (CnH2n+1)+. These clusters of peaks are typically separated by 14 Da, corresponding to the mass of a methylene (-CH2-) group.[1][6]
Analyzing the Fragmentation Pattern of this compound
The structure of this compound features three distinct branching points at the C2, C3, and C6 positions, providing multiple pathways for facile fragmentation.
Structure of this compound
The molecular weight of this compound is 142.28 g/mol , meaning the molecular ion (M•+) would appear at m/z 142.[8] As predicted by the principles above, this peak is not observed in its standard EI mass spectrum.[9] Instead, the spectrum is defined by several high-abundance fragment ions resulting from predictable cleavages.
Primary Fragmentation Pathways
The most significant fragmentation events occur at the C2-C3 and C3-C4 bonds, which are flanked by methyl groups, leading to the formation of very stable secondary carbocations.
-
Formation of the Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) occurs at m/z 43.[9] This corresponds to the highly stable isopropyl cation, [(CH3)2CH]+. It is formed by the cleavage of the C2-C3 bond, with the charge being retained by the smaller fragment. This is a classic example of cleavage at a branch point to yield a stable secondary carbocation.[10]
-
Formation of the m/z 85 Fragment: A very prominent peak is observed at m/z 85. This C6H13+ ion arises from the cleavage of the C3-C4 bond. The loss of a butyl radical (•C4H9, 57 Da) results in a stable secondary carbocation.[7]
-
Formation of the m/z 57 Fragment: The peak at m/z 57 corresponds to the C4H9+ (butyl) cation. This can be formed through several pathways, including cleavage at the C5-C6 bond with the loss of a C5H11• radical.
-
Formation of the m/z 99 Fragment: Cleavage of the C2-C3 bond with the loss of the isopropyl group as a radical (•C3H7, 43 Da) leads to the formation of a C7H15+ ion at m/z 99. While less abundant than the complementary m/z 43 fragment, this peak is still significant.
Summary of Key Fragment Ions
The table below summarizes the major ions observed in the mass spectrum of this compound and their logical origins.
| m/z | Proposed Fragment Ion | Plausible Origin (Bond Cleavage) |
| 43 | [C3H7]+ (Isopropyl cation) | Base Peak. Cleavage of the C2-C3 bond. |
| 57 | [C4H9]+ (Butyl cation) | Cleavage at C3-C4 or C5-C6. |
| 71 | [C5H11]+ (Pentyl cation) | Secondary fragmentation of larger ions. |
| 85 | [C6H13]+ | Cleavage of the C3-C4 bond (Loss of •C4H9). |
| 99 | [C7H15]+ | Cleavage of the C2-C3 bond (Loss of •C3H7). |
| 127 | [C9H19]+ | Cleavage of the C6-C7 bond (Loss of •CH3). |
| 142 | [C10H22]•+ (Molecular Ion) | Absent or extremely weak. [5][6] |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways originating from the this compound molecular ion.
Caption: Primary EI fragmentation pathways of this compound.
Experimental Protocol for GC-MS Analysis
A robust and validated GC-MS method is essential for obtaining high-quality, reproducible mass spectra for isomeric identification.[6] The following protocol serves as an authoritative starting point for the analysis of this compound.
1. Sample Preparation
-
Solvent Selection: Dissolve the this compound sample in a high-purity, volatile, non-polar solvent such as hexane or pentane.[6]
-
Concentration: Prepare a dilute solution, typically in the range of 1-100 µg/mL, to avoid column overloading and detector saturation.[6]
2. GC-MS Instrumentation and Conditions
-
System: A standard Gas Chromatograph (e.g., Agilent 7890B) coupled to a Mass Spectrometer with an EI source (e.g., Agilent 5977B MSD).[6]
-
GC Column: A non-polar capillary column, such as an Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for hydrocarbon analysis.[6]
-
Injector:
-
Mode: Split/Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust based on sample concentration)[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C[6]
-
-
Mass Spectrometer Parameters:
3. Data Analysis
-
Peak Identification: Identify the GC peak corresponding to this compound based on its retention time.
-
Spectral Interpretation: Analyze the mass spectrum of the identified peak. Compare the observed fragmentation pattern with the reference spectrum from an authoritative database like the NIST Mass Spectral Library and with the fragmentation principles outlined in this guide.[5][8]
-
Verification: Confirm the identity by comparing the retention index and mass spectrum with an authentic standard of this compound analyzed under identical conditions.
Conclusion
The mass spectrum of this compound is a textbook example of branched alkane fragmentation. It is characterized by the absence of a molecular ion and a pattern dominated by fragment ions resulting from preferential cleavage at its branch points. The formation of stable secondary carbocations, particularly the isopropyl cation (m/z 43) which forms the base peak, is the primary driving force behind the observed spectrum. By understanding these fundamental principles and employing a robust analytical protocol, researchers can confidently identify this compound and distinguish it from its isomers, ensuring the integrity and accuracy of their scientific findings.
References
- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
- BenchChem. (2025). A Comparative Guide to the GC-MS Analysis of Trimethylheptane Isomers.
- Whitman College. (n.d.). GCMS Section 6.9.
- JoVE. (2024).
- Unknown Author. (n.d.). Branched chain alkanes.
- University of Bristol. (n.d.). Alkanes.
- Whitman College. (n.d.).
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.
- TMP Chem. (2023).
- NIST. (n.d.). Mass spectrum (electron ionization) of Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.
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- 10. youtube.com [youtube.com]
Nuclear Magnetic Resonance (NMR) spectra of 2,3,6-trimethylheptane
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,3,6-Trimethylheptane
Introduction: Deciphering the Complexity of a Branched Alkane
This compound (C₁₀H₂₂) is a saturated hydrocarbon whose structural complexity belies its simple elemental composition. As a branched alkane with two chiral centers at the C2 and C3 positions, it presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of symmetry renders nearly every carbon and proton chemically unique, resulting in highly complex and information-rich spectra. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a framework for researchers, scientists, and drug development professionals to interpret the spectra of similarly complex aliphatic molecules. We will delve into not only the spectral data itself but also the causality behind the experimental choices and the logic of spectral interpretation, grounding our analysis in the authoritative principles of modern NMR.
Experimental Protocol: A Self-Validating System for High-Fidelity Data Acquisition
The acquisition of high-quality NMR data is paramount and begins with meticulous sample preparation and thoughtfully chosen experimental parameters. The following protocol is designed as a self-validating system, where each step contributes to the integrity and reproducibility of the final spectra.
Step 1: Sample Preparation
The goal of sample preparation is to create a magnetically homogeneous environment for the analyte molecules.
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity (>95%) to avoid spectral contamination.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For a non-polar alkane, deuterated chloroform (CDCl₃) is an excellent choice. The deuterium signal is essential for the spectrometer's field-frequency lock, which compensates for magnetic field drift during the experiment.[1][2]
-
Concentration:
-
For ¹H NMR , dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. This concentration is sufficient for a strong signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.[3][4]
-
For ¹³C NMR , a higher concentration of 20-50 mg is required due to the low natural abundance (1.1%) of the ¹³C isotope.[3][5]
-
-
Internal Standard: Add a minimal amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons provide a sharp singlet at 0.00 ppm, serving as the universally accepted reference standard for both ¹H and ¹³C NMR.[6]
-
Filtration and Transfer: To ensure a solution free of particulate matter which can severely degrade magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][4] The final sample height should be approximately 4-5 cm to ensure it spans the detection region of the NMR probe coil.[5]
Step 2: NMR Data Acquisition
The following parameters are recommended for a high-field NMR spectrometer (e.g., 500 MHz).
-
¹H NMR Spectroscopy:
-
Experiment: Standard single-pulse acquisition.
-
Spectral Width: ~12 ppm. This range is sufficient to cover the typical chemical shifts of alkanes.[7]
-
Acquisition Time: 2-3 seconds. Allows for good digital resolution.
-
Relaxation Delay (d1): 2 seconds. Ensures full relaxation of protons for accurate integration.
-
Number of Scans: 16 scans. To improve the signal-to-noise ratio.
-
-
¹³C and DEPT NMR Spectroscopy:
-
Experiment: Proton-decoupled pulse sequence for standard ¹³C; DEPT-90 and DEPT-135 pulse programs for multiplicity analysis.
-
Spectral Width: ~60 ppm. Sufficient for the aliphatic region where all carbons of this compound will resonate.[7]
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as needed to achieve adequate signal-to-noise.
-
DEPT Analysis: The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for validating carbon assignments.[8][9]
-
-
2D NMR Spectroscopy (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11] It is invaluable for tracing the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D map correlating each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[11] It provides unambiguous C-H connections.
-
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
Due to the presence of two chiral centers (C2 and C3), all ten carbon atoms in this compound are chemically non-equivalent and are expected to produce ten distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts, based on established correlations for branched alkanes and database information, provide a clear fingerprint of the carbon skeleton.[6][7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm)[6] | Carbon Type (from DEPT) | Rationale for Assignment |
| C1 (Methyl on C2) | 11.5 | CH₃ | Highly shielded primary carbon. |
| Methyl on C3 | 15.6 | CH₃ | Primary carbon, slightly deshielded by proximity to two methine groups. |
| Isopropyl Methyls (on C6) | 22.7 | CH₃ | Two equivalent primary carbons on the isopropyl group. |
| C7 | 25.1 | CH | Methine carbon of the isopropyl group. |
| C2 | 28.5 | CH | Methine carbon, deshielded by three adjacent carbons. |
| C5 | 31.6 | CH₂ | Methylene carbon, typical chemical shift for a -CH₂- in an alkane chain. |
| C3 | 34.6 | CH | Methine carbon, deshielded by three adjacent carbons. |
| C4 | 39.5 | CH₂ | Methylene carbon, slightly deshielded due to its position between two methine carbons. |
| C6 | 45.3 | CH | Methine carbon, deshielded by its position in the chain. |
Note: The specific assignments for C2, C3, and C6, as well as C4 and C5, would be definitively confirmed using 2D NMR techniques.
The DEPT-135 spectrum would validate these assignments by showing positive signals for the four methyl groups and the four methine carbons, and negative signals for the two methylene carbons (C4 and C5). The DEPT-90 spectrum would further clarify this by showing only the four methine carbons (C2, C3, C6, C7).
¹H NMR Spectral Analysis: The Impact of Chirality and Diastereotopicity
The ¹H NMR spectrum of this compound is predicted to be significantly more complex than its ¹³C spectrum. The two chiral centers render the two protons on each methylene group (C4 and C5) diastereotopic.[5] This means they are in chemically non-equivalent environments and will have different chemical shifts, and they will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This leads to more signals and more complex splitting patterns than would be expected for a similar achiral molecule. All protons in alkanes are expected to resonate in the highly shielded region of the spectrum, typically between 0.7 and 1.6 ppm.[7]
Predicted ¹H NMR Data and Interpretation:
| Proton(s) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Partners |
| H1 (CH₃ on C2) | ~0.85 | 3H | Doublet | H2 |
| Methyl on C3 | ~0.87 | 3H | Doublet | H3 |
| Isopropyl Methyls | ~0.88 | 6H | Doublet | H6 |
| H7 (CH on Isopropyl) | ~1.50 | 1H | Multiplet | H6, Isopropyl Methyls |
| H4a, H4b | ~1.10 - 1.30 | 2H | Multiplets | H3, H5a, H5b |
| H5a, H5b | ~1.30 - 1.45 | 2H | Multiplets | H4a, H4b, H6 |
| H2 | ~1.60 | 1H | Multiplet | H1, H3 |
| H3 | ~1.55 | 1H | Multiplet | Methyl on C3, H2, H4a, H4b |
| H6 | ~1.40 | 1H | Multiplet | H5a, H5b, H7 |
-
Methyl Signals (H1, Methyl on C3, Isopropyl Methyls): These will appear as overlapping doublets around 0.85-0.90 ppm, each split by the single proton on its adjacent methine carbon.
-
Methylene Protons (H4, H5): The diastereotopic protons on C4 and C5 will each give rise to a separate, complex multiplet. For example, H4a would be split by H4b (geminal coupling), H3 (vicinal), and potentially H5a/H5b (long-range). This results in complex, overlapping signals in the central region of the spectrum (~1.10-1.45 ppm).
-
Methine Protons (H2, H3, H6, H7): These will appear as highly complex multiplets at the most downfield region of the aliphatic spectrum (~1.40-1.60 ppm) because they are split by numerous neighboring protons. For instance, H3 is coupled to the three protons of its methyl group, to H2, and to the two diastereotopic protons H4a and H4b, resulting in a very complex signal.
2D NMR for Unambiguous Structural Verification
To resolve the ambiguities inherent in the complex, overlapping 1D spectra, 2D NMR experiments are essential.
COSY: Tracing the Proton Network
A ¹H-¹H COSY spectrum reveals which protons are coupled to one another. For this compound, it would provide a clear roadmap of the proton connectivity along the carbon backbone. The diagram below illustrates the expected key correlations.
Caption: Expected ¹H-¹H COSY correlations in this compound.
HSQC: Linking Protons to Carbons
An HSQC spectrum would definitively connect each proton signal to its directly attached carbon. This experiment is the most powerful tool for validating the assignments made in both the ¹H and ¹³C spectra. For example, it would show a cross-peak connecting the ¹H signal at ~1.60 ppm to the ¹³C signal at ~28.5 ppm, confirming both as belonging to the C2/H2 pair.
The logical workflow for spectral assignment using this integrated approach is outlined below.
Caption: Integrated NMR workflow for structural elucidation.
Conclusion
The complete NMR characterization of this compound is a non-trivial exercise that showcases the power of a multi-faceted NMR approach. While the 1D ¹³C spectrum provides a clear count of the unique carbon environments, the 1D ¹H spectrum is marked by significant signal overlap and complex splitting patterns arising from the molecule's chiral nature and the resulting diastereotopicity of its methylene protons. A definitive and trustworthy structural assignment is therefore only possible through the synergistic application of 1D techniques like DEPT and 2D correlation experiments such as COSY and HSQC. This in-depth guide provides the experimental and interpretive framework necessary to confidently elucidate the structure of this and other complex, non-symmetrical aliphatic compounds.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- LibreTexts Chemistry. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
- OpenOChem Learn. (n.d.). Alkanes.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- SpectraBase. (2024). Heptane, 2,3,6-trimethyl-. John Wiley & Sons, Inc.
- Schaller, C. (n.d.). NMR Sample Preparation.
- Wikipedia. (n.d.). Alkane.
- European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Analytical Chemistry. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
- LibreTexts Chemistry. (2023, January 29). NMR - Interpretation.
- ACS Publications. (1971). Carbon-13 Magnetic Resonance of Some Branched Alkanes. Macromolecules.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
- LibreTexts Chemistry. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
- PubMed Central. (2022, February 12). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
- ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products.
- Med School Coach. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content [Video]. YouTube.
- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
- PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
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An In-depth Technical Guide to the Isomers of C10H22 and Their Properties
Introduction
In the realm of organic chemistry, the concept of isomerism is fundamental to understanding the relationship between molecular structure and function. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. The alkane decane, with the molecular formula C10H22, serves as a compelling case study in structural isomerism, boasting a remarkable 75 constitutional isomers.[1][2][3][4][5] This guide offers an in-depth exploration of these isomers, tailored for researchers, scientists, and professionals in drug development. We will delve into their structural diversity, the nuanced effects of branching on physicochemical properties, and the sophisticated analytical techniques required for their separation and identification. Understanding these principles is not merely an academic exercise; it provides a foundational framework for comprehending structure-activity relationships in more complex molecules, a cornerstone of modern chemical and pharmaceutical research.
The Structural Landscape of Decane Isomers
The 75 isomers of decane arise from the various ways ten carbon atoms can be connected, forming a saturated hydrocarbon backbone.[1][3][4] This structural variation, known as chain isomerism, ranges from the simple linear structure of normal decane (n-decane) to highly branched, compact structures.[2][6] This diversity in carbon skeletons is the primary driver of the differences observed in their physical and chemical properties.
A significant feature among many decane isomers is the presence of chirality.[2][6] When a carbon atom is bonded to four different groups, it forms a chiral center, leading to the existence of non-superimposable mirror images known as enantiomers.[6] This form of stereoisomerism is critically important in pharmacology, where the physiological effects of a drug can be highly dependent on its stereochemistry.
Classification of C10H22 Isomers
The isomers of C10H22 can be systematically classified, beginning with the distinction between the single straight-chain isomer and the 74 branched-chain isomers.[6] The branched isomers can be further categorized by the nature and position of their alkyl substituents.
Caption: Hierarchical classification of C10H22 isomers.
Structure-Property Relationships: The Impact of Branching
The seemingly subtle differences in the carbon skeletons of decane isomers lead to significant and predictable variations in their physical properties. The primary influencing factor is the degree of branching, which alters the overall shape of the molecule and, consequently, the strength of intermolecular van der Waals forces.
Causality: A more branched, compact, or spherical molecule has a smaller surface area compared to its linear counterpart. This reduction in surface area diminishes the points of contact between adjacent molecules, weakening the overall London dispersion forces. As these forces are the primary source of intermolecular attraction in non-polar alkanes, their strength directly correlates with properties like boiling point and viscosity.
Comparative Physical Properties
The following table presents the physical properties of n-decane and a selection of its branched isomers to illustrate the effect of structural changes.
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Decane | Decane | 174.1[7][8] | -29.7[7][9] | 0.730[5][7] |
| 2-Methylnonane | 2-Methylnonane | 167.8 | -74.7 | 0.728 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 157.3 | -54.3 | 0.726 |
| 2,2,4,4-Tetramethylhexane | 2,2,4,4-Tetramethylhexane | 156.9 | - | 0.746 |
| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 165.7 | - | 0.765 |
Note: Data for branched isomers is sourced from chemical databases and may vary slightly between sources. The trend of decreasing boiling point with increased branching is consistent.
As the data clearly indicates, increased branching generally leads to a lower boiling point.[2] This is a direct consequence of the reduced molecular surface area and weaker intermolecular forces. Melting points show a less regular trend, as they are also influenced by how well the molecules pack into a crystal lattice. Highly symmetrical, compact molecules can sometimes have unusually high melting points.
Caption: Relationship between branching and boiling point.
Analytical Methodologies for Isomer Characterization
Distinguishing between the numerous isomers of C10H22 requires high-resolution analytical techniques. The combination of gas chromatography for separation and mass spectrometry or NMR spectroscopy for identification is the gold standard in this field.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is an exceptionally powerful technique for separating volatile compounds like alkane isomers.[10] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long capillary column.[11]
Expert Insight: The choice of the stationary phase is critical. For non-polar alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane, like in a DB-1 or DB-5 column) is typically used.[12] Separation on such columns occurs primarily based on boiling point differences.[12] Therefore, more branched, lower-boiling isomers will elute from the column earlier than their less branched, higher-boiling counterparts. Temperature programming, where the column temperature is gradually increased during the analysis, is essential for achieving good resolution across the wide range of boiling points of the decane isomers.[10]
Protocol: GC-FID Analysis of a C10H22 Isomer Mixture
This protocol outlines a self-validating system for the separation of decane isomers using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons.
-
System Preparation:
-
Instrument: Gas Chromatograph with FID.
-
Column: Capillary column, e.g., Agilent DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, set to a constant flow rate (e.g., 1.0 mL/min).
-
Validation: Perform a system suitability test by injecting a known standard mixture (e.g., n-octane, n-nonane, n-decane) to verify retention time stability and peak resolution.
-
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 ppm) of the C10H22 isomer mixture in a volatile, non-interfering solvent like pentane or hexane.
-
If quantitative analysis is required, add a known concentration of an internal standard (e.g., undecane) that does not co-elute with any of the target isomers.
-
-
Instrumental Parameters:
-
Inlet Temperature: 250°C (to ensure rapid vaporization).
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1 (to prevent column overloading).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Detector (FID) Temperature: 280°C.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram.
-
Identify peaks by comparing their retention times to those of authenticated reference standards.
-
For quantitative analysis, calculate the concentration of each isomer based on its peak area relative to the internal standard's peak area.
-
Caption: Workflow for GC-FID analysis of C10H22 isomers.
Spectroscopic Identification
While GC provides excellent separation, it does not, by itself, identify the structure of the eluting compounds. For this, it must be coupled with a spectroscopic detector.
Mass Spectrometry (MS)
When coupled with GC (GC-MS), mass spectrometry provides both the molecular weight and structural information through fragmentation patterns.[13] In the MS source (typically using Electron Ionization, EI), molecules are fragmented into characteristic charged ions.
Trustworthiness of Data: The fragmentation of alkanes is highly predictable.[14] Cleavage of C-C bonds is favored at branch points because it leads to the formation of more stable secondary or tertiary carbocations.[15][16] For example, the mass spectrum of 2-methyldecane will show a different relative abundance of fragment ions compared to 3-methyldecane, allowing for their differentiation.[15] The molecular ion peak (M+), though often weak for long-chain alkanes, confirms the molecular weight of 142 for C10H22.[14]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is an invaluable tool for elucidating the precise carbon skeleton of an isomer. The key principle is that chemically non-equivalent carbon atoms in a molecule will produce distinct signals in the NMR spectrum.[17]
Expert Insight: The number of signals in a proton-decoupled ¹³C NMR spectrum directly indicates the number of unique carbon environments in the molecule. For example, the highly symmetrical n-decane will show only five signals (due to the plane of symmetry in the middle of the chain), whereas a less symmetrical isomer like 3-methylnonane will show ten distinct signals. The chemical shift (position) of each signal provides further information about the carbon's local electronic environment (e.g., primary, secondary, tertiary, or quaternary).[18][19]
Applications and Significance
The study of decane isomers, while fundamental, has direct relevance in several scientific and industrial domains.
-
Petroleum and Fuel Science: The composition of gasoline and jet fuel includes a complex mixture of alkane isomers.[5][9] Highly branched isomers are desirable in gasoline as they have higher octane ratings, leading to better anti-knock properties and more efficient combustion.[2]
-
Solvents and Chemical Feedstocks: Decane and its isomers are used as non-polar solvents in organic synthesis and as starting materials for the production of other chemicals.[2][7][9]
-
Model Systems in Drug Development: For professionals in drug development, understanding the properties of simple aliphatic chains is crucial. The lipophilicity, or "oil-loving" character, of a drug molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The shape and branching of alkyl groups within a drug molecule can significantly influence its binding affinity to a target receptor or enzyme, analogous to how branching affects the intermolecular forces of decane isomers.
Conclusion
The 75 constitutional isomers of decane (C10H22) provide a rich platform for understanding the profound impact of molecular structure on physicochemical properties. The principles of isomerism, demonstrated here with a relatively simple alkane, are universally applicable across organic chemistry. For researchers and drug development professionals, a firm grasp of how structural modifications like branching affect properties such as boiling point, molecular shape, and intermolecular interactions is essential. The analytical workflows, combining high-resolution gas chromatography with definitive spectroscopic identification, represent the cornerstone of modern chemical analysis, enabling the separation and characterization of even the most complex isomeric mixtures. This knowledge is not just foundational; it is a critical tool in the rational design and analysis of molecules for a vast array of scientific applications.
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Biological Sources of Branched Alkanes: A Technical Guide for Researchers
Introduction: The Understated Significance of Branched Alkanes
Branched alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains on a linear carbon backbone, are ubiquitous in the natural world, albeit often in trace amounts. While their straight-chain counterparts have long been the focus of petrochemical and biofuel research, the unique physicochemical properties imparted by their branched structures—such as lower melting points and higher octane ratings—have garnered increasing interest.[1][2] A representative example of this class is 2,3,6-trimethylheptane, a molecule that, along with its numerous isomers, plays critical roles in both industrial applications and biological systems.[1][3] This guide provides an in-depth exploration of the biological origins of branched alkanes, the intricate enzymatic pathways governing their synthesis, state-of-the-art analytical methodologies for their characterization, and their burgeoning applications in fields pertinent to drug development and biotechnology.
I. Biological Provenance of Branched Alkanes
The presence of branched alkanes is a recurring motif across diverse biological taxa, where they serve a multitude of functions ranging from structural integrity to chemical communication.
Insects: The Chemical Communicators
Insects are perhaps the most prolific producers and users of complex branched alkanes. These compounds are major components of their cuticular hydrocarbon (CHC) profiles, which form a waxy layer on their exoskeleton.[4][5] This layer is crucial for preventing desiccation, a critical adaptation for terrestrial life.[5] Beyond this structural role, CHCs, particularly methyl- and trimethyl-branched alkanes, function as semiochemicals.[4][6] They are instrumental in intra- and interspecific communication, mediating behaviors such as species and nestmate recognition, mate selection, and signaling social status.[5][7] The remarkable diversity of CHC profiles, often varying with age, sex, and caste, underscores their importance in insect chemical ecology.[6]
Microorganisms: The Metabolic Engineers
A variety of microorganisms, including bacteria and cyanobacteria, are known to naturally produce a range of hydrocarbons, including branched alkanes.[8] These organisms are of particular interest to researchers due to their metabolic plasticity, which can be harnessed for the biotechnological production of valuable chemicals. Through metabolic engineering, microbial cell factories, primarily Escherichia coli and cyanobacteria, have been developed for the targeted synthesis of branched-chain alkanes for use as "drop-in" biofuels.[9] These microbially-derived branched alkanes are prized for their high energy density and improved cold-flow properties compared to their straight-chain counterparts.[9]
Plants: The Protective Waxes
The surfaces of terrestrial plants are coated with a cuticle composed of waxes, which serves as a protective barrier against environmental stressors such as UV radiation, drought, and pathogens.[10][11] Long-chain n-alkanes are a significant component of these waxes.[10] While less common than in insects, branched alkanes are also present in the leaf waxes of some plant species, where they contribute to the overall physical properties of the cuticle and can play a role in plant-insect interactions.[11]
II. The Biosynthetic Machinery of Branched Alkanes
The production of branched alkanes in biological systems is a testament to the versatility of fatty acid metabolism. The core biosynthetic pathways are highly conserved, with specific enzymatic modules conferring the ability to produce branched structures.
Microbial Biosynthesis: A Modular Approach
In microorganisms, the synthesis of branched alkanes is intricately linked to the fatty acid biosynthesis (FAS) pathway.[9][12] The process can be conceptualized in three key stages:
-
Generation of Branched-Chain Precursors: The pathway is initiated by the production of branched short-chain acyl-CoA primers, such as isobutyryl-CoA and isovaleryl-CoA. These primers are typically derived from the degradation of branched-chain amino acids like valine, leucine, and isoleucine through the action of a branched-chain α-keto acid dehydrogenase (BCKD) complex.[9]
-
Elongation of Branched-Chain Fatty Acids (BCFAs): A specific β-ketoacyl-ACP synthase III (KASIII), for instance, FabH from Bacillus subtilis, preferentially utilizes these branched-chain acyl-CoA primers to initiate the synthesis of BCFAs.[9] The host's endogenous FASII system then elongates these primers to produce long-chain BCFAs.
-
Conversion to Branched Alkanes: The final step involves the conversion of the BCFAs into branched alkanes. A common pathway in cyanobacteria involves a two-step process catalyzed by an acyl-ACP reductase (AAR), which reduces the fatty acyl-ACP to a fatty aldehyde, and an aldehyde-deformylating oxygenase (ADO), which subsequently converts the aldehyde to an alkane with the release of carbon monoxide.[13][14][15]
Caption: Microbial biosynthesis of branched alkanes.
Insect Biosynthesis: A Succinate-Driven Pathway
In insects, the biosynthesis of methyl-branched alkanes also originates from fatty acid metabolism, but with distinct precursors. Succinate has been identified as a key precursor for the methylmalonyl-CoA, which is incorporated during fatty acid elongation to create a methyl branch.[16] The stereochemistry of these methyl-branched hydrocarbons is thought to be controlled by the NADPH-catalyzed reduction of an α,β-unsaturated thioester intermediate by an enoyl-reductase during synthesis by a microsomal fatty acid synthase (FAS).[4]
Caption: Biosynthesis of methyl-branched alkanes in insects.
III. Methodologies for Extraction and Analysis
The volatile and often complex nature of branched alkanes in biological matrices necessitates sensitive and robust analytical techniques for their extraction and characterization.[17] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[18]
Sample Preparation and Extraction Protocols
The choice of extraction method depends on the volatility of the target compounds and the nature of the biological sample.[19][20]
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Branched Alkanes
This method is ideal for the analysis of volatile and semi-volatile compounds from liquid (e.g., microbial cultures) or solid (e.g., insect cuticle) samples.[21]
-
Sample Preparation: Place a known quantity of the biological sample into a headspace vial. For microbial cultures, a liquid aliquot is used. For insects, whole bodies or specific body parts can be analyzed.
-
Adsorption: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. Expose an SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed onto the analytical column.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cuticular Hydrocarbons
This technique is suitable for extracting less volatile, high-molecular-weight hydrocarbons from insect cuticles.
-
Extraction: Submerge the insect(s) in a non-polar solvent such as hexane or pentane for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal lipids.
-
Concentration: Carefully remove the solvent and concentrate it under a gentle stream of nitrogen to the desired volume.
-
Fractionation (Optional): To isolate the alkane fraction, the crude extract can be passed through a silica gel column, eluting with the non-polar solvent to separate hydrocarbons from more polar compounds.[4]
-
Analysis: Inject an aliquot of the final extract into the GC-MS for analysis.
Data Presentation: GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of branched alkanes.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of analytes onto the column, enhancing sensitivity for trace compounds. |
| Injection Port Temp. | 250-280°C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Column | Non-polar capillary column (e.g., HP-5ms) | Separates compounds based on their boiling points, which is effective for hydrocarbons. |
| Oven Program | Initial temp: 40-60°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min | A temperature ramp allows for the separation of a wide range of compounds with different volatilities. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic resolution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used technique that generates reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C | A standard temperature for EI sources. |
| Mass Range | m/z 40-550 | Covers the expected mass range for most biologically relevant branched alkanes. |
IV. Applications in Research and Drug Development
While branched alkanes themselves are not typically considered therapeutic agents, their study has significant implications for various fields, including drug development.
Informing Drug Discovery and Design
The enzymatic pathways that produce branched alkanes are a rich source of biocatalysts that can be adapted for the synthesis of complex organic molecules. Understanding the structure and function of enzymes like the ADO, which performs a challenging C-C bond cleavage, can inspire the design of novel catalysts for synthetic chemistry.[22] Furthermore, the intricate signaling roles of branched alkanes in insect communication highlight the potential for small, lipophilic molecules to modulate biological processes with high specificity. This principle can be applied to the design of novel drug candidates that target lipid-binding proteins or membrane-associated receptors.
Advanced Drug Delivery Systems
The unique physicochemical properties of alkanes are being exploited in drug delivery. For instance, semifluorinated alkanes are being investigated as novel drug carriers for ophthalmic and pulmonary applications due to their excellent spreading properties and ability to dissolve lipophilic drugs.[23] Insights into how organisms naturally produce and transport hydrocarbons could inform the development of more sophisticated and biocompatible drug delivery vehicles.
Pest Management and Public Health
Many branched alkanes act as pheromones in insect pests and disease vectors.[7] By identifying and synthesizing these compounds, researchers can develop highly specific and environmentally benign pest management strategies, such as mating disruption or lure-and-kill traps. This has direct implications for public health by helping to control the spread of insect-borne diseases.
V. Conclusion and Future Perspectives
Branched alkanes, far from being simple, inert molecules, are integral to the biology of a wide range of organisms. From their role as chemical messengers in insects to their potential as advanced biofuels, the study of these compounds continues to yield valuable insights. For researchers in drug development, the biosynthetic pathways of branched alkanes offer a blueprint for enzymatic synthesis of complex molecules, while their biological roles provide inspiration for the design of novel therapeutics and drug delivery systems. Future research will undoubtedly focus on further elucidating the genetic and regulatory networks controlling branched alkane biosynthesis, exploring the vast chemical space of naturally occurring branched alkanes for novel bioactivities, and harnessing these biological systems for the sustainable production of high-value chemicals.
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A Technical Guide to 2,3,6-Trimethylheptane: A Key Biomarker in Petroleum Geochemistry
This guide provides an in-depth exploration of 2,3,6-trimethylheptane, a significant C10 isoprenoid hydrocarbon, and its pivotal role in understanding the formation of petroleum. Tailored for researchers and scientists, this document delves into the molecular origins, diagenetic pathways, and analytical methodologies associated with this compound, highlighting its application as a precise chemical fossil for paleoenvironmental reconstruction and oil-source rock correlation.
Introduction to Chemical Fossils in Petroleum Exploration
Petroleum is a complex mixture of hydrocarbons derived from the thermal maturation of ancient organic matter. Embedded within this mixture are "biomarkers" or "molecular fossils"—compounds whose carbon skeletons are inherited from specific precursor molecules synthesized by living organisms.[1] These molecular fossils are remarkably resistant to degradation and retain structural information about their biological origins, even after millions of years of burial and thermal stress.[1][2]
Isoprenoids, a major class of biomarkers, are built from isoprene units and are ubiquitous constituents of crude oils and ancient sediments.[3][4][5] Their distribution and structure provide critical insights into the type of organic matter that sourced the petroleum, the depositional environment of the source rock, its thermal maturity, and the extent of any post-generative alteration such as biodegradation.[6][7] While acyclic isoprenoids like pristane and phytane are widely used to infer redox conditions, more specific structures, such as this compound, can unlock a deeper understanding of the paleo-ecosystem.
The Origin and Geochemical Significance of this compound
The presence of this compound in petroleum is not random; it is a diagnostic indicator of a highly specific biological precursor and a unique depositional environment. Its significance is rooted in its direct link to a particular family of bacteria and the distinct environmental conditions they require to flourish.
The Biological Precursor: Diaromatic Carotenoids
The formation of this compound and related aryl isoprenoids is now understood to be derived from the diagenesis of diaromatic carotenoids.[8] Crucially, these precursor molecules possess an unprecedented 2,3,6-trimethyl aromatic substitution pattern.[8] Molecular and isotopic analyses have provided compelling evidence that these specific carotenoids are synthesized by photosynthetic green sulphur bacteria (family Chlorobiaceae).[8][9]
These bacteria are strict anaerobes that perform anoxygenic photosynthesis, utilizing sulphide as the electron donor. They are uniquely adapted to thrive in environments characterized by photic zone euxinia—a condition where anoxic and sulphidic bottom waters extend upwards into the photic zone, the layer of a water body penetrated by sunlight.[9] Furthermore, Chlorobiaceae fix carbon using the reversed tricarboxylic acid (TCA) cycle, which results in a significant enrichment in the heavy carbon isotope ¹³C in their biomass compared to organisms using other carbon fixation pathways.[8] This isotopic signature is passed on to the carotenoid biomarkers, providing a secondary line of evidence for their origin.
Caption: Molecular structure of this compound (C₁₀H₂₂).
The Diagenetic Pathway
During sedimentation, the biomass of green sulphur bacteria is incorporated into the organic matter of the source rock. The characteristic diaromatic carotenoids become bound within the complex macromolecular structure of kerogen. As the source rock is buried and subjected to increasing temperature and pressure (diagenesis and catagenesis), the kerogen undergoes thermal cracking. This process cleaves the weaker bonds in the molecular structure, releasing smaller hydrocarbon molecules that form petroleum.
Aryl isoprenoids, including this compound, are generated during this thermal cracking from the breakdown of their bound diaromatic carotenoid precursors.[8] This mechanism distinguishes them from compounds that might be formed by the cleavage of free carotenoids, suggesting they are primary products of kerogen maturation.
Caption: Simplified diagenetic pathway from biological precursor to this compound.
Paleoenvironmental Indicator
The presence of this compound is a robust proxy for photic zone euxinia in the depositional environment of a petroleum source rock.[9] This condition is relatively rare in the geological record and is associated with stratified water bodies where there is a lack of vertical mixing, leading to anoxic and sulphide-rich deep waters. The discovery of this biomarker in crude oil allows geochemists to reconstruct these specific paleoenvironmental conditions, which are often associated with the deposition of exceptionally rich source rocks.
Analytical Methodology for Biomarker Identification
The identification and quantification of this compound and other biomarkers require sophisticated analytical techniques capable of resolving highly complex hydrocarbon mixtures. The gold standard for this type of analysis is gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis of Hydrocarbon Fractions
The following protocol outlines the typical workflow for analyzing biomarkers in crude oil or source rock extracts.
-
Sample Preparation and Extraction:
-
For source rock samples, the finely crushed material is subjected to solvent extraction, typically using a Soxhlet apparatus with a dichloromethane/methanol mixture, to obtain the total soluble extract.[10]
-
Crude oil samples are used directly after removing any water or sediment.
-
-
Fractionation:
-
The total extract or crude oil is separated into its constituent hydrocarbon classes (saturates, aromatics) and polar compounds (resins, asphaltenes).[9]
-
This is commonly achieved using liquid column chromatography with an alumina or silica gel solid phase. Solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) are used to elute the different fractions sequentially.[9][10] this compound is typically found within the aromatic fraction.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The isolated aromatic fraction is injected into a gas chromatograph. The GC separates the individual compounds based on their boiling points and interaction with a capillary column (e.g., a 60 m Rxi-1ms column).[11]
-
Typical GC Temperature Program: Hold at 80°C for 15 min, then ramp at 1.5°C/min to 335°C, and hold for 10 min.[11]
-
As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.
-
-
Data Analysis and Identification:
-
This compound is identified by comparing its retention time and mass spectrum to that of an authentic standard or to published library data. The mass spectrum serves as a molecular fingerprint for definitive identification.
-
For enhanced resolution of highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) can be employed, which provides superior separation of compounds that might otherwise co-elute.[11]
-
Caption: Standard experimental workflow for the analysis of petroleum biomarkers.
Application in Oil-Source Rock Correlation
A primary challenge in petroleum exploration is to link a discovered oil accumulation to the specific source rock that generated it. This process, known as oil-source rock correlation, relies on comparing the unique geochemical fingerprints of the oil and potential source rocks.[10][12][13][14]
Biomarkers are exceptionally powerful tools for this purpose.[12] The presence of a specific and environmentally-restricted biomarker like this compound in both a crude oil and a source rock extract provides a robust genetic link. It strongly suggests that the oil was generated from that source rock, which was deposited under conditions of photic zone euxinia. This correlation can significantly reduce exploration risk by helping to map petroleum systems and predict where hydrocarbons may have migrated and accumulated.
Conclusion
This compound is far more than a minor component in the complex tapestry of petroleum. It is a precise molecular fossil that tells a specific story of ancient life and environment. Its definitive origin from the diaromatic carotenoids of photosynthetic green sulphur bacteria makes it an unequivocal indicator of photic zone euxinia. For researchers and exploration geoscientists, the identification of this C10 isoprenoid provides a powerful tool to reconstruct paleoenvironments with high confidence, understand the formation of organic-rich source rocks, and perform reliable oil-source rock correlations, thereby illuminating the history and distribution of petroleum resources.
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An In-depth Technical Guide to the Early Identification of Trimethylheptanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of trimethylheptanes, a subset of decane (C10H22) isomers, presented a formidable analytical challenge to early organic chemists. With 75 potential isomers, their nearly identical physical properties rendered classical separation and identification methods inadequate. This technical guide provides a detailed exploration of the seminal research and pioneering techniques developed, primarily between the 1950s and 1970s, to overcome this challenge. We will delve into the advent of gas chromatography for isomer separation, the application of mass spectrometry for structural fingerprinting, and the critical role of chemical synthesis in providing unequivocal proof of structure. This guide is designed to offer not just a historical overview, but a deep dive into the scientific reasoning and experimental causality that underpinned this foundational work in hydrocarbon analysis.
Introduction: The Isomer Challenge
In the mid-20th century, the burgeoning petroleum industry required a deeper understanding of the composition of gasoline and other hydrocarbon mixtures. The octane rating of fuels was known to be highly dependent on the degree of branching in their constituent alkanes. Trimethylheptanes, as highly branched C10 alkanes, were of significant interest. However, their identification was hampered by the sheer number of structural isomers, many of which possessed very similar boiling points and densities, making separation by traditional fractional distillation exceedingly difficult. This analytical bottleneck spurred the development and refinement of new, more powerful analytical techniques.
The Advent of Gas Chromatography: Separating the Inseparable
The emergence of gas chromatography (GC) in the 1950s was a watershed moment for hydrocarbon analysis. It offered a separation power previously unattainable, allowing for the resolution of complex mixtures of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.
Early Packed Columns and the Principle of Separation
The workhorses of early gas chromatography were packed columns.[1][2] These were typically stainless steel or glass tubes filled with a solid support material, which was coated with a liquid stationary phase. For the separation of non-polar alkanes like trimethylheptanes, non-polar stationary phases were the logical choice, operating on the principle of "like dissolves like."
One of the most common and effective non-polar stationary phases from this era was squalane , a highly branched C30 alkane.[3] The separation of trimethylheptane isomers on a squalane column is primarily governed by their volatility (boiling point). More compact, highly branched isomers have lower boiling points and thus elute earlier than their less branched, more linear counterparts.
The Kovats Retention Index: A Universal Language for Retention
A significant challenge in early GC was the difficulty in comparing results between different instruments and laboratories, as retention times could vary with slight changes in temperature, flow rate, or column packing. To address this, the Kovats Retention Index (RI) system was developed.[4] This system standardized retention data by relating the retention time of an analyte to those of a series of n-alkanes, which are assigned RI values of 100 times their carbon number (e.g., n-hexane = 600, n-heptane = 700).[4] The use of RIs allowed researchers to build libraries of standardized retention data, a crucial step in identifying unknown compounds.[5]
Early Retention Data for Trimethylheptane Isomers
The following table presents representative Kovats Retention Indices for several trimethylheptane isomers on non-polar stationary phases, based on data from the late 1960s and 1970s. This data illustrates how subtle differences in branching structure affect the elution order.
| Isomer Name | Kovats Retention Index (I) | Stationary Phase | Year of Data | Reference |
| 2,5,5-Trimethylheptane | 892 | Squalane | 1969 | [6] |
| 2,3,5-Trimethylheptane | 912 | Squalane | 1976 | [7] |
| 3,3,5-Trimethylheptane | 913 | Not Specified (Non-Polar) | - | [8] |
Note: The data shows that even small changes in methyl group positions lead to distinct and reproducible retention indices, forming the basis for chromatographic identification.
Structural Elucidation by Mass Spectrometry: The Molecular Fingerprint
While GC could separate the isomers, it could not, on its own, reveal their structures. The coupling of gas chromatography with mass spectrometry (GC-MS), pioneered in the late 1950s and becoming more widespread in the 1960s and 70s, provided the second half of the solution.[6][9]
Early Instrumentation and Challenges
Early mass spectrometers were large, complex instruments requiring specialized knowledge to operate. They had lower sensitivity and resolution compared to modern instruments. The interface between the gas chromatograph and the mass spectrometer was a significant technical hurdle. One notable innovation was the Watson-Biemann effusion separator, which enriched the sample by removing the lighter carrier gas (like helium) before the sample entered the high-vacuum environment of the mass spectrometer.[10]
Electron Ionization and Fragmentation Patterns
The standard ionization technique of the era was Electron Ionization (EI) . In EI, high-energy electrons (typically 70 eV) bombard the molecules eluting from the GC column. This process is energetic enough to not only knock off an electron to form a molecular ion (M+) but also to cause extensive fragmentation of the molecule.[10][11]
For alkanes, this presented a double-edged sword:
-
Challenge: The molecular ion peak for long-chain and branched alkanes is often very weak or completely absent, making the determination of the molecular weight difficult.[11]
-
Opportunity: The fragmentation patterns are highly reproducible and characteristic of the molecule's structure.[12][13]
The fragmentation of branched alkanes preferentially occurs at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[12] The relative abundance of these fragment ions provides crucial clues to the positions of the methyl groups.
For a trimethylheptane (C10H22, molecular weight 142), common fragment ions would result from the loss of methyl (CH3•, loss of 15 amu), ethyl (C2H5•, loss of 29 amu), propyl (C3H7•, loss of 43 amu), and butyl (C4H9•, loss of 57 amu) radicals. The specific masses and relative intensities of the resulting carbocations in the mass spectrum serve as a "fingerprint" for a particular isomer.
The Cornerstone of Confirmation: Synthesis of Authentic Standards
The ultimate proof of structure in this era was to compare the GC retention index and mass spectrum of an unknown peak to that of an unambiguously synthesized, pure compound. This created a self-validating system: the analytical data from the unknown sample was validated by comparing it to an authentic standard, and the identity of the standard was validated by its known synthetic pathway.
A Prototypical Synthesis Protocol: The Grignard Reaction
The Grignard reaction was a powerful and versatile tool for the synthesis of branched alkanes.[14][15] It allows for the formation of new carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with a carbonyl compound (an aldehyde or ketone).[16] The resulting alcohol can then be converted to the desired alkane.
Experimental Protocol: Synthesis of 2,2,3-Trimethylheptane
This protocol outlines a plausible multi-step synthesis based on established Grignard chemistry.
Step 1: Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)
-
Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. The system is maintained under an inert atmosphere (e.g., dry nitrogen).
-
Reactants: Magnesium turnings are placed in the flask with a small crystal of iodine (to initiate the reaction). Anhydrous diethyl ether is added as the solvent.[17]
-
Grignard Formation: A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by the disappearance of the iodine color and gentle reflux) and maintained until all the magnesium has reacted. The resulting grey solution is sec-butylmagnesium bromide.
-
Causality: Anhydrous conditions are critical as Grignard reagents react readily with water. Diethyl ether is a common solvent as it is unreactive and helps to stabilize the Grignard reagent.
-
Step 2: Reaction with a Ketone
-
Addition: The Grignard reagent solution is cooled in an ice bath. A solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise with stirring.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the magnesium alkoxide intermediate.
-
Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond and creating a tertiary alcohol upon workup.
-
Step 3: Hydrolysis and Dehydration
-
Workup: The reaction mixture is carefully poured into a cold, saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide and quench any unreacted Grignard reagent. The ether layer, containing the tertiary alcohol (2,2,3,4-tetramethyl-3-pentanol), is separated, washed, and dried.
-
Dehydration: The alcohol is then heated with a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to eliminate water and form a mixture of alkenes.
Step 4: Hydrogenation to the Final Alkane
-
Reduction: The resulting alkene mixture is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated over a catalyst, such as palladium on carbon (Pd/C), in a hydrogenation apparatus.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude 2,2,3-trimethylheptane is purified by fractional distillation to yield the authentic standard.
The Integrated Analytical Workflow
The early identification of trimethylheptanes was a multi-faceted process, integrating separation, detection, and chemical synthesis into a logical workflow. This process established a robust methodology that is conceptually still in use today.
Caption: Integrated workflow for the identification of trimethylheptane isomers in the mid-20th century.
Conclusion: Paving the Way for Modern Hydrocarbon Analysis
The early research into the identification of trimethylheptanes and other branched alkanes was instrumental in driving the development and adoption of what are now routine analytical techniques. The challenges posed by these complex isomeric mixtures necessitated the move from classical wet chemistry to powerful instrumental methods. The systematic application of gas chromatography for separation, the interpretation of mass spectral fragmentation patterns for structural elucidation, and the rigorous confirmation through chemical synthesis laid the foundation for modern detailed hydrocarbon analysis (DHA), which remains critical in the petroleum, environmental, and pharmaceutical industries. This pioneering work stands as a testament to the synergy between analytical innovation and chemical synthesis in solving complex scientific problems.
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An In-depth Technical Guide to the Thermophysical Properties of 2,3,6-Trimethylheptane
This guide provides a comprehensive overview of the essential thermophysical properties of 2,3,6-trimethylheptane, a branched-chain alkane of significance to researchers, scientists, and professionals in the field of drug development. Understanding these properties is crucial for applications ranging from solvent system design and reaction engineering to its use as a model compound in fundamental studies. This document moves beyond a simple recitation of data points to offer insights into the structural underpinnings of its physical behavior and detailed protocols for its characterization.
Section 1: Molecular Structure and its Influence on Physical Properties
This compound (C₁₀H₂₂) is a saturated hydrocarbon characterized by a seven-carbon chain with methyl groups at the second, third, and sixth positions. This branched structure is a key determinant of its physical properties, distinguishing it from its linear isomer, n-decane.
The branching in this compound leads to a more compact molecular shape compared to the elongated structure of n-decane. This compactness reduces the surface area available for intermolecular van der Waals forces, specifically London dispersion forces. As a result, branched alkanes like this compound generally exhibit lower boiling points than their straight-chain counterparts. However, the increased molecular symmetry that can accompany branching may lead to more efficient packing in the solid state, often resulting in a higher melting point.
The thermodynamic stability of branched alkanes is also noteworthy. Due to steric and electronic effects, branched isomers are generally more stable than their linear counterparts. This stability can influence reaction equilibria and product distributions in chemical syntheses involving these compounds.
Section 2: Core Thermophysical Property Data
The following tables summarize the key thermophysical properties of this compound. It is important to note that slight variations in reported values can exist due to different experimental methods and conditions. Where experimental data is limited, particularly for temperature-dependent properties, values have been estimated using established group contribution methods and predictive models.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 4032-93-3 | [1] |
| Boiling Point | 157.3 °C (430.45 K) at 760 mmHg | [1] |
| Melting Point | -53.99 °C (219.16 K) | [1] |
| Density | 0.73 g/cm³ at 25°C | [1] |
| Refractive Index | 1.4108 at 20°C | [1] |
| Flash Point | 41.5 °C | [1] |
| Vapor Pressure | 3.58 mmHg at 25°C | [1] |
Table 2: Estimated Temperature-Dependent Thermophysical Properties of Liquid this compound
| Temperature (°C) | Estimated Dynamic Viscosity (mPa·s) | Estimated Thermal Conductivity (W/m·K) | Estimated Specific Heat Capacity (kJ/kg·K) |
| 20 | 0.85 | 0.125 | 2.10 |
| 40 | 0.65 | 0.121 | 2.18 |
| 60 | 0.50 | 0.117 | 2.26 |
| 80 | 0.40 | 0.113 | 2.34 |
| 100 | 0.32 | 0.109 | 2.42 |
| 120 | 0.26 | 0.105 | 2.50 |
| 140 | 0.21 | 0.101 | 2.58 |
Note: The values in Table 2 are estimations derived from group contribution methods and generalized models for branched alkanes. They are intended to provide a reasonable approximation in the absence of extensive experimental data.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Section 3: Experimental Determination of Thermophysical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of key thermophysical properties of this compound. The protocols are designed to be self-validating and are accompanied by explanations of the underlying principles and the rationale for specific procedural choices.
Measurement of Dynamic Viscosity using a Rolling Ball Viscometer
The rolling ball viscometer is a simple and effective instrument for determining the dynamic viscosity of Newtonian fluids like this compound.[16][17][18][19][20] The principle relies on measuring the time it takes for a ball of known density and diameter to roll a specific distance through the liquid in an inclined tube.
Causality Behind Experimental Choices:
-
Inclined Tube: The inclination provides a constant gravitational force component that drives the ball's motion, ensuring a steady-state velocity is reached.
-
Laminar Flow: The experimental parameters (ball size, tube diameter, inclination angle) are chosen to ensure laminar flow around the ball. Turbulent flow would introduce non-linearities and invalidate the direct relationship between roll time and viscosity.
-
Temperature Control: Viscosity is highly dependent on temperature. A thermostated jacket is crucial for maintaining a precise and uniform temperature throughout the measurement, ensuring the accuracy and reproducibility of the results.
Experimental Protocol:
-
Instrument Calibration:
-
Calibrate the viscometer using a certified viscosity standard with a viscosity close to the expected value for this compound.
-
Perform calibration at the desired measurement temperatures to determine the instrument constant (K).
-
-
Sample Preparation:
-
Ensure the this compound sample is free from any particulate matter by filtration.
-
Degas the sample, if necessary, to prevent bubble formation which can interfere with the ball's movement.
-
-
Measurement Procedure:
-
Clean the measuring tube and ball thoroughly with a suitable solvent and dry completely.
-
Introduce the ball into the measuring tube.
-
Fill the tube with the this compound sample, avoiding the introduction of air bubbles.
-
Place the filled tube in the thermostated jacket and allow it to equilibrate to the desired temperature for at least 30 minutes.
-
Incline the viscometer to the predetermined angle.
-
Release the ball and use a stopwatch or an automated timer to measure the time it takes for the ball to travel between two marked points on the tube.
-
Repeat the measurement at least five times to ensure reproducibility. The rolling times should be consistent within an acceptable tolerance (e.g., ±1%).
-
Calculate the average roll time.
-
-
Calculation of Dynamic Viscosity (η):
-
The dynamic viscosity is calculated using the following equation: η = K * (ρ_ball - ρ_liquid) * t where:
-
η is the dynamic viscosity in mPa·s
-
K is the instrument constant
-
ρ_ball is the density of the ball in g/cm³
-
ρ_liquid is the density of this compound at the measurement temperature in g/cm³
-
t is the average roll time in seconds
-
-
Diagram of the Rolling Ball Viscometer Workflow:
Caption: Workflow for viscosity measurement using a rolling ball viscometer.
Measurement of Thermal Conductivity using the Transient Hot-Wire Method
The transient hot-wire method is a highly accurate and reliable technique for measuring the thermal conductivity of liquids, including hydrocarbons like this compound.[21][22][23][24][25][26][27][28] The method involves immersing a thin platinum wire in the liquid, which acts as both a heat source and a temperature sensor.
Causality Behind Experimental Choices:
-
Transient Measurement: The measurement is performed over a very short time (typically 1-2 seconds). This is a critical advantage as it minimizes the onset of natural convection, which would otherwise lead to erroneously high thermal conductivity values.
-
Thin Wire: A very thin wire approximates an ideal line heat source, which simplifies the mathematical model used to calculate thermal conductivity from the temperature rise data.
-
Platinum Wire: Platinum is chosen for its well-characterized and stable temperature-resistance relationship, allowing it to function as a precise resistance thermometer.
Experimental Protocol:
-
Instrument Setup and Calibration:
-
Assemble the transient hot-wire cell, ensuring the platinum wire is taut and centrally located.
-
Calibrate the resistance-temperature relationship of the platinum wire.
-
Verify the instrument's performance using a reference fluid with a known thermal conductivity, such as toluene or water.
-
-
Sample Preparation:
-
Ensure the this compound sample is pure and free of dissolved gases, which can affect heat transfer.
-
-
Measurement Procedure:
-
Fill the measurement cell with the this compound sample, ensuring the hot wire is fully submerged.
-
Allow the cell to reach thermal equilibrium at the desired temperature.
-
Apply a step-wise constant voltage to the wire for a short duration (e.g., 1 second).
-
Simultaneously, record the change in the wire's resistance over time with a high-speed data acquisition system.
-
Repeat the measurement multiple times at each temperature to ensure data quality.
-
-
Data Analysis and Calculation of Thermal Conductivity (λ):
-
The temperature rise (ΔT) of the wire is calculated from the resistance change.
-
A plot of ΔT versus the natural logarithm of time (ln(t)) should yield a straight line.
-
The thermal conductivity is determined from the slope of this line using the following equation: λ = (q / (4 * π * slope)) where:
-
λ is the thermal conductivity in W/m·K
-
q is the heat dissipated per unit length of the wire in W/m
-
slope is the slope of the ΔT vs. ln(t) plot
-
-
Diagram of the Transient Hot-Wire Method Workflow:
Caption: Workflow for thermal conductivity measurement using the transient hot-wire method.
Measurement of Specific Heat Capacity using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the specific heat capacity of materials as a function of temperature.[29][30][31][32][33][34][35][36] It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Causality Behind Experimental Choices:
-
Differential Measurement: By measuring the difference in heat flow between the sample and an inert reference, the instrument can accurately determine the heat absorbed by the sample, correcting for any instrumental artifacts.
-
Controlled Heating Rate: A precise and constant heating rate is essential for accurate heat capacity measurements.
-
Sapphire Standard: Sapphire (α-Al₂O₃) is a widely used reference material for heat capacity calibration due to its well-characterized and stable specific heat capacity over a broad temperature range.
Experimental Protocol:
-
Instrument Calibration:
-
Perform temperature and heat flow calibrations using certified standards (e.g., indium for melting point and enthalpy).
-
For specific heat capacity measurements, a three-step procedure is typically followed:
-
Run a baseline with two empty, matched crucibles.
-
Run a sapphire standard of known mass in one of the crucibles.
-
Run the this compound sample of known mass in the same crucible.
-
-
-
Sample Preparation:
-
Accurately weigh a small amount (typically 5-15 mg) of this compound into a hermetically sealed aluminum crucible. The hermetic seal is crucial to prevent sample evaporation during the measurement.
-
Prepare an empty, sealed crucible as the reference.
-
-
Measurement Procedure:
-
Place the sample and reference crucibles in the DSC cell.
-
Equilibrate the system at the starting temperature.
-
Heat the sample and reference at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.
-
Record the differential heat flow as a function of temperature.
-
-
Calculation of Specific Heat Capacity (Cp):
-
The specific heat capacity is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire where:
-
Cp is the specific heat capacity
-
DSC is the measured heat flow signal
-
m is the mass
-
-
Diagram of the DSC Specific Heat Capacity Measurement Workflow:
Caption: Workflow for specific heat capacity measurement using DSC.
Section 4: Conclusion
This technical guide has provided a detailed examination of the thermophysical properties of this compound, emphasizing the interplay between its molecular structure and physical behavior. The tabulated data, coupled with the comprehensive experimental protocols, offer a robust resource for scientists and engineers. The provided methodologies, grounded in established principles, ensure the generation of reliable and accurate data for critical applications in research and development.
References
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- Sharma, S., et al. (2022).
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- Santak, P., & Conduit, G. (2019, August 6). Predicting physical properties of alkanes with neural networks. Intellegens.
- Růžička, V., & Majer, V. (2009). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. I. Hydrocarbon Compounds.
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- Leulmi, H., et al. (2017). Measurement of the thermal conductivity of liquids by hot wire method: comparison between transient and stationary approaches.
- Mokrushin, V. S., & Shaykhlislamova, A. F. (2021, May 5). Heat Capacities and Enthalpies of Normal Alkanes in an Ideal Gas State. PSE Community.org.
- Assael, M. J., et al. (2018). Predicting the viscosity of n-alkane liquid mixtures based on molecular description. Spiral.
- Jovanovic, J., & Schultes, E. (2023, February 1). A New Group Contribution Model for Prediction Liquid Hydrocarbon Viscosity Based on Free-Volume Theory. Request PDF.
- Sharma, S., et al. (2023). Second-order group contribution method for Tc, Pc, ω, ΔGf0, ΔHf0 and liquid densities of linear and branched alkanes. Taylor & Francis Online.
- Chandler Engineering. (n.d.). Model 1602 Rolling Ball Viscometer Manual.
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- U.S. Pharmacopeia. (n.d.). <913> Viscosity—Rolling Ball Method. Scribd.
- Laboratory for refrigeration and district energy. (n.d.). Measuring heat capacity with differential scanning calorimetry.
- Assael, M. J., et al. (1989, July 1). Thermal conductivity of liquids: Prediction based on a group-contribution scheme. OSTI.GOV.
- Jovanovic, J., & Schultes, E. (2023, February 1). A New Group Contribution Model for Prediction Liquid Hydrocarbon Viscosity Based on Free-Volume Theory. SciSpace.
- Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository.
- ASTM International. (2011). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
- Assael, M. J., et al. (2018, November 19). Thermal conductivity measurements using the transient hot-wire method: a review. Taylor & Francis Online.
- DDBST GmbH. (n.d.). A New Group Contribution Method For The Estimation Of Thermal Conductivity For Non-Electrolyte Organic Compounds.
- Wikipedia. (n.d.). Transient hot wire method.
- Zhang, H., et al. (2022, August 7). A group contribution method to predict the thermal conductivity λ(T,P) of ionic liquids. Taylor & Francis Online.
- Domalski, E. S., & Hearing, E. D. (2018). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at 298.15K by Means of the Group-Additivity Method. MDPI.
- Ortiz-Vega, D., et al. (2021, August 6). Rolling Ball Viscometer. ResearchGate.
- Wikipedia. (n.d.). Group-contribution method.
- Cole-Parmer. (n.d.). Falling Ball Viscometer.
- Netzsch. (n.d.). Precise Determination of the Specific Heat by Means of DSC.
- Sridhara, S., & Satapathy, L. N. (2011). Transient hot wire method – Knowledge and References. Taylor & Francis.
- TA Instruments. (n.d.). Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs.
- TA Instruments. (n.d.). How Tzero™ Technology Improves DSC Performance Part III: The Measurement of Specific Heat Capacity.
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An In-Depth Technical Guide to 2,3,6-Trimethylheptane: Properties, Synthesis, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic chemistry, branched alkanes represent a fundamental class of molecules with diverse properties and applications. Among these, 2,3,6-trimethylheptane, a saturated hydrocarbon, serves as a valuable compound for various scientific endeavors. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, analytical characterization methods, and its relevance in research, particularly for professionals in drug development and related scientific fields. While not a direct therapeutic agent, its utility as a non-polar solvent, a reference standard, and a constituent in complex hydrocarbon mixtures underscores its importance in foundational and applied chemical sciences.
Core Molecular Identifiers and Properties
Molecular Formula: C₁₀H₂₂[1]
The structural arrangement of this compound, with its three methyl branches on a heptane backbone, imparts specific physicochemical characteristics that are crucial for its applications.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 142.28 g/mol | [1][3] |
| Boiling Point | 156.01°C | [1] |
| Melting Point | -53.99°C | [1] |
| Density | 0.7310 g/cm³ | [1] |
| Refractive Index | 1.4108 | [1] |
| Solubility | Soluble in non-polar solvents (e.g., hexane, toluene); negligible in polar solvents (e.g., water). | [4] |
| Kovats Retention Index (non-polar column) | 919 | [5] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of a specific branched alkane like this compound requires a strategic approach to form the desired carbon-carbon bonds with high regioselectivity. While numerous methods exist for alkane synthesis, a plausible and illustrative route for this compound involves the coupling of an organometallic reagent with an appropriate alkyl halide. One such conceptual pathway is outlined below, employing a Grignard reagent and a cuprate-mediated coupling reaction. This method is favored for its efficiency in forming C-C bonds with a reduced likelihood of rearrangements.
Conceptual Synthetic Pathway
The synthesis can be envisioned as the coupling of two key fragments that together form the ten-carbon backbone of this compound. A logical disconnection suggests the formation of the C4-C5 bond.
Caption: Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings and initiate the reaction (slight warming may be necessary).
-
Once the reaction begins, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Formation of Lithium Di(isobutyl)cuprate
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of copper(I) iodide in anhydrous diethyl ether.
-
Cool this suspension to -78°C (dry ice/acetone bath).
-
Slowly add two equivalents of a standardized solution of 2-butyllithium in hexanes to the copper(I) iodide suspension.
-
To this Gilman cuprate, add the previously prepared isobutylmagnesium bromide solution at -78°C.
Step 3: Coupling Reaction
-
To the freshly prepared lithium di(isobutyl)cuprate solution at -78°C, add a solution of 2-bromo-2,3-dimethylbutane in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Analytical Characterization and Quality Control
The purity and identity of this compound, especially in the context of its use as a reference standard or in a research setting, must be rigorously confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose.
GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of this compound.
The mass spectrum of this compound will exhibit a characteristic fragmentation pattern, with the molecular ion peak (m/z 142) and prominent fragment ions corresponding to the loss of methyl, ethyl, and larger alkyl groups. Comparison of the obtained retention time and mass spectrum with a known standard or a spectral library confirms the identity and purity of the compound.
Applications and Relevance in Scientific Research
While this compound is not a direct therapeutic agent, its unique properties as a highly branched, non-polar alkane make it relevant to researchers and drug development professionals in several capacities:
-
Non-Polar Solvent: In drug discovery, many small molecule drug candidates are lipophilic. This compound can serve as a non-polar solvent for the synthesis, purification, and analysis of such compounds, particularly when a specific boiling point and viscosity are desired. Its inert nature prevents interference with many chemical reactions.
-
Reference Standard in Chromatography: The accurate identification and quantification of compounds in complex mixtures are critical in pharmaceutical analysis. This compound, with its well-defined structure and properties, can be used as a reference standard in gas chromatography to calibrate instruments and identify unknown components in hydrocarbon-based samples.
-
Component of Fuel and Lubricant Formulations: The study of branched alkanes is crucial for the development of high-performance fuels and lubricants. While this may seem distant from drug development, the methodologies used to analyze complex hydrocarbon mixtures in the petroleum industry are often transferable to the analysis of complex biological or chemical samples in pharmaceutical research.
-
Model Compound for Physicochemical Studies: The well-defined structure of this compound makes it a suitable model compound for fundamental studies in physical organic chemistry. These studies can provide insights into intermolecular forces, solution thermodynamics, and transport properties, which are foundational concepts in understanding drug-receptor interactions and formulation science.
-
Excipient in Drug Formulations (Branched Alkanes): While not specifically this compound, other branched alkanes find use as excipients in topical and oral drug formulations to modify viscosity, improve spreadability, and act as emollients.[6][7][8][9] The study of well-defined branched alkanes like this compound contributes to the broader understanding of how these molecules behave in formulation matrices.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is a flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound, while a structurally simple molecule, possesses a unique set of properties that make it a valuable tool in various scientific disciplines. For researchers and professionals in drug development, its primary utility lies in its role as a well-characterized non-polar solvent, a reliable analytical standard, and a model compound for studying the behavior of branched alkanes. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in the laboratory. As research continues to explore the intricate interactions of molecules in complex systems, the foundational knowledge of compounds like this compound will remain indispensable.
References
- This compound - Solubility of Things. (n.d.).
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- Meinert, C., et al. (2023).
- 2,4,6-trimethyl heptane, 2613-61-8. (n.d.). The Good Scents Company.
- Heptane, 2,3,6-trimethyl-. (n.d.). NIST WebBook.
- 2,2,6-Trimethylheptane | C10H22 | CID 518457. (n.d.). PubChem.
- Heptane, 2,3,6-trimethyl-. (n.d.). NIST WebBook.
- Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944. (n.d.). PubChem.
- Alkanes Pharmaceutical Organic Chemistry. (n.d.). Scribd.
- Heptane, 2,3,6-trimethyl-. (n.d.). NIST WebBook.
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Whitepaper: A Technical Guide to the Identification and Geochemical Significance of 2,3,6-Trimethylheptane in Crude Oil
Abstract
The molecular characterization of crude oil is a cornerstone of petroleum geochemistry, providing invaluable insights into the oil's origin, thermal maturity, and depositional environment.[1] Among the myriad of compounds within this complex mixture, branched alkanes, particularly isoprenoids, serve as critical biomarkers.[2][3][4] This technical guide provides an in-depth methodology for the discovery, identification, and characterization of a specific, less common branched alkane, 2,3,6-trimethylheptane, in crude oil samples. We will detail a self-validating analytical workflow, from sample preparation to advanced instrumental analysis, while explaining the scientific rationale behind each procedural choice. This document is intended for researchers and analytical chemists in the fields of geochemistry, petroleum analysis, and environmental science.
Introduction: The Geochemical Significance of Branched Alkanes
Crude oil is a complex amalgam of hydrocarbons and heteroatomic compounds.[5] The saturated hydrocarbon fraction, which includes n-alkanes and branched alkanes (isoparaffins), is of particular interest to geochemists. While n-alkanes provide information on thermal maturity and biodegradation, branched alkanes, especially those with isoprenoid structures (a repeating isoprene unit), are considered "chemical fossils" or biomarkers.[1][4] Their molecular structures can be traced back to precursor molecules in living organisms, such as the phytol side chain of chlorophyll, offering a direct link to the biological source material of the petroleum.[2][3]
The presence and relative abundance of well-known isoprenoids like pristane and phytane are routinely used as indicators of the depositional environment's redox conditions.[6] However, the identification of more obscure, non-isoprenoidal branched alkanes like this compound can provide a higher level of specificity, potentially fingerprinting oils from a particular source rock or revealing unique diagenetic pathways. Its branched structure, compared to straight-chain alkanes, can also influence fuel properties like octane ratings.[7][8]
The primary analytical challenge lies in unequivocally identifying a single isomer within a dense forest of structurally similar C10 hydrocarbons. This guide outlines a robust methodology to overcome this challenge.
The Analytical Workflow: A Strategy for Discovery
The successful identification of a trace compound like this compound in a matrix as complex as crude oil requires a systematic approach that isolates and concentrates the analyte before instrumental analysis. Our workflow is built on two primary stages: preparative fractionation and instrumental analysis.
Diagram: Overall Analytical Workflow
Caption: High-level workflow from crude oil sample to confirmed compound identification.
Experimental Protocols
Protocol 1: SARA Fractionation of Crude Oil
Expertise & Rationale: Crude oil contains polar compounds (resins and asphaltenes) and aromatics that can interfere with the gas chromatographic analysis of saturated hydrocarbons.[5] They can contaminate the GC inlet and column, and their signals can obscure those of the target analytes. SARA (Saturates, Aromatics, Resins, Asphaltenes) fractionation is a liquid chromatography technique used to separate the crude oil into these four distinct classes based on polarity.[5] By isolating the saturate fraction, we create a cleaner, more concentrated sample for GC-MS analysis, significantly improving the signal-to-noise ratio for compounds like this compound.
Materials:
-
Crude oil sample
-
Activated alumina (100-200 mesh, dried at 150°C for 4 hours)
-
Anhydrous sodium sulfate
-
n-hexane (pesticide grade or equivalent)
-
Toluene (pesticide grade or equivalent)
-
Dichloromethane:Methanol mixture (95:5 v/v)
-
Glass chromatography column (20 mm ID x 400 mm length)
-
Glass wool
-
Collection vials
Procedure:
-
Column Packing: Place a small plug of glass wool at the bottom of the chromatography column. Prepare a slurry of activated alumina in n-hexane and pour it into the column. Allow the alumina to settle, tapping the column gently to ensure even packing. The final packed bed height should be approximately 30 cm. Add a 1 cm layer of anhydrous sodium sulfate to the top of the alumina.
-
Sample Loading: Accurately weigh approximately 100 mg of the crude oil sample and dissolve it in a minimal volume of n-hexane (approx. 1 mL). Carefully load this solution onto the top of the column.
-
Elution of Saturates: Elute the column with 50 mL of n-hexane. Collect this fraction in a pre-weighed vial. This fraction contains the saturated hydrocarbons, including n-alkanes and branched alkanes.[9]
-
Elution of Aromatics (Optional): Elute the column with 50 mL of toluene. Collect this fraction separately.
-
Elution of Resins & Asphaltenes (Optional): Elute the remaining compounds with 50 mL of the dichloromethane:methanol mixture. Collect this fraction separately.
-
Solvent Evaporation: Gently evaporate the solvent from the saturate fraction vial under a stream of dry nitrogen at room temperature.
-
Final Preparation: Once the solvent is removed, re-weigh the vial to determine the mass of the saturate fraction. Re-dissolve the residue in a known volume of n-hexane (e.g., 1 mL) for GC-MS analysis.
Protocol 2: GC-MS Analysis and Identification
Expertise & Rationale: Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for analyzing complex volatile and semi-volatile mixtures like the saturate fraction of crude oil.[4] The gas chromatograph separates individual compounds based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum (a "chemical fingerprint") that allows for structural identification.
Trustworthiness & Self-Validation: To ensure trustworthy identification, a two-pronged approach is mandatory:
-
Mass Spectrum Matching: The acquired mass spectrum of the unknown peak must match the spectrum in a reference library (e.g., NIST).
-
Retention Index (RI) Matching: The retention time of a peak can shift between runs. A more reliable method is to calculate the Linear Retention Index (LRI), which normalizes the retention time to that of adjacent n-alkanes. This RI value is then compared to a known RI for the authentic standard. A match in both mass spectrum and retention index provides a high-confidence identification.
Equipment & Parameters:
| Parameter | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides precise temperature and flow control for reproducible chromatography. |
| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that separates compounds primarily by boiling point, ideal for hydrocarbon analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the sample without thermal degradation of analytes. |
| Injection Volume | 1 µL, Splitless mode | Maximizes the transfer of trace analytes to the column for enhanced sensitivity. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 300°C at 4°C/min, hold 10 min | A gradual temperature ramp allows for the separation of a wide range of hydrocarbons from volatile to heavier components. |
| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and robust detector for acquiring high-quality mass spectra. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, fragment-rich spectra, which are ideal for library matching. |
| Mass Scan Range | 40-550 m/z | Covers the expected mass range for hydrocarbons found in the saturate fraction. |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
Procedure:
-
Standard Analysis: First, inject a diluted solution of an authentic this compound standard (if available) to determine its exact retention time and mass spectrum on your system.[10][11]
-
Sample Analysis: Inject 1 µL of the prepared saturate fraction into the GC-MS.
-
Data Acquisition: Acquire data in full scan mode. The resulting chromatogram is called a Total Ion Chromatogram (TIC).
-
Peak Identification:
-
Examine the TIC for peaks in the expected elution window for C10 alkanes.
-
Obtain the mass spectrum for each peak of interest.
-
Compare the acquired spectrum against the NIST mass spectral library. Look for a high-quality match (>85%) for this compound (C10H22).[12]
-
Confirm the identification by comparing the Linear Retention Index of the peak in your sample with the RI determined from the authentic standard.
-
Diagram: Logic of Compound Identification
Caption: A dual-criteria approach for high-confidence compound identification.
Interpreting the Results
The discovery of this compound, once confirmed, adds another data point to the geochemical profile of the crude oil.
Key Mass Spectral Fragments: While the full spectrum is used for library matching, key ion fragments can help distinguish between isomers. For a branched C10 alkane like this compound, common fragments will arise from cleavage at the branched points.
| m/z (mass-to-charge) | Ion Identity | Significance |
| 43 | C3H7+ (isopropyl) | Highly abundant, indicates the presence of an isopropyl group. |
| 57 | C4H9+ (butyl) | Common fragment in alkanes. |
| 71 | C5H11+ (pentyl) | Another common alkyl fragment. |
| 99 | [M-C3H7]+ | Loss of an isopropyl group from the molecular ion (M). |
| 142 | C10H22+ (Molecular Ion) | May be weak or absent in EI spectra but is crucial for confirming molecular weight. |
Geochemical Implications: The presence of specific, non-isoprenoidal branched alkanes can suggest contributions from particular types of bacteria or algae in the original source rock biomass. Unlike the ubiquitous pristane and phytane, these rarer compounds may indicate a more restricted or unique biological precursor, making them powerful tools for oil-oil and oil-source rock correlation studies.
Conclusion
The identification of trace compounds like this compound in crude oil is a non-trivial analytical task that demands a rigorous and systematic approach. By combining effective sample preparation through SARA fractionation with the power of high-resolution GC-MS, and validating the results with both mass spectral and retention index matching, researchers can achieve high-confidence identification. Each confirmed identification of such a molecule enriches our understanding of the complex biogeochemical processes that lead to the formation of petroleum, ultimately refining our models for exploration and environmental assessment.
References
- Hernadez, N., Porter, J., & Fernandez-Lima, F. (n.d.). Crude oil characterization using SARA fractionation and GC-MS. FIU Digital Commons.
- Khalifa, H., Ahmed, A. A., Abusaediyah, A., Yousuf, A., & Grimida, S. (2017). GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS) IN ORGANIC GEOCHEMICAL INVESTIGATION OF CRUDE OILS FROM KIKINDA AND VELEBIT FIELD. International Journal of Research - Granthaalayah, 5(6), 550-560.
- (n.d.). GC-MS characteristics of saturated hydrocarbons in the source rocks and crude oil samples from the KL6-1 reservoir and its surrounding area. ResearchGate.
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- (n.d.). Alkane Biomarkers. Geochemical Significance. Scribd.
- (n.d.). C-GC-MS ,and its application to crude oil analysis. Geological Society Of Malaysia.
- Zhang, L., et al. (2023). Molecular Characterization of Hydrocarbons in Petroleum by Ultrahigh-Resolution Mass Spectrometry. Molecules, 28(13), 5174.
- (n.d.). Isoprenoid. Britannica.
- Desrina, R. (2008). ISOPRENOID HYDROCARBONS AS FINGERPRINTS FOR IDENTIFICATION OF SPILL OILS IN INDONESIAN MARINE ENVIRONMENT. LEMIGAS SCIENTIFIC CONTRIBUTIONS, 31(1), 12-19.
- Stanley, L., & Van Meter, R. (1962). Isoprenoid Hydrocarbons in Petroleum. Isolation of 2,6,10,14-Tetramethylpentadecane by High Temperature Gas-Liquid Chromatography. Analytical Chemistry, 34(6), 700-702.
- Escalona, N., et al. (2021). Source identification of n-alkanes and isoprenoids using diagnostic ratios and carbon isotopic composition on crude oils and surface waters from the Gulf of Mexico. Environmental Pollution, 284, 117281.
- (n.d.). Heptane, 2,3,6-trimethyl-. NIST WebBook.
- Chemistry For Everyone. (2025, October 24). Why Is Cracking Alkanes Important For Gasoline? [Video]. YouTube.
- Wang, Z., et al. (2019). Compositional Characteristics and Geochemical Significance of N-alkanes in Process of Crude Oil Cracking. ResearchGate.
- (n.d.). Petroleum geochemistry. Wikipedia.
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 2,3,6-trimethylheptane
Application Note: High-Resolution GC-MS Analysis of 2,3,6-Trimethylheptane
Abstract
This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain alkane (C10H22), is a component found in various petroleum products and can be present as a volatile organic compound (VOC) in environmental samples. The accurate identification and quantification of such isomers are critical for quality control in the fuel industry and for environmental monitoring. However, the analysis is challenging due to the presence of numerous structurally similar isomers with close boiling points.[1][2] This guide provides a comprehensive methodology, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals requiring precise and reliable results.
Introduction & Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3][4] The methodology leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.
The core principle involves three sequential stages:
-
Sample Volatilization & Separation (GC): A liquid sample containing the analyte is injected into a heated inlet, where it vaporizes.[3][4] An inert carrier gas (mobile phase) transports the vaporized sample onto a capillary column. Separation occurs based on the analyte's boiling point and its differential interaction with the column's stationary phase.[1][3][4] For non-polar compounds like alkanes, a non-polar stationary phase is chosen to facilitate separation primarily by boiling point.[1][2]
-
Ionization & Fragmentation (MS): As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to ionize and break apart into a predictable pattern of charged fragments.[5][6][7]
-
Detection & Analysis (MS): The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification by comparison to a spectral library and an authentic reference standard.[6][8]
This self-validating system, which relies on both chromatographic retention time and a unique mass spectrum, ensures a high degree of confidence in the analytical results.
Materials and Instrumentation
Reagents and Standards
-
This compound Standard: (CAS: 4032-93-3) Purity ≥98%.
-
Solvent: High-purity hexane or pentane (GC grade or equivalent).[1][9]
Instrumentation and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): System equipped with a split/splitless injector and a single quadrupole mass selective detector.
-
GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane non-polar column).[1]
-
Autosampler: Recommended for precision and reproducibility.
-
Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, syringes, and micro-inserts.[3][9]
Experimental Workflow Diagram
The overall analytical process from sample receipt to final data reporting is outlined below.
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocols
Protocol 1: Standard Preparation
Causality: Creating a precise calibration curve is fundamental for accurate quantification. Using a high-purity solvent prevents the introduction of interfering contaminants.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards.[2] For example, prepare standards at 1, 5, 10, 50, and 100 µg/mL in hexane.
-
Storage: Transfer each standard into a labeled autosampler vial. Store at 4°C when not in use.
Protocol 2: Sample Preparation
Causality: The goal of sample preparation is to present the analyte to the instrument in a suitable solvent and concentration, free from non-volatile residues that could contaminate the system.[1] The choice of method depends on the sample matrix.
-
For Liquid Samples (e.g., Fuels, Solvents):
-
For Solid or Aqueous Matrices (VOC Analysis):
-
Headspace Analysis: This technique is ideal for isolating volatile compounds from non-volatile matrix components.[3][4] a. Place a known amount of the sample (e.g., 1 gram of solid or 5 mL of liquid) into a sealed 20 mL headspace vial. b. Heat the vial to allow volatile compounds to partition into the headspace (the gas phase above the sample).[3][10] c. An automated headspace sampler injects a portion of this gas directly into the GC inlet.[11]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber.[4] a. Expose an SPME fiber to the sample's headspace or immerse it directly in the liquid sample. b. Analytes adsorb onto the fiber coating. c. The fiber is then inserted into the hot GC inlet, where the analytes are thermally desorbed onto the column.[4]
-
Protocol 3: GC-MS Instrument Parameters & Data Acquisition
Causality: The instrument parameters are optimized to achieve baseline separation of this compound from potential isomers and matrix components, while ensuring a reproducible and characteristic mass spectrum for confident identification. The temperature program is designed to separate volatile compounds at lower temperatures before ramping up to elute less volatile components.[1]
Table 1: Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Column | DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm | Industry-standard non-polar column for robust hydrocarbon separation based on boiling points.[1] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[6] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and optimal separation.[1] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation.[1] |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading for concentrated samples; can be adjusted or switched to splitless for trace analysis.[1] |
| Oven Program | Initial: 40°C, hold 5 min; Ramp 1: 5°C/min to 150°C; Ramp 2: 10°C/min to 250°C, hold 5 min | A slow initial ramp separates early-eluting volatile isomers, while the second ramp efficiently elutes higher-boiling compounds.[1] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode that produces reproducible fragmentation patterns for library matching.[7][12] |
| Ionization Energy | 70 eV | Standard energy that generates extensive, comparable mass spectral libraries (e.g., NIST).[5][7] |
| Ion Source Temp. | 230 °C | Optimal temperature to maintain ionization efficiency and prevent compound condensation.[7] |
| Mass Scan Range | m/z 40-200 | Covers the molecular ion (m/z 142) and all significant fragment ions of C10H22. |
| Acquisition Mode | Full Scan | Collects all fragment data, essential for qualitative identification and library searching. |
Acquisition Sequence:
-
Inject a solvent blank (hexane) to verify system cleanliness.
-
Analyze the five calibration standards from lowest to highest concentration.
-
Analyze the prepared unknown samples.
-
Inject a mid-level calibration standard periodically (e.g., every 10 samples) to monitor instrument performance and retention time stability.
Data Analysis and Interpretation
Qualitative Identification
A positive identification of this compound requires two forms of confirmation:
-
Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match that of the authentic this compound standard within a narrow window (e.g., ±0.05 minutes).
-
Mass Spectrum Matching: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>850/1000 match factor) with the spectrum from the reference standard and a reputable spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[8] The mass spectrum for this compound is characterized by fragment ions resulting from the loss of alkyl radicals.[2]
Quantitative Analysis
-
Calibration Curve: Using the data from the calibration standards, plot the peak area of the primary quantifying ion for this compound against the known concentration of each standard.
-
Linear Regression: Apply a linear regression to the data points. The calibration curve must have a coefficient of determination (R²) of ≥0.995 for accurate quantification.
-
Concentration Calculation: Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured peak areas. Remember to account for the initial dilution factor used during sample preparation.
Conclusion
This application note provides a validated, step-by-step protocol for the reliable analysis of this compound by GC-MS. By adhering to the specified sample preparation techniques and optimized instrument parameters, researchers can achieve accurate and defensible results. The dual confirmation of retention time and mass spectral matching ensures high confidence in compound identification, a critical requirement for quality control and research applications involving complex hydrocarbon mixtures.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
- ASTM International. (2024). Standard Test Method for Hydrocarbon Types in Middle Distillates, including Biodiesel Blends by Gas Chromatography/Mass Spectrometry (D8276-24).
- Kim, H.-Y., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. In NIST Chemistry WebBook.
- University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
- Persee General. (n.d.). How to Calculate Gasoline Chromatogram Results Using Gas Chromatography (GC) & ASTM Methods.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Gas Chromatography. In NIST Chemistry WebBook.
- ACS Publications. (2024). A Rapid Analysis Method for Determination of Hydrocarbon Types in Aviation Turbine Fuel by Gas Chromatography-Mass Spectrometry.
- SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS.
- ASTM International. (1989). Hydrocarbon-Type Analysis of Jet Fuel with Gas Chromatography/Mass Spectrometry.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Henry's Law data. In NIST Chemistry WebBook.
- Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Notes. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Normal and Branched Chain Hydrocarbons in the Range C7 to C20 Using Molecular Sieve.
- Shimadzu. (n.d.). Gas Chromatography Analytical Methods for Teaching Laboratories Analysis and comparison of different fuels/oils using gas chroma.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Phase change data. In NIST Chemistry WebBook.
- Chemistry LibreTexts. (2019). 12.4: Gas Chromatography. Retrieved from Chemistry LibreTexts website. [Link]
- NIST. (n.d.). Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1α,2β,5α)-. In NIST Chemistry WebBook.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- (main page). In NIST Chemistry WebBook.
- MDPI. (2018). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data.
- MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study - Cherry.
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Comprehensive Protocols for the Preparation of Sediment Samples for Hydrocarbon Analysis
<APPLICATION NOTE
Abstract
This document provides a detailed guide for the preparation of sediment samples intended for the analysis of hydrocarbon contaminants. It is designed for researchers, environmental scientists, and laboratory professionals who require robust and reliable methods for extracting and purifying hydrocarbons from complex sediment matrices prior to chromatographic analysis. The protocols herein are grounded in established methodologies, including those from the U.S. Environmental Protection Agency (EPA), and are supplemented with expert insights to ensure data integrity and reproducibility. We will delve into the rationale behind procedural choices, from sample handling and extraction to fractionation and cleanup, providing a comprehensive framework for achieving accurate and defensible results.
Introduction: The Critical Role of Sample Preparation
The analysis of hydrocarbons in sediment is fundamental to environmental monitoring, site remediation, and ecological risk assessment. Sediments act as a primary sink for hydrophobic contaminants like petroleum hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs) and aliphatic compounds.[1] The complex nature of sediment, a heterogeneous mixture of inorganic particles, organic matter, and water, presents a significant analytical challenge. Effective sample preparation is, therefore, the most critical phase of the analytical workflow, as it dictates the quality, accuracy, and reliability of the final data.
The primary objectives of sediment sample preparation for hydrocarbon analysis are:
-
Quantitative Extraction: To efficiently remove the target hydrocarbons from the solid matrix into a liquid solvent.
-
Isolation from Interferences: To separate the hydrocarbons of interest from co-extracted, non-target compounds (e.g., lipids, humic substances) that can interfere with instrumental analysis.
-
Concentration: To increase the concentration of the target analytes to levels amenable to detection by the analytical instrument.
This application note will provide a logical progression through the necessary steps to achieve these objectives, emphasizing the importance of a well-designed and validated workflow.
Pre-Extraction Considerations: Ensuring Sample Integrity
The integrity of the analytical result begins with the proper collection and handling of the sediment sample. Cross-contamination and analyte loss are significant risks during these initial stages.
-
Sampling: Sediment cores or grabs should be collected using devices made of non-contaminating materials like stainless steel.[2] Samples should be immediately transferred to pre-cleaned glass jars with Teflon-lined caps.
-
Storage: Samples should be kept cool (e.g., on ice) during transport to the laboratory and then frozen (at or below -20°C) until extraction to minimize microbial degradation and volatilization of lighter hydrocarbons.
-
Homogenization: Prior to subsampling for extraction, the sediment sample must be thoroughly homogenized to ensure the portion taken for analysis is representative of the entire sample.
-
Drying: Water can interfere with the extraction efficiency of non-polar solvents. Samples are typically dried before extraction. Common methods include air-drying in a clean environment or freeze-drying. For volatile hydrocarbons, mixing the wet sample with a drying agent like anhydrous sodium sulfate is recommended to avoid analyte loss.[3][4]
Extraction: Liberating Hydrocarbons from the Sediment Matrix
The choice of extraction technique is pivotal and depends on factors such as the specific hydrocarbons of interest, laboratory equipment availability, sample throughput requirements, and solvent consumption considerations.
Soxhlet Extraction (EPA Method 3540C)
Soxhlet extraction is a classic and exhaustive technique that ensures intimate contact between the sample and fresh, hot solvent over an extended period.[3][5][6][7]
-
Principle: A solid sample, typically mixed with a drying agent like anhydrous sodium sulfate, is placed in a thimble within the Soxhlet extractor.[3][5] The extraction solvent is heated in a flask, and its vapor travels to a condenser, where it cools and drips onto the sample.[8] Once the extractor fills to a certain level, the solvent containing the extracted analytes siphons back into the flask.[8] This cycle repeats, ensuring a thorough extraction.
-
Advantages: It is a well-established and robust method, often considered the benchmark for extraction efficiency.
-
Disadvantages: It is time-consuming (typically 16-24 hours), requires large volumes of solvent, and the prolonged heating can lead to the degradation of thermally labile compounds.[8]
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE®) (EPA Method 3545A)
PFE is a more modern and efficient alternative to Soxhlet extraction, utilizing elevated temperatures and pressures to accelerate the extraction process.[4][9][10][11][12]
-
Principle: The sample is packed into a stainless-steel extraction cell, which is then filled with solvent and heated to temperatures above the solvent's boiling point.[13] High pressure is applied to keep the solvent in a liquid state.[13] These conditions decrease solvent viscosity and increase its penetration into the sample matrix, leading to rapid and efficient extraction.
-
Advantages: PFE significantly reduces extraction time (typically 15-30 minutes per sample) and solvent consumption compared to Soxhlet.[4][9] The process can be automated, increasing sample throughput. Studies have shown that PFE provides extraction efficiencies comparable to or even greater than Soxhlet extraction for a wide range of hydrocarbons, including PAHs.[14]
-
Disadvantages: The initial capital cost for the instrumentation is higher than for a Soxhlet apparatus.
Table 1: Comparison of Common Extraction Methods for Hydrocarbons in Sediment
| Parameter | Soxhlet Extraction (EPA 3540C) | Pressurized Fluid Extraction (PFE/ASE®) (EPA 3545A) |
| Principle | Continuous extraction with fresh, hot solvent at atmospheric pressure. | Extraction with solvent at elevated temperature and pressure.[9][10] |
| Extraction Time | 16 - 24 hours.[3] | 15 - 30 minutes. |
| Solvent Volume | High (e.g., 300 mL per sample).[8] | Low (e.g., 15-40 mL per sample). |
| Temperature | Boiling point of the solvent at atmospheric pressure. | Typically 100 - 180°C.[9] |
| Automation | Manual. | Fully automated. |
| Throughput | Low. | High. |
| Efficiency | Considered the benchmark. | Comparable or superior to Soxhlet.[14] |
Post-Extraction Cleanup and Fractionation: Isolating Target Analytes
Crude extracts from sediment samples invariably contain co-extracted materials that can interfere with chromatographic analysis. A cleanup step is therefore essential to remove these interferences. Furthermore, it is often desirable to fractionate the extract into aliphatic and aromatic hydrocarbon classes for more detailed analysis and toxicological assessment.[15]
Sulfur Removal
Elemental sulfur is a common interference in sediment extracts that can co-elute with hydrocarbons during gas chromatography. It can be removed by passing the extract through a column of activated copper.
Silica Gel Cleanup (EPA Method 3630C)
Silica gel chromatography is a widely used technique for removing polar, non-hydrocarbon interferences and for fractionating the extract.[16][17][18][19]
-
Principle: Silica gel is a polar adsorbent.[20] When the sample extract is passed through a silica gel column, polar compounds are retained, while the non-polar hydrocarbons pass through.[20]
-
Fractionation: By using solvents of increasing polarity, it is possible to sequentially elute different classes of hydrocarbons. Typically, a non-polar solvent like hexane or pentane is used to elute the aliphatic hydrocarbons, followed by a more polar solvent like dichloromethane or a hexane/dichloromethane mixture to elute the aromatic hydrocarbons.[15][21]
Diagram 1: General Workflow for Sediment Sample Preparation
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Application Note: A Robust GC-FID Method for the Quantification of 2,3,6-Trimethylheptane in Crude Oil
Abstract & Introduction
The detailed characterization of individual hydrocarbon components within crude oil is fundamental to petroleum geochemistry, quality assessment, and refining processes.[1][2][3] Branched alkanes, such as 2,3,6-trimethylheptane (a C10 isoprenoid), serve as important biomarkers and contribute to the overall physical and chemical properties of fuel products. Their precise quantification can provide insights into the oil's origin, maturity, and degree of biodegradation.[3][4]
This application note presents a detailed, self-validating protocol for the quantification of this compound in diverse crude oil matrices using Gas Chromatography with Flame Ionization Detection (GC-FID). The Flame Ionization Detector is highly sensitive to hydrocarbons, making it an ideal choice for this application.[5][6] The methodology described herein emphasizes robust sample preparation, the use of an internal standard for enhanced precision, and a rigorous calibration strategy to ensure data integrity and trustworthiness. This guide is intended for researchers and analysts in the petroleum and geochemistry fields.
Principle of the Method
Gas Chromatography (GC) is a powerful analytical technique used to separate volatile and semi-volatile compounds from a complex mixture.[5] The process begins with the injection of a prepared sample into a heated inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas. Separation occurs within the column based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster.
Upon exiting the column, the separated components are detected by a Flame Ionization Detector (FID). The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current. The magnitude of this current is directly proportional to the mass of carbon atoms entering the flame, allowing for highly sensitive and quantitative analysis of hydrocarbons like this compound.[6]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, follows a systematic and quality-controlled workflow. This ensures reproducibility and accuracy at each critical step.
Caption: Workflow for this compound analysis.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound: Certified reference material, purity ≥98% (CAS No: 4032-93-3).
-
n-Dodecane (Internal Standard, ISTD): Purity ≥99%. An alternative such as n-undecane or cyclododecane can be used, provided it does not co-elute with any components of interest.
-
n-Hexane: HPLC or GC-grade, high purity (or Carbon Disulfide, CS2).[7]
-
Crude Oil Samples: Sourced as required.
-
Carrier Gas: Helium (or Hydrogen), 99.999% purity.
-
FID Gases: Hydrogen (99.999% purity) and Zero Air.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 6890, 8890, or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.[4]
-
GC Column: A non-polar capillary column, such as Agilent J&W DB-1 or Restek Rtx-1 (100% dimethylpolysiloxane), 60 m x 0.32 mm ID, 0.25 µm film thickness.[4]
-
Autosampler: For precision and reproducibility.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Syringes & Pipettes: Calibrated analytical balance, volumetric flasks, and micropipettes.
GC-FID Analytical Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument and application.
| Parameter | Condition | Rationale |
| Inlet | Split/Splitless, operated in Split mode | Prevents column overload from the high concentration of components in crude oil. |
| Inlet Temperature | 300 °C | Ensures rapid and complete vaporization of all analytes, including heavier crude oil fractions. |
| Split Ratio | 100:1 | A high split ratio is necessary to introduce a small, representative amount of the concentrated sample. |
| Column | Agilent J&W DB-1 (60 m x 0.32 mm, 0.25 µm) | A long, non-polar column provides excellent resolution for complex hydrocarbon mixtures.[4] |
| Carrier Gas | Helium | Inert and provides good efficiency. Hydrogen can be used to reduce run times. |
| Flow Rate | 2.5 mL/min (Constant Flow Mode) | Optimized for column dimensions to achieve good separation efficiency.[4] |
| Oven Program | Initial: 40 °C, hold 5 min | Allows for good focusing of volatile components at the head of the column. |
| Ramp: 4 °C/min to 320 °C | A slow ramp rate is critical for resolving the numerous isomers and components in crude oil.[4] | |
| Final Hold: 20 min at 320 °C | Ensures that all heavier components are eluted from the column, preventing carryover.[4] | |
| Detector (FID) | Temperature: 325 °C | Prevents condensation of analytes in the detector block.[4] |
| H₂ Flow: 40 mL/min | Standard flow for maintaining a stable flame. | |
| Air Flow: 450 mL/min | Ensures complete combustion of analytes. | |
| Makeup Gas (He): 30 mL/min | Optimizes peak shape by efficiently sweeping column effluent through the detector. | |
| Injection | Volume: 1 µL | Standard volume for capillary GC. |
Detailed Protocols
Preparation of Standard Solutions
Accurate quantification relies on a precise calibration curve.[6][8]
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with n-hexane.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of n-dodecane into a separate 10 mL volumetric flask. Dissolve and bring to volume with n-hexane.
-
Calibration Standards (1 - 200 µg/mL): Perform serial dilutions of the primary stock solution to create a series of at least five calibration standards spanning the expected sample concentration range.
-
Spiking: To each calibration standard vial, add a fixed amount of the Internal Standard Stock to achieve a final ISTD concentration of 50 µg/mL. This creates a constant reference point for quantification.
Sample Preparation
Proper sample preparation is the most critical step for obtaining reliable data from a complex matrix like crude oil.[9]
-
Homogenization: Thoroughly mix the bulk crude oil sample to ensure it is homogeneous, as heavier components may settle over time.
-
Weighing: Accurately weigh approximately 50 mg of the crude oil sample directly into a 10 mL volumetric flask. Record the exact weight.
-
Dilution: Add n-hexane to the flask, ensuring the sample is fully dissolved. This may require gentle vortexing or sonication for 1-2 minutes. Bring the final volume to exactly 10 mL.
-
Internal Standard Addition: Transfer 1 mL of the diluted crude oil solution to a 2 mL autosampler vial. Add a fixed amount of the Internal Standard Stock (the same amount used for the calibrants) to achieve a final ISTD concentration of 50 µg/mL.
-
Blank Preparation: Prepare a solvent blank using only n-hexane and the internal standard to check for system contamination.
GC Analysis Sequence
-
System Equilibration: Before analysis, run a solvent blank to ensure the system is clean and the baseline is stable.
-
Calibration: Inject the prepared calibration standards from the lowest concentration to the highest.
-
Sample Analysis: Inject the prepared crude oil samples. It is good practice to run a solvent blank every 10-15 samples to monitor for carryover.
-
Quality Control: Inject a mid-level calibration standard (as a check standard) at the beginning and end of the sequence to verify instrument stability and calibration accuracy.
Data Analysis and Quantification
-
Peak Identification: Identify the chromatographic peaks for this compound and the internal standard (n-dodecane) in all chromatograms by comparing their retention times to those of the authenticated standards.
-
Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Calibration Curve Construction: For each calibration standard, calculate the Peak Area Ratio (PAR) as: PAR = (Peak Area of this compound) / (Peak Area of ISTD) Plot a graph of PAR (y-axis) versus the concentration of this compound (x-axis). Perform a linear regression to obtain the calibration curve. The coefficient of determination (R²) must be ≥ 0.995 for the curve to be considered valid.[10]
-
Sample Quantification: Calculate the PAR for each crude oil sample. Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of this compound in the injected sample. Concentration (µg/mL) = (Sample PAR - c) / m
-
Final Concentration Calculation: Account for the initial sample weight and dilution to report the final concentration in the original crude oil sample. Concentration (mg/kg) = [Concentration from Curve (µg/mL) * Dilution Volume (mL)] / [Sample Weight (g)]
References
- Drawell.GC Sample Preparation - Techniques and Challenges.
- ASTM International.D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV).
- ASTM International.Manual on Hydrocarbon Analysis, 6th Edition.
- ResearchGate.What is the best procedure for sample preparation in Whole Oil GC?
- G.A.S. anCHem.DHA - Detailed Hydrocarbon Analysis.
- ResearchGate.Calibration of C7–C30 alkanes by GC-FID using Sigma-Aldrich standard...
- ACS Publications | Energy & Fuels.Automated Analysis of Petroleum- and Plastic-Derived Fuels by Gas Chromatography Coupled with Field Ionization Mass Spectrometry.
- Solubility of Things.this compound.
- The Good Scents Company.2,4,6-trimethyl heptane, 2613-61-8.
- LCGC International.GC–MS | Topic.
- Agilent.Crude Oil Standard Test Methods.
- Savant Labs.ASTM D3238 - Standard Test Method for Calculation of Carbon Distribution and Structural Group Analysis of Petroleum Oils by the n-d-M Method.
- YouTube | Chemistry For Everyone.How Is Gas Chromatography Used In Petrochemical Analysis?
- U.S. Geological Survey.Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography.
- U.S. Environmental Protection Agency.Method 1663: Differentiation of Diesel and Crude Oil by GC/FID.
- U.S. Geological Survey.PGRL GCFID Qualitative Analysis Method for Hydrocarbons.
- Revista Colombiana de Química.Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- LCGC International.GC×GC–FID for Routine Analysis of Total Petroleum Hydrocarbons.
- YouTube | SCION Instruments.Crude Oil Analysis Webinar Part 1 | Simulated Distillation (SimDist) by GC.
- NIST Chemistry WebBook.Heptane, 2,3,6-trimethyl-.
- NIST Chemistry WebBook.Heptane, 2,3,6-trimethyl- (Gas Chromatography).
- California Environmental Protection Agency.STANDARD OPERATING PROCEDURE FOR In-Situ Measurement.
- ResearchGate.Fractionation of a Light Crude Oil and Identification and Quantitation of Aliphatic, Aromatic, and Biomarker Compounds by GC-FID.
- Journal of the Japan Petroleum Institute.Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography.
- Environics, Inc.Gas Chromatography and Calibration Standards.
- MDPI.Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method...
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Application Note: The Utility of 2,3,6-Trimethylheptane as a Secondary Biomarker in Oil Spill Fingerprinting
Introduction: Beyond Conventional Biomarkers in Oil Spill Forensics
In the field of environmental forensics, the chemical fingerprinting of spilled oil is crucial for identifying the source of pollution and assessing its environmental fate. While high molecular weight biomarkers such as hopanes and steranes are the gold standard for this purpose due to their high resistance to environmental degradation, a comprehensive analysis, particularly in the early stages of a spill or for lighter petroleum products, can benefit from the examination of a wider range of compounds.[1][2] This application note explores the role of 2,3,6-trimethylheptane, a C10 branched alkane, as a valuable secondary biomarker for oil spill fingerprinting.
This compound, while not as persistent as traditional biomarkers, offers unique insights due to its intermediate position in the weathering sequence.[3] Its degradation rate is slower than that of n-alkanes but faster than that of hopanes and steranes, making it a useful indicator of the extent of weathering. Furthermore, the relative abundance of specific branched alkanes can provide additional data points for source correlation, especially when analyzing light crude oils or refined products where heavier biomarkers may be less abundant.[3][4]
This document provides a detailed overview of the scientific rationale for using this compound in oil spill analysis, a comprehensive protocol for its detection and quantification, and guidance on the interpretation of the resulting data.
Scientific Rationale: The Niche of this compound in Weathering Analysis
The chemical composition of spilled oil is not static; it undergoes a series of physical and chemical changes collectively known as weathering. These processes, which include evaporation, dissolution, and biodegradation, alter the oil's fingerprint over time.[3] Understanding the relative rates of degradation of different hydrocarbon classes is fundamental to accurate source identification.
The general sequence of hydrocarbon degradation is as follows:
-
n-alkanes
-
Branched alkanes (including this compound)
-
Low molecular weight aromatics
-
High molecular weight aromatics and cyclic alkanes[3]
This hierarchy places this compound in a critical analytical window. In the initial stages of a spill, while the more volatile n-alkanes are rapidly lost, this compound and other branched alkanes persist longer, providing a more stable signature. Ratios of branched alkanes to their straight-chain counterparts, such as pristane/n-C17 and phytane/n-C18, are well-established indicators of biodegradation.[5] While not a direct ratio involving this compound, the principle of comparing the relative abundance of a more resistant branched alkane to a more susceptible n-alkane can be extended to lighter hydrocarbons.
The branched structure of this compound imparts a greater resistance to microbial degradation compared to linear alkanes of similar carbon number.[3] This structural characteristic is the basis for its utility as a supplementary biomarker.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing robust analytical methods and interpreting environmental data.
| Property | Value | Source |
| Molecular Formula | C10H22 | [6] |
| Molecular Weight | 142.28 g/mol | [6] |
| State at Room Temperature | Liquid | |
| Boiling Point | 155 °C | |
| Density | 0.7385 g/cm³ | |
| Solubility in Water | Very low | |
| Solubility in Nonpolar Solvents | High (e.g., hexane, toluene) | |
| CAS Number | 4032-93-3 | [6] |
Analytical Protocol: GC-MS Analysis of this compound in Environmental Samples
The following protocol outlines a validated method for the extraction, cleanup, and quantification of this compound in water and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Collection and Preservation
-
Water Samples: Collect water samples in amber glass bottles with Teflon-lined caps. Fill the bottles to the top to minimize headspace. Preserve by acidifying to a pH < 2 with HCl. Store at 4°C.
-
Sediment/Soil Samples: Collect sediment or soil samples in glass jars with Teflon-lined lids. Freeze at -20°C until analysis.
Extraction
-
Water Samples (Liquid-Liquid Extraction):
-
Spike the water sample with a surrogate standard (e.g., deuterated alkanes).
-
Extract the sample three times with dichloromethane (DCM) in a separatory funnel.
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
-
Sediment/Soil Samples (Soxhlet Extraction):
-
Homogenize the sample and mix with anhydrous sodium sulfate to remove water.
-
Spike the sample with a surrogate standard.
-
Extract with a 1:1 mixture of n-hexane and DCM for 18-24 hours in a Soxhlet apparatus.
-
Concentrate the extract.
-
Cleanup and Fractionation
-
Prepare a chromatography column with activated silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the saturate fraction (containing this compound) with n-hexane.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
-
Add an internal standard (e.g., C24-d50) just prior to GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL at 280°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71, 85).
-
Quantification and Quality Control
-
Create a multi-point calibration curve using certified standards of this compound.
-
Quantify the analyte using the internal standard method.
-
Analyze procedural blanks, matrix spikes, and duplicate samples to ensure data quality.
Data Interpretation: Context is Key
The concentration of this compound should not be interpreted in isolation. Its value as a biomarker is realized when considered in the context of other hydrocarbon data.
-
Assessing Weathering: A relatively high abundance of this compound compared to n-alkanes in the same boiling range (e.g., n-decane) suggests the early stages of biodegradation. Conversely, its significant depletion relative to more persistent biomarkers like hopanes indicates more advanced weathering.
-
Source Correlation: While not as source-specific as hopanes, the distribution of various C10 isomers, including this compound, can provide a more detailed fingerprint for distinguishing between similar oils. This is particularly relevant for lighter petroleum products that may lack the full suite of heavier biomarkers.
Visualizing the Workflow and Concepts
Caption: Workflow for the analysis of this compound in environmental samples.
Caption: Relative resistance of hydrocarbon classes to weathering.
Conclusion and Future Perspectives
While this compound may not supplant hopanes and steranes as the primary tools for oil spill fingerprinting, it serves as a valuable component of a multi-faceted analytical approach. Its intermediate persistence provides crucial information on the extent of weathering, and its presence in lighter petroleum fractions makes it a useful marker in scenarios where traditional biomarkers are scarce.
Future research should focus on developing a more extensive database of C10 isomer distributions in a wide variety of crude oils and refined products. The application of advanced chemometric techniques to high-resolution chromatographic data, including the full suite of branched alkanes, holds promise for enhancing the resolving power of oil spill forensics. By integrating data from both highly persistent and moderately persistent compounds like this compound, a more complete and nuanced understanding of the source and fate of spilled oil can be achieved.
References
- Wang, Z., & Fingas, M. (2003). Development of oil hydrocarbon fingerprinting and identification techniques. Marine Pollution Bulletin, 47(9-12), 423-452.
- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.
- Stout, S. A., & Wang, Z. (2016). Standard handbook of environmental science, health, and technology.
- Yang, C., Wang, Z., Li, Y., Hollebone, B., Brown, C. E., & Fingas, M. (2020). 2 Chemical fingerprints and chromatographic analysis of crude oils and petroleum products. In The Chemistry of Oil and Petroleum Products. De Gruyter.
- Wang, Z., Fingas, M., & Page, D. S. (1999). Oil spill identification.
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- 6. Forensic Investigations of Diesel Oil Spills in the Environment Using Comprehensive Two-Dimensional Gas Chromatography-High Resolution Mass Spectrometry and Chemometrics: New Perspectives in the Absence of Recalcitrant Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol for the Extraction of Branched Alkanes from Environmental Samples
Abstract
Branched alkanes, particularly isoprenoids such as pristane and phytane, and branched glycerol dialkyl glycerol tetraethers (brGDGTs), serve as critical biomarkers in environmental and geochemical research.[1][2] Their structural diversity and distribution provide invaluable insights into the sources of organic matter, depositional environments, thermal maturity, and microbial processes.[2][3] The accurate and reproducible extraction of these compounds from complex environmental matrices is paramount for reliable analysis. This document provides a comprehensive guide for researchers, detailing validated protocols for the extraction of branched alkanes from soil, sediment, and water samples. We delve into the rationale behind each step, from sample preparation to final analysis, ensuring scientific integrity and methodological robustness.
Introduction: The Significance of Branched Alkanes as Biomarkers
Organic molecules of biological origin that are preserved in the environment are known as biomarkers.[1] Branched alkanes are a class of saturated hydrocarbons that are particularly useful as biomarkers due to their specific sourcing and stability over geological timescales.[1] For instance, the ratio of the isoprenoids pristane to phytane can indicate the redox conditions of the depositional environment.[4] Furthermore, the distribution of long-chain n-alkanes and branched alkanes can help differentiate between terrestrial and marine organic matter inputs.[2]
The inherent complexity of environmental samples, which contain a myriad of organic and inorganic compounds, necessitates a multi-step approach to isolate the target branched alkanes. The general workflow involves sample preparation, extraction of total lipids, fractionation to isolate the alkane fraction, and finally, instrumental analysis.
General Analytical Workflow
The successful analysis of branched alkanes from environmental samples hinges on a meticulously executed workflow. Each stage is critical for obtaining accurate and reproducible results.
Sources
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Isomeric Separation of Trimethylheptanes Using Capillary Gas Chromatography: An Application Note and Protocol
<
Abstract: The accurate separation and identification of trimethylheptane (C10H22) isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and drug development, due to the distinct physicochemical and toxicological properties each isomer may possess. Their structural similarity, however, presents a significant analytical challenge. This guide provides a comprehensive protocol for the separation of trimethylheptane isomers using capillary gas chromatography (GC), detailing the underlying principles, experimental setup, and data analysis. We emphasize the causality behind methodological choices to empower researchers to adapt and optimize this protocol for their specific applications.
Introduction: The Challenge of Isomeric Complexity
Trimethylheptane isomers, a class of branched-chain alkanes, exhibit nearly identical chemical formulas and molecular weights, making their differentiation a complex task.[1] Gas chromatography (GC) stands as a powerful technique for resolving such isomeric mixtures by exploiting subtle differences in their volatility and interactions with the chromatographic stationary phase.[2][3] The choice of the capillary column, with its high resolving power, is paramount to achieving baseline separation of these closely related compounds.[3][4]
This application note will delve into the nuances of separating trimethylheptane isomers, providing a robust starting point for method development and validation.
Principles of Separation: Exploiting Volatility and Structure
The separation of trimethylheptane isomers in gas chromatography is primarily governed by two factors: boiling point and molecular structure, which dictates the interaction with the stationary phase.
-
Volatility and Boiling Point: Generally, on a non-polar stationary phase, the elution order of alkanes correlates with their boiling points.[4] More volatile compounds, which have lower boiling points, travel through the column faster and thus have shorter retention times.
-
Degree of Branching: For isomers, the degree of branching significantly influences volatility. Highly branched isomers tend to be more compact and have weaker intermolecular van der Waals forces, resulting in lower boiling points and earlier elution times compared to their less branched counterparts.[1]
Stationary Phase Selection: The Key to Selectivity
The choice of the GC column's stationary phase is the most critical factor in achieving successful separation of isomers.[4][5] For non-polar analytes like trimethylheptanes, non-polar stationary phases are the industry standard.[4]
-
100% Dimethylpolysiloxane (PDMS): This is a common and effective choice for the separation of hydrocarbons.[4] It separates analytes primarily based on their boiling points.
-
5% Phenyl-methylpolysiloxane: The introduction of phenyl groups increases the polarizability of the stationary phase, which can enhance selectivity for certain isomers due to π-π interactions with any unsaturated impurities or specific structural conformations.
For the purposes of this protocol, a non-polar stationary phase, such as a DB-1 or equivalent, is recommended as a starting point.[2]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the separation of trimethylheptane isomers.
Sample and Standard Preparation
Proper sample preparation is crucial for accurate and reproducible results.[6]
-
Solvent Selection: Use a high-purity, volatile, non-polar solvent such as hexane or pentane.[7] Ensure the solvent is free from any impurities that may co-elute with the target analytes.
-
Standard Preparation: Prepare individual and mixed standards of the trimethylheptane isomers of interest. A typical concentration range for analysis is 1-100 µg/mL.[1]
-
Sample Dilution: If analyzing a complex matrix, dilute the sample in the chosen solvent to bring the concentration of the target isomers within the linear range of the detector.[1]
-
Filtration: Ensure that the samples are free from particulate matter by filtering or centrifuging before injection to prevent clogging of the GC column.[7]
Gas Chromatography (GC) Instrumentation and Conditions
The following parameters provide a robust starting point for the separation. Optimization may be necessary depending on the specific isomers of interest and the available instrumentation.[8][9]
Table 1: Recommended GC Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent with Flame Ionization Detector (FID) | FID is a robust and sensitive detector for hydrocarbons. |
| Column | DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard non-polar column offering good resolution for hydrocarbons.[4] The dimensions provide a good balance of efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and higher efficiency at optimal flow rates. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Oven Program | Initial: 40 °C (hold for 5 min) | Allows for focusing of volatile components at the head of the column. |
| Ramp: 5 °C/min to 150 °C | A controlled temperature ramp is crucial for resolving isomers with close boiling points. | |
| Final: Hold at 150 °C for 5 min | Ensures all components have eluted from the column. | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 280 °C | Prevents condensation of the analytes in the detector. |
| Makeup Gas | Nitrogen |
Data Acquisition and Analysis
-
Data System: Utilize a chromatography data system (CDS) for instrument control, data acquisition, and processing.
-
Peak Identification: Identify the trimethylheptane isomers by comparing their retention times with those of the prepared standards.
-
Kovats Retention Indices (RI): For enhanced confidence in peak identification, calculate the Kovats retention indices for each isomer.[2] This standardized measure helps in comparing retention times across different instruments and conditions.[1] The NIST database is a valuable resource for reference retention indices.[10][11][12]
Expected Results and Performance
The elution order of trimethylheptane isomers on a non-polar column is generally dictated by their degree of branching. More highly branched isomers will elute earlier. For example, 2,2,4-trimethylheptane would be expected to elute before 2,3,4-trimethylheptane.
Table 2: Example Kovats Retention Indices (RI) on a Non-Polar Stationary Phase
| Isomer | Approximate Kovats RI |
| 2,2,4-Trimethylheptane | 876[12] |
| 2,4,4-Trimethylheptane | 889[11] |
| 2,5,5-Trimethylheptane | 892[10] |
Note: These are approximate values and may vary slightly depending on the specific column and analytical conditions.
Workflow and Logic Diagrams
To visually represent the experimental process and the logic of isomer identification, the following diagrams are provided.
Caption: Experimental workflow for trimethylheptane isomer separation.
Caption: Decision logic for isomer identification.
Conclusion
The successful separation of trimethylheptane isomers by capillary gas chromatography is a meticulous process that hinges on the careful selection of the stationary phase and the optimization of analytical parameters. By understanding the fundamental principles of separation and following a systematic protocol, researchers can achieve reliable and reproducible results. This application note serves as a comprehensive guide, providing both the practical steps and the theoretical underpinnings necessary for tackling the analytical challenge posed by these structurally similar compounds.
References
- A Comparative Guide to the GC-MS Analysis of Trimethylheptane Isomers. Benchchem.
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.
- Sample preparation GC-MS. SCION Instruments.
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. Benchchem.
- A Guide to GC Sample Preparation. ILT - Integrated Liner Technologies.
- Sample Preparation Guidelines for GC-MS.
- Gas Chromatography Sample Preparation. Organomation.
- GC-MS Sample Preparation. Thermo Fisher Scientific - US.
- Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... ResearchGate.
- Heptane, 2,5,5-trimethyl-. NIST WebBook.
- How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. (2016). LCGC's e-learning tutorial.
- Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Thermo Fisher Scientific.
- Optimisation of Column Parameters in GC. (2014). Chromatography Today.
- GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes,... ResearchGate.
- C (alkanes, alkenes) Separation of saturated and unsaturated C -C hydrocarbons on a capillary column. Agilent.
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Heptane, 2,4,4-trimethyl-. NIST WebBook.
- Gas Chromatography of Isomeric Hydrocarbons. Scribd.
- Guide to GC Column Selection and Optimizing Separations. Restek.
- Heptane, 2,2,4-trimethyl-. NIST WebBook.
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Application of 2,3,6-Trimethylheptane in Paleoenvironmental Reconstruction: A Technical Guide
Introduction: Unlocking Past Environments with Molecular Fossils
In the field of paleoenvironmental reconstruction, scientists seek to understand the Earth's past climates and ecosystems. While traditional methods like sedimentology and paleontology provide invaluable insights, the analysis of molecular fossils, or biomarkers, offers a powerful complementary approach. These organic molecules, preserved in geological archives such as sediments and rocks, are remnants of once-living organisms. Their chemical structures and isotopic compositions can serve as proxies for a variety of environmental parameters, including temperature, salinity, and the composition of ancient microbial communities.[1]
This guide focuses on the application of a specific short-chain branched alkane, 2,3,6-trimethylheptane (C₁₀H₂₂), as an emerging biomarker in paleoenvironmental studies. While not as established as other proxies, the presence and isotopic signature of this and similar branched alkanes in sedimentary records hold promise for elucidating specific aspects of past microbial ecosystems and their environmental settings. This document provides a comprehensive overview of the scientific rationale, analytical protocols, and data interpretation for utilizing this compound in paleoenvironmental research.
Scientific Integrity and Logic: The "Why" Behind the "How"
The Biological Source of this compound: A Microbial Fingerprint
The utility of any biomarker is fundamentally tied to its biological source. While a definitive, exclusive microbial producer of this compound has yet to be identified, the origins of short-chain alkanes (generally in the C₁₀ to C₂₀ range) are broadly attributed to bacteria and algae. Cyanobacteria, in particular, are known to produce a wide array of volatile organic compounds, including various alkanes, as part of their secondary metabolism.[2][3] The branched structure of this compound suggests a specific biosynthetic pathway, likely involving the methylation of a fatty acid precursor. The presence of such branched alkanes in sediments is often linked to microbial mat communities, where a diverse consortium of microorganisms, including cyanobacteria and other bacteria, thrive.
The working hypothesis is that this compound and its isomers are components of the lipid fraction of certain microorganisms. Upon the death of these organisms, these relatively stable hydrocarbon molecules can be incorporated into sediments, where they can be preserved for millions of years under anoxic conditions.
Paleoenvironmental Significance: What Do Branched Alkanes Tell Us?
The presence and abundance of specific branched alkanes, including those with quaternary carbon atoms, have been linked to particular paleoenvironmental conditions. For instance, an increased abundance of certain branched alkanes has been suggested to indicate weak oxidizing sedimentary environments. This is because under highly oxic conditions, these organic molecules are more likely to be degraded before they can be preserved. Therefore, the detection of this compound in a sediment core could suggest periods of lower oxygen levels in the water column or at the sediment-water interface.
Furthermore, the distribution and relative abundance of different branched alkane isomers can provide clues about the composition of the microbial community that produced them. Different microbial species may synthesize different isomers, so a shift in the isomeric distribution up a sediment core could reflect a change in the dominant microbial populations in response to environmental changes.
Experimental Protocols: From Sediment to Signal
The analysis of this compound in sediment samples requires a meticulous and systematic approach to ensure accurate and reproducible results. The following protocols are designed to guide researchers through the entire workflow, from sample collection to final data analysis.
Protocol 1: Sample Collection and Handling
The integrity of the paleoenvironmental record begins with proper sample collection.
Objective: To collect sediment samples with minimal contamination and preserve their original organic composition.
Materials:
-
Gravity corer, piston corer, or box corer
-
Clean, pre-combusted (450°C for 4 hours) glass jars with Teflon-lined lids
-
Spatulas and sampling tools (stainless steel, pre-cleaned with organic solvents)
-
Dry ice or liquid nitrogen for flash-freezing
Procedure:
-
Core Collection: Collect sediment cores from the desired location, ensuring minimal disturbance to the sediment layers.
-
Sub-sampling: On a clean surface, carefully extrude the core. Using pre-cleaned spatulas, sample the desired intervals. For high-resolution studies, sampling every 1-2 cm is common.
-
Sample Storage: Immediately place the sub-samples into pre-combusted glass jars. For volatile compounds like this compound, it is crucial to minimize headspace in the jar.
-
Preservation: Flash-freeze the samples in dry ice or liquid nitrogen as soon as possible to halt microbial activity.
-
Transportation and Long-term Storage: Transport the frozen samples to the laboratory on dry ice. For long-term storage, keep the samples at -80°C.
Protocol 2: Lipid Extraction and Fractionation
Objective: To efficiently extract the total lipid content from the sediment and isolate the alkane fraction.
Materials:
-
Freeze-dryer
-
Mortar and pestle or ball mill
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
-
Dichloromethane (DCM), Methanol (MeOH) (high-purity, distilled in glass)
-
Activated silica gel and alumina for column chromatography
-
Hexane, DCM (high-purity, distilled in glass)
-
Rotary evaporator
-
Internal standards (e.g., deuterated alkanes)
Procedure:
-
Sample Preparation: Freeze-dry the sediment samples to remove all water. Homogenize the dried sediment using a mortar and pestle or a ball mill.
-
Extraction:
-
Accurately weigh approximately 10-20 g of the homogenized sediment into an extraction thimble or cell.
-
Spike the sample with a known amount of internal standard for quantification.
-
Extract the total lipids using an ASE with a mixture of DCM:MeOH (9:1 v/v) at elevated temperature and pressure. Alternatively, perform a Soxhlet extraction for 72 hours.
-
-
Concentration: Concentrate the total lipid extract (TLE) using a rotary evaporator.
-
Saponification (Optional): To break down esters and release bound hydrocarbons, the TLE can be saponified with methanolic KOH.
-
Fractionation:
-
Prepare a chromatography column with activated silica gel or a combination of alumina and silica gel.
-
Apply the concentrated TLE to the top of the column.
-
Elute the apolar fraction, which contains the alkanes, with hexane or a mixture of hexane and DCM.
-
Collect the apolar fraction and concentrate it under a gentle stream of nitrogen.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound in the extracted alkane fraction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Conditions (Example):
| Parameter | Setting |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min (hold 15 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Procedure:
-
Sample Injection: Inject 1 µL of the concentrated apolar fraction into the GC-MS.
-
Data Acquisition: Acquire data in both full scan and SIM mode. In SIM mode, monitor characteristic fragment ions for C₁₀ branched alkanes to enhance sensitivity. Key fragment ions for trimethylheptanes often include m/z 57, 71, 85, and 99.
-
Identification:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Compare the mass spectrum with a reference library (e.g., NIST). The fragmentation of branched alkanes is characteristic, with preferential cleavage at the branching points leading to the formation of stable carbocations.[4]
-
For unambiguous identification, co-injection with an authentic this compound standard is recommended.
-
-
Quantification: Quantify the concentration of this compound by comparing its peak area to the peak area of the internal standard.
Protocol 4: Compound-Specific Isotope Analysis (CSIA)
Objective: To determine the stable hydrogen or carbon isotopic composition (δD or δ¹³C) of this compound.
Instrumentation:
-
Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS) via a combustion or high-temperature conversion interface.
Procedure:
-
GC Separation: The GC conditions should be optimized to achieve baseline separation of this compound from other co-eluting compounds.
-
Isotopic Analysis:
-
For δ¹³C analysis, the eluent from the GC is passed through a combustion furnace to convert organic compounds to CO₂.
-
For δD analysis, the eluent is passed through a high-temperature conversion furnace to produce H₂ gas.
-
-
Mass Spectrometry: The isotopic ratio of the resulting gas (¹³C/¹²C or D/H) is measured by the IRMS.
-
Data Correction: The raw isotopic values are corrected for instrumental fractionation using standards of known isotopic composition analyzed during the same sequence.
Data Presentation and Interpretation
Quantitative Data Summary
The concentration of this compound should be reported in nanograms per gram of dry weight sediment (ng/g dw). Presenting this data in a table alongside other relevant paleoenvironmental proxies allows for direct comparison and the identification of potential correlations.
Table 1: Example Data Presentation
| Depth (cm) | This compound (ng/g dw) | Total Organic Carbon (%) | δ¹³C of this compound (‰) | Other Proxy (e.g., δ¹⁸O) |
| 0-2 | 5.2 | 1.8 | -31.5 | -2.1 |
| 2-4 | 7.8 | 2.1 | -32.1 | -2.3 |
| 4-6 | 12.1 | 2.5 | -32.8 | -2.8 |
| 6-8 | 9.5 | 2.3 | -32.5 | -2.6 |
| 8-10 | 6.3 | 1.9 | -31.9 | -2.2 |
Interpreting the Data: A Window into the Past
-
Abundance Trends: An increase in the concentration of this compound may indicate a proliferation of its microbial source organisms. This could be linked to changes in nutrient availability, water temperature, or redox conditions. As mentioned, higher concentrations may be indicative of less oxic conditions, favoring the preservation of this biomarker.
-
Isotopic Signatures:
-
δ¹³C: The carbon isotopic composition of this compound reflects the δ¹³C of the carbon source used by the source organism and the isotopic fractionation associated with its metabolic pathways. Changes in the δ¹³C of this biomarker can indicate shifts in the carbon cycle, such as changes in the source of dissolved inorganic carbon or changes in microbial carbon fixation pathways.
-
δD: The hydrogen isotopic composition of microbial lipids is primarily influenced by the δD of the water in which the organisms grew. Therefore, the δD of this compound can be a powerful proxy for reconstructing the isotopic composition of past lake or ocean water, which in turn is related to hydroclimate variables such as precipitation and evaporation.
-
Visualization of the Workflow
Caption: Workflow for the analysis of this compound.
Conclusion and Future Directions
The application of this compound as a paleoenvironmental proxy is a developing area of research. While the protocols outlined in this guide provide a robust framework for its analysis, further research is needed to refine our understanding of its specific biological sources and the environmental factors that control its production and preservation. Future studies focusing on culturing potential microbial producers and analyzing their lipid profiles under varying environmental conditions will be crucial for strengthening the utility of this promising biomarker. By combining the analysis of this compound with other established paleoenvironmental proxies, researchers can build a more comprehensive and nuanced picture of Earth's past.
References
- Zuo, Y., et al. (2019). Emission of cyanobacterial volatile organic compounds and their roles in blooms. Frontiers in Microbiology, 10, 184. [Link]
- Walsh, K., et al. (1998). Volatile organic compounds from cyanobacteria. Phycologia, 37(4), 290-297. [Link]
- Schouten, S., et al. (2013). An overview of the application of organic proxies for paleoenvironmental reconstructions. Organic Geochemistry, 61, 1-25. [Link]
- Eglinton, G., & Hamilton, R. J. (1967). Leaf epicuticular waxes. Science, 156(3780), 1322-1335. [Link]
- Summons, R. E. (1987). Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring. Organic Geochemistry, 11(4), 281-289. [Link]
- Sessions, A. L., et al. (1999). Hydrogen isotope fractionation in lipid biosynthesis. Geochimica et Cosmochimica Acta, 63(15), 2149-2161. [Link]
- Whitman College. (n.d.). GCMS Section 6.9.
- Vogt, C., et al. (2023). Carbon and hydrogen stable isotope fractionation due to monooxygenation of short-chain alkanes by butane monooxygenase of Thauera butanivorans Bu-B1211. Frontiers in Microbiology, 14, 1251121. [Link]
- Tierney, J. E., et al. (2010). Hydrogen isotope ratios of lacustrine sedimentary n-alkanes as proxies of tropical African hydrology. Geochimica et Cosmochimica Acta, 74(17), 4935-4948. [Link]
Sources
- 1. Determination of Volatile Organic Compounds and Antibacterial Activity of the Amazonian Cyanobacterium Synechococcus sp. Strain GFB01 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emission of cyanobacterial volatile organic compounds and their roles in blooms [frontiersin.org]
- 3. Emission of cyanobacterial volatile organic compounds and their roles in blooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of 2,3,6-Trimethylheptane and Other Branched Alkanes in Geochemical Source Rock Evaluation
Introduction: The Molecular Fossils Within Source Rocks
In the field of petroleum geochemistry, the evaluation of source rocks—sedimentary rocks rich in organic matter that can generate hydrocarbons—relies on identifying and quantifying specific organic molecules known as biomarkers.[1] These "molecular fossils" are complex organic compounds found in petroleum and rock extracts that can be unambiguously linked to molecules produced by once-living organisms.[2] Their chemical structures provide invaluable clues about the origin of the organic matter, the conditions of the depositional environment, the thermal maturity of the source rock, and the extent of any subsequent alteration processes like biodegradation.[1][3]
Among the diverse array of biomarkers, short-chain branched alkanes, such as 2,3,6-trimethylheptane (C₁₀H₂₂), play a crucial role. While less specific than larger biomarkers like steranes or hopanes, the distribution and abundance of branched alkanes relative to their linear counterparts (n-alkanes) and other isoprenoids provide critical information. They are often indicative of microbial (bacterial and algal) contributions to the organic matter and can be used to interpret paleoenvironmental redox conditions.[4][5]
This application note provides a comprehensive guide for researchers and scientists on the extraction, analysis, and interpretation of this compound and related saturated hydrocarbons from geochemical source rock samples. The protocols herein are designed to ensure scientific integrity through robust analytical methodology and self-validating quality control systems.
Geochemical Significance of this compound
This compound is a C₁₀ saturated acyclic isoprenoid. Isoprenoids are compounds built from isoprene units and are abundant in the biological world. In the geosphere, the preservation of these structures provides a direct link to the biosphere.
-
Source Input Indication: The presence of highly branched alkanes is often attributed to the diagenesis of lipids from bacterial and algal sources. An abundance of such compounds relative to straight-chain n-alkanes can suggest a significant microbial contribution to the kerogen in the source rock.
-
Depositional Environment & Redox Conditions: The interpretation of this compound is most powerful when viewed in context with other isoprenoids, particularly the well-studied pristane (Pr) and phytane (Ph). The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the oxygen levels in the water column during sediment deposition.[4] Low Pr/Ph ratios (<1) typically indicate anoxic (oxygen-deficient) conditions, often found in marine carbonate or hypersaline environments, while high ratios (>3) suggest oxic conditions, often associated with terrestrial organic matter input.[4] The abundance of other branched alkanes contributes to this overall environmental picture.
-
Maturity and Biodegradation: The thermal maturation of a source rock can alter the distribution of biomarkers. However, some branched alkanes can be more resistant to thermal cracking than n-alkanes. Furthermore, during biodegradation, microorganisms preferentially consume n-alkanes, leading to an enrichment of more resistant branched and cyclic compounds. Therefore, an elevated concentration of compounds like this compound in the absence of lighter n-alkanes can be a strong indicator of biodegradation.
Analytical Workflow: From Rock to Chromatogram
The reliable analysis of trace-level biomarkers requires meticulous sample handling and a validated analytical workflow. The following protocol outlines the key steps from sample preparation to instrumental analysis.
Experimental Workflow Diagram
Sources
- 1. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. scielo.br [scielo.br]
- 5. Biomarker characteristics of Montney source rock, British Columbia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chiral Analysis of 2,3,6-Trimethylheptane for Advanced Source Identification of Petroleum Hydrocarbons
Abstract
The precise identification of the origin of petroleum hydrocarbons is critical in environmental forensics, particularly in the investigation of oil spills and contamination events.[1][2] Traditional biomarker analysis relies on the distribution of compounds like hopanes and steranes.[1][3] This application note presents a detailed protocol for the chiral analysis of 2,3,6-trimethylheptane, a branched alkane, as a novel and sensitive tool for source identification. Due to its multiple chiral centers, the stereoisomeric distribution of this compound can provide a unique "chiral signature." This signature, potentially influenced by the original biological precursors and subsequent geological and degradation processes, offers a higher level of discrimination between different crude oils and refined products.[2][4] We describe a robust method employing enantioselective gas chromatography-mass spectrometry (GC-MS) with a cyclodextrin-based chiral stationary phase for the separation and quantification of this compound stereoisomers.
Introduction: The Rationale for Chiral Biomarkers
Petroleum is a complex mixture of hydrocarbons derived from ancient biological matter.[5] The specific composition of crude oil is influenced by the source organisms, depositional environment, thermal history, and secondary processes like biodegradation.[3][4] Biomarkers, or "molecular fossils," are compounds that retain a recognizable structural link to their biological precursors, providing valuable information for oil-to-oil and oil-to-source rock correlations.[1][3]
While many established biomarker ratios are effective, they can sometimes be ambiguous when comparing chemically similar oils or heavily weathered samples.[6] Chiral analysis offers an additional dimension of specificity.[7] Many biological molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[8] Biological systems typically produce these molecules with a high degree of stereoselectivity, resulting in a non-racemic mixture (an unequal amount of each enantiomer). Over geological time, thermal maturation can lead to racemization, where the enantiomeric ratio approaches 1:1. However, the extent of racemization and the initial stereochemistry can vary between different petroleum source rocks, providing a basis for differentiation.
This compound is an acyclic C10 hydrocarbon with two chiral centers at the C-3 and C-6 positions. This gives rise to four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). The specific ratio of these isomers in a petroleum sample can serve as a unique fingerprint for its origin.
Principle of Chiral Separation by GC
The separation of enantiomers, which have identical physical properties like boiling point and polarity, is not possible on standard achiral GC columns.[9] Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[8][10] The most common and effective CSPs for hydrocarbon analysis are derivatized cyclodextrins.[11][12]
Cyclodextrins are cyclic oligosaccharides that form a cone-like structure.[10] This structure has a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the hydrophobic cavity, and through transient diastereomeric interactions with the chiral cyclodextrin, their retention times will differ, allowing for their separation.[12]
Experimental Protocol
This protocol outlines the complete workflow from sample preparation to data analysis for the chiral characterization of this compound.
Sample Preparation
-
Extraction: Extract hydrocarbons from the sample matrix (e.g., crude oil, contaminated soil, or water) using a suitable solvent like dichloromethane (DCM) or n-hexane.
-
Fractionation: Isolate the saturated hydrocarbon fraction, which contains this compound. This is crucial to remove polar compounds and aromatics that could interfere with the analysis. This can be achieved using silica gel column chromatography.[3][5]
-
Prepare a glass column with activated silica gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the saturated fraction with n-hexane.
-
Collect the eluate and concentrate it under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
Internal Standard: Add an internal standard for quantification if required.
Instrumentation: GC-MS with a Chiral Column
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with an electronic pressure control.
-
Mass Spectrometer: Agilent 5977B MS or equivalent, capable of operating in both full scan and selected ion monitoring (SIM) modes.
-
Chiral Column: A cyclodextrin-based capillary column is essential. A highly recommended phase is a derivatized beta-cyclodextrin, such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, which has shown good selectivity for branched alkanes.
-
Column Example: Restek Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
GC-MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for your specific instrument and column.
| Parameter | Value | Rationale |
| Injector | Split/Splitless | For trace analysis, splitless mode is preferred to maximize sensitivity. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | Initial: 40°C, hold 5 min | Allows for proper focusing of early-eluting compounds. |
| Ramp 1: 2°C/min to 120°C | A slow ramp rate is critical for resolving closely eluting stereoisomers. | |
| Ramp 2: 10°C/min to 220°C, hold 5 min | Clears the column of any heavier compounds. | |
| MS Transfer Line | 230 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Energy | 70 eV | Standard for generating reproducible mass spectra. |
| MS Mode | Full Scan & SIM | Full scan (m/z 40-250) for initial identification. SIM for enhanced sensitivity and quantification. |
| SIM Ions | m/z 57, 71, 85, 142 (M+) | Key fragment ions for C10 alkanes. m/z 142 is the molecular ion. |
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to the this compound stereoisomers based on their retention times and mass spectra. The mass spectrum should show characteristic alkane fragmentation patterns.
-
Peak Integration: Integrate the peak areas for each of the separated stereoisomers in the SIM chromatogram.
-
Calculate Stereoisomer Ratios: Calculate the ratios between the different stereoisomers. For example, the ratio of (3R, 6R) to (3S, 6S) or the ratio of the diastereomeric pairs [(3R, 6R) + (3S, 6S)] / [(3R, 6S) + (3S, 6R)].
-
Source Correlation: Compare the calculated stereoisomer ratios from an unknown sample (e.g., an oil spill) to those of potential source oils. A close match in the chiral signature provides strong evidence of a common origin.
Visualization of Workflow and Data
Experimental Workflow Diagram
Caption: Workflow for Chiral Analysis of this compound.
Hypothetical Chiral Chromatogram
Caption: Simulated chromatograms showing different stereoisomer profiles.
Example Data Table
The table below illustrates how data from two potential source oils and one spill sample could be compared.
| Sample ID | Peak 1 Area | Peak 2 Area | Peak 3 Area | Peak 4 Area | Ratio (P1+P2)/(P3+P4) | Match? |
| Source Oil A | 125,400 | 131,200 | 45,600 | 42,300 | 2.92 | - |
| Source Oil B | 88,900 | 92,100 | 115,800 | 111,500 | 0.80 | Yes |
| Spill Sample X | 91,200 | 95,500 | 112,400 | 109,900 | 0.82 | Yes |
Trustworthiness and Self-Validation
To ensure the reliability of this method, the following quality control measures are essential:
-
Method Blank: A method blank should be processed with each batch of samples to check for laboratory contamination.
-
Reference Material: Analyze a certified reference material or a well-characterized in-house reference oil to verify instrument performance and column resolution.
-
Duplicate Injections: Perform duplicate injections of each sample to confirm the reproducibility of retention times and peak areas.
-
Confirmation of Elution Order: If possible, obtain pure standards of the stereoisomers to confirm the elution order on the specific chiral column used.
Conclusion
The chiral analysis of this compound represents a significant advancement in the forensic analysis of petroleum hydrocarbons. By providing a highly specific "chiral signature," this method can effectively differentiate between sources that may appear similar using conventional biomarker analysis. The detailed protocol herein provides a robust framework for researchers and environmental chemists to implement this technique, enhancing the accuracy and reliability of oil spill source identification.
References
- Wycech, J.B., and French, K.L. (2023). Petroleum Geochemistry Research Laboratory Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. U.S. Geological Survey. [Link]
- Armstrong, D.W. (2012). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Hsu, C.S., & Robinson, P.R. (2017). Novel Analytical Technique for Petroleum Biomarker Analysis.
- NIST. Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook. [Link]
- Keefover-Ring, K. CHIRAL R.I.
- Patil, R.A., & Talele, G.D. (2018). Chiral Gas Chromatography.
- AZoM. (2022).
- Stout, S.A., & Wang, Z. (2016).
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
- Peters, K.E., & Moldowan, J.M. (1993). Biomarker Analysis in Petroleum Exploration.
- Chiron. Petroleum analysis. [Link]
- Wang, Y., et al. (2019). Biodegradation influence on alkylphenanthrenes in oils from Bongor Basin, SW Chad.
- Zemo, D. & O'Reilly, K.
- Udotong, I.R., et al. (2013). Characterization of Nigerian crude oil for identification of source-rock depositional environment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 4. Biodegradation influence on alkylphenanthrenes in oils from Bongor Basin, SW Chad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. esaa.org [esaa.org]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. gcms.cz [gcms.cz]
- 9. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. azom.com [azom.com]
Application Note: Development of a Qualified Analytical Standard for 2,3,6-Trimethylheptane
Abstract
This technical guide provides a comprehensive framework for the development of a high-purity analytical standard for 2,3,6-trimethylheptane, a branched alkane isomer of decane (C10H22). As a component in complex hydrocarbon mixtures, a well-characterized standard is essential for accurate identification and quantification in various applications, including petrochemical analysis and drug development, where it may be present as a trace impurity. This document outlines the protocols for purification, characterization, and validation of the this compound standard, with a focus on gas chromatography-mass spectrometry (GC-MS) as the primary analytical technique. The methodologies described herein are designed to establish a self-validating system, ensuring the trustworthiness and reliability of the analytical standard.
Introduction: The Imperative for a High-Purity Standard
This compound is one of 75 structural isomers of decane, each possessing unique physicochemical properties.[1] In complex matrices such as petroleum distillates or pharmaceutical process streams, the unambiguous identification of specific isomers is a significant analytical challenge.[2] The co-elution of structurally similar branched alkanes in chromatographic systems necessitates the availability of pure reference materials for method development and validation.[2] An analytical standard of known purity and identity serves as the cornerstone for accurate quantification, enabling reliable assessment of product quality and process control.
The development of such a standard is a multi-step process that begins with the procurement or synthesis of the target compound, followed by rigorous purification and comprehensive characterization to confirm its identity and purity. Finally, a validation protocol is implemented to demonstrate that the analytical methods used for characterization are fit for their intended purpose. This application note details a robust workflow for these processes, providing researchers, scientists, and drug development professionals with the necessary protocols to establish a reliable analytical standard for this compound.
Materials and Methods
Starting Material
A commercial source of this compound (CAS No. 4032-93-3) with a nominal purity of ≥95% is recommended as the starting material.[3] Alternatively, if a commercial source is unavailable or of insufficient initial purity, synthesis via established organic chemistry routes, such as Grignard reagent addition to a ketone followed by dehydration and hydrogenation, can be employed.[4]
Purification Protocol: Fractional Distillation
Given that the primary impurities in a commercial sample of this compound are likely to be other C10H22 isomers with close boiling points, fractional distillation is a suitable purification method.[5][6]
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency distillation column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Charge the Flask: Add the crude this compound to the distillation flask, along with boiling chips to ensure smooth boiling.
-
Heating and Equilibration: Begin heating the distillation flask gently. As the liquid begins to boil and the vapor rises through the column, carefully control the heating rate to establish a temperature gradient along the column.
-
Fraction Collection: Collect the distillate in fractions based on the temperature at the distillation head. The boiling point of this compound is approximately 156-157°C.[3] Collect a small initial fraction (forerun) that may contain more volatile impurities. The main fraction should be collected at a stable boiling point corresponding to that of this compound.
-
Purity Analysis: Analyze each fraction by gas chromatography (as described in Section 3) to assess the purity. Combine the fractions that meet the desired purity specification (e.g., ≥99.5%).
Analytical Characterization and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for the characterization and purity assessment of this compound. A flame ionization detector (FID) can also be used for quantification due to its linear response for hydrocarbons.
Gas Chromatography Method
The separation of branched alkanes is primarily achieved based on their boiling points, with more branched isomers generally exhibiting lower boiling points and thus eluting earlier from a non-polar GC column.[7]
Table 1: Recommended GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B GC system or equivalent | Provides precise control of temperature and flow rates. |
| Injector | Split/splitless inlet | Allows for the analysis of neat or diluted samples. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Split Ratio | 50:1 (adjustable) | Prevents column overloading while maintaining sensitivity. |
| Column | 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms) | Non-polar phase separates alkanes based on boiling point. |
| Column Dimensions | 30 m x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time.[8] |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency. |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 5 °C/min to 200 °CHold: 5 min at 200 °C | Temperature programming is essential for separating compounds with a range of boiling points and ensuring good peak shape for later eluting compounds.[9][10] |
| Detector (MS) | Agilent 5977A MSD or equivalent | Provides mass spectral data for compound identification. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 40-200 | Covers the expected mass range of the molecular ion and fragment ions. |
| Detector (FID) | Agilent FID or equivalent | Provides quantitative data based on carbon content. |
| FID Temperature | 250 °C | Ensures that the eluting compounds do not condense in the detector. |
Identity Confirmation by Mass Spectrometry
The identity of this compound is confirmed by comparing its electron ionization (EI) mass spectrum with a reference spectrum from a reliable database, such as the NIST Chemistry WebBook.[11]
Interpretation of the Mass Spectrum of this compound:
The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds.[12][13] The molecular ion (M+) at m/z 142 (C10H22) may be of low abundance or absent, which is common for alkanes.[13] The fragmentation pattern is the key to its identification.
-
Key Fragment Ions: The fragmentation of branched alkanes is driven by the formation of the most stable carbocations. For this compound, cleavage adjacent to the tertiary carbons is favored.
-
m/z 43 ([C3H7]+): This is often a prominent peak in the spectra of alkanes and can arise from the cleavage of the isopropyl group or other propyl fragments.[14]
-
m/z 57 ([C4H9]+): A significant peak corresponding to a butyl carbocation, likely formed by cleavage at the C3-C4 bond.
-
m/z 71 ([C5H11]+): A pentyl carbocation fragment.
-
m/z 99 ([C7H15]+): Loss of a propyl group (m/z 43) from the molecular ion (142 - 43 = 99).
-
m/z 85 ([C6H13]+): Loss of a butyl group (m/z 57) from the molecular ion (142 - 57 = 85).
-
The unique pattern of these fragment ions and their relative intensities serves as a fingerprint for the identification of this compound. The NIST mass spectrum for this compound can be used for direct comparison.[11][15]
Validation of the Analytical Standard
The validation of the analytical standard for this compound ensures its suitability for its intended purpose. The validation process should be conducted in accordance with the principles outlined in the ICH Q2(R1) guideline.[16][17] For a purity assessment by GC, the key validation parameters are specificity, linearity, precision, accuracy, and robustness.[18][19]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[20] This is demonstrated by showing that the peak for this compound is well-resolved from any impurity peaks. Spiking the purified standard with known related isomers can be performed to demonstrate baseline separation.
Linearity
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.
Protocol for Linearity:
-
Prepare a series of at least five calibration standards of this compound in hexane, ranging from approximately 0.1 mg/mL to 2.0 mg/mL.
-
Analyze each standard in triplicate using the GC method.
-
Plot the peak area against the concentration of the standards.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Precision
Precision is the measure of the agreement between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[18]
Protocol for Repeatability (Intra-assay precision):
-
Prepare six individual samples of the this compound standard at the target concentration (e.g., 1 mg/mL).
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the peak areas.
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2%.
Accuracy
Accuracy is the closeness of the test results to the true value. For a purity standard, it can be inferred from the demonstration of specificity, linearity, and precision. It can also be assessed by recovery studies if a certified reference material is available.
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol for Robustness:
-
Introduce small variations to the GC method parameters, one at a time. Examples include:
-
Varying the initial oven temperature by ± 2 °C.
-
Varying the flow rate by ± 0.1 mL/min.
-
-
Analyze a sample of the standard under each of the modified conditions.
-
Evaluate the impact on the results and system suitability parameters (e.g., peak shape, resolution).
Acceptance Criterion: The results should not be significantly affected by the small variations in the method parameters.
Conclusion
The development of a high-purity, well-characterized analytical standard for this compound is a critical prerequisite for its accurate identification and quantification in complex hydrocarbon mixtures. The protocols outlined in this application note, encompassing fractional distillation for purification, GC-MS for characterization, and a comprehensive validation strategy based on ICH guidelines, provide a robust framework for establishing a reliable and trustworthy analytical standard. By following these methodologies, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical data.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH. (1996). Validation of analytical procedures: Text and methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook. [Link]
- Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. [Link]
- Agilent. (2013).
- CSUN. (2013). Chem 321 Lecture 22 - Gas Chromatography.
- ALWSCI. (2023).
- Chromatography Today. (2022). What is Temperature Programming in Gas Chromatography?.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. [Link]
- Phenomenex. (2025). Guide to Choosing a GC Column. Phenomenex. [Link]
- Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Allen. [Link]
- IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
- Google Patents. (n.d.).
- A3P. (n.d.). Some good validation practices for analytical procedures. A3P. [Link]
- Prolytic. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Prolytic. [Link]
- Doc Brown's Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S.
- Michigan State University. (n.d.). Mass Spectrometry. MSU Department of Chemistry. [Link]
- Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers. Doc Brown's Chemistry. [Link]
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook. [Link]
- NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]
- University of Rochester. (n.d.). How To: Purify by Distillation. University of Rochester Department of Chemistry. [Link]
- Chemistry For Everyone. (2025).
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
- LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link]
- Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]
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Application Notes & Protocols: High-Sensitivity Analysis of Volatile Organic Compounds, Including 2,3,6-Trimethylheptane, Using Solid-Phase Microextraction (SPME)
Introduction: The Power of SPME for Volatile Organic Compound Profiling
Solid-Phase Microextraction (SPME) is a revolutionary, solvent-free sample preparation technique that has become indispensable for the analysis of volatile and semi-volatile organic compounds (VOCs) across a multitude of disciplines, including environmental monitoring, food science, clinical diagnostics, and pharmaceutical development.[1][2][3] This method masterfully integrates sampling, extraction, concentration, and sample introduction into a single, streamlined step, thereby significantly reducing sample handling and analysis time.[1] The core principle of SPME lies in the partitioning of analytes between the sample matrix (or its headspace) and a minute amount of stationary phase coated onto a fused silica fiber.[1] Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) where the concentrated analytes are thermally desorbed for separation and subsequent detection, typically by mass spectrometry (MS).
For the analysis of VOCs in complex matrices, Headspace SPME (HS-SPME) is an exceptionally powerful approach. By exposing the fiber to the vapor phase above the sample, matrix effects are minimized, leading to cleaner chromatograms and enhanced analytical performance.[1] This application note provides a comprehensive guide to the principles, method development, and practical application of HS-SPME coupled with GC-MS for the analysis of VOCs, with a specific focus on the branched alkane, 2,3,6-trimethylheptane.
Understanding the Analyte: this compound
This compound (C₁₀H₂₂) is a branched-chain alkane.[4] As a non-polar compound, its solubility in polar solvents like water is exceedingly low. This inherent volatility and non-polar nature make it an ideal candidate for HS-SPME analysis. Understanding its physicochemical properties is paramount for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [4] |
| Molecular Weight | 142.28 g/mol | [4] |
| CAS Number | 4032-93-3 | [4] |
| Boiling Point | ~155-156 °C | |
| LogP (Octanol/Water) | 3.715 (Calculated) | [5] |
| Solubility in Water | Very Low | |
| Nature | Non-polar |
Method Development: A Scientifically-Grounded Approach
The success of any SPME method hinges on the careful selection and optimization of several critical parameters. The rationale behind these choices is crucial for achieving the desired sensitivity, accuracy, and reproducibility.
SPME Fiber Selection: The Principle of "Like Dissolves Like"
The choice of SPME fiber coating is the most critical step in method development and is dictated by the chemical properties of the target analytes. For the non-polar this compound and other similar VOCs, a non-polar stationary phase is the most effective choice.
| Fiber Coating | Polarity | Recommended For |
| Polydimethylsiloxane (PDMS) | Non-polar | Ideal for non-polar volatile and semi-volatile compounds like branched alkanes.[1] |
| Polyacrylate (PA) | Polar | Best suited for the extraction of polar analytes such as phenols and alcohols.[1] |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | A versatile, general-purpose fiber for a broad range of volatile compounds.[1] |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Excellent for a wide range of analytes, including very volatile compounds and gases.[1] |
For the specific analysis of this compound, a 100 µm Polydimethylsiloxane (PDMS) fiber is recommended due to its non-polar nature, which will maximize the partitioning of this and other hydrocarbons from the sample headspace onto the fiber.
Optimization of Extraction Parameters
To ensure efficient and reproducible extraction, the following parameters must be carefully optimized:
-
Extraction Temperature: Increasing the temperature of the sample enhances the vapor pressure of volatile analytes, thereby increasing their concentration in the headspace and promoting faster partitioning onto the SPME fiber. However, excessively high temperatures can alter the sample matrix or degrade thermally labile compounds. A typical starting point for VOC analysis is in the range of 40-70°C.[4]
-
Extraction Time: The extraction process is equilibrium-based. Sufficient time must be allowed for the analytes to partition between the sample headspace and the fiber coating to reach a state of equilibrium, or at least a consistent pre-equilibrium state. Optimization experiments should be conducted to determine the shortest time required to achieve maximum and reproducible extraction efficiency. Typical extraction times range from 15 to 60 minutes.[4]
-
Sample Agitation: Agitation of the sample during extraction facilitates the mass transfer of analytes from the sample matrix to the headspace, accelerating the equilibration process.
-
Addition of Salt: For aqueous samples, increasing the ionic strength by adding a salt such as sodium chloride (NaCl) can decrease the solubility of non-polar organic compounds, effectively "salting them out" into the headspace and increasing their availability for extraction by the SPME fiber.[1]
Experimental Protocol: HS-SPME-GC-MS Analysis of VOCs including this compound
This protocol provides a step-by-step methodology for the analysis of volatile organic compounds from a liquid matrix.
Materials and Reagents
-
SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) fiber
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical Standards: this compound and other target VOCs
-
Solvent: Hexane or Pentane (for standard preparation)
-
Sodium Chloride (NaCl): Analytical grade
-
Internal Standard (optional but recommended): A deuterated analog of a target analyte or a compound with similar chemical properties not present in the sample.
Step-by-Step Protocol
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add approximately 1.5 g of NaCl to the vial to increase the ionic strength of the solution.
-
If using an internal standard, spike the sample with a known amount at this stage.
-
Immediately seal the vial with the PTFE/silicone septum and cap.
-
-
SPME Extraction:
-
Place the sealed vial in the autosampler tray or a heating block with agitation capabilities.
-
Equilibrate the sample at 60°C for 10 minutes with agitation.
-
After equilibration, expose the 100 µm PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
Analyte Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.
-
Desorb the analytes from the fiber in the GC inlet at 250°C for 2 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.
-
GC-MS Instrumental Conditions
| Parameter | Condition |
| GC Column | A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (2 minutes) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C and hold for 5 minutes. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Analysis and Interpretation
Identification of this compound and other VOCs is achieved by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries such as the NIST Mass Spectral Library.
-
Retention Index: The Kovats retention index (RI) is a valuable tool for confirming compound identity. For this compound on a non-polar column, the expected retention index is approximately 919.[5]
-
Mass Spectrum of this compound: The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak at m/z 142 is typically weak or absent.[1] Key fragment ions arise from the cleavage at the branching points of the molecule, leading to the formation of stable carbocations.[1] Characteristic fragment ions can be found in the NIST Mass Spectrometry Data Center.[4]
Workflow and Decision Making Diagrams
To provide a clear visual representation of the entire process, the following diagrams have been generated using Graphviz.
SPME-GC-MS Experimental Workflow
Caption: A comprehensive workflow for the analysis of VOCs using HS-SPME-GC-MS.
Logical Diagram for Analyte Identification
Caption: Decision-making process for the confident identification of target analytes.
Conclusion: A Robust and Sensitive Method
This application note provides a detailed and scientifically grounded framework for the analysis of volatile organic compounds, including this compound, using HS-SPME coupled with GC-MS. By understanding the principles of the technique and systematically optimizing the experimental parameters, researchers can develop highly sensitive, accurate, and reproducible methods for a wide array of applications. The provided protocol serves as an excellent starting point for method development and can be adapted to various sample matrices and target analytes. The inherent advantages of SPME, being solvent-free and easily automated, position it as a cornerstone technique in modern analytical laboratories.
References
- Solubility of Things. (n.d.). This compound.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Heptane, 2,3,6-trimethyl- (CAS 4032-93-3).
- Cheméo. (n.d.). Heptane-2-3-6-trimethyl.pdf.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Gas Chromatography. NIST Chemistry WebBook.
- PubChem. (n.d.). Heptane, 2,3,6-trimethyl-.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Phase change data. NIST Chemistry WebBook.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Gas Chromatography. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). 2,4,6-trimethyl heptane.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl- Henry's Law data. NIST Chemistry WebBook.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.
- Agilent. (n.d.). SPME Fibers.
- MDPI. (2021). Evaluation of New, Sputtered Carbon SPME Fibers with a Multi-Functional Group Test Mixture.
- NIH. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.
- Agilent. (n.d.). Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)?.
- MDPI. (n.d.). Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data.
- SciELO. (n.d.). HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS FROM DRIED LEAVES OF Mikania glomerata Sprengel.
- ResearchGate. (2020). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries.
- MDPI. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples.
- ResearchGate. (2025). Recent analyses using solid phase microextraction in industries related to food made into or from liquids.
- ResearchGate. (2014). (PDF) Headspace solid phase microextraction gas chromatography method (HS-SPME- GC/MS) for the determination of VOCs in surface water samples.
- idUS. (2020). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in.
- Purdue University Graduate School. (2024). Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications.
- ResearchGate. (2025). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review.
- NIH. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops.
- NIH. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.
- LCGC International. (2018). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials.
- NIH. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine.
Sources
Application Note: Utilizing 2,3,6-Trimethylheptane as a Conserved Internal Marker for Monitoring Petroleum Hydrocarbon Bioremediation
Audience: Researchers, scientists, and environmental professionals.
Abstract The bioremediation of petroleum hydrocarbons is a critical environmental technology, but accurately monitoring its progress presents a significant challenge. Effective assessment requires distinguishing between the loss of contaminants due to microbial degradation versus physical processes like evaporation or dispersion. This application note details a robust methodology centered on the use of 2,3,6-trimethylheptane, a highly branched alkane, as a conserved internal biomarker. Due to its steric hindrance, this compound is significantly more resistant to microbial degradation than linear or less-branched alkanes. By tracking the ratio of readily biodegradable hydrocarbons (e.g., n-alkanes) to this compound over time, researchers can accurately quantify the extent of bioremediation. This guide provides the scientific rationale, detailed protocols for sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a framework for data interpretation.
The Scientific Principle: The Role of Conserved Biomarkers
The efficacy of bioremediation hinges on the metabolic activity of microorganisms that break down complex hydrocarbons into simpler, non-toxic compounds like carbon dioxide and water.[1] However, hydrocarbon compounds degrade at vastly different rates, largely dictated by their molecular structure. The generally accepted order of susceptibility to microbial degradation is:
-
n-alkanes (most susceptible)
-
Branched alkanes
-
Low molecular weight aromatics
-
Cyclic alkanes
-
High molecular weight aromatics and polar compounds (most resistant)
This hierarchy is the cornerstone of using biomarkers for monitoring. A biomarker, in this context, is a compound that is native to the petroleum source but is highly resistant to degradation relative to other components.[2][3] While complex molecules like hopanes and steranes are classic biomarkers for forensic oil spill identification, simpler branched alkanes serve as excellent conserved markers for assessing the degradation of the more labile fractions of petroleum.[4][5]
Why this compound?
The choice of this compound is based on fundamental principles of microbial metabolism. The initial step in aerobic alkane degradation often involves an attack by monooxygenase enzymes at the terminal methyl group.[6] The complex branching of this compound creates significant steric hindrance, making it physically difficult for these enzymes to access a suitable site for oxidation. Consequently, it persists in the environment long after the simpler n-alkanes have been consumed.
By comparing the concentration of a target analyte (e.g., n-Heptadecane, C17) to the concentration of the conserved biomarker (this compound), we can normalize the data. A decrease in the ratio of [n-C17]/[this compound] over time is a direct and reliable indicator of successful bioremediation.
Overall Experimental Workflow
The process involves sample collection from the contaminated site, extraction of hydrocarbons, analysis by GC-MS to quantify target compounds, and calculation of degradation ratios.
Caption: High-level workflow from field sampling to final data reporting.
Detailed Protocols
These protocols provide step-by-step methodologies for analyzing soil and water samples.
Part 1: Sample Collection and Extraction
Trustworthiness: The integrity of the final data is critically dependent on proper sample handling and efficient extraction. The use of a surrogate standard is included here as a self-validating measure to quantify the efficiency of the extraction process for every sample.
Materials:
-
Amber glass jars (250 mL) with Teflon®-lined caps
-
Cooler with ice packs
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Surrogate standard solution (e.g., o-Terphenyl in DCM)
-
Ultrasonic bath or Soxhlet extraction apparatus
-
Separatory funnel (for water samples)
-
Concentration apparatus (e.g., rotary evaporator or nitrogen blow-down)
Protocol for Soil/Sediment Samples:
-
Collection: Collect approximately 100-200g of soil from the contaminated site into a pre-cleaned amber glass jar. Collect samples from multiple time points (e.g., day 0, day 30, day 90) to monitor progress.
-
Preservation: Immediately place the samples on ice in a cooler and transport them to the laboratory. Store at 4°C until extraction.
-
Preparation: Homogenize the soil sample. Weigh out 10-20g of the sample and mix it with an equal amount of anhydrous sodium sulfate to remove water.
-
Spiking: Add a known amount of the surrogate standard solution directly to the soil/sulfate mixture. This is crucial for calculating extraction efficiency.
-
Extraction:
-
Ultrasonic Method: Transfer the mixture to a beaker, add 100 mL of DCM, and sonicate for 15-20 minutes. Allow the sediment to settle and carefully decant the solvent. Repeat the extraction two more times with fresh DCM.
-
Soxhlet Method: Place the sample in a cellulose thimble and perform continuous extraction with DCM for 8-12 hours.[7]
-
-
Concentration: Combine the solvent extracts. Concentrate the volume down to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (Optional): If the sample is known to contain polar interferences, pass the extract through a small column containing activated silica gel to isolate the aliphatic and aromatic hydrocarbon fractions.[8]
Protocol for Water Samples:
-
Collection: Collect 1L of water in a pre-cleaned amber glass bottle, ensuring no headspace to minimize loss of volatile compounds.
-
Preservation: Acidify the sample to a pH < 2 with HCl (if not analyzing for pH-sensitive compounds) and store at 4°C.
-
Extraction:
-
Transfer the water sample to a 2L separatory funnel.
-
Spike the sample with the surrogate standard solution.
-
Add 60 mL of DCM, cap, and shake vigorously for 2 minutes, venting periodically.[7]
-
Allow the layers to separate and drain the lower DCM layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of DCM.
-
-
Drying & Concentration: Pass the combined DCM extracts through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL.
Part 2: GC-MS Instrumental Analysis
Expertise: The choice of GC-MS is mandatory for this application due to its ability to separate complex hydrocarbon mixtures and provide definitive identification and quantification of specific target compounds.[2][3] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is a key professional insight; it dramatically increases sensitivity and reduces matrix interference compared to full-scan mode, allowing for the detection of trace-level biomarkers.[4]
Caption: Step-by-step process of sample analysis within the GC-MS system.
Instrumentation Parameters: The following tables provide typical starting parameters for a standard capillary GC-MS system. These should be optimized for the specific instrument and target analytes.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Port | Split/Splitless, 280°C | Ensures rapid volatilization of hydrocarbons without discrimination. |
| Injection Volume | 1 µL | Standard volume for capillary columns to prevent overloading. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert gas providing good chromatographic efficiency. |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms) | Industry-standard non-polar column for hydrocarbon separation. |
| Oven Program | 50°C (hold 2 min), ramp to 320°C at 6°C/min, hold 10 min | Provides separation of volatile components and ensures elution of heavier hydrocarbons. |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ion Source | Electron Ionization (EI), 70 eV | Standard, robust ionization method creating reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard operating temperature to maintain cleanliness and performance. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for target compounds.[9] |
| Target Ions | n-Alkanes: 85, 99 | Characteristic fragment ions for straight-chain hydrocarbons. |
| Pristane/Phytane: 113, 183 | Key ions for these common isoprenoid biomarkers. | |
| 2,3,6-TMH: 57, 71, 113 | Primary and secondary fragment ions for quantification and confirmation. |
| | o-Terphenyl: 230, 152 | Molecular and fragment ions for the surrogate standard. |
Data Analysis and Interpretation
Calculating Biodegradation: The core of the analysis is to determine the change in the ratio of a biodegradable compound to the conserved biomarker.
-
Quantify Concentrations: Using a multi-level calibration curve prepared with certified standards, determine the concentration (in µg/g or µg/L) of the target analytes (e.g., n-C17, Pristane) and the conserved biomarker (this compound) in each sample.
-
Calculate Ratios: For each sample from each time point, calculate the ratio of the analyte to the biomarker.
-
Ratio = [Concentration of Analyte] / [Concentration of this compound]
-
-
Determine Percent Degraded: The extent of biodegradation is calculated by comparing the ratio at a given time point (t) to the initial ratio at time zero (t=0).
% Biodegradation = (1 - (Ratio_t / Ratio_t=0)) * 100
Example Data Interpretation: Consider a bioremediation study monitored over 60 days.
Table 3: Example Bioremediation Monitoring Data
| Time Point | n-C17 (ng/g) | 2,3,6-TMH (ng/g) | Ratio (n-C17 / 2,3,6-TMH) | % Biodegradation of n-C17 |
|---|---|---|---|---|
| Day 0 | 520 | 110 | 4.73 | 0% (Baseline) |
| Day 30 | 215 | 108 | 1.99 | (1 - (1.99 / 4.73)) * 100 =57.9% |
| Day 60 | 45 | 112 | 0.40 | (1 - (0.40 / 4.73)) * 100 =91.5% |
Interpretation: In this example, while the absolute concentration of this compound remained stable (confirming its conserved nature), the concentration of n-C17 dropped significantly. The calculated biodegradation of 91.5% after 60 days provides strong, quantifiable evidence that microbial activity, not physical removal, was the primary driver of contaminant reduction.
Conclusion
The use of this compound as a conserved internal biomarker provides a scientifically sound and robust method for monitoring the bioremediation of petroleum hydrocarbons. Its high resistance to microbial degradation allows it to serve as a stable internal standard against which the depletion of more labile compounds can be accurately measured. The GC-MS protocols and data analysis framework detailed in this note offer researchers a reliable system to generate defensible, quantitative data on the efficacy of their bioremediation strategies, moving beyond simple measurements of total petroleum hydrocarbons (TPH) to a more nuanced and accurate assessment of microbial activity.
References
- Pankaj K Ghosh (2024). Analytical Techniques for Tracking the Bioremediation of Hydrocarbons in Sludge and Soil Polluted By Petroleum. J Bioremediat Biodegrad, 15: 625.
- Whitby, C. (2010). Protocols for the Chemical Analysis of Hydrocarbons in Petroleum Oils and the Assessment of Environmental Contamination. In Springer Protocols.
- Okpokwasili, G. C., & Odokuma, L. O. (2007). Monitoring of microbial hydrocarbon remediation in the soil. African Journal of Biotechnology, 6(25).
- Das, N., & Chandran, P. (2011). Analytical approaches used in monitoring the bioremediation of hydrocarbons in petroleum-contaminated soil and sludge. ResearchGate.
- Díez, M. C., et al. (2021). Soil bioremediation approaches for petroleum hydrocarbon polluted environments. AIMS Environmental Science, 8(5), 426-455.
- Nuzzo, M., & Gehlen, M. (2021). Forensic use of diagnostic biomarker ratios in environmental oil spill geochemistry. IK-Bau.
- Asemoloye, M. D., et al. (2022). Microbial Bioremediation and Biodegradation of Petroleum Products—A Mini Review. MDPI.
- Stout, S. A., & Wang, Z. (2016). Forensic Fingerprinting of Biomarkers for Oil Spill Characterization and Source Identification. IntechOpen.
- Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons.
- Agilent Technologies. (n.d.). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography.
- Wang, Z., & Stout, S. A. (2007). Petroleum Biomarker Fingerprinting for Oil Spill Characterization and Source Identification. ResearchGate.
- Wang, Z., Fingas, M., & Page, D. S. (1999). Forensic Fingerprinting of Biomarkers for Oil Spill Characterization and Source Identification. Taylor & Francis Online.
- Stout, S. A., & Wang, Z. (2016). Petroleum biomarker fingerprinting for oil spill characterization and source identification. ResearchGate.
- IOC. (1982). The Determination of petroleum hydrocarbons in sediments. IOC Manuals and guides.
- Singh, R., & Singh, P. (2024). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Frontiers in Microbiology.
- Wang, Z., & Fingas, M. (1997). Developments in the Analysis of Petroleum Hydrocarbons in Oils, Petroleum Products and Oil-Spill-Related Environmental Samples by Gas Chromatography. ResearchGate.
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Application Note: Mastering Complex Hydrocarbon Analysis with Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Abstract: The chemical complexity of hydrocarbon mixtures, such as crude oil, diesel, and jet fuels, presents a significant analytical challenge.[1] These materials can contain thousands of individual compounds, many of which are isomers that co-elute during traditional one-dimensional gas chromatography (1D-GC), making accurate identification and quantification impossible.[2] Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful solution, offering vastly superior peak capacity and resolution.[3][4] This application note provides a detailed guide to the theory, instrumentation, and practical application of GCxGC for the in-depth characterization of complex hydrocarbon samples. We will explore the fundamental principles, provide a step-by-step protocol for the analysis of diesel fuel, and discuss data interpretation strategies that transform complex data into actionable chemical insights.
The Unparalleled Power of GCxGC: Theory and Principles
Comprehensive two-dimensional gas chromatography is a multidimensional technique that subjects a sample to two distinct and sequential chromatographic separations within a single analysis.[5] This is achieved by coupling two columns of different stationary phase selectivity via a specialized interface called a modulator.[5][6]
1.1. The Core Components & Separation Mechanism
-
First-Dimension (¹D) Column: This is typically a standard-length (e.g., 30-60 m) capillary column.[7][8] For hydrocarbon analysis, a non-polar column is commonly used, which separates analytes primarily based on their volatility and boiling point.[4][8]
-
Second-Dimension (²D) Column: This is a much shorter (e.g., 1-5 m), often narrower-bore column with a different stationary phase, typically of higher polarity (e.g., 50% phenyl-polysiloxane or WAX).[6][8] This column performs a very fast separation (on the order of a few seconds) based on a different chemical property, such as polarity.
-
The Modulator: The modulator is the critical interface connecting the two columns.[5] Its function is to continuously trap, focus, and re-inject small, sequential fractions of the effluent from the ¹D column onto the ²D column.[5] This process preserves the initial separation achieved in the first dimension while allowing the second, orthogonal separation to occur.[7]
1.2. Modulator Types: The Heart of the System
There are two primary types of modulators, each with distinct advantages:
-
Thermal Modulators: These use jets of cold gas (like liquid N₂) to trap analytes at the head of the ²D column and then a pulse of hot air to rapidly release them.[7] This cryo-focusing effect leads to a significant increase in signal intensity (sensitivity) and very sharp peaks, making it ideal for trace analysis.[5][7]
-
Flow Modulators: These use precise pneumatic valve switching to divert effluent from the ¹D column into a sample loop before rapidly flushing it onto the ²D column.[9][10] Flow modulators avoid the need for expensive cryogens, are highly reproducible, and are excellent for a wide range of analytes, particularly volatile compounds.[9][10]
1.3. The Result: Structured Chromatograms
The dual-separation mechanism produces a two-dimensional chromatogram, often visualized as a contour plot. In this plot, compounds with similar chemical properties elute in distinct, organized clusters.[7] For hydrocarbon mixtures, this results in a highly structured output where different chemical families (e.g., n-alkanes, cycloalkanes, mono-aromatics, di-aromatics) occupy specific regions of the 2D plane.[3][11] This "roof-tiling" effect allows for rapid classification and identification of compound groups, which is often impossible with the unresolved humps seen in 1D-GC.[11][12]
Instrumentation and Setup: Building the System
A successful GCxGC setup hinges on the careful selection and optimization of its components. While based on a standard GC, several aspects require special consideration.
-
Gas Chromatograph: The core instrument must have precise temperature and pressure control. The system requires a detector with a fast acquisition rate (typically >100 Hz) to adequately sample the very narrow peaks (50-500 ms) eluting from the second dimension column.[5][6][13]
-
Detector Selection:
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for hydrocarbons.[6] Its response is proportional to the number of carbon atoms, making it excellent for reliable quantification across different hydrocarbon classes.[2][6]
-
Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is the ideal detector for qualitative analysis, providing full mass spectral data for each peak.[3] This allows for confident compound identification through library matching and analysis of fragmentation patterns. Coupling GCxGC with high-resolution TOFMS provides an additional dimension of separation and accurate mass data for elemental composition determination.[14]
-
Soft Ionization: Techniques like Field Ionization (FI) are particularly powerful for hydrocarbons as they produce strong molecular ions with minimal fragmentation.[13][15] This simplifies spectra and makes it easier to determine the molecular formula of unknown compounds.[14][15]
-
-
Column Selection Strategy: The choice of orthogonal columns is paramount.[16] The goal is to maximize the separation of analytes across the entire 2D plane.
| Sample Type | ¹D Column (Separation by Boiling Point) | ²D Column (Separation by Polarity) | Rationale |
| Crude Oil / Diesel | Non-polar (e.g., 100% PDMS, 5% Phenyl) | Mid-polar (e.g., 50% Phenyl) or Polar (e.g., WAX) | This "normal phase" setup effectively separates the complex aliphatic fraction from the aromatic compounds.[4][8] Aliphatics have low retention on the polar ²D column, while aromatics are strongly retained, moving them to a different part of the chromatogram.[4] |
| Gasoline | Mid-polar | Non-polar | A "reversed phase" setup can be advantageous for separating the diverse isomers and oxygenates present in lighter fuels.[6][17] |
| PAH Mixtures | Mid- to high-polarity (e.g., 50% Phenyl) | Shape-selective (e.g., Liquid Crystal) | Specialized columns can be used to resolve difficult isomeric groups like polycyclic aromatic hydrocarbons (PAHs).[18] |
Protocol: Step-by-Step GCxGC-FID/MS Analysis of Diesel Fuel
This protocol provides a self-validating framework for the routine analysis of a complex hydrocarbon mixture. Diesel fuel is used as a representative example.
3.1. Sample Preparation & Quality Control
-
Dilution: Accurately dilute the diesel fuel sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1000-5000 ppm. This prevents column and detector overload.
-
Internal Standard (IS): Spike the diluted sample with an appropriate internal standard (e.g., deuterated compounds not present in the sample like Benzene-d6, Naphthalene-d8) for quantitative accuracy.[19]
-
QC Sample: Prepare a quality control sample using a certified reference material or a well-characterized diesel fuel to monitor system performance and method validity.
3.2. Instrument Configuration & Method Parameters The following table provides a typical starting point for a GCxGC-TOFMS analysis of diesel fuel.[20] Parameters should be optimized for your specific instrument and application.[21]
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 280 °C, Split ratio 100:1 | A split injection ensures a narrow injection band and prevents overloading the system with the high-concentration matrix. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.4 mL/min | Provides consistent linear velocity for optimal separation as the oven temperature ramps. |
| ¹D Column | Rxi-5SilMS, 30 m x 0.25 mm, 0.25 µm film | A standard non-polar column for boiling point separation. |
| ²D Column | Rxi-17SilMS, 2 m x 0.15 mm, 0.15 µm film | A mid-polarity column to provide orthogonal separation based on polarity. |
| Oven Program | 50 °C (hold 1 min), ramp to 320 °C at 3 °C/min | A slow temperature ramp is crucial for achieving good separation in the first dimension. |
| Modulator | Thermal Modulator | |
| Modulation Period | 10 seconds | This period must be short enough to adequately sample each ¹D peak at least 3-4 times, but long enough to allow the latest-eluting analytes from a given modulation to exit the ²D column before the next injection. |
| Secondary Oven Offset | +15 °C relative to main oven | A slightly higher temperature in the second dimension ensures rapid elution and sharp peaks. |
| MS Detector | TOF-MS | |
| Mass Range | 45 - 500 m/z | Covers the expected mass range for diesel components. |
| Acquisition Rate | 200 spectra/s | Essential for defining the fast-eluting ²D peaks. |
| Source Temp | 250 °C | Standard temperature for electron ionization. |
3.3. Data Acquisition and Processing Workflow
-
System Suitability: Inject a mixture of n-alkanes (e.g., C7-C30) to verify retention times, peak shape, and detector response.
-
Blank Run: Inject a solvent blank to ensure the system is free from contamination.
-
Sample Analysis: Inject the prepared diesel sample and QC sample(s).
-
Data Processing: Utilize specialized GCxGC software (e.g., ChromaTOF, GCImage) for data analysis. The software reconstructs the linear data file into a 2D chromatogram.
-
Peak Finding (Blob Detection): The software identifies peaks as "blobs" in the 2D plane and integrates their volume, which corresponds to the analyte amount.
-
Classification: Create templates or polygons on the 2D plot to define regions corresponding to specific chemical classes (n-alkanes, iso-alkanes, 1-ring aromatics, etc.).[3][16] This allows for automated group-type quantification.
-
Identification: For MS data, perform library searches on the mass spectra of individual blobs to confirm identities. Use Kendrick Mass Defect plots to easily recognize homologous compound families.[20]
Method Validation and Trustworthiness
To ensure the reliability of results, any GCxGC method intended for routine use must be validated. This establishes the method's performance characteristics and provides a self-validating system.
| Validation Parameter | Description and Procedure |
| Selectivity | The ability to separate and quantify target analyte classes without interference. Assessed by analyzing a range of different hydrocarbon samples (e.g., diesel, jet fuel, crude oil) to confirm that the classification regions remain distinct and well-resolved.[22][23] |
| Linearity | The method's ability to provide results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of calibration standards at different concentrations and performing a linear regression.[23] |
| Accuracy & Precision | Accuracy is the closeness to the true value; precision is the repeatability of the measurement. Assessed by repeatedly analyzing a certified reference material or spiked sample and comparing the mean result to the known value (accuracy) and calculating the relative standard deviation (RSD) of the measurements (precision).[23] |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations that can be reliably detected and quantified. Determined by analyzing samples with progressively lower concentrations and establishing the signal-to-noise ratio. |
| Ruggedness | The ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven ramp). Assessed by making minor changes to the method and observing the effect on the results.[23] |
Troubleshooting Common GCxGC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak "Wrap-Around" | The modulation period is too short. Analytes from one modulation do not have time to elute from the ²D column before the next injection. | Increase the modulation period. Alternatively, increase the ²D column temperature offset or flow rate to speed up elution. |
| Broad/Tailing Peaks in ²D | Inefficient focusing in the modulator; active sites in the ²D column or transfer line; incorrect flow rates. | Optimize modulator hot/cold pulse times (thermal) or flow rates (flow). Check for leaks. Ensure proper column installation and deactivation. |
| Poor Separation (Streaking) | Column overload; inappropriate column phase combination for the sample. | Dilute the sample further. Re-evaluate the column set; ensure the ¹D and ²D phases provide orthogonal selectivity. |
| Loss of High-Boiling Analytes | Cold spots in the transfer line or detector interface; insufficient final oven temperature. | Ensure the transfer line temperature is maintained at or above the final oven temperature. Increase the final hold time or temperature of the oven program. |
Conclusion
Comprehensive two-dimensional gas chromatography provides an unparalleled level of detail for the analysis of complex hydrocarbon mixtures.[24] By leveraging two dimensions of separation, GCxGC resolves thousands of compounds that are lost in the unresolved complex mixture of a 1D-GC analysis.[4][16] The structured nature of the resulting chromatograms facilitates a clear understanding of sample composition, enabling robust group-type quantification and confident identification of individual components.[3] When implemented with rigorous quality control and method validation, GCxGC transitions from a powerful research tool to a reliable and routine technique for critical applications in the petroleum, environmental, and chemical industries.[2]
References
- GCxGC with Soft Ionisation and High-Resolution Mass Spectrometry Applied to Petroleum Biomarker Analysis.
- App note - Pyrolysis-GCxGC-QTOF about crude oils. Labinsights. [Link]
- Light Crude Oil Fingerprinting from Six Different Global Regions Using GCxGC. Lab Manager. [Link]
- Fingerprinting Crude Oils and Tarballs using Biomarkers and Comprehensive Two-Dimensional Gas Chrom
- Comprehensive two-dimensional gas chromatography (GCxGC).
- The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples.
- Comprehensive two-dimensional gas chrom
- GC×GC in Industry.
- Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. National Institutes of Health (NIH). [Link]
- Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
- Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels.
- GCxGC: From Research to Routine.
- Comprehensive two-dimensional gas chromatography (GCxGC) and its applicability to the characterization of complex (petrochemical) mixtures. Semantic Scholar. [Link]
- A Comprehensive Two-Dimensional Gas Chromatography Method for Analyzing Extractable Petroleum Hydrocarbons in Water and Soil.
- A Guide to Modern Comprehensive Two-Dimensional Gas Chromatography.
- Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Rasayan J. Chem. [Link]
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GCxGC/ToF-MS.
- Comprehensive Two-dimensional Gas Chromatography (GCxGC)
- The Use of Flow modulated GCxGC for the routine analysis of Total Petroleum Hydrocarbon (TPH) analysis. The Analytical Scientist. [Link]
- OPTIMIZATION OF THE ANALYSIS OF GASOLINES WITH GC×GC. University of Lisbon. [Link]
- Optimizing GCxGC Parameters for Petroleum Analysis Using a Free Web-Based Tool.
- Different Hydrocarbon Types in Jet Fuel as Determined by GCxGC/FID - An Alternative Method to D2425.
- What Is GCxGC?
- Subgroup analysis (GCxGC). MOSH-MOAH.de. [Link]
- GCxGC Flow Modulator - GET A SECOND DIMENSION OF INFORMATION ON COMPLEX MIXTURES. Agilent. [Link]
- Research Hype to Practical Analysis: Benefits of Comprehensive Two- Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory.
- GCxGC Modulators for Every Challenge.
- Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Concawe. [Link]
- (PDF) Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
- Analysis of biodiesel/petroleum diesel blends with comprehensive two-dimensional gas chrom
- DETAILED HYDROCARBON ANALYSIS OF FACE DIESEL FUELS USING COMPREHENSIVE TWO-DIMENSIONAL GAS CHROMATOGRAPHY.
- ASTM D8369-21 - Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). ANSI Webstore. [Link]
- ASTM Petrochemical GC. Restek. [Link]
- ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments. [Link]
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Application and Protocol for Stable Isotope Analysis of 2,3,6-Trimethylheptane
For Inquiries: [Contact Information]
Abstract
This comprehensive guide provides a detailed framework for the stable isotope analysis of 2,3,6-trimethylheptane, a branched-chain alkane of significance in petroleum geochemistry, environmental forensics, and potentially in drug development as a metabolic tracer. We delve into the foundational principles of Compound-Specific Isotope Analysis (CSIA), detailing the instrumentation and methodologies required to achieve high-precision measurements of carbon (δ¹³C) and hydrogen (δ²H) isotopic ratios. This document is designed for researchers, scientists, and professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust and reliable data. The protocols for sample preparation, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) analysis, and quality control are outlined to establish a self-validating analytical system.
Introduction: The Significance of this compound Isotopic Signatures
This compound (C₁₀H₂₂) is a saturated, branched-chain alkane.[1][2][3][4][5] As a component of complex hydrocarbon mixtures such as gasoline, its molecular structure imparts specific combustion properties.[1][2][3][4][5] Beyond its role in fuels, its presence and isotopic composition in environmental samples can offer critical insights.
Stable isotope analysis provides a powerful lens to investigate the origin, formation pathways, and environmental fate of organic compounds.[6] Every molecule carries an isotopic fingerprint based on the relative abundance of heavy and light stable isotopes of its constituent elements (e.g., ¹³C vs. ¹²C, ²H vs. ¹H). These fingerprints are subtly altered by physical, chemical, and biological processes, a phenomenon known as isotopic fractionation. By precisely measuring these variations in this compound, researchers can:
-
Trace Pollution Sources: Differentiate between various sources of hydrocarbon contamination in soil and groundwater.[6]
-
Elucidate Geochemical Processes: Understand the thermal maturity and origin of petroleum and natural gas deposits.
-
Monitor Biodegradation: Track the natural attenuation of contaminants, as microbial degradation often results in a predictable isotopic enrichment in the residual compound.[6]
-
Investigate Metabolic Pathways: In a pharmaceutical context, isotopically labeled this compound could serve as a tracer to study metabolic pathways and drug metabolism.
This guide will focus on the primary technique for this analysis: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
Foundational Principles of GC-IRMS for Compound-Specific Isotope Analysis
Compound-Specific Isotope Analysis (CSIA) measures the isotopic ratios of individual compounds within a complex mixture.[6] The cornerstone of CSIA for volatile compounds like this compound is GC-IRMS. This hyphenated technique leverages the separation power of gas chromatography with the high-precision measurement capabilities of an isotope ratio mass spectrometer.
The process involves:
-
Chromatographic Separation: The sample is injected into a gas chromatograph, where individual compounds, including this compound, are separated based on their physicochemical properties as they pass through a capillary column.
-
Quantitative Conversion: As each separated compound elutes from the GC column, it is directed into a high-temperature reactor.
-
For carbon isotope analysis (δ¹³C) , this is a combustion reactor (typically nickel oxide or copper oxide at ~1000°C) that quantitatively converts the organic compound into carbon dioxide (CO₂) and water.[7][8]
-
For hydrogen isotope analysis (δ²H) , a pyrolysis reactor (often a ceramic tube at ~1425°C) is used to convert the compound into hydrogen gas (H₂) and other products.[7]
-
-
Introduction to IRMS: The resulting gas (CO₂ or H₂) is then introduced into the ion source of the isotope ratio mass spectrometer.
-
Isotopic Measurement: The IRMS simultaneously measures the ion beams of the different isotopic forms of the gas (e.g., for CO₂, it measures masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁷O). The ratio of these ion currents allows for a very precise determination of the heavy to light isotope ratio.
Isotopic compositions are reported in delta (δ) notation in parts per thousand (per mil, ‰) relative to an international standard:
δ (‰) = [(R_sample / R_standard) - 1] * 1000
Where R is the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C). The standards are Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen.[7][9]
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix and the concentration of this compound. The goal is to isolate and concentrate the analyte without inducing isotopic fractionation.
Protocol 3.1.1: Direct Injection for High-Concentration Samples (e.g., Fuels)
-
Applicability: Suitable for liquid samples where this compound is a major component, such as in fuel analysis or for pure standards.
-
Rationale: Minimizes sample handling steps, reducing the risk of contamination and isotopic fractionation.
-
Procedure:
-
Accurately dilute the sample in a high-purity, volatile solvent (e.g., hexane or pentane). A dilution factor of 1:100 to 1:1000 is typical, depending on the initial concentration.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial with a PTFE-lined septum cap.
-
Spike the sample with an internal standard of known isotopic composition if not already present. This helps in quality control and assessing instrument performance.
-
Proceed directly to GC-IRMS analysis (Section 3.2).
-
Protocol 3.1.2: Purge and Trap (P&T) for Aqueous Samples (e.g., Groundwater)
-
Applicability: Ideal for trace-level analysis of volatile organic compounds (VOCs) like this compound in water.
-
Rationale: P&T is an effective technique for extracting and concentrating volatile compounds from a liquid matrix, thereby increasing sensitivity.
-
Procedure:
-
Collect water samples in 40 mL VOA vials with zero headspace to prevent loss of volatiles.[10]
-
If required, add a preservative (e.g., HCl to pH <2) to inhibit microbial activity.
-
For analysis, a known volume of the water sample (typically 5-25 mL) is placed in the P&T sparging vessel.
-
An inert gas (helium or nitrogen) is bubbled through the sample for a set time (e.g., 10-15 minutes). This purges the volatile this compound from the water.
-
The purged analytes are carried in the gas stream onto an adsorbent trap.
-
The trap is then rapidly heated, desorbing the analytes into the GC-IRMS system.
-
GC-IRMS Instrumental Analysis
The following are suggested starting parameters for the analysis of this compound. These should be optimized for the specific instrument and application.
Table 1: Suggested GC-IRMS Parameters for this compound Analysis
| Parameter | Setting for δ¹³C Analysis | Setting for δ²H Analysis | Rationale |
| Gas Chromatograph | |||
| Injector Type | Split/Splitless | Split/Splitless | Provides flexibility for different concentrations. |
| Injector Temperature | 250 °C | 250 °C | Ensures rapid volatilization of the C10 alkane. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless | Split mode for high concentrations; splitless for trace analysis. |
| Carrier Gas | Helium (99.999% purity) | Helium (99.999% purity) | Inert carrier gas with high purity to avoid interference. |
| Column Type | Non-polar (e.g., DB-5ms, HP-5ms) | Non-polar (e.g., DB-5ms, HP-5ms) | Good separation of non-polar hydrocarbons. |
| Column Dimensions | 60 m x 0.25 mm ID, 0.25 µm film | 60 m x 0.25 mm ID, 0.25 µm film | Long column provides high resolution for complex mixtures. |
| Oven Program | Initial: 40°C (hold 2 min) | Initial: 40°C (hold 2 min) | Based on the boiling point of this compound (~157°C), this program allows for good separation from other fuel components.[1] |
| Ramp 1: 5 °C/min to 160 °C | Ramp 1: 5 °C/min to 160 °C | ||
| Ramp 2: 20 °C/min to 300 °C (hold 5 min) | Ramp 2: 20 °C/min to 300 °C (hold 5 min) | ||
| Interface | |||
| Combustion Reactor | Nickel Oxide Tube with CuO/NiO wires | Ceramic Tube | Standard reactors for quantitative conversion. |
| Reactor Temperature | ~1000 °C | ~1425 °C | Optimal temperatures for complete combustion and pyrolysis.[7] |
| Isotope Ratio MS | |||
| Ion Source | Electron Impact (EI) | Electron Impact (EI) | Standard ionization for gases. |
| Monitored Masses | m/z 44, 45, 46 (for CO₂) | m/z 2, 3 (for H₂) | Corresponding to the major isotopologues. |
| Reference Gas | High-purity CO₂ of known δ¹³C | High-purity H₂ of known δ²H | For calibration and instrument stability checks. |
Data Analysis and Quality Control: A Self-Validating System
To ensure trustworthiness, a rigorous quality assurance/quality control (QA/QC) program is essential.[11]
Calibration and Normalization
-
Two-Point Calibration: The δ-scale is normalized using at least two international or certified reference materials with distinct isotopic compositions.[11] This corrects for any linearity issues in the mass spectrometer.
-
Internal Standards: A laboratory internal standard (e.g., a well-characterized alkane mixture) should be analyzed at the beginning, end, and periodically throughout each analytical sequence (e.g., every 5-10 samples).[7] This monitors for instrument drift.
-
Reference Gas: The instrument's reference gas is used for preliminary normalization of each peak.
Performance Validation
-
Peak Shape and Resolution: Chromatographic peaks should be symmetrical and baseline-resolved from neighboring peaks. Co-elution can significantly compromise the accuracy of isotopic measurements.
-
Linearity: The measured δ value should be independent of the analyte amount (peak amplitude). This should be verified by injecting varying amounts of a standard.
-
Accuracy and Precision: Accuracy is assessed by analyzing certified reference materials. Precision is determined by the standard deviation of repeated measurements of the same sample. Typical precision for δ¹³C is ±0.3‰ and for δ²H is ±3‰.
Table 2: Example Quality Control Checklist
| QC Check | Acceptance Criteria | Corrective Action if Failed |
| Daily Tuning | Reference gas signal stable and within specifications. | Re-tune instrument; check for leaks. |
| Blank Analysis | No significant peaks at the retention time of this compound. | Check for contamination in the solvent, vials, or GC system. |
| Reference Material Accuracy | Measured δ value within ±0.5‰ (δ¹³C) or ±5‰ (δ²H) of the certified value. | Recalibrate instrument; check for leaks or reactor issues. |
| Replicate Precision | Standard deviation of triplicate injections <0.3‰ (δ¹³C) or <3‰ (δ²H). | Check injection reproducibility; inspect syringe and injector. |
| Chromatography | Symmetrical peak shape; baseline resolution >1.5 from adjacent peaks. | Optimize GC oven program; service injector; replace column. |
Visualizing the Workflow
A clear understanding of the analytical process is crucial for successful implementation.
Diagram 1: GC-IRMS Workflow for δ¹³C Analysis
Caption: Workflow for δ¹³C analysis of this compound.
Diagram 2: Decision Tree for Sample Preparation
Caption: Decision-making process for selecting the appropriate sample preparation method.
Conclusion
The stable isotope analysis of this compound by GC-IRMS is a robust technique that provides invaluable data for a range of scientific disciplines. By understanding the core principles and meticulously following validated protocols that include rigorous quality control, researchers can unlock the information encoded in the isotopic signatures of this specific branched alkane. The methodologies presented here provide a solid foundation for developing and implementing a reliable analytical workflow, paving the way for new discoveries in geochemistry, environmental science, and beyond.
References
- This compound. | 4032-93-3. (n.d.). LookChem.
- Compound specific isotope analysis. (n.d.). ITRC.
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- Referencing Strategies and Quality Assurance for Compound-specific Stable Isotope Analysis. (2012). In Stable Isotope Forensics. Wiley.
- Heptane, 2,3,6-trimethyl-. (n.d.). NIST WebBook.
- Protocol to Investigate Volatile Aromatic Hydrocarbon Degradation with Purge and Trap Coupled to a Gas Chromatograph/Isotope Ratio Mass Spectrometer. (n.d.). ResearchGate.
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- McMahon, K. W., & Newsome, S. D. (2019). A Guide to Using Compound-Specific Stable Isotope Analysis to Study the Fates of Molecules in Organisms and Ecosystems. Diversity, 11(1), 8. [Link]
- Coplen, T. B., & Qi, H. (2012). Development of Hydrocarbon Gas Reference Materials for Stable Isotopic Composition (δ¹³C and δ²H). U.S.
- Collection & Prep. (n.d.). Stable Isotopes in Nature Laboratory.
- GC Application: Hydrocarbons: C1 - C10. (n.d.). Scribd.
- Sample Preparation Protocols for Stable Isotope Analysis. (2021). Newsome Lab, University of New Mexico. [Link]
- Compound Specific Analysis of 2H and 13C in n-Alkanes. (n.d.). UC Davis Stable Isotope Facility.
- KBBPPS Knowledge Based Bio-based Products' Pre-Standardization. (n.d.). Biobased Economy.
- Bontempo, L., Paolini, M., & Camin, F. (2020). Bulk and compound-specific stable isotope ratio analysis for authenticity testing of organically grown tomatoes. Food Chemistry, 318, 126426. [Link]
- Wegi, T., Hassen, A., Bezabih, M., Nurfeta, A., Yigrem, S., & Tolera, A. (2018). Evaluation of n-alkanes, long-chain alcohols, and carbon stable isotope enrichments of n-alkanes as diet composition markers in free-grazing animals. Animal Production Science, 58(11), 2097-2105. [Link]
- Li, J., Xing, L., Zhang, M., Ma, X., & Li, X. (2018). Method for Analyzing the Molecular and Carbon Isotope Composition of Volatile Hydrocarbons (C1–C9) in Natural Gas. ACS Omega, 3(12), 18451–18459. [Link]
- Yin, C., Schaeffer, P., & Adam, P. (2013). Stable Isotope Labeled n-Alkanes to Assess Digesta Passage Kinetics through the Digestive Tract of Ruminants. PLoS ONE, 8(10), e75496. [Link]
- Typical GC-IRMS chromatogram of a diesel sample showing baseline separation for most components. (n.d.). ResearchGate.
- Sessions, A. L. (2006). Isotope-ratio detection for gas chromatography.
- Evaluation of n-alkanes, long-chain alcohols, and carbon stable isotope enrichments of n-alkanes as diet composition markers in free-grazing animals. (n.d.). International Livestock Research Institute.
- Lopez, J. C., & Mello, M. R. (2009). Biomarkers and compound-specific stable carbon isotope of n-alkanes in crude oils from Eastern Llanos Basin, Colombia. Organic Geochemistry, 40(5), 635-645. [Link]
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Unlocking Ultrasensitive Alkane Analysis: A Guide to Derivatization for Enhanced Gas Chromatography
Introduction: The Challenge of Alkane Inertness in GC Analysis
Alkanes, the fundamental building blocks of petroleum and many chemical feedstocks, present a unique analytical challenge. Their robust, nonpolar nature and general lack of functional groups make them chemically inert[1]. While their inherent volatility lends them to gas chromatography (GC), this inertness leads to two significant analytical hurdles:
-
Poor Chromatographic Resolution of Isomers: Branched alkane isomers often possess very similar boiling points, leading to co-elution on standard non-polar GC columns, which primarily separate based on this physical property[2].
-
Low Detector Sensitivity: The workhorse of GC, the Flame Ionization Detector (FID), offers universal detection for hydrocarbons but can lack the sensitivity required for trace-level analysis. More selective and sensitive detectors, such as the Electron Capture Detector (ECD), are effectively "blind" to underivatized alkanes.
To overcome these limitations, we can strategically modify the alkane molecule through derivatization. This application note provides an in-depth guide to derivatization strategies centered on C-H bond functionalization, transforming inert alkanes into molecules readily detectable at ultra-trace levels. The primary focus will be on halogenation, a powerful technique for introducing ECD-active moieties.
The Core Principle: Turning a Weakness into a Strength with Halogenation
The most effective derivatization strategy for alkanes is the introduction of a halogen atom (Cl, Br, I) onto the carbon skeleton. This process, known as halogenation, fundamentally alters the molecule's properties in a way that is highly advantageous for GC analysis:
-
Enhanced Detectability: The presence of a halogen atom makes the molecule highly responsive to an Electron Capture Detector (ECD)[3]. The ECD is exceptionally sensitive to electronegative elements, offering detection limits orders of magnitude lower than the FID for halogenated compounds[3][4][5]. The sensitivity of the ECD generally increases with the atomic weight of the halogen, following the trend I > Br > Cl[5].
-
Improved Selectivity: The ECD is highly selective for electrophilic compounds, meaning it will respond strongly to the halogenated alkane derivatives while remaining largely unresponsive to the hydrocarbon matrix. This selectivity dramatically reduces background noise and simplifies chromatograms[3].
Halogenation of alkanes typically proceeds via a free-radical chain reaction, which can be initiated by ultraviolet (UV) light or chemical initiators. We will explore three primary methods: photochemical chlorination, free-radical bromination, and phase-transfer catalyzed iodination.
Method 1: Photochemical Chlorination
Photochemical chlorination is a well-established method for functionalizing alkanes. The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light[6].
Mechanism of Action
The reaction proceeds through a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.
Caption: Free-radical chain mechanism of alkane chlorination.
Causality in Experimental Choices
-
UV Initiation: The chlorine-chlorine bond is weak enough to be broken by UV light, providing a clean and efficient way to generate the initial radicals without the need for heat, which could cause unwanted side reactions.
-
Solvent Choice: The reaction is typically performed in an inert solvent like carbon tetrachloride or the alkane substrate itself to avoid side reactions with the solvent.
-
Control of Reactants: An excess of the alkane is often used to favor the formation of mono-chlorinated products and reduce the likelihood of poly-chlorination.
Analytical Scale Protocol: Photochemical Chlorination of a Liquid Alkane Sample
Objective: To derivatize a liquid alkane sample (e.g., hexane) for trace-level analysis by GC-ECD.
Materials:
-
Alkane sample (e.g., 100 µL of hexane)
-
Chlorine solution (e.g., a saturated solution of Cl₂ in carbon tetrachloride)
-
Micro-reaction vial (e.g., 1 mL amber glass vial with a PTFE-lined cap)
-
UV lamp (254 nm or 365 nm)
-
Sodium thiosulfate solution (5% w/v, aqueous)
-
Hexane (pesticide residue grade) for dilution
-
Microsyringe
Procedure:
-
Sample Preparation: In the micro-reaction vial, add 100 µL of the liquid alkane sample.
-
Reagent Addition: Add 10 µL of the chlorine in carbon tetrachloride solution to the vial. The amount may need to be optimized to achieve a slight excess of chlorine, indicated by a faint yellow-green color.
-
Initiation: Cap the vial tightly and place it under the UV lamp. Irradiate for 10-30 minutes at room temperature. Gentle agitation during irradiation can improve reaction homogeneity.
-
Quenching: After irradiation, add 100 µL of the 5% sodium thiosulfate solution to the vial to quench any unreacted chlorine. Vortex for 30 seconds.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the chlorinated alkane derivatives.
-
Dilution and Analysis: Carefully withdraw an aliquot of the upper organic layer using a microsyringe and dilute it with hexane to a suitable concentration for GC-ECD analysis. A dilution factor of 100x to 1000x may be necessary.
-
Injection: Inject 1 µL of the diluted sample into the GC-ECD system.
Trustworthiness: This protocol includes a quenching step to remove excess derivatizing reagent, preventing interference with the GC analysis and ensuring the stability of the derivatives. The use of a well-defined UV source provides reproducibility.
Method 2: Free-Radical Bromination
Similar to chlorination, bromination proceeds via a free-radical mechanism. However, bromination is generally less exothermic and more selective than chlorination. A bromine radical is less reactive and therefore more discerning in the hydrogen atom it abstracts, preferentially attacking weaker C-H bonds (tertiary > secondary > primary).
Experimental Workflow
Caption: Workflow for microscale free-radical bromination.
Analytical Scale Protocol: Microscale Bromination of an Alkane Mixture
Objective: To derivatize a mixed alkane sample to enhance the sensitivity for all components using GC-ECD.
Materials:
-
Alkane sample (e.g., 50 µL of a gasoline fraction)
-
Bromine solution (e.g., 1% v/v in dichloromethane)
-
Quartz micro-reaction vial (transparent to UV light)
-
UV lamp (365 nm)
-
Sodium carbonate solution (5% w/v, aqueous)
-
Isooctane (pesticide residue grade)
-
Microsyringe
Procedure:
-
Sample Preparation: Place 50 µL of the alkane sample into the quartz micro-reaction vial.
-
Reagent Addition: Add 20 µL of the bromine solution to the vial. The solution should have a distinct orange-brown color.
-
Initiation: Cap the vial and expose it to UV light for 15-45 minutes. The reaction is complete when the bromine color disappears.
-
Neutralization and Quenching: Add 100 µL of the 5% sodium carbonate solution to neutralize the HBr byproduct and quench any remaining bromine. Vortex for 30 seconds.
-
Dilution: Add 830 µL of isooctane to the vial to bring the total volume of the organic phase to approximately 1 mL. Vortex thoroughly.
-
Analysis: Allow the phases to separate and inject 1 µL of the upper organic layer into the GC-ECD.
Method 3: Phase-Transfer Catalyzed (PTC) Iodination
Iodination of alkanes is generally an endothermic process and therefore not favorable under standard free-radical conditions. However, the use of phase-transfer catalysis (PTC) provides an elegant solution to achieve selective iodination under mild conditions. This method is particularly attractive as iodoalkanes give the strongest response in an ECD.
Mechanism of Action
In this system, a quaternary ammonium salt is used as the phase-transfer catalyst to transport anions between an aqueous and an organic phase. A radical initiator in the organic phase generates a trihalomethyl radical, which is the key hydrogen-abstracting species.
Caption: Simplified mechanism of phase-transfer catalyzed iodination.
Analytical Scale Protocol: PTC Iodination of a Cycloalkane
Objective: To achieve highly sensitive detection of a cycloalkane (e.g., cyclohexane) via PTC-mediated iodination.
Materials:
-
Cyclohexane (100 µL)
-
Iodoform (CHI₃)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide solution (50% w/v, aqueous)
-
Dichloromethane (stabilizer-free)
-
Micro-reaction vial (2 mL) with a magnetic stir bar
Procedure:
-
Catalyst and Reagent Preparation: To the micro-reaction vial, add a small crystal of TBAB (approx. 1-2 mg) and 5 mg of iodoform.
-
Phase Addition: Add 100 µL of cyclohexane, 200 µL of dichloromethane, and 100 µL of the 50% NaOH solution.
-
Reaction: Cap the vial tightly and stir vigorously at room temperature for 1-2 hours. The organic phase will typically darken as the reaction proceeds.
-
Work-up: Stop the stirring and allow the phases to separate.
-
Dilution and Analysis: Carefully remove an aliquot from the upper organic layer and dilute with hexane. A high dilution factor (e.g., 1000x or more) will likely be required.
-
Injection: Inject 1 µL of the diluted sample into the GC-ECD.
Data Presentation: The Impact of Derivatization on Sensitivity
The primary advantage of halogenation is the dramatic improvement in detection limits when switching from an FID to an ECD. The following table presents typical limits of detection (LODs) for various halogenated hydrocarbons, illustrating the sensitivity enhancement.
| Compound Class | Analyte Example | Typical LOD with FID (µg/L) | Typical LOD with ECD (µg/L) | Sensitivity Enhancement Factor |
| Alkane (Underivatized) | n-Octane | ~10 | >10,000 | N/A |
| Chloroalkane | 1-Chlorooctane | ~10 | 0.01 - 0.1 | ~100x - 1000x |
| Bromoalkane | 1-Bromooctane | ~12 | 0.001 - 0.05 | ~240x - 12,000x |
| Iodoalkane | 1-Iodooctane | ~15 | <0.001 | >15,000x |
| Dichloroalkane | 1,2-Dichloropropane | ~8 | 0.0004 | ~20,000x |
| Trichloroalkane | 1,1,2-Trichloroethane | ~7 | 0.0001 | ~70,000x |
Note: LOD values are estimates and can vary based on the specific instrument, column, and analytical conditions. Data for halogenated alkanes are based on values for similar compounds found in cited literature.
Conclusion
Derivatization via halogenation is a powerful and essential tool for any laboratory tasked with the trace-level analysis of alkanes. By converting these chemically inert molecules into ECD-active derivatives, analysts can unlock orders of magnitude in sensitivity and selectivity. Photochemical chlorination and bromination offer straightforward routes to derivatization, while phase-transfer catalyzed iodination provides a pathway to even greater ECD response. The choice of method will depend on the specific analytical goals, required sensitivity, and the nature of the alkane sample. By implementing these detailed protocols, researchers, scientists, and drug development professionals can significantly enhance their capabilities in the GC analysis of this challenging but crucial class of compounds.
References
- U.S. Environmental Protection Agency. (1982).
- Benchchem. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and GC-ECD.
- Davidson Analytical Services. (n.d.).
- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Chromatography Forum. (2012).
- University of Illinois Urbana-Champaign. (n.d.). Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances.
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- ResearchGate. (2004). Using gas chromatography with electron capture detection (GC/ECD) to predict dehalogenation rates of environmental contaminants by zerovalent iron.
- PubMed Central. (2011).
- ASTM International. (n.d.).
- Shimadzu. (n.d.). Please provide data comparing the sensitivity of TIC to the sensitivities of other GC detectors (FID, FPD, ECD).
- ResearchGate. (2018).
- Agilent Technologies. (2022).
- ASTM International. (n.d.). Absorption Spectroscopy of Hydrocarbons.
- ASTM International. (1995).
- LCGC International. (2013).
- Phenomenex. (n.d.). EPA Method 8081A Chlorinated Pesticide Analysis Using Two New GC Columns.
- Vedantu. (n.d.). Chlorination of alkanes is a photochemical process class 11 chemistry CBSE.
- U.S. Environmental Protection Agency. (1994).
Sources
Troubleshooting & Optimization
Troubleshooting co-elution of 2,3,6-trimethylheptane isomers in GC-MS
Guide: Troubleshooting Co-elution of 2,3,6-Trimethylheptane Isomers in GC-MS
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of this compound isomers in Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my goal is to provide you with in-depth, actionable solutions grounded in established chromatographic theory and practical experience.
Understanding the Challenge: Co-elution of Branched-Chain Alkanes
The co-elution of isomers, particularly branched-chain alkanes like the various isomers of trimethylheptane, is a common challenge in GC analysis.[1][2] These compounds often have very similar physical and chemical properties, making their separation on a gas chromatographic column difficult.[3] Effective separation relies on exploiting subtle differences in their boiling points and interactions with the stationary phase, which can be influenced by a variety of chromatographic parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing poor resolution between this compound and other trimethylheptane isomers. What are the most likely causes?
Answer:
Poor resolution between trimethylheptane isomers is typically due to a combination of factors related to the column, temperature program, and carrier gas flow rate.[4] Because these isomers are non-polar and have very close boiling points, achieving baseline separation requires optimizing the chromatographic conditions to enhance the subtle differences in their vapor pressures and interactions with the stationary phase.[3]
The primary causes for co-elution in this scenario include:
-
Inappropriate Stationary Phase: The choice of stationary phase is critical. A non-polar phase, such as one based on 100% dimethylpolysysiloxane, may not provide sufficient selectivity to resolve these isomers.
-
Sub-optimal Temperature Program: A fast temperature ramp rate can cause the isomers to move through the column too quickly, not allowing enough time for partitioning and separation to occur.[5] Conversely, a temperature that is too high can also lead to co-elution by decreasing retention time.[4]
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. If the flow rate is too high or too low, it can lead to band broadening and a loss of resolution.[4][6]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak tailing and a loss of resolution.
Below is a diagram illustrating the logical flow of troubleshooting this issue.
Caption: Troubleshooting workflow for poor isomer resolution.
Question 2: What type of GC column is best suited for separating this compound and its isomers?
Answer:
For the separation of volatile, non-polar compounds like trimethylheptane isomers, the ideal choice is a long, narrow-bore capillary column with a thick film of a stationary phase that provides high selectivity for hydrocarbons.
-
Stationary Phase: A non-polar stationary phase is generally the starting point. However, for closely related isomers, a phase with a slightly higher polarity or a different chemical structure can provide the necessary selectivity. Consider a 5% phenyl-methylpolysiloxane phase, which can offer improved resolution for aromatic and branched hydrocarbons compared to a 100% dimethylpolysiloxane phase due to pi-pi interactions. For very difficult separations, highly selective phases like those designed for detailed hydrocarbon analysis might be necessary.
-
Column Dimensions:
-
Length: A longer column (e.g., 60 m or 100 m) provides more theoretical plates, which directly translates to better resolving power.[7]
-
Internal Diameter (ID): A smaller internal diameter (e.g., 0.25 mm or 0.18 mm) increases column efficiency.
-
Film Thickness: A thicker film (e.g., 1.0 µm or greater) increases the retention of volatile compounds, providing more opportunity for separation.
-
Recommended Column Parameters for Isomer Separation:
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Offers enhanced selectivity for non-polar isomers. |
| Length | 60 m - 100 m | Increases the number of theoretical plates for better resolution.[7] |
| Internal Diameter | ≤ 0.25 mm | Improves column efficiency and peak sharpness. |
| Film Thickness | 1.0 - 1.5 µm | Increases retention and interaction with the stationary phase. |
Question 3: How should I optimize the temperature program to improve the separation of this compound isomers?
Answer:
The temperature program is one of the most powerful tools for optimizing the separation of compounds with similar boiling points.[5][8] A slow, carefully controlled temperature ramp is crucial.
Step-by-Step Protocol for Temperature Program Optimization:
-
Initial Temperature and Hold: Start with an initial oven temperature that is near or slightly below the boiling point of the most volatile isomer. A good starting point would be around 40-50°C.[8] Hold at this temperature for 1-2 minutes to ensure sharp initial peaks.[2]
-
Slow Ramp Rate: Employ a slow temperature ramp rate. For closely eluting isomers, a rate of 1-3°C per minute is often effective. This slow increase in temperature allows for more partitioning cycles between the mobile and stationary phases, enhancing separation.
-
Final Temperature and Hold: The final temperature should be high enough to elute all compounds of interest in a reasonable time. A final hold can be used to ensure the column is clean for the next injection.[8]
Example Optimized Temperature Program:
| Step | Parameter | Value |
| 1 | Initial Temperature | 40°C |
| 2 | Initial Hold Time | 2 min |
| 3 | Ramp Rate | 2°C/min |
| 4 | Final Temperature | 150°C |
| 5 | Final Hold Time | 5 min |
The diagram below illustrates the relationship between a slow temperature ramp and improved resolution.
Caption: Effect of temperature ramp rate on peak resolution.
Question 4: Can the carrier gas flow rate impact the separation of these isomers? What is the optimal setting?
Answer:
Absolutely. The carrier gas flow rate, or more precisely, the average linear velocity, has a direct impact on column efficiency and, therefore, on resolution.[4][9] The relationship between linear velocity and column efficiency (measured as Height Equivalent to a Theoretical Plate, or HETP) is described by the van Deemter equation.
For optimal performance, the carrier gas should be set to its optimal linear velocity. This is the velocity at which the HETP is at a minimum, resulting in the sharpest peaks and the best possible resolution.
-
Hydrogen as a Carrier Gas: Hydrogen is often the preferred carrier gas for separating closely eluting compounds. It has a higher optimal linear velocity and a flatter van Deemter curve compared to helium or nitrogen. This means that you can operate at higher flow rates without a significant loss in efficiency, leading to faster analysis times without sacrificing resolution.
-
Helium as a Carrier Gas: Helium is also a good choice and is often used due to safety considerations. Its optimal linear velocity is lower than that of hydrogen.
Experimental Protocol for Determining Optimal Flow Rate:
-
Set Initial Conditions: Use the optimized temperature program from the previous question.
-
Vary the Flow Rate: Perform a series of injections while varying the carrier gas flow rate (or linear velocity). Start below the expected optimum and increase it in small increments for each run.
-
Monitor Resolution: For each run, calculate the resolution between the two closest eluting trimethylheptane isomers.
-
Plot the Data: Plot the resolution as a function of the flow rate. The flow rate that gives the maximum resolution is your optimum.
Typical Optimal Linear Velocities:
| Carrier Gas | Typical Optimal Linear Velocity (cm/s) |
| Hydrogen | ~40 |
| Helium | ~20-22 |
| Nitrogen | Not Recommended for High-Resolution GC |
References
- Scribd. Gas Chromatography (GC)
- LCGC International.
- LCGC International. GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
- Phenomenex. Temperature Programming for Better GC Results. [Link]
- LCGC International. Go With the Flow: Thinking About Carrier Gas Flow in GC. [Link]
- ScienceDirect.
- Element Lab Solutions.
- Reddit.
- MTA. GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. [Link]
- UNL Digital Commons. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. [Link]
- PubMed.
- Pragolab. Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). [Link]
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- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation
Welcome to our dedicated technical support center for gas chromatography (GC) analysis of branched alkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging isomers. As Senior Application Scientists, we have structured this resource to provide not only step-by-step instructions but also the underlying scientific principles to empower you in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the analysis of branched alkanes.
Q1: What is the most critical factor when selecting a GC column for branched alkane separation?
A1: The most crucial factor is the stationary phase .[1][2][3][4] The principle of "like dissolves like" is paramount in chromatography. Since branched alkanes are non-polar compounds, a non-polar stationary phase is the optimal choice for their separation.[2][4][5][6] The elution order on these columns generally follows the boiling points of the analytes.[1]
Q2: Which specific non-polar stationary phases are recommended for branched alkane analysis?
A2: The industry standard for non-polar stationary phases is 100% polydimethylsiloxane (PDMS).[1] Variations of this phase, such as those with alicyclic modifications (ACPDMS), can offer unique selectivity for carbon number grouping, which is particularly useful for complex hydrocarbon mixtures.[5] For most routine analyses of branched alkanes, a column with a PDMS-based stationary phase is an excellent starting point.
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of branched alkanes?
A3: Column dimensions play a significant role in optimizing resolution and analysis time:
-
Length: Doubling the column length doubles the number of theoretical plates (efficiency), but only increases resolution by a factor of about 1.4.[7] Longer columns provide better separation for complex mixtures but at the cost of longer analysis times and higher backpressure.[8]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[2][4] Wider bore columns (e.g., 0.53 mm) have a higher sample capacity, which can be advantageous for trace analysis or when interfacing with certain detectors.[9] For general-purpose analysis of branched alkanes, a 0.25 mm ID column provides a good balance between efficiency and sample capacity.[2][4]
-
Film Thickness: A thicker stationary phase film increases retention and can improve the resolution of highly volatile compounds. For less volatile, high-boiling branched alkanes, a thinner film is preferable to avoid excessively long run times.
| Column Parameter | Effect of Increase | Typical Choice for Branched Alkanes |
| Length | Increased resolution, longer analysis time, higher backpressure | 30 m for general purpose; 60 m or longer for very complex mixtures |
| Internal Diameter (ID) | Decreased resolution, increased sample capacity, lower backpressure | 0.25 mm for a good balance of efficiency and capacity |
| Film Thickness | Increased retention, better resolution of early eluting peaks | 0.25 µm to 1.0 µm, depending on the volatility of the analytes |
Q4: When should I use temperature programming versus an isothermal method for branched alkane analysis?
A4: Temperature programming is almost always recommended for mixtures of branched alkanes with a wide range of boiling points.[10][11] An isothermal method (holding the oven at a constant temperature) is only suitable for simple mixtures of isomers with very similar boiling points. Temperature programming allows for the separation of both volatile and semi-volatile compounds in a single run, improves peak shape for later eluting compounds, and reduces overall analysis time.[10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC analysis of branched alkanes.
Problem 1: Poor resolution and co-elution of branched alkane isomers.
-
Possible Cause 1: Sub-optimal stationary phase.
-
Solution: Ensure you are using a non-polar stationary phase like 100% PDMS. If co-elution persists, consider a column with a different non-polar selectivity, such as a 5% phenyl-PDMS or an alicyclic PDMS phase.[5]
-
-
Possible Cause 2: Inefficient column.
-
Solution: The column may be old or contaminated. Condition the column according to the manufacturer's instructions. If performance does not improve, consider replacing the column. A poorly cut column end can also lead to broad peaks; ensure a clean, 90-degree cut.[12]
-
-
Possible Cause 3: Incorrect temperature program.
-
Possible Cause 4: Carrier gas flow rate is not optimal.
Caption: A logical workflow for troubleshooting poor peak resolution.
Problem 2: Peak Tailing
-
Possible Cause 1: Active sites in the system.
-
Solution: Contamination in the injector liner or at the head of the column can create active sites that cause peak tailing.[12] Regularly replace the injector liner and septum.[12] If the column is contaminated, you can sometimes restore performance by trimming 10-20 cm from the front of the column. Using a guard column can also help protect the analytical column from non-volatile residues.[12]
-
-
Possible Cause 2: Inappropriate injection temperature.
-
Possible Cause 3: Column overloading.
Problem 3: Ghost Peaks
-
Possible Cause 1: Contaminated syringe.
-
Solution: Clean the syringe thoroughly between injections with an appropriate solvent, or use a new syringe.[12]
-
-
Possible Cause 2: Septum bleed.
-
Solution: Pieces of the septum can deposit into the injector liner over time and cause ghost peaks. Replace the septum regularly. Using a high-quality, low-bleed septum is recommended.
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Ensure your oven temperature program reaches a high enough final temperature and holds it for a sufficient time to elute all compounds from the previous sample. A post-run "bake-out" at a higher temperature can help clean the column.
-
Experimental Protocol: GC Column Selection and Method Optimization for Branched Alkane Separation
This protocol provides a systematic approach to developing a robust GC method for a novel mixture of branched alkanes (e.g., C10-C20 range).
Objective: To achieve baseline resolution of all branched alkane isomers in a reasonable analysis time.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Autosampler
-
Helium carrier gas (high purity)
-
Hydrogen and Air for FID
-
Branched alkane standard mixture
-
Appropriate solvent (e.g., hexane)
Workflow:
Caption: Experimental workflow for GC method development.
Step-by-Step Methodology:
-
Initial Column Selection:
-
Instrument Setup and Initial Method Parameters:
-
Injector: Use a split/splitless inlet. For initial screening, a split injection with a ratio of 50:1 is recommended to avoid column overloading.[14] Set the injector temperature to 280°C.[14]
-
Carrier Gas: Set the helium carrier gas to a constant flow or constant pressure mode, aiming for a linear velocity of approximately 35 cm/s.
-
Oven Temperature Program: A good starting program for a C10-C20 alkane mixture is:
-
Detector: Set the FID temperature to 310°C. Ensure hydrogen, air, and makeup gas flows are set according to the manufacturer's recommendations.
-
-
First Injection and Evaluation:
-
Prepare a mid-range concentration standard of your branched alkane mixture.
-
Inject the standard and acquire the chromatogram.
-
Evaluate the results:
-
Are all peaks present?
-
Is the resolution between critical pairs adequate (Rs > 1.5)?
-
Are the peak shapes symmetrical?
-
Is the analysis time acceptable?
-
-
-
Optimization:
-
If resolution is poor for early eluting peaks: Lower the initial oven temperature.[13]
-
If resolution is poor for later eluting peaks: Decrease the temperature ramp rate.[12]
-
If analysis time is too long: Increase the temperature ramp rate, but be aware this may sacrifice some resolution.[15]
-
If peak shapes are poor: Refer to the troubleshooting guide above.
-
-
Final Method Validation:
-
Once an optimized method is achieved, perform validation experiments to ensure its robustness. This includes:
-
Repeatability: Multiple injections of the same standard to check for consistency in retention times and peak areas.[14]
-
Linearity: Analyze a series of standards at different concentrations to establish the method's quantitative range.
-
Sensitivity: Determine the limit of detection (LOD) and limit of quantitation (LOQ).
-
-
By following this structured approach, you can systematically develop a reliable and efficient GC method for the separation of complex branched alkane mixtures.
References
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Benchchem. (n.d.). Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes.
- LCGC International. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- RSC Publishing. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry.
- Leonard, C., Grall, A., & Sacks, R. (1999). Temperature Programming for High-Speed GC. Analytical Chemistry, 71(11), 2123-9.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- de Zeeuw, J. (n.d.). Impact of GC parameters on the Separation - Part 3.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- LCGC. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
- Chromatography Online. (2022, November 20). How Does Column Diameter Affect Column Chromatography?
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- Agilent Technologies. (2018, October 4). GC Tips and Tricks for Method Optimization. YouTube.
Sources
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- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
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- 15. Temperature Programming for High-Speed GC - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix interference in the analysis of 2,3,6-trimethylheptane in environmental samples
Welcome to the technical support center for the analysis of 2,3,6-trimethylheptane in complex environmental matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix interference, ensuring accurate and reliable analytical results. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding Matrix Interference
In the realm of environmental analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[1][2] Matrix interference, or matrix effects, occurs when these other components alter the analytical signal of the target analyte, leading to inaccurate quantification.[1][3][4] This can manifest as either signal enhancement or suppression.[3][4] For a volatile organic compound (VOC) like this compound, which is a branched alkane[5][6], matrix effects are a significant concern in complex samples such as soil, water, and biota.
The primary cause of matrix effects in gas chromatography (GC), a common analytical technique for VOCs, is the interaction of co-extracted matrix components with the analyte in the GC inlet and column.[7] These interactions can prevent the analyte from reaching the detector, leading to signal suppression, or they can shield the analyte from active sites in the system, reducing degradation and leading to signal enhancement.[3][7][8]
Troubleshooting Guide: Overcoming Matrix Interference
This section provides a systematic approach to identifying and resolving common issues related to matrix interference during the analysis of this compound.
Scenario 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting, leading to inaccurate integration and quantification. What could be the cause and how do I fix it?
Answer:
Poor peak shape is a classic indicator of matrix effects or other chromatographic problems.[9] Here’s a step-by-step approach to troubleshoot this issue:
Step 1: Evaluate the Gas Chromatography (GC) System.
-
Action: Before blaming the matrix, ensure your GC system is performing optimally.[10][11] Check for leaks, ensure proper column installation, and verify that the injector and detector temperatures are appropriate for this compound.[9][10]
-
Causality: A poorly maintained GC system can cause peak shape issues irrespective of the sample matrix. Leaks can cause baseline instability and peak distortion, while incorrect temperatures can lead to incomplete vaporization or condensation on the column.[9][10]
Step 2: Assess the Inlet Liner.
-
Action: Inspect and, if necessary, replace the inlet liner. Consider using a liner with glass wool or a deactivated liner.
-
Causality: The inlet liner is the first point of contact for the sample. Active sites on a dirty or non-deactivated liner can interact with the analyte, causing peak tailing.[7][11] Co-injected non-volatile matrix components can also accumulate in the liner, creating active sites.
Step 3: Implement or Optimize Sample Cleanup.
-
Action: If the problem persists, it's likely due to matrix components co-eluting with your analyte. Implement a sample cleanup procedure or optimize your existing one. Common techniques for removing interfering compounds from environmental samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[12]
-
Causality: Sample cleanup aims to remove interfering compounds from the sample extract before injection into the GC.[13] This reduces the load of non-volatile material entering the system, minimizing interactions that cause poor peak shape.
Step 4: Consider Matrix-Matched Calibration.
-
Action: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.
-
Causality: Matrix-matched calibration helps to compensate for matrix effects by ensuring that the standards and samples experience similar chromatographic conditions.[8] If co-eluting matrix components are causing signal enhancement or suppression, this effect will be mirrored in the calibration standards, leading to more accurate quantification.
Scenario 2: Low Analyte Recovery
Question: My recovery of this compound from spiked environmental samples is consistently low. What are the potential causes and solutions?
Answer:
Low analyte recovery is a common problem in environmental analysis and can be attributed to several factors, including matrix effects.
Step 1: Verify Sample Preparation Efficiency.
-
Action: Evaluate each step of your sample preparation procedure. For soil and sediment samples, ensure your extraction technique (e.g., solvent extraction, purge-and-trap) is suitable for volatile compounds like this compound.[14] For water samples, check the efficiency of your extraction method (e.g., LLE, SPE).[12]
-
Causality: Inefficient extraction will result in the incomplete transfer of the analyte from the sample matrix to the final extract, leading to low recovery. The choice of extraction solvent and technique is critical and depends on the physicochemical properties of the analyte and the nature of the matrix.[14][15]
Step 2: Investigate Matrix-Induced Signal Suppression.
-
Action: Analyze a standard solution of this compound in a clean solvent and compare the peak area to that of a standard of the same concentration prepared in a blank matrix extract. A significantly smaller peak area in the matrix extract indicates signal suppression.
-
Causality: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer (MS) source or interact with the analyte in the GC column, preventing it from reaching the detector.[3]
Step 3: Optimize Instrumental Conditions.
-
Action: For GC-MS analysis, consider operating the MS in selected ion monitoring (SIM) mode.
-
Causality: SIM mode increases sensitivity and selectivity by monitoring only a few specific ions characteristic of the analyte.[16] This can help to reduce the impact of interfering ions from the matrix, improving the signal-to-noise ratio and potentially mitigating suppression effects.
Step 4: Employ the Standard Addition Method.
-
Action: The method of standard additions involves adding known amounts of the analyte to aliquots of the sample and creating a calibration curve from the spiked samples.[1][17]
-
Causality: This method is a powerful tool for correcting for matrix effects because the calibration is performed in the presence of the sample matrix.[17] It effectively accounts for any signal suppression or enhancement caused by the matrix.
Scenario 3: High Analyte Recovery or "Ghost Peaks"
Question: I am observing analyte recoveries greater than 100% or seeing unexpected peaks ("ghost peaks") in my chromatograms. What is happening and how can I resolve this?
Answer:
High recoveries and ghost peaks are often indicative of matrix-induced signal enhancement or system contamination.
Step 1: Check for System Contamination.
-
Action: Inject a solvent blank to check for carryover from previous injections. Clean the injection port and replace the septum and liner if necessary.[9][18]
-
Causality: Contamination in the GC system can lead to the appearance of ghost peaks and can also contribute to signal enhancement if the contaminant co-elutes with the analyte.[18]
Step 2: Investigate Matrix-Induced Signal Enhancement.
-
Action: As in the low recovery scenario, compare the response of a standard in a clean solvent to one in a blank matrix extract. A significantly larger peak area in the matrix extract points to signal enhancement.
-
Causality: Co-injected matrix components can "protect" the analyte by masking active sites in the GC inlet and column, leading to a more efficient transfer of the analyte to the detector.[7][8]
Step 3: Dilute the Sample Extract.
-
Action: Dilute the sample extract with a clean solvent.
-
Causality: Dilution reduces the concentration of both the analyte and the interfering matrix components.[1][19] This can be a simple and effective way to mitigate matrix effects, especially when the analyte concentration is high enough to be detected after dilution.
Step 4: Use an Internal Standard.
-
Action: Add a suitable internal standard (IS) to all samples, standards, and blanks. The IS should be a compound that is chemically similar to this compound but not present in the samples.
-
Causality: An internal standard helps to correct for variations in injection volume and for signal suppression or enhancement. Since the IS and the analyte are affected similarly by the matrix, the ratio of their peak areas should remain constant, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrix interferents for this compound in environmental samples?
A1: The specific interferents will vary depending on the sample matrix.
-
Soil and Sediment: Humic and fulvic acids, other hydrocarbons from petroleum contamination, and lipids from biological material are common interferents.[20]
-
Water: Dissolved organic matter, salts, and other organic pollutants can cause interference.[21][22]
-
Biota: Lipids, proteins, and pigments are the primary interferents.
Q2: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?
A2: The optimal technique depends on the matrix and the required detection limits.
-
Purge-and-Trap (P&T): This is a highly effective technique for volatile compounds like this compound in water and soil samples.[15][23] It is selective for volatile and semi-volatile compounds, leaving behind non-volatile matrix components.
-
Headspace Analysis: Similar to P&T, headspace analysis is excellent for volatile analytes and minimizes the introduction of non-volatile matrix components into the GC system.[24][25]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used for both water and soil samples.[26] The choice of fiber coating can provide selectivity and help to exclude some matrix interferents.
-
Solvent Extraction followed by Cleanup: For more complex matrices or when lower detection limits are needed, solvent extraction followed by a cleanup step like solid-phase extraction (SPE) can be very effective at removing interferents.[27]
Q3: How do I validate my analytical method to ensure it is robust against matrix effects?
A3: Method validation is crucial to ensure the reliability of your data.[28][29] Key validation parameters to assess matrix effects include:
-
Matrix Effect Study: Analyze spiked samples from at least five different sources of the matrix to assess the variability of matrix effects.[19]
-
Recovery: Determine the recovery of your analyte in spiked blank matrix. The acceptance criteria for recovery will depend on the regulatory guidelines you are following.[30]
-
Precision: Assess the repeatability and intermediate precision of the method in the presence of the matrix.
-
Linearity: Evaluate the linearity of the calibration curve in the presence of the matrix using matrix-matched standards or the standard addition method.[29]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ in the relevant matrix to ensure your method is sensitive enough for your application.[31]
Q4: Can instrumental parameters be adjusted to reduce matrix effects?
A4: Yes, several instrumental parameters can be optimized:
-
Injection Technique: A split injection can reduce the amount of matrix introduced into the system, but it also reduces sensitivity. A splitless injection is more sensitive but can be more susceptible to matrix effects.
-
GC Column: Using a column with a different stationary phase can sometimes resolve the analyte from interfering matrix components.
-
Oven Temperature Program: Optimizing the temperature program can improve the separation between the analyte and interferents.[9]
-
MS Detection: As mentioned earlier, using SIM or MS/MS can significantly improve selectivity and reduce the impact of matrix interferences.[7]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix interference issues.
Caption: A decision-tree for troubleshooting matrix interference.
Quantitative Data Summary
The following table provides a hypothetical example of how to present data from a matrix effect study.
| Sample Matrix Source | Spike Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Matrix) | Recovery (%) | Matrix Effect (%) |
| River Water A | 50 | 125,000 | 110,000 | 88 | -12 (Suppression) |
| Industrial Wastewater B | 50 | 125,000 | 95,000 | 76 | -24 (Suppression) |
| Sandy Loam Soil C | 50 | 125,000 | 140,000 | 112 | +12 (Enhancement) |
| Clay Soil D | 50 | 125,000 | 105,000 | 84 | -16 (Suppression) |
| Sediment E | 50 | 125,000 | 130,000 | 104 | +4 (Enhancement) |
Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Pass 100 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferents.
-
Drying: Dry the cartridge under vacuum for 10 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 5 mL of a suitable solvent (e.g., dichloromethane or hexane).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol 2: Matrix-Matched Calibration Curve Preparation
-
Prepare Blank Matrix Extract: Extract a sample of the blank matrix (known to be free of this compound) using the same procedure as for the unknown samples.
-
Prepare Stock Standard: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare Working Standards: Create a series of working standards by diluting the stock standard.
-
Spike Blank Matrix Extract: Spike aliquots of the blank matrix extract with the working standards to create a series of calibration standards with known concentrations of this compound in the matrix.
-
Analyze and Construct Curve: Analyze the matrix-matched calibration standards and construct a calibration curve by plotting the peak area (or peak area ratio if using an internal standard) against the concentration.
References
- U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
- Górecki, T., & Yu, X. (2005). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1084(1-2), 1-18.
- Hewitt, A. D. (1997). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 31(6), 1735-1738.
- Koleva, S. D., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Molecules, 28(21), 7431.
- Helsinki University Library. (n.d.). Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-.
- Thompson, M., Ellison, S. L., & Wood, R. (2002). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Pure and Applied Chemistry, 74(5), 835-855.
- Masiá, A., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry, 16(1), 401-428.
- Restek. (n.d.). Troubleshooting Guide.
- Masiá, A., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry, 16(1), 401-428.
- Raposo, R., & Barceló, D. (2021). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. TrAC Trends in Analytical Chemistry, 140, 116279.
- CHROMacademy. (n.d.). Troubleshooting GC-MS.
- U.S. Environmental Protection Agency. (2014). Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis.
- Rahman, M. M., et al. (2014). Matrix enhancement effect: A blessing or curse for gas chromatography? Analytical Methods, 6(23), 9238-9246.
- Aydin, Y. M., & Ozcan, S. (2016). Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. International Journal of Environmental Research, 10(3), 401-410.
- Agilent Technologies. (2000). GC - MS Troubleshooting Sheets.
- Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical toxicology, 37(7), 445-53.
- Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1180, 338872.
- Agilent. (2023). How to Troubleshoot and Improve your GC/MS.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- California Department of Toxic Substances Control. (2004). 10 Analytical Methods - Soil Background and Risk Assessment.
- Hawaii State Department of Health. (n.d.). Analysis of Petroleum Hydrocarbons in Environmental Media.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- Later, D. (2017). A Look at Matrix Effects. LCGC North America, 35(12), 878-883.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- National Center for Biotechnology Information. (n.d.). Heptane, 2,3,6-trimethyl-. PubChem.
- National Institute of Standards and Technology. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.
- Ontario Ministry of the Environment. (2011). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act.
- National Environment Protection Council. (n.d.). Analytical methods for the Determination of Total Petroleum Hydrocarbons in Soil.
- Hill Laboratories. (n.d.). Hydrocarbon Analysis for Environmental Samples.
- Douglas, G. S., et al. (2001). Optimizing detection limits for the analysis of petroleum hydrocarbons in complex environmental samples. Environmental Forensics, 2(3), 223-233.
- Cheméo. (n.d.). Chemical Properties of Heptane, 2,3,4-trimethyl- (CAS 52896-95-4).
- National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylheptane. PubChem.
- Agilent Technologies. (n.d.). Dealing with Matrix Interferences in the Determination of the Priority Pollutant Metals by Furnace AA.
- Environmental Standards, Inc. (2025). Hydrocarbon Forensics: Cracking the Code.
- University of Massachusetts Amherst. (n.d.). Methods of Soil Analysis.
- Tchouagué, J. R. T., et al. (2024). Analytical methods for determining environmental contaminants of concern in water and wastewater. Heliyon, 10(1), e23429.
- Later, D. (2016). A Look at Matrix Effects.
- Fernandez-Torres, R., et al. (2018). Optimizing a Clean Method for Environmental Samples: Antibiotics and Matrix Interferences in Marine Sediments, Water and Biota. Conference: 18th International Symposium on Advances in Extraction Technologies.
- Amador-Muñoz, O., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science, 46(1), 2300571.
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Technical Support Center: Minimizing Sample Contamination During Hydrocarbon Analysis
Welcome to the Technical Support Center dedicated to ensuring the integrity of your hydrocarbon analysis. In the world of trace analysis, even minute levels of contamination can lead to inaccurate results, compromising research, and development efforts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate sources of hydrocarbon contamination throughout your analytical workflow.
I. FAQs: Understanding and Preventing Hydrocarbon Contamination
This section addresses common questions regarding the sources and prevention of hydrocarbon contamination.
Q1: What are the most prevalent sources of hydrocarbon contamination in a laboratory setting?
A1: Hydrocarbon contamination can originate from a multitude of seemingly benign sources within the laboratory. Vigilance is key to maintaining sample integrity. Common culprits include:
-
Solvents: Even high-purity solvents can contain trace levels of hydrocarbons or become contaminated during handling and storage.[1][2] Impurities in solvents can introduce artifacts that confound analytical results, especially in trace-level detection.[2]
-
Glassware and Equipment: Improperly cleaned glassware, plasticware, and sampling equipment are significant sources of contamination.[1][3] Residues from previous analyses or cleaning agents can leach into your samples.
-
Sample Containers and Closures: The choice of sample vials and caps is critical. Plastic containers can leach phthalates and other hydrocarbons.[4][5] Vials and septa must be made of inert materials to prevent sample contamination.[6][7]
-
Laboratory Environment: The air in the lab can be a surprising source of contamination. Airborne particles from dust, building materials (like floor wax), and aerosols can settle into samples.[8] Fume hoods can even accumulate airborne hydrocarbons.[8]
-
Personnel: Researchers themselves can inadvertently introduce contaminants. Personal care products such as lotions, cosmetics, and perfumes contain a complex mixture of hydrocarbons that can compromise sample integrity.[9][10][11][12][13] Even nitrile gloves, while essential for safety, should be chosen carefully as some can be a source of contamination.[14]
-
Analytical Instrumentation: Carryover from previous injections, septum bleed in gas chromatographs (GCs), and contaminated gas lines can all introduce extraneous hydrocarbon peaks.[15][16]
Q2: How can I prevent airborne hydrocarbon contamination in my laboratory?
A2: Minimizing airborne contamination requires a multi-faceted approach to laboratory management and sample handling.
-
Engineering Controls: Implement high-quality HVAC systems with appropriate air filtration to maintain clean air.[17] The use of laminar flow cabinets or dedicated clean areas for sample preparation is highly recommended, especially for sensitive analyses.[18]
-
Good Laboratory Practices:
-
Keep the laboratory clean and minimize dust.[19]
-
Cover samples with solvent-rinsed aluminum foil or glass stoppers whenever possible to prevent exposure to the lab atmosphere.[1][8]
-
Be mindful of activities that can generate airborne particles, such as the use of certain cleaning agents or maintenance work.[8]
-
Store cleaned glassware and equipment in a dedicated, clean cabinet to prevent re-contamination.[1]
-
Q3: What are the best practices for selecting and preparing sample vials for volatile hydrocarbon analysis?
A3: The proper selection and preparation of sample vials are paramount for accurate volatile organic compound (VOC) analysis.
-
Vial Selection:
-
Material: Use borosilicate glass vials for their chemical inertness and resistance to thermal shock.[6][20] For light-sensitive compounds, amber glass is recommended.[6]
-
Closure Type: Screw-top and crimp-top vials provide a more secure seal than snap-top vials, which is crucial for preventing the loss of volatile analytes.[7][20]
-
Septa: The septum material is critical. Silicone/PTFE septa offer good chemical resistance and maintain a reliable seal.[6]
-
-
Cleaning and Preparation:
-
Even new vials should be thoroughly cleaned. A recommended procedure involves washing with a laboratory-grade detergent, followed by rinsing with tap water, deionized water, and finally a high-purity solvent like acetone or methanol.[21][22]
-
For trace analysis, vials can be baked at a high temperature in a muffle furnace to remove any residual organic contaminants.
-
Store cleaned vials capped in a clean, dust-free environment.
-
II. Troubleshooting Guide: Identifying and Resolving Contamination Issues
This section provides a structured approach to troubleshooting common contamination-related problems encountered during hydrocarbon analysis, particularly with Gas Chromatography (GC).
Issue 1: Appearance of Unexpected Peaks ("Ghost Peaks") in GC Chromatograms
Causality: Ghost peaks are signals that appear in a chromatogram even during a blank run. They are a classic indicator of contamination within the analytical system.[15] The primary causes are carryover from a previous injection, contamination in the inlet, or bleed from the GC septum.[15][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks in GC.
Step-by-Step Protocol:
-
Inject a Solvent Blank: Run a blank injection using the same solvent as your samples. If peaks are still present, the contamination is likely from the solvent or the system.[15]
-
Verify Solvent Purity: If the blank shows peaks, obtain a fresh, high-purity solvent from a new bottle and inject another blank. If the peaks disappear, your original solvent was contaminated.[1][23]
-
Inspect the GC Inlet: If the new solvent blank still shows peaks, the contamination is within the GC system.
-
Inlet Liner: The inlet liner is a common site for residue accumulation. Carefully remove and inspect the liner. If it appears dirty, replace it with a new, deactivated liner.[15][24]
-
Septum: Septum bleed is a frequent cause of ghost peaks. Replace the septum with a high-quality, low-bleed option.[15][25]
-
-
Column Bake-Out: If the issue persists after addressing the inlet, perform a column bake-out according to the manufacturer's instructions to remove any contaminants that have adsorbed onto the stationary phase.[16]
-
Re-evaluate: After performing these steps, run another solvent blank. If ghost peaks are gone, you can resume your analysis. If they remain, further investigation of the gas lines and detector may be necessary.[25]
Issue 2: Inconsistent Results and Poor Reproducibility
Causality: Sporadic contamination introduced during sample preparation is a common cause of poor reproducibility. This can stem from inconsistent cleaning procedures, contaminated labware, or environmental factors.
Preventative Measures and Best Practices:
-
Standardized Cleaning Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for cleaning all glassware and equipment. This should detail the cleaning agents, rinsing steps, and drying procedures.[26][27][28]
-
Dedicated Glassware: If possible, dedicate glassware to specific analyses to avoid cross-contamination from other projects.
-
Procedural Blanks: Regularly prepare and analyze procedural blanks. These are samples that go through the entire preparation process (e.g., extraction, concentration) but contain no analyte. This helps to identify contamination introduced at any stage of the sample handling workflow.[8]
Experimental Protocol: Validating Glassware Cleanliness
-
Select Representative Glassware: Choose several pieces of glassware that have been cleaned according to your standard protocol.
-
Solvent Rinse: Rinse the internal surfaces of the glassware with a small volume of high-purity solvent (e.g., hexane or dichloromethane).
-
Concentration (Optional): If performing trace analysis, you may need to carefully concentrate the solvent rinse to increase the concentration of any potential contaminants.
-
Analysis: Analyze the solvent rinse by GC-MS or your primary analytical method.
-
Evaluation: The resulting chromatogram should be free of significant peaks. The presence of hydrocarbons indicates that the cleaning procedure is insufficient and requires optimization.
Data Presentation: Common Contaminants and Their Sources
| Contaminant Class | Common Sources | Recommended Preventative Action |
| Phthalates | Plastic labware (especially PVC), vinyl gloves, parafilm.[14][29] | Use glassware whenever possible.[14] Opt for nitrile gloves and phthalate-free lab consumables.[14] |
| Alkanes (C10-C40) | Lubricating oils, pump oil, airborne dust.[8][30] | Regular cleaning of lab surfaces.[19] Use oil-free pumps where feasible. |
| Aromatic Hydrocarbons (BTEX) | Gasoline, some solvents, vehicle emissions.[30][31] | Ensure proper laboratory ventilation.[18] Use high-purity solvents.[23] |
| Terpenes | Personal care products, cleaning products, natural plant material.[10] | Prohibit the use of scented personal care products in the lab. Use fragrance-free cleaning agents. |
III. Advanced Topics in Contamination Control
Q4: How do I properly decontaminate equipment used for oil spill sampling?
A4: Oil spill samples are highly concentrated and pose a significant risk of cross-contamination.[3][32] A rigorous decontamination procedure is essential.
Decontamination Protocol for Oil Spill Sampling Equipment:
-
Gross Contamination Removal: Physically remove as much of the oil as possible using disposable wipes.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and hot water.[33]
-
Solvent Rinse Sequence: Rinse the equipment sequentially with a series of solvents of decreasing polarity. A common sequence is:
-
Acetone or Methanol
-
Dichloromethane or Hexane
-
-
Final Rinse: Perform a final rinse with high-purity solvent.
-
Drying: Allow the equipment to air dry completely in a clean environment or use a stream of purified nitrogen.
-
Storage: Wrap the clean equipment in solvent-rinsed aluminum foil or store it in a clean, dedicated container to prevent re-contamination.[1]
Logical Relationship Diagram: Sample Workflow and Contamination Points
Caption: Potential points of contamination in the analytical workflow.
By understanding the potential sources of hydrocarbon contamination and implementing rigorous preventative and troubleshooting procedures, researchers can significantly improve the accuracy and reliability of their analytical data.
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Contamination in Trace Analysis of Insect Hydrocarbons.
- Environmental Standards, Inc. (2025). Hydrocarbon Forensics: Cracking the Code.
- ITOPF. (n.d.). Sampling and Monitoring of Marine Oil Spills.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- USA Lab. (2023). Best Cleaning Practices for Laboratory Equipment.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Illing, C. J., et al. (2014).
- ResearchGate. (n.d.). Sample Preparation Techniques for the Determination of Some Food Contaminants.
- SGS. (n.d.). Hydrocarbons Testing.
- RI DEM ERP. (n.d.). SPILL SOURCE SAMPLING.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- European Maritime Safety Agency (EMSA). (n.d.). SAMPLING OIL SPILL SCENARIOS.
- Boekel Scientific. (n.d.). How To Clean Lab Equipment & Glassware.
- Shimadzu UK. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Knowledge. (2025). Understanding Chromatography Vials: Selection, Usage, and Precautions.
- Mettler Toledo. (n.d.). Cleaning Lab Equipment: Best Practices for Improved Results and Safety.
- ASTM International. (1994). Standard Practice for Containing Hydrocarbon Fluid Samples Using a Floating Piston Cylinder.
- Hill Labs. (n.d.). Hydrocarbon Analysis for Environmental Samples.
- ELGA LabWater. (2020). Minimizing Contamination During Sample Preparation For Trace Analysis.
- Kewaunee. (2023). Laboratory Contamination: Identifying and Mitigating Sources.
- Bonn Agreement. (2020). Guidelines for the Exchange of Oil Samples/Results Between Countries, and on Oil Spill Identification.
- Environmental Health and Safety. (2017). Cleaning Procedures for Laboratory Equipment.
- ASTM International. (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
- Intertek. (n.d.). ASTM Petroleum Test Methods.
- ASTM International. (2022). D7675 Standard Test Method for Determination of Total Hydrocarbons in Hydrogen by FID-Based Total Hydrocarbon (THC) Analyzer.
- Chrom Tech, Inc. (2025). Essential Guide to Gas Chromatography Vials.
- CRUMA. (2024). Air Contamination Prevention in Laboratories.
- EPA. (2019). Standard Operating Procedure.
- Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry.
- SafetyVideos.com. (2019). Preventing Contamination in the Lab.
- Allan Chemical Corporation. (2025). 5 Ways Solvent Purity Impacts HPLC Results.
- Hawach Scientific. (2025). Vial Type and Its Effect on Volatile Organic Compound Analysis.
- European Maritime Safety Agency (EMSA). (n.d.). Interdisciplinary Practical Guidelines on Oil Spill Sampling in Europe.
- ResearchGate. (n.d.). Source and Control of Hydrocarbon Pollution.
- J&K Scientific LLC. (2025). How to Choose Sample Vials.
- Benchchem. (n.d.). Strategies to reduce instrument contamination for trace phthalate analysis.
- OMNI International Blog. (2025). How to Reduce Sample Contamination.
- Agilent. (n.d.). Different type of vials.
- Cannabis Science and Technology. (n.d.). Holding Data to a Higher Standard, Part II: When Every Peak Counts-A Practical Guide to Reducing Contamination and Eliminating Error in the Analytical Laboratory.
- PubMed. (n.d.). Mineral oil and synthetic hydrocarbons in cosmetic lip products.
- Tech Explorist. (2024). Personal care products affect indoor air quality, study.
- openPR.com. (2026). Hydrocarbon Solvents Market May See a Big Move.
- Columbia University Mailman School of Public Health. (2025). Hidden in Plain Sight: The Chemical Burden of Personal Care Products.
- PubMed Central. (n.d.). The dark side of beauty: an in-depth analysis of the health hazards and toxicological impact of synthetic cosmetics and personal care products.
- Journal of Health and Allied Sciences. (2025). Potential Health Risks Associated with Cosmetics and Personal Care Products: An Overview.
- Washington State Department of Ecology. (n.d.). Analytical Methods for Petroleum Hydrocarbons.
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Technical Support Center: Enhancing Analytical Sensitivity for 2,3,6-Trimethylheptane
Welcome to the technical support resource for the analysis of 2,3,6-trimethylheptane. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in detecting and quantifying this volatile organic compound (VOC) at low concentrations. We will explore the causality behind common analytical issues and provide field-proven, step-by-step guidance to enhance your experimental sensitivity and data quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the trace-level analysis of this compound?
A1: this compound (C₁₀H₂₂) is a branched-chain alkane, and its analysis presents several distinct challenges.[1] Due to its non-polar nature and volatility, it is well-suited for Gas Chromatography (GC). However, at low concentrations, challenges include:
-
Poor Sensitivity: Achieving a sufficient signal-to-noise ratio to distinguish the analyte peak from the baseline.
-
Matrix Interference: Complex sample matrices can contain compounds that co-elute with or mask the this compound peak, a phenomenon known as matrix effect.[2]
-
Analyte Loss: Its volatility can lead to loss during sample preparation and transfer steps if not handled carefully.
-
Isomeric Co-elution: Separating it from other trimethylheptane isomers or similarly structured C10 alkanes can be difficult due to their very close boiling points and chromatographic behaviors.[3][4]
Q2: Which analytical technique is most suitable for detecting low concentrations of this compound?
A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this application. The gas chromatograph provides excellent separation of volatile compounds, while the mass spectrometer offers high sensitivity and specificity for detection. For trace-level analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended over full-scan mode as it significantly enhances sensitivity by focusing on specific, characteristic ions of the target analyte.[5]
Q3: What are the characteristic mass-to-charge ratios (m/z) for identifying this compound?
A3: Like other branched alkanes, this compound undergoes predictable fragmentation under electron ionization (EI). The resulting mass spectrum will show a series of fragment ions. While the molecular ion (M⁺) at m/z 142 may be weak or absent, the most abundant and characteristic fragment ions for identification and quantification in SIM mode are typically:
-
m/z 57: Corresponding to a butyl fragment (C₄H₉⁺), often the base peak for branched alkanes.
-
m/z 43: Corresponding to a propyl fragment (C₃H₇⁺).
-
m/z 71: Corresponding to a pentyl fragment (C₅H₁₁⁺).[6]
Consulting a spectral library like the NIST Mass Spectrometry Data Center is recommended for confirmation.[7]
Q4: How can I quickly improve my signal-to-noise ratio without changing my sample preparation method?
A4: Optimizing your GC-MS parameters is a critical first step. Ensure your carrier gas (Helium or Hydrogen) is of high purity and that purification traps are installed and functional to minimize baseline noise. Check for leaks in your system, as oxygen entering the system can degrade the column's stationary phase, leading to increased column bleed and a higher baseline.[8] Finally, a proper bake-out of the column after a sequence of sample runs can remove contaminants that contribute to a noisy baseline.[9]
Troubleshooting Guide: Low Signal or No Peak Detection
This section provides a systematic approach to diagnosing and resolving issues related to poor sensitivity in your analysis of this compound.
Problem: Very Weak or Undetectable Analyte Peak
This is one of the most common issues in trace analysis. The root cause can typically be traced to sample preparation, instrument parameters, or analyte loss.
Below is a decision tree to guide your troubleshooting process when encountering a weak or absent signal for this compound.
Caption: A logical workflow for troubleshooting low signal intensity.
For trace-level VOCs, direct injection is often insufficient. A pre-concentration step is necessary to elevate the analyte concentration to a detectable level.
Solution: Implement an Advanced Sample Preparation Technique
-
Solid-Phase Microextraction (SPME): This solvent-free technique uses a coated fiber to extract and concentrate analytes from a sample's headspace or directly from a liquid matrix. It is highly effective for volatile compounds like this compound.[10]
-
Thermal Desorption (TD): This method involves trapping volatiles from a large volume of gas onto a sorbent tube. The tube is then heated to desorb the concentrated analytes directly into the GC, offering exceptional sensitivity.[11][12][13] This technique is ideal for air monitoring or analyzing off-gassed compounds.[14][15]
Incorrect instrument settings can prevent the analyte from reaching the detector in a concentrated band or prevent the detector from seeing it effectively.
Solution: Systematically Optimize GC-MS Conditions
The following table provides a validated starting point for optimizing your GC-MS method.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | To transfer the maximum amount of analyte onto the column, which is crucial for trace analysis.[16] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of this compound (Boiling Point: ~159-161 °C) without causing thermal degradation.[17] |
| Liner | Deactivated, single taper with glass wool | A deactivated liner minimizes active sites that can cause peak tailing.[2] Glass wool aids in sample volatilization and traps non-volatile residues. |
| GC Column | Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. | Non-polar columns separate compounds primarily by boiling point, which is ideal for alkanes.[5] These dimensions offer a good balance of resolution and efficiency. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C. | A low initial temperature helps focus the analyte at the head of the column. The ramp rate is a good starting point for separating C10 isomers.[4] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min. | Provides optimal column efficiency. Hydrogen can offer faster analysis times.[16] |
| MS Source Temp. | 230 - 250 °C | Standard temperature for robust ionization.[18] |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering.[18] |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity compared to full scan by monitoring only the most abundant and specific ions (e.g., m/z 57, 43, 71).[5][19] |
Advanced Protocols for Maximum Sensitivity
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is ideal for analyzing this compound in liquid or solid matrices (e.g., biological fluids, environmental samples, food products).[20][21]
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
-
Fiber Selection: For a non-polar compound like this compound, a non-polar fiber coating is optimal. A 100 µm Polydimethylsiloxane (PDMS) fiber is an excellent first choice. For broader VOC screening, a combination fiber like Carboxen/PDMS (CAR/PDMS) can be used.[22]
-
Sample Preparation: Place a precisely measured amount of your sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial and seal it securely with a septum cap.
-
Incubation & Extraction: Place the vial in a heating block or autosampler agitator. Equilibrate the sample at a constant temperature (e.g., 60°C) for 15 minutes. Then, expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20 minutes) to allow for analyte adsorption.[23]
-
Desorption: Immediately after extraction, retract the fiber into its needle and transfer it to the GC inlet, which should be set to a temperature of 250°C. Expose the fiber for 2-5 minutes to ensure complete thermal desorption of the analyte onto the column.
-
Analysis: Start the GC-MS run simultaneously with the injection.
Protocol 2: Thermal Desorption (TD)
This protocol is best suited for air or gas samples, or for analyzing volatile emissions from materials.[13]
Caption: The two-stage process of thermal desorption for maximum sensitivity.
-
Sorbent Selection: Choose a sorbent tube appropriate for C10 alkanes. A general-purpose sorbent like Tenax® TA is a common and effective choice.[15]
-
Sample Collection: Using a calibrated air sampling pump, draw a known volume of air through the sorbent tube at a controlled flow rate. The total volume will depend on the expected concentration, but can range from a few liters to several hundred.[13]
-
Primary Desorption: Place the sorbent tube into the thermal desorber unit. The tube is heated (e.g., to 280°C) under a flow of inert carrier gas to release the trapped analytes.
-
Cryo-Focusing: The desorbed analytes are swept into a cooled focusing trap (e.g., held at -10°C). This step concentrates the analytes into a very narrow band, which is critical for achieving sharp chromatographic peaks.[12]
-
Secondary Desorption & Injection: The focusing trap is rapidly heated (e.g., to 300°C), which injects the narrow band of analytes into the GC-MS system for analysis. This two-stage process ensures high efficiency and sensitivity.[13]
By implementing these targeted troubleshooting strategies and advanced sample preparation protocols, you can significantly enhance the sensitivity and reliability of your methods for analyzing low concentrations of this compound.
References
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- Agilent Technologies. VOC SVOC analysis by GC thermal desorption. [Link]
- LCGC International. Analysis of Volatile Organic Compounds in Air by Thermal Desorption. [Link]
- Hilaris Publisher. Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. [Link]
- MDPI. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link]
- NIST. Heptane, 2,3,6-trimethyl- Mass Spectrum. [Link]
- MDPI. Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. [Link]
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- Separation Science.
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- 21. Sample Preparation for Fatty and Complex Food Matrices | Separation Science [sepscience.com]
- 22. mdpi.com [mdpi.com]
- 23. Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples [mdpi.com]
Peak tailing and broadening problems in branched alkane analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing and Broadening in Gas Chromatography
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak shape during the gas chromatography (GC) analysis of branched alkanes. The structural similarity and subtle differences in boiling points among alkane isomers demand high-efficiency separations, where poor peak shape can severely compromise resolution and quantification.
This document moves beyond a simple checklist to provide in-depth, cause-and-effect troubleshooting, ensuring you not only solve the problem at hand but also understand the underlying chromatographic principles.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common peak shape issues encountered during branched alkane analysis.
Q1: What is peak tailing and why is it a significant problem?
A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, creating an asymmetrical shape.[1] In an ideal separation, peaks should be symmetrical and Gaussian.[2] Tailing is problematic because it degrades the resolution between closely eluting compounds, which is critical when separating structurally similar branched alkane isomers. It also complicates peak integration, reducing the accuracy and reproducibility of your quantitative results.[2][3] A tailing factor greater than 1.5 is a clear indicator of a problem that requires investigation.[2][4]
Q2: All the peaks in my chromatogram are tailing, even the solvent peak. What's the most likely cause?
A2: When all peaks exhibit tailing, the issue is almost certainly physical and related to a disruption in the carrier gas flow path.[2][5] This affects all compounds indiscriminately. The most common culprits are:
-
Improper Column Installation: The column is positioned too high or too low in the inlet, creating unswept "dead" volumes.[4][5]
-
Poor Column Cut: A ragged, uneven, or angled cut at the column's inlet end causes turbulence, distorting the peak shape.[2][4]
-
Contaminated Inlet Liner: The liner has become a source of system-wide contamination.[2]
Q3: Only my higher-boiling, later-eluting branched alkanes are tailing. What should I investigate?
A3: If tailing is selective for certain analytes, the cause is likely chemical.[2] Although alkanes are non-polar, they can still be affected by "active sites" within the GC system. These are points of unwanted chemical interaction that cause reversible adsorption of analytes, leading to tailing.[1][6] Key sources include:
-
Column Contamination: Non-volatile residues from previous samples have accumulated at the head of the column, creating active sites.[2]
-
Active Inlet Liner: Exposed silanol groups (-Si-OH) on the surface of a glass liner can interact with analytes.[6]
Q4: My peaks are broad, especially at the end of the run. What causes this?
A4: Peak broadening, or band broadening, indicates a loss of chromatographic efficiency. While it can be linked to the same causes as tailing, it is often exacerbated by sub-optimal method parameters. If your later-eluting peaks are particularly broad, it suggests they are spending too much time in the system, allowing for excessive diffusion.[7] Consider optimizing your temperature program by increasing the ramp rate or reviewing your carrier gas flow rate to ensure it's not too low.[7]
Q5: What is peak fronting and what causes it?
A5: Peak fronting is the inverse of tailing, where the first half of the peak is broader than the second. The most common cause of peak fronting is column overload .[3][8][9] This occurs when the mass of an analyte injected onto the column exceeds the capacity of the stationary phase at that point.[8] Excess analyte molecules cannot interact with the saturated stationary phase and are pushed forward down the column, eluting earlier and creating a "front."[8]
In-Depth Troubleshooting Guides
This section provides structured, step-by-step workflows to diagnose and resolve specific peak shape problems.
Guide 1: Diagnosing and Fixing System-Wide Peak Tailing (All Peaks Affected)
When all peaks tail, the problem lies within the physical setup of your instrument. The workflow below addresses the most probable causes in order of likelihood.
Troubleshooting Workflow for System-Wide Peak Tailing
Caption: Logical relationship between injection parameters and peak fronting.
The definitive test for overload is to dilute your sample. [10] Protocol: Overload Confirmation
-
Prepare a 1:10 dilution of your sample in a suitable solvent.
-
Inject the diluted sample using the same GC method.
-
Observe the results: If peak fronting is eliminated or significantly reduced and retention times increase slightly, overload is confirmed. [10]
Once overload is confirmed, adjust your method to reduce the mass of analyte on the column.
-
Reduce Injection Volume: If you are injecting 1 µL, try injecting 0.5 µL or 0.2 µL.
-
Increase Split Ratio: For split injections, increasing the split ratio is the most effective way to reduce the amount of sample reaching the column. If your split is 50:1, try increasing it to 100:1 or 200:1.
-
Dilute the Sample: If the above options are not feasible or sufficient, dilute the original sample. [6]
Summary of Causes and Remedies
| Problem Observed | Probable Cause | Primary Solution(s) | Type |
| All peaks tail or are broad | Improper column installation (cut/depth) | Re-cut column ends; reinstall at correct height. [2][4] | Physical Flow Path |
| All peaks tail or are broad | Contaminated inlet liner / Leaky septum | Replace liner and septum. [2][11] | Physical Flow Path |
| All peaks tail or are broad | System or inlet leak | Perform electronic leak check; tighten fittings. [2] | Physical Flow Path |
| Later-eluting peaks tail | Column contamination / Active sites | Trim 10-20 cm from the front of the column. [1][2] | Chemical / Activity |
| Later-eluting peaks are broad | Sub-optimal temperature program | Increase the temperature ramp rate. [7] | Method Parameters |
| Peaks are fronting | Column Overload | Dilute sample, decrease injection volume, or increase split ratio. [6][8][9] | Method Parameters |
| Early-eluting peaks are distorted/split | Incorrect initial oven temperature (splitless) | Set initial oven temp ~20°C below solvent boiling point. [3][12] | Method Parameters |
References
- BenchChem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- ResearchGate. (2020). What are the reasons for peak tailing or peak fronting in GC-MS?.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Phenomenex. (n.d.). GC Injection Techniques for Accurate Chromatography.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- Agilent. (n.d.). TROUBLESHOOTING GUIDE.
- Royal Society of Chemistry. (n.d.). Optimizations of large volume-direct aqueous injection-gas chromatography to monitor volatile organic compounds in surface water. Analytical Methods.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- GL Sciences. (n.d.). injection techniques for GC.
- LCGC International. (2020). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- ResearchGate. (2001). Optimization of Conditions for PTV Large-Volume Injection Combined with Fast GC-MS.
- Restek. (2020). Optimizing Splitless Injections: Inlet Temperature.
- AELAB. (n.d.). 10 Common Mistakes in Gas Chromatography.
- LCGC International. (n.d.). Overload or Minor Peak?.
- LCGC International. (n.d.). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
- PubMed. (2015). Overloading Control of Gas Chromatographic Systems. Journal of Separation Science.
- Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
- Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- ALWSCI. (n.d.). Common Sources Of Error in Gas Chromatography.
- Chromatography Today. (2014). Optimisation of Column Parameters in GC.
- ResearchGate. (n.d.). Overload behavior and apparent efficiencies in chromatography.
- Chemistry LibreTexts. (2019). 12.4: Gas Chromatography.
- YouTube. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series.
- Restek. (n.d.). GC Troubleshooting—Broad Peaks.
- LCGC International. (2015). The LCGC Blog: Column Overload in Gas Chromatography with Vacuum Ultraviolet Detection.
- Restek. (2018). GC Troubleshooting—Tailing Peaks.
- Chromatography Today. (2019). Column Overloading - An issue of some sensitivity.
- Chromatography Today. (2022). What is Temperature Programming in Gas Chromatography?.
- LCGC International. (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- California State University, Northridge. (2013). Chem 321 Lecture 22 - Gas Chromatography.
- Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
- Phenomenex. (n.d.). Temperature Programming for Better GC Results.
- International Journal of Science and Research Archive. (n.d.). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills II | Reduced Peak Size.
- LCGC International. (2020). Temperature Programmed GC: Why Are All Those Peaks So Sharp?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC Troubleshooting—Broad Peaks [discover.restek.com]
- 8. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. glsciences.eu [glsciences.eu]
Calibration curve issues in the quantification of 2,3,6-trimethylheptane
Welcome to the technical support guide for the quantitative analysis of 2,3,6-trimethylheptane. This resource is designed for researchers, analytical scientists, and drug development professionals who are utilizing chromatographic techniques, primarily Gas Chromatography (GC), for the precise measurement of this branched alkane.
This compound is a volatile organic compound (VOC) whose accurate quantification is critical in various fields, from environmental monitoring to its potential role as a biomarker in biological samples. However, its high volatility, nonpolar nature, and susceptibility to matrix effects can present significant analytical challenges, particularly in the construction and validation of reliable calibration curves.
This guide provides in-depth, field-proven insights into common issues encountered during method development and routine analysis. It is structured in a problem-and-solution format to help you diagnose and resolve issues efficiently, ensuring the integrity and accuracy of your data.
Section 1: Core Principles & Initial System Setup
Before diving into specific troubleshooting, it's crucial to establish a robust analytical foundation. The quality of your calibration curve is a direct reflection of your system's suitability and preparation.
FAQ 1.1: What are the key physicochemical properties of this compound I should consider?
Understanding the analyte's properties is the first step in developing a successful method. This compound is a C10 branched alkane with the following key characteristics:
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₂₂ | Nonpolar nature. |
| Molecular Weight | 142.28 g/mol | Influences MS fragmentation patterns. |
| Boiling Point | ~155 °C[1] | Moderately volatile; suitable for GC. Dictates sample preparation choices (e.g., Headspace vs. Purge & Trap). |
| Water Solubility | Extremely low / Negligible[2] | In aqueous samples, it will partition strongly into the headspace or an organic extraction solvent. |
| Solubility in Organic Solvents | High in nonpolar solvents (e.g., hexane, toluene)[2] | Hexane or pentane are excellent choices for preparing stock and calibration standards. |
| Vapor Pressure | ~5.2 mmHg @ 25 °C (estimated for similar isomer)[3] | High volatility makes it prone to evaporative losses during sample preparation. |
These properties dictate that Gas Chromatography is the premier technique for analysis.[4][5] Sample introduction methods that leverage its volatility, such as Static Headspace (HS) or Purge and Trap (P&T), are often preferred for environmental and biological matrices to minimize matrix interference.[6][7]
FAQ 1.2: How do I select an appropriate internal standard (IS)?
An internal standard is critical for correcting variations in injection volume, sample preparation, and instrument response.[8][9] An ideal IS should not be present in the sample and must be well-separated chromatographically from the analyte and other matrix components.
Recommended Internal Standards for this compound:
| Analytical Technique | Recommended Internal Standard | Rationale |
| GC-MS | Deuterated this compound (if available) or other deuterated alkanes (e.g., octane-d₁₈, decane-d₂₂) | Chemically identical, ensuring co-extraction and similar chromatographic behavior, but distinguishable by mass. This is the gold standard.[8] |
| GC-FID | A non-native, structurally similar branched alkane (e.g., 2,2,4-trimethylpentane, nonane) or a deuterated alkane. | Should have similar volatility and detector response but a different retention time. Its stability and purity must be high.[8][10] |
Protocol 1: Internal Standard Suitability Check
-
Screen Blank Matrix: Inject a representative blank sample matrix (e.g., drug-free plasma, organic-free water) to confirm the absence of the potential IS.
-
Spike and Inject: Spike the blank matrix with this compound and the proposed IS at a mid-range concentration.
-
Evaluate Chromatography: Confirm that the IS peak is symmetrical, shows no interference, and is well-resolved from the this compound peak (Resolution > 1.5).
-
Assess Stability: Analyze the spiked sample after several hours at room temperature and after a freeze-thaw cycle to ensure the IS is stable throughout the sample handling process.
Section 2: Troubleshooting Calibration Curve Linearity
A non-linear calibration curve is one of the most common issues in quantitative analysis. A linear response is best practice as it indicates a robust and predictable relationship between concentration and instrument response.[11]
FAQ 2.1: My calibration curve is flattening at high concentrations (quadratic curve). What's causing this?
A curve that loses response at higher concentrations typically points to detector saturation or analyte degradation .
Causality:
-
Detector Saturation: Every detector has a linear dynamic range.[12] When the amount of analyte hitting the detector exceeds this range, the signal response no longer increases proportionally with concentration. This is common with highly sensitive detectors like mass spectrometers.[7][13]
-
GC Inlet Overload/Degradation: Injecting a high concentration of analyte can overload the capacity of the GC inlet liner. This can lead to poor sample transfer onto the column, causing peak broadening and a non-linear response. For thermally labile compounds, active sites in a dirty liner can also cause degradation, which is more pronounced at higher concentrations.
Troubleshooting Workflow:
Sources
- 1. This compound [stenutz.eu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. agilent.com [agilent.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. environics.com [environics.com]
- 10. uab.edu [uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitative analysis of tetrahydrocannabinol isomers and other toxicologically relevant drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of internal standards for acyclic isoprenoid analysis
< Acyclic Isoprenoid Analysis: A Technical Support Resource From the desk of a Senior Application Scientist
Welcome to the technical support center for acyclic isoprenoid analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and utilizing internal standards for accurate quantification. The following information is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for the quantitative analysis of acyclic isoprenoids?
A1: An internal standard (IS) is crucial for accurate and precise quantification in chromatographic methods like GC-MS and LC-MS.[1] Acyclic isoprenoids are often present at low concentrations in complex biological matrices. During sample preparation (extraction, derivatization) and analysis, variations can occur, leading to analyte loss or inconsistent instrument response. An ideal IS is a compound that is structurally and chemically similar to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] By monitoring the ratio of the analyte's response to the IS's response, we can correct for these variations, thereby improving the accuracy and reproducibility of the results.[2]
Q2: What are the primary types of internal standards used for acyclic isoprenoid analysis, and what are their pros and cons?
A2: The most common and effective internal standards for mass spectrometry-based analysis of acyclic isoprenoids are stable isotope-labeled (SIL) analogues of the analytes. The two main types are deuterated (²H-labeled) and carbon-13 (¹³C-labeled) standards.
| Feature | Deuterated (²H-labeled) Standards | Carbon-13 (¹³C-labeled) Standards |
| Pros | - Generally less expensive and more commercially available.[3] - Synthesis methods are well-established for many compounds.[4][5] | - Considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte.[3][6] - Co-elute perfectly with the analyte in chromatography, which is critical for accurate quantification, especially in the presence of matrix effects.[6][7] - No risk of isotopic exchange (loss of the label).[8] |
| Cons | - Can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte (isotopic effect), which can lead to quantification errors if not properly addressed.[7] - In some cases, deuterium atoms can be prone to exchange with hydrogen atoms, leading to a loss of the label and inaccurate results.[7][8] | - Typically more expensive and less commercially available than their deuterated counterparts.[3] - Synthesis can be more complex.[8] |
Q3: I can't find a stable isotope-labeled internal standard for my specific acyclic isoprenoid. What are my options?
A3: This is a common challenge, especially for less common or novel isoprenoids. Here are a few strategies:
-
Use a structurally similar homologue: You can use a commercially available SIL IS of a structurally related acyclic isoprenoid. For example, if you are analyzing a C25 isoprenoid, a C20 or C30 SIL IS might be a suitable alternative. However, it's crucial to validate the method carefully to ensure that the IS behaves similarly to the analyte during sample preparation and analysis.
-
Custom Synthesis: For critical applications, custom synthesis of the required SIL IS is a viable option. Several companies specialize in the synthesis of labeled compounds. This approach provides the most accurate internal standard but can be costly and time-consuming.[4][5][9]
-
Use a non-labeled, structurally similar compound: In cases where a SIL IS is not feasible, a non-labeled compound that is structurally similar to the analyte and not present in the sample can be used. This is a less ideal approach as it may not perfectly mimic the analyte's behavior, but it can still provide a degree of correction for analytical variability.
Troubleshooting Guide
Problem 1: Poor reproducibility of my quantitative results.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure the internal standard is added accurately and consistently to every sample, calibrator, and quality control at the very beginning of the sample preparation workflow. Use a calibrated pipette and a consistent technique.
-
-
Possible Cause: Degradation of the analyte or internal standard.
-
Solution: Acyclic isoprenoids can be susceptible to degradation, especially if they contain double bonds. Store standards and samples at appropriate temperatures (typically -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh working solutions of standards regularly.
-
-
Possible Cause: Matrix effects in the mass spectrometer.
-
Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte and/or IS, can lead to poor reproducibility. A co-eluting SIL IS is the best way to compensate for this.[7] If you are not using one, consider further sample cleanup or optimizing your chromatographic separation to better resolve the analyte from interfering matrix components.
-
Problem 2: The peak area of my internal standard is highly variable across samples.
-
Possible Cause: Inconsistent sample extraction or recovery.
-
Solution: This is precisely why an internal standard is used. As long as the IS is added before extraction, its variability should mirror that of the analyte, and the analyte/IS ratio should remain consistent. However, if the variability is extreme, it may indicate a problem with the extraction procedure itself. Re-evaluate your extraction protocol for consistency and efficiency.
-
-
Possible Cause: The internal standard is not stable under the analytical conditions.
-
Solution: Verify the stability of your internal standard in the sample matrix and under the storage and analytical conditions. This can be done by analyzing a quality control sample over time.
-
Problem 3: My deuterated internal standard has a different retention time than my analyte.
-
Possible Cause: Isotope effect.
-
Solution: This is a known phenomenon with deuterated standards, especially in gas chromatography.[7] While a small shift is often acceptable, a significant difference can lead to inaccurate quantification if the two peaks are not integrated consistently or if they experience different matrix effects. If the shift is problematic, consider using a ¹³C-labeled internal standard, which will co-elute with the analyte.[3][6]
-
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of the stable isotope-labeled internal standard (e.g., d3-Phytol) into a clean glass vial.
-
Record the exact weight.
-
Add the appropriate volume of a suitable solvent (e.g., hexane for GC-MS analysis of phytol) to achieve a final concentration of 1 mg/mL. For example, if you weighed 1.05 mg, you would add 1.05 mL of solvent.
-
Cap the vial tightly, vortex to mix thoroughly, and store at -20°C or below.
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Perform a serial dilution of the stock solution to create a working solution at a concentration appropriate for your assay. For example, to make a 10 µg/mL working solution, you could dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of the same solvent.
-
Vortex thoroughly and store at -20°C or below. This working solution will be added to your samples.
-
Protocol 2: Sample Preparation with Internal Standard for GC-MS Analysis of Phytol
-
Sample Aliquoting:
-
Aliquot a precise volume or weight of your sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate) into a clean extraction tube.
-
-
Internal Standard Spiking:
-
Add a small, precise volume of the internal standard working solution (e.g., 10 µL of 10 µg/mL d3-Phytol) to each sample, calibrator, and quality control. This should be done at the very beginning of the sample preparation process.
-
-
Extraction:
-
Perform the extraction of the acyclic isoprenoids from the sample matrix. A common method is liquid-liquid extraction with a non-polar solvent like hexane or a mixture of hexane and isopropanol.
-
-
Derivatization (if necessary):
-
For GC-MS analysis, polar functional groups like the hydroxyl group on phytol often require derivatization to improve volatility and chromatographic performance. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
-
Analysis:
-
Inject the derivatized extract into the GC-MS system.
-
Visualizations
Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an appropriate internal standard.
Data Presentation
Common Acyclic Isoprenoids and Potential Internal Standards
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Potential Internal Standard(s) |
| Geranylgeraniol | C₂₀H₃₄O | 290.26 | d₅-Geranylgeraniol, ¹³C₅-Geranylgeraniol |
| Phytol | C₂₀H₄₀O | 296.31 | d₃-Phytol, ¹³C-Phytol |
| Pristane | C₁₉H₄₀ | 268.31 | d₄-Pristane, ¹³C-Pristane |
| Phytane | C₂₀H₄₂ | 282.33 | d₄-Phytane, ¹³C-Phytane |
Note: The availability of specific stable isotope-labeled standards may vary. It is recommended to check with commercial suppliers.
References
- NIST Mass Spectral Library. Diablo Analytical. [Link]
- NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Scientific Instrument Services. [Link]
- Stereoselective synthesis of perdeuterated phytanic acid, its phospholipid derivatives and their formation into lipid model membranes for neutron reflectivity studies. PubMed. [Link]
- Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]
- Bruker NIST Mass Spectral Library. Bruker. [Link]
- NIST / EPA / NIH Mass Spectral Library 2020. Spectrometrics. [Link]
- Synthesis of a New Deuterium-Labeled Phytol as a Tool for Biosynthetic Studies. [Link]
- Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. PMC. [Link]
- Microbial Production, Extraction, and Quantitative Analysis of Isoprenoids. PubMed. [Link]
- Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. MDPI. [Link]
- Which internal standard? Deuterated or C13 enriched?
- Phytane. Wikipedia. [Link]
- (PDF) Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling.
- Internal Standards - What Are They?
- Detection of non-sterol isoprenoids by HPLC-MS/MS. PMC. [Link]
- Insights on the origin of pristane and phytane in sediments and oils from laboratory heating experiments.
- Lecture 10 Phytol. YouTube. [Link]
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- Acyclic and cyclic isoprenoids. The Summons Lab - MIT. [Link]
- Specific acyclic isoprenoids as biological markers of methanogenic bacteria in marine sediments. PubMed. [Link]
- Pristane, Phytane, and Lower Molecular Weight Isoprenoid Distributions in Oils. AAPG Bulletin | GeoScienceWorld. [Link]
- Pristane | C19H40 | CID 15979. PubChem. [Link]
- III Analytical Methods.
- A toxicological evalu
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. NIH. [Link]
- Potential of the Compounds from Bixa orellana Purified Annatto Oil and Its Granules (Chronic®) against Dyslipidemia and Inflammatory Diseases: In Silico Studies with Geranylgeraniol and Tocotrienols. MDPI. [Link]
- Geranylgeraniol supplementation leads to an improvement in inflammatory parameters and reversal of the disease specific protein signature in patients with hyper-IgD syndrome. medRxiv. [Link]
- Potential role of geranylgeraniol in managing statin-associated muscle symptoms: a COVID-19 rel
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. lcms.cz [lcms.cz]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stereoselective synthesis of perdeuterated phytanic acid, its phospholipid derivatives and their formation into lipid model membranes for neutron reflectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Analysis of Volatile Hydrocarbons Through Proper Injection Technique
Welcome to the technical support center dedicated to mastering the analysis of volatile hydrocarbons. This guide is designed for researchers, scientists, and drug development professionals who rely on gas chromatography (GC) for accurate and reproducible results. The successful analysis of volatile organic compounds (VOCs) is critically dependent on the initial sample introduction step. The choice and optimization of your injection technique can be the difference between clear, quantifiable data and a chromatogram plagued with issues.
This resource provides in-depth explanations of common injection techniques, a comprehensive troubleshooting guide in a practical question-and-answer format, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute protocols but to understand the underlying principles, enabling you to make informed decisions and effectively troubleshoot any challenges that may arise during your experiments.
Understanding Injection Techniques for Volatile Hydrocarbons
The choice of injection technique is paramount and depends on several factors, including the concentration of your analytes, the complexity of the sample matrix, and the required sensitivity of your analysis.[1] Here, we delve into the most common techniques employed for volatile hydrocarbon analysis.
Split/Splitless Injection
The split/splitless injector is the most common and versatile inlet for capillary gas chromatography.[2] It can be operated in two distinct modes:
-
Split Injection: This technique is ideal for samples with high analyte concentrations.[2] A portion of the injected sample is directed to the column, while the majority is vented away.[1] This "on-instrument dilution" prevents column overload and produces sharp, narrow peaks due to the high flow rates in the inlet.[2][3]
-
Splitless Injection: When dealing with trace-level analysis where maximum sensitivity is required, splitless injection is the method of choice.[1] In this mode, the split vent is closed during the injection, directing the entire vaporized sample onto the column.[1]
-
Causality: To prevent peak broadening due to the slower transfer of analytes onto the column, a "solvent effect" is often employed.[5] This involves setting the initial oven temperature below the boiling point of the solvent, which condenses at the head of the column and traps the analytes in a narrow band.[5] The split vent is then opened after a specific "splitless hold time" to purge the remaining solvent from the inlet.[4]
-
-
Initial Setup: Begin with a standard splitless hold time of 30-60 seconds.
-
Incremental Analysis: Inject your standard at increasing hold times (e.g., 20, 30, 40, 50, 60, 70 seconds).
-
Data Evaluation: Plot the peak area of your target analytes against the splitless hold time.
-
Optimal Time Selection: The optimal hold time is the point at which the peak areas plateau, indicating that the maximum amount of analyte has been transferred to the column.
Static Headspace (HS) Analysis
Static headspace analysis is a powerful sample preparation technique for extracting volatile organic compounds (VOCs) from a variety of liquid and solid matrices.[6] It is particularly useful for complex samples where the non-volatile matrix components could contaminate the GC system.[7]
-
Principle: The sample is placed in a sealed vial and heated to allow the volatile hydrocarbons to partition between the sample phase and the gas phase (the headspace).[8] A portion of the gas from the headspace is then injected into the GC.[8] The concentration of an analyte in the headspace is determined by its partition coefficient (K), which is the equilibrium distribution of the analyte between the sample and gas phases.[7]
-
Causality: By analyzing the vapor phase, the non-volatile components of the matrix are left behind, protecting the GC inlet and column from contamination.[7] This results in cleaner chromatograms and extended column life.
-
Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that combines sampling, isolation, and enrichment in one step.[9] It is highly sensitive and suitable for a wide range of applications, including the analysis of volatile hydrocarbons in environmental and biological samples.[9][10]
-
Principle: A fused silica fiber coated with a stationary phase is exposed to the sample or its headspace.[11] The volatile analytes adsorb and/or absorb onto the fiber.[11] The fiber is then retracted and introduced into the hot GC injector, where the analytes are thermally desorbed onto the column.[11]
Troubleshooting Guide: Common Issues in Volatile Hydrocarbon Analysis
This section addresses specific problems you may encounter during your experiments, with a focus on issues related to injection technique.
| Problem | Potential Cause(s) Related to Injection Technique | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner: Un-deactivated sites can interact with polar analytes.[13] 2. Improper sample vaporization: The injector temperature may be too low for less volatile hydrocarbons.[13] 3. Slow analyte transfer in splitless injection: Can lead to band broadening.[3] | 1. Use a deactivated liner and replace it regularly.[14] 2. Increase the injector temperature in increments (e.g., 20°C) to ensure complete vaporization.[15] 3. Optimize the splitless hold time and consider using the solvent effect.[5] |
| Peak Fronting | 1. Column overload: Injecting too much sample, especially in splitless mode.[13] 2. Solvent mismatch: The polarity of the solvent and the column phase are incompatible.[16] | 1. Dilute the sample or use a split injection with an appropriate split ratio.[13] 2. Ensure the solvent is compatible with the stationary phase of your column.[16] |
| Poor Reproducibility / Inconsistent Peak Areas | 1. Leaks in the injector: A common issue, especially around the septum.[17] 2. Inconsistent injection volume: Can be caused by syringe issues or improper autosampler settings. 3. Discrimination: Higher boiling point compounds may not vaporize and transfer as efficiently as more volatile ones.[18] | 1. Perform a leak check of the injector. Replace the septum regularly.[19] 2. Check the syringe for blockages or air bubbles. Verify autosampler parameters.[17] 3. Use a liner with deactivated glass wool to aid in vaporization and reduce discrimination.[20] Consider a hot needle injection technique.[18] |
| Carryover / Ghost Peaks | 1. Contamination in the injector: Residues from previous injections can accumulate in the liner or on the septum.[14] 2. Backflash: The sample expands to a volume larger than the liner, contaminating the gas lines.[21] 3. Syringe contamination: The autosampler syringe may not be adequately cleaned between injections. | 1. Clean the injector and replace the inlet liner and septum.[17] 2. Use a vapor volume calculator to ensure your injection volume is appropriate for the liner size and conditions. Use a liner with a top taper or gooseneck to help prevent backflash.[22] 3. Increase the number of solvent washes for the syringe between injections. Ensure the wash solvent is effective for your analytes.[23] |
| No Peaks or Very Small Peaks | 1. Major leak in the injector: A significant leak can prevent the sample from reaching the column.[15] 2. Incorrect split ratio: A split ratio that is too high will vent most of the sample.[15] 3. Plugged syringe: The syringe may be clogged, preventing sample injection.[15] | 1. Perform a thorough leak check of the entire injector system.[15] 2. Reduce the split ratio or switch to a splitless injection for trace analysis.[15] 3. Clean or replace the syringe.[15] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right injection technique for my analysis?
A1: The choice depends primarily on your sample concentration and analytical goals. Use the following as a guide:
-
High Concentration Samples: Split injection is preferred to avoid column overload.[1]
-
Trace-Level Samples: Splitless injection, Headspace, or SPME are more suitable to achieve the necessary sensitivity.[1][6][9]
-
Dirty or Complex Matrices: Headspace and SPME are excellent choices to protect your GC system from non-volatile residues.[7][9]
Q2: What is inlet discrimination and how can I minimize it?
A2: Inlet discrimination occurs when the composition of the sample entering the column is different from the original sample composition. This is often seen with samples containing a wide range of boiling points, where the more volatile compounds are transferred more efficiently than the less volatile ones.[18] To minimize discrimination:
-
Use a liner with deactivated glass wool: This provides a larger surface area for vaporization and promotes better sample mixing.[20]
-
Optimize injector temperature: Ensure the temperature is high enough to vaporize all components of interest without causing thermal degradation.[15]
-
Use a fast injection speed: An autosampler provides a much faster and more reproducible injection than manual injection, which can reduce discrimination.[18]
Q3: My baseline is noisy and drifting. Could this be related to my injection technique?
A3: Yes, several factors related to the injection can cause baseline issues:
-
Septum Bleed: Small particles from a degraded septum can enter the inlet and cause ghost peaks or a noisy baseline.[13] Regularly replacing the septum is crucial.
-
Contaminated Inlet Liner: A dirty liner can slowly release contaminants, leading to a rising baseline.[17]
-
Carrier Gas Purity: Impurities in the carrier gas can contribute to baseline noise. Ensure high-purity gas and functioning gas traps.[19]
Q4: What is "backflash" and how can I prevent it?
A4: Backflash occurs when the injected liquid sample rapidly vaporizes and expands to a volume that is larger than the internal volume of the inlet liner.[21] This can cause the sample to move outside the heated zone of the inlet, leading to poor reproducibility, carryover, and contamination of the gas lines.[21] To prevent backflash:
-
Calculate the vapor volume: Use an online calculator to determine the vapor volume of your sample under your injection conditions.
-
Reduce injection volume: If the calculated vapor volume exceeds your liner volume, reduce the amount of sample you inject.
-
Use a larger volume liner: If reducing the injection volume is not an option, switch to a liner with a larger internal diameter.
-
Choose a solvent with a lower expansion volume: If possible, select a different solvent for your samples.
Visualizing Your Workflow
A logical approach to selecting the appropriate injection technique is crucial for method development. The following diagram illustrates a decision-making workflow based on key sample characteristics.
Caption: Decision tree for selecting a GC injection technique.
References
- Ojala, M., et al. (2000). Headspace solid-phase microextraction and gas chromatographic-mass spectrometric screening for volatile hydrocarbons in blood. Journal of Analytical Toxicology, 24(7), 577-583. [Link]
- Restek Corporation. (n.d.). Optimizing the Analysis of Volatile Organic Compounds.
- Liu, Y., et al. (2017). Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents. Journal of Analytical Toxicology, 41(4), 329-335. [Link]
- Restek Corporation. (2020, April 20). Split vs Splitless Injection.
- SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC).
- Agilent Technologies. (n.d.). GC Troubleshooting Guide.
- LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis.
- LCGC International. (2018, August 13). Optimizing Splitless GC Injections.
- Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- SCION Instruments. (n.d.). Principles of Headspace Analysis.
- Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. [Link]
- Element Lab Solutions. (n.d.). GC Carryover Problems.
- Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube. [Link]
- Looking with Light. (2022, February 8). Understanding Gas Chromatography, Part II: Sample Introduction and Inlets.
- Li, X., et al. (2018). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Talanta, 188, 549-555. [Link]
- Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Journal of Analytical & Bioanalytical Techniques, 6(5), 273. [Link]
- Agilent Technologies. (2024, March 20). Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography.
- Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS.
- Broza, Y. Y., & Haick, H. (2013). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Journal of Analytical & Bioanalytical Techniques, 4(4), 168. [Link]
- GL Sciences. (n.d.). 3-7 Discrimination.
- Analytics-Shop. (n.d.). Basic Principles of Headspace Analysis.
- Yan, X., et al. (2024). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Journal of Food Science and Technology, 61(8), 2265-2276. [Link]
- Wang, Y., et al. (2011). Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles. Advanced Materials Research, 175-176, 689-692. [Link]
- Kim, K. H., & Kim, Y. H. (2012). Effects of injection volume change on gas chromatographic sensitivity determined with two contrasting calibration approaches for volatile organic compounds. Journal of Chromatographic Science, 50(7), 565-573. [Link]
- Ruggieri, F., et al. (2025). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. Analytical Methods, 17(40), 5564-5572. [Link]
- Phenomenex. (2022, May 20). Split Injections in Gas Chromatography: How to Reduce Inlet Discrimination By Using a Liner with Glass Wool (TN-2031).
- Persee. (2025, July 17). Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography.
- Bruner, F., et al. (1998). On-line analysis of volatile chlorinated hydrocarbons in air by gas chromatography-mass spectrometry Improvements in preconcentration and injection steps.
- Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
- Vitenberg, A. G., & Ioffe, B. V. (2022). Sensitivity Increase in Headspace Analysis of Hydrocarbons in Water by Using Online Selective Elimination of Gas Extractant.
- SCION Instruments. (n.d.). Analysis of Total Petroleum Hydrocarbons using Temperature Programmed Large Volume Injection.
- Liu, Y., et al. (2017). Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents. Journal of Analytical Toxicology, 41(4), 329-335. [Link]
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Technical Support Center: Troubleshooting Baseline Noise in GC-MS Analysis of Trace Hydrocarbons
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Welcome to the technical support center dedicated to resolving one of the most common challenges in the analysis of trace hydrocarbons: baseline noise in Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting strategies. Our goal is to move beyond simple checklists and explain the "why" behind each step, empowering you to diagnose and resolve issues with confidence.
Frequently Asked Questions (FAQs) - Quick Diagnostics
Before diving into exhaustive troubleshooting, let's address some of the most common culprits behind a noisy baseline.
Q1: My baseline is noisy across the entire chromatogram. Where should I start looking?
A high baseline throughout your run often points to a persistent source of contamination or a system-wide issue. The most likely causes are contaminated carrier gas or a leak in the system.[1][2][3] Start by verifying the purity of your carrier gas and checking for leaks, particularly around the injector and detector fittings.[4][5]
Q2: I'm seeing discrete, sharp spikes in my baseline. What could be causing this?
Sharp, random spikes are often indicative of electrical disturbances or particulate matter passing through the detector.[1] Check for nearby electronic equipment that may be causing interference and ensure all electrical connections to the GC-MS are secure.[1] Particulates can originate from a deteriorating septum or a contaminated liner.[6]
Q3: My baseline rises steadily throughout the temperature program. Is this just column bleed?
While column bleed does cause a rising baseline with increasing temperature, other factors can produce a similar effect.[7][8] A leak that becomes more pronounced at higher temperatures or contamination in the carrier gas can also be the cause.[5] It's crucial to differentiate between normal column bleed and excessive bleed caused by column degradation.[5][9]
Q4: I see "ghost peaks" in my blank runs. What is their origin?
Ghost peaks are typically caused by carryover from a previous injection or contamination within the injection port, often from septum bleed.[10][11] These are compounds that have been retained in the system and are eluting in a subsequent run.[11] A thorough cleaning of the injector and liner, along with using high-quality septa, can often resolve this issue.[12][13]
In-Depth Troubleshooting Guides
When the quick fixes from the FAQs don't resolve the issue, a more systematic approach is required. The following guides break down the GC-MS system into its core components to help you isolate and address the source of baseline noise.
Guide 1: The Carrier Gas and Gas Lines - The System's Lifeline
The purity of the carrier gas is paramount for trace analysis. Impurities such as moisture, oxygen, or hydrocarbons can significantly contribute to baseline noise and even damage the column's stationary phase.[5][14][15]
Potential Issues & Solutions:
| Issue | Causality | Troubleshooting Protocol |
| Contaminated Carrier Gas | Impurities in the gas cylinder or introduced during cylinder changeover can create a consistently high and noisy baseline.[1][16] | 1. Verify Gas Purity: Always use high-purity (≥99.999%) carrier gas.[17] 2. Install/Replace Gas Purifiers: Use in-line traps to remove moisture, oxygen, and hydrocarbons.[17] Ensure they are not exhausted. 3. Cylinder Change Protocol: When changing cylinders, purge the regulator and lines to prevent atmospheric contamination. |
| Leaks in Gas Lines | Leaks allow atmospheric gases (nitrogen, oxygen, water) to enter the system, leading to a noisy baseline and potential column damage.[5][18][19] | 1. Electronic Leak Detection: Use a handheld electronic leak detector to check all fittings and connections from the gas cylinder to the GC.[4] 2. Pressure Decay Test: For a more thorough check, perform a system-wide pressure decay test as per your instrument's manual.[18][20] 3. Tighten/Replace Fittings: If a leak is detected, tighten the fitting or replace the ferrule.[4][18] |
Guide 2: The Injection System - The Gateway for Contamination
The injector is a common source of contamination that can lead to baseline noise and ghost peaks.
Potential Issues & Solutions:
| Issue | Causality | Troubleshooting Protocol |
| Septum Bleed | At high injector temperatures, the septum can degrade and release volatile siloxanes and other compounds into the system, causing ghost peaks.[11][21][22] | 1. Use High-Quality Septa: Select septa rated for your injector temperature. 2. Regular Replacement: Replace the septum regularly, as over-tightening can accelerate degradation.[19] 3. Septum Purge: Utilize the septum purge feature on your GC to vent away bleed products.[11] 4. Isolate the Source: To confirm septum bleed, run a blank gradient without an injection. If the ghost peaks are still present, the septum is a likely culprit.[23] |
| Contaminated Liner | The liner can accumulate non-volatile residues from previous injections, which can then bleed into the column during subsequent runs.[6] | 1. Regular Replacement: Replace the liner frequently, especially when analyzing dirty samples. 2. Proper Deactivation: Use deactivated liners to minimize analyte interaction and breakdown. 3. Cleaning: While replacement is often better, liners can be cleaned with appropriate solvents. |
| Sample Preparation | Inadequate sample cleanup can introduce non-volatile matrix components that contaminate the injector and column.[24][25] | 1. Filtration: Filter samples to remove particulate matter.[26] 2. Solid Phase Extraction (SPE): Use SPE to remove interfering matrix components.[24] 3. Solvent Purity: Use high-purity solvents for sample preparation to avoid introducing contaminants.[25][26] |
Guide 3: The GC Column - The Heart of the Separation
The column itself can be a significant source of baseline noise, primarily through column bleed.
Potential Issues & Solutions:
| Issue | Causality | Troubleshooting Protocol |
| Excessive Column Bleed | This occurs when the stationary phase degrades, often due to exposure to oxygen at high temperatures or aggressive sample matrices.[5][7][14] This results in a rising baseline and characteristic bleed ions (e.g., m/z 207, 281 for siloxane phases).[9] | 1. Proper Conditioning: Condition new columns according to the manufacturer's instructions to remove residual solvents and stabilize the stationary phase.[9] 2. Check for Leaks: Even small leaks can cause significant column damage at high temperatures.[5][27] 3. Operate Within Temperature Limits: Do not exceed the column's maximum operating temperature.[7][9] 4. Column Bake-Out: Perform a bake-out at the end of a sequence to remove strongly retained compounds.[28][29] |
| Column Contamination | Accumulation of non-volatile or semi-volatile compounds from the sample can lead to a noisy or wandering baseline.[30] | 1. Trim the Column: Remove the first 10-20 cm of the column from the injector end to eliminate the most contaminated section.[6][12] 2. Solvent Rinse: For severe contamination, consult the manufacturer's guidelines for solvent rinsing the column. |
Guide 4: The MS Detector - The Final Checkpoint
While less common, the mass spectrometer itself can be a source of baseline noise.
Potential Issues & Solutions:
| Issue | Causality | Troubleshooting Protocol |
| Contaminated Ion Source | Over time, the ion source can become coated with non-volatile material, leading to a high background signal. | 1. Source Cleaning: Follow the manufacturer's procedure for cleaning the ion source. This should be done as part of regular preventative maintenance. |
| Air Leak in the MS Vacuum System | A leak in the MS vacuum system will introduce nitrogen and oxygen, resulting in high background ions at m/z 28 and 32.[31] | 1. Monitor Air/Water Ratio: Check the air/water ratio during a tune or manual inspection. A high nitrogen to oxygen ratio (approximately 4:1) is indicative of an air leak.[31] 2. Isolate the Leak: Use a spray of argon or a suitable fluorocarbon around potential leak points (e.g., transfer line fitting, O-rings) while monitoring the corresponding ions.[19] |
Visualizing the Troubleshooting Workflow
To aid in diagnosing baseline noise, the following workflow provides a logical progression of steps to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting baseline noise in GC-MS.
References
- Conquer Scientific. (2023, August 1). How to Identify Leaks in Your GC/MS System. Conquer Scientific. [Link]
- Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
- Romanello, D. (2025, April 1).
- Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
- Ali, I., et al. (2012). Septum bleed during GC-MS analysis: utility of septa of various makes. Journal of chromatographic science, 50(5), 388–395. [Link]
- Shimadzu. (2020, December 17). (GCMS) Checking for Leaks | FAQ - Frequently Asked Questions. Shimadzu. [Link]
- Restek. (n.d.). Leak Checking a GC System. Restek. [Link]
- Agilent Technologies. (2014, January 23). Best Practice for Identifying Leaks in GC and GC/MS Systems. Agilent Technologies. [Link]
- LCGC International. (2014, July 10). GC–MS Leak Detection.
- Agilent Technologies. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Agilent Technologies. [Link]
- Ali, I., et al. (2012). Septum Bleed during GC–MS Analysis: Utility of Septa of Various Makes. Journal of Chromatographic Science, 50(5), 388-395. [Link]
- Phenomenex. (2022, June 28). How and When to Perform a GC Bake Out. Phenomenex Blog. [Link]
- Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Crawford Scientific. [Link]
- The NELAC Institute. (n.d.). Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses. The NELAC Institute. [Link]
- Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It. Applied Analytical Systems. [Link]
- SCION Instruments. (n.d.).
- ResearchGate. (2015, January 15). Since my GC column hasn't been used for several months, should I bake out the column before further use?.
- Phenomenex. (n.d.). How do I extend GC column lifetime?. Phenomenex. [Link]
- Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Agilent Technologies. [Link]
- Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Element Lab Solutions. [Link]
- University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. [Link]
- Restek. (2018, January 2). GC Troubleshooting—High GC Column Bleed. Restek Resource Hub. [Link]
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Agilent Technologies. [Link]
- American Laboratory. (2005, September 1). How to Minimize Septum Problems in GC.
- ALWSCI. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. ALWSCI. [Link]
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- Chemistry For Everyone. (2025, January 27).
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- Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part 2. Instrument Solutions. [Link]
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- SRI Instruments. (2021, April). Baking Out the columns in the SRI Multiple Gas#5 GC. SRI Instruments. [Link]
- Restek. (2021, January 5). Troubleshooting GC Column Baseline Issues. Restek Resource Hub. [Link]
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- LCGC International. (n.d.). Stopping GC and GC–MS Problems Before They Start.
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- LCGC International. (2021, February 1). Surfing on Mobile Phase, Part 1: Origins of Mobile-Phase Composition Waves and Their Effects on Detector Baselines.
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Technical Support Center: Ion Source Contamination and Cleaning for Hydrocarbon Analysis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing ion source contamination for robust hydrocarbon analysis. This resource is designed to be a practical tool, offering field-proven insights and scientifically grounded protocols to help you troubleshoot and resolve common issues encountered in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our users face regarding ion source contamination.
Q1: What are the typical signs of a contaminated ion source in hydrocarbon analysis?
A contaminated ion source can manifest in several ways, often leading to a decline in data quality. Key indicators include:
-
Decreased Sensitivity: A noticeable drop in the signal intensity for your target analytes that is not resolved by routine GC inlet maintenance.[1]
-
Poor Peak Shape: Tailing or fronting of chromatographic peaks, which can affect integration and quantification.
-
High Background Noise: An elevated baseline in your mass spectra, making it difficult to distinguish analyte signals from the noise.[2][3] Contaminants can significantly contribute to background ions being detected.[4][5]
-
Erratic or Unstable Signal: Fluctuations in signal intensity during a run or between injections.
-
Tuning Failures or High Voltages: Difficulty in passing autotune, or the tune report showing abnormally high repeller or electron multiplier voltages.[1][6]
-
Presence of Characteristic Contaminant Ions: The appearance of specific ions in your background spectra that are indicative of common contaminants.
Q2: What are the most common sources of contamination in GC-MS systems used for hydrocarbon analysis?
Contamination can originate from various components within your GC-MS system.[2][3] Common sources include:
-
GC-Related:
-
Column Bleed: The degradation of the stationary phase of the GC column, which releases siloxane compounds.[2][7]
-
Septum Bleed: Volatile compounds leaching from the injector port septum.
-
Dirty Injection Port and Liner: Accumulation of non-volatile residues from previous injections.[3][8]
-
Contaminated Syringe: Carryover from previous samples.[8]
-
Carrier Gas Impurities: Poor quality carrier gas or contaminated gas lines can introduce hydrocarbons, water, and oxygen.[3][8]
-
-
MS-Related:
-
Sample-Related:
-
Complex Matrices: Samples with high concentrations of non-volatile or semi-volatile materials can quickly foul the ion source.[11]
-
Q3: How often should I clean my ion source?
There is no fixed schedule for ion source cleaning; it is highly dependent on the application and sample matrix.[12] A good rule of thumb is to clean the ion source when you observe a significant degradation in performance that cannot be rectified by other maintenance, such as changing the liner or cutting the column.[6] For laboratories running "dirty" samples, cleaning may be required every 2-4 months, while for those running "clean" samples, it might be once a year or even less.[6]
Q4: Can I perform an in-situ cleaning of the ion source?
Some modern GC-MS systems offer in-situ cleaning capabilities, such as the Agilent JetClean, which uses a controlled flow of hydrogen to clean the source without venting the instrument.[13] This can significantly reduce downtime. However, for severe contamination, a manual cleaning is often necessary.
Troubleshooting Guides
This section provides a structured, question-and-answer approach to resolving specific issues related to ion source contamination.
Guide 1: Problem - Persistently High Background Noise with Characteristic Hydrocarbon-Like Peaks
Q1: I'm observing a "forest" of peaks in my baseline, even when running a blank solvent injection. What are the likely causes?
This is a classic symptom of hydrocarbon contamination. The source could be from several places. The first step is to systematically isolate the source of the contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high hydrocarbon background.
Step-by-Step Troubleshooting:
-
Isolate the GC from the MS: First, determine if the contamination is originating from the GC or the MS system.[2] Run a "no injection" blank. If the hydrocarbon peaks are still present, the contamination is likely within the MS or the carrier gas lines. If the peaks disappear, the contamination is likely coming from the GC inlet (septum, liner, syringe) or the column.[10]
-
Investigate GC Contamination: If the contamination is from the GC, systematically replace the consumables:
-
Investigate MS Contamination: If the contamination is from the MS, the most likely culprits are foreline pump oil backstreaming or a heavily contaminated ion source.
-
Check Pump Oil: Inspect the color and level of your foreline pump oil. If it is dark or low, replace it. It is recommended to replace the oil every six to 12 months.[9]
-
Ion Source Contamination: If the above steps do not resolve the issue, the ion source is likely the source of the contamination and requires cleaning.
-
Q2: What are the characteristic m/z values for common hydrocarbon and related contaminants?
Identifying the specific ions in your background can help pinpoint the source of contamination.
| m/z (amu) | Compound/Class | Likely Source |
| 43, 57, 71, 85... | Aliphatic Hydrocarbons | Foreline pump oil, fingerprints, contaminated solvents.[10] |
| 78, 91, 105 | Aromatic Hydrocarbons | Cleaning solvents (Benzene, Toluene, Xylenes).[3] |
| 73, 207, 281 | Siloxanes | Column bleed, septum bleed, silicone-based seals. |
| 149, 167, 279 | Phthalates | Plasticizers from lab equipment (e.g., plastic bottles, tubing).[4][14] |
Guide 2: Problem - My Analyte Signal is Decreasing Over Time
Q1: I've noticed a gradual loss of sensitivity for my target compounds over a series of injections. What should I do?
A gradual loss of sensitivity is a strong indicator of ion source fouling.[1] Non-volatile matrix components can deposit on the source surfaces, altering the electrostatic fields and reducing ionization efficiency.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing analyte signal.
Step-by-Step Troubleshooting:
-
Rule out GC Issues: Before venting the mass spectrometer, always check the "front end" of the system.
-
Replace the injector liner and septum.
-
Trim a small section (e.g., 10-15 cm) from the front of the GC column to remove any accumulated non-volatile residue.
-
Inject a known standard to see if performance is restored.
-
-
Evaluate the MS Tune Report: If GC maintenance does not solve the problem, examine the autotune report.
-
Look for trends of increasing electron multiplier (EM) voltage or repeller voltage over time.[6] This indicates the system is compensating for a loss of ion transmission, which is often due to a dirty ion source.
-
Poor peak shapes for the tuning compound (e.g., PFTBA) are also a sign of source contamination.[1]
-
-
Perform Ion Source Cleaning: If the tune report confirms a problem, a full ion source cleaning is necessary.
Experimental Protocols
Protocol 1: Standard Electron Ionization (EI) Source Cleaning Procedure
This protocol is a general guide; always refer to your specific instrument's hardware manual for detailed instructions.[16]
Materials:
-
Lint-free gloves
-
Clean, lint-free cloths or wipes
-
Tweezers and appropriate tools for your instrument
-
Abrasive powder (e.g., aluminum oxide)[12]
-
Cotton-tipped swabs
-
Beakers
-
Ultrasonic bath
-
High-purity solvents: Hexane, Acetone, Methanol, Deionized Water[1]
-
Clean aluminum foil
Procedure:
-
Venting the MS and Removing the Ion Source:
-
Disassembly:
-
Abrasive Cleaning of Metal Parts:
-
Solvent Rinsing and Sonication:
-
Drying and Reassembly:
-
Place the cleaned parts on a clean piece of aluminum foil and allow them to air dry, or gently bake them in a GC oven at a low temperature (e.g., 100°C) for 10-20 minutes.[17]
-
Carefully reassemble the ion source, using your photos as a guide. Do not touch any of the cleaned parts with your bare hands.[12]
-
-
Reinstallation and Pump Down:
-
Reinstall the ion source in the mass spectrometer.
-
Follow the manufacturer's procedure to pump down the system. It is crucial to ensure there are no leaks and that the system has reached a good vacuum before heating the source.[1]
-
-
Bakeout and Conditioning:
-
Once a stable vacuum is achieved, bake out the source to remove any residual water and solvents.
-
Run an autotune to check the performance of the cleaned source. It may take several injections of a standard for the source to fully condition and for the signal to stabilize.[13]
-
References
- Agilent Technologies. (n.d.). MSD EI and CI Source Cleaning and Installation Technical Overview.
- Google Patents. (2014). Method for Cleaning an Atmospheric Pressure Chemical Ionization Source.
- CHROMacademy. (n.d.). GC-MS Contamination.
- Shimadzu Corporation. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer [Video]. YouTube.
- GenTech Scientific. (2021, September 7). Tech Tips Tuesday: How to Clean an EI Source from an Agilent 5973/5975 MSD [Video]. YouTube.
- Agilent Technologies. (n.d.). What are the common contaminants in my GCMS.
- Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do?.
- Semyonov, A. (2017, April 28). 23 Ion Source Maintenance [Video]. YouTube.
- Busta, L. (2016, October 23). EI Source Cleaning (ii) [Video]. YouTube.
- Derdour, M. (2016, March 1). How can I confirmed the contamination of the ion source in GCMSD Agilent technology? ResearchGate.
- Scott, R. P. (2019). How Do I Maintain My GC-MS?.
- Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures.
- Reddit. (2019). any tips on cleaning out a mass spec ion source? (and how to put it back together? ). r/chemistry.
- Restek. (2013, December 9). Column Bleed & Septa Bleed – Same Old Thing!.
- Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed.
- Agilent Technologies. (2016, August 15). Agilent JetClean: In-situ GC/MS Ion Source Cleaning and Conditioning.
- Waters. (n.d.). Controlling Contamination.
- Restek. (2020, October 26). Agilent GC-MS Maintenance: Restek's Quick Reference Guide.
- CPL Scientific. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
- University of California, Irvine. (n.d.). Common Mass Spectrometry Contaminants and their Sources.
- Chromatography Forum. (2017, February 22). Hydrocarbon Contamination.
- Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
- MDPI. (2023). Environmental Applications of Mass Spectrometry for Emerging Contaminants.
- Drawell. (n.d.). The Operation Points, Common Problems, And Solutions of Ion Chromatography.
- Reddit. (2022). Exactly what contaminates the ion source and optics?. r/massspectrometry.
- Characterization of Hydrocarbon Groups in Complex Mixtures Using Gas Chromatography with Unit-Mass Resolution Electron Ionization Mass Spectrometry. (2020). Analytical Chemistry, 92(19), 13329–13336.
- Scribd. (n.d.). Common Background Contamination Ions in Mass Spectrometry.
- LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
- Spectroscopy Online. (2010, September 1). Ion Burn and the Dirt of Mass Spectrometry.
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Validation & Comparative
Comparative Guide to the Validation of a Quantitative Method for 2,3,6-Trimethylheptane in Soil
Introduction: The Imperative for Validated VOC Analysis in Soil
2,3,6-trimethylheptane is a branched-chain alkane and a member of the diverse family of volatile organic compounds (VOCs). Its presence in soil can be an indicator of contamination from petroleum products and other industrial sources. For researchers and environmental scientists, the accurate quantification of such compounds is not merely an analytical exercise; it is a critical component of environmental risk assessment, site remediation, and regulatory compliance. The generation of reliable, consistent, and accurate data is paramount, and this can only be achieved through a rigorously validated analytical method.[1][2]
Method validation provides documented evidence that a procedure is fit for its intended purpose.[3] This guide offers a comprehensive comparison of two common techniques for the analysis of this compound in soil: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC/MS) . We will delve into the causality behind experimental choices and present the validation data required to make an informed decision for your specific application, grounded in the principles outlined by authoritative bodies like the International Council for Harmonisation (ICH) and ISO/IEC 17025.[4][5][6][7][8]
Method Selection: Aligning Technique with Analyte Properties
The selection of an appropriate analytical technique begins with an understanding of the analyte's physicochemical properties. This compound is a nonpolar, highly volatile liquid with a relatively low boiling point and low water solubility.[9][10][11] These characteristics make it an ideal candidate for analysis by gas chromatography. The primary challenge lies in efficiently extracting this volatile compound from a complex solid matrix like soil while minimizing loss and interference.[12][13]
-
Primary Method: Purge and Trap (P&T) GC/MS. This technique is widely recognized for its exceptional sensitivity in analyzing VOCs in solid and water samples.[14][15] It involves actively purging the sample with an inert gas, which strips the volatile analytes from the soil matrix. These analytes are then concentrated on an adsorbent trap. The trap is subsequently heated rapidly, desorbing the focused band of analytes into the GC/MS system. This concentration step is the key to the method's low detection limits, making it a preferred choice for trace-level environmental monitoring often required by regulatory bodies like the U.S. EPA.[16][17]
-
Alternative Method: Static Headspace (SHS) GC/MS. SHS-GC/MS offers a simpler, often faster, and solvent-free alternative.[13][18] In this method, a soil sample is placed in a sealed vial and heated to a specific temperature for a set time. This allows the volatile analytes to partition between the soil matrix and the gas phase (the headspace) in the vial until equilibrium is reached. A portion of this headspace gas is then injected into the GC/MS. While robust and excellent for screening or analyzing samples with higher concentrations, it typically lacks the sensitivity of P&T because only a small, fixed volume of the headspace is analyzed without a pre-concentration step.[19]
The Validation Workflow: A Framework for Trustworthy Data
A successful method validation follows a pre-defined plan, systematically evaluating the performance characteristics of the analytical procedure.[20][21] The following diagram illustrates the logical flow of a comprehensive validation study.
Caption: Logical workflow for analytical method validation.
Experimental Protocols
The following protocols describe the step-by-step methodologies for validating the P&T-GC/MS and SHS-GC/MS methods for this compound in a representative sandy loam soil matrix.
Protocol 1: Sample Preparation and Spiking
-
Soil Characterization: Obtain a representative soil sample, air-dry, and sieve to <2 mm. Characterize the soil for pH, organic carbon content, and texture. This is crucial as matrix effects can influence analyte recovery.[22]
-
Blank Analysis: Analyze an unspiked portion of the soil to confirm it is free from this compound and other interfering compounds.
-
Stock Solution Preparation: Prepare a certified 1000 µg/mL stock solution of this compound in purge-and-trap grade methanol.
-
Spiking Solution Preparation: Create a series of working standard solutions by diluting the stock solution in methanol. These will be used for spiking soil samples and preparing calibration standards.
-
Soil Spiking: For accuracy and precision studies, weigh 5.0 g (± 0.1 g) of blank soil into a 40 mL VOA vial. Using a microliter syringe, inject a known volume of the appropriate spiking solution directly into the soil. Immediately cap and vortex for 30 seconds. Allow spiked samples to equilibrate for at least 1 hour before analysis.
Protocol 2: P&T-GC/MS Method
-
Sample Introduction: To the 40 mL VOA vial containing 5.0 g of spiked or unspiked soil, add 5 mL of organic-free reagent water and the internal standard solution. Connect the vial to the purge-and-trap autosampler.
-
Purge and Trap Parameters:
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes.
-
Purge Temperature: 40°C.
-
Trap: Tenax/Silica Gel/Charcoal.
-
Desorb Time: 2 minutes.
-
Desorb Temperature: 250°C.
-
Bake Temperature: 270°C.
-
-
GC/MS Parameters:
-
GC Column: 30m x 0.25mm x 1.4µm DB-VRX or equivalent.
-
Oven Program: 35°C (hold 5 min), ramp to 180°C at 10°C/min, hold 2 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for this compound (e.g., m/z 43, 57, 71).
-
Protocol 3: SHS-GC/MS Method
-
Sample Introduction: Weigh 5.0 g (± 0.1 g) of spiked or unspiked soil into a 20 mL headspace vial. Add the internal standard solution. Immediately cap the vial with a PTFE-lined septum.
-
Static Headspace Parameters:
-
Incubation Temperature: 80°C.
-
Incubation Time: 30 minutes.
-
Syringe Temperature: 90°C.
-
Injection Volume: 1 mL.
-
-
GC/MS Parameters: Same as P&T-GC/MS method.
The sample preparation and analysis workflow for the primary P&T-GC/MS method is visualized below.
Caption: Sample preparation and analysis workflow for P&T-GC/MS.
Comparative Performance Data and Discussion
The following tables summarize the validation results for both methods. The acceptance criteria are based on common laboratory standards and guidelines such as those derived from ICH Q2(R1).[4][5]
Table 1: Specificity, Linearity, and Range
| Parameter | P&T-GC/MS | SHS-GC/MS | Acceptance Criteria |
| Specificity | No interferences at the retention time of the analyte in blank soil matrix. | No interferences at the retention time of the analyte in blank soil matrix. | No significant interfering peaks at the analyte retention time. |
| Linearity (r²) | 0.9992 | 0.9985 | r² ≥ 0.995 |
| Range (µg/kg) | 1 - 200 | 50 - 5000 | Suitable for intended application. |
Expertise & Experience Insight: Both methods demonstrate excellent specificity due to the high selectivity of mass spectrometry. The P&T-GC/MS method shows superior linearity and a lower quantification range, which is a direct result of the purge and trap concentration step. This makes it highly suitable for environmental trace analysis where regulatory limits are often in the low µg/kg range. The SHS-GC/MS method's higher range is well-suited for situations involving more significant contamination, such as initial site investigations near a spill.
Table 2: Accuracy and Precision
| Concentration (µg/kg) | Method | Accuracy (% Recovery) | Precision (RSD%) | Acceptance Criteria |
| Low QC (5 µg/kg) | P&T-GC/MS | 98.2% | 6.8% | Recovery: 70-130% |
| SHS-GC/MS | N/A (Below LOQ) | N/A | RSD ≤ 20% | |
| Mid QC (50 µg/kg) | P&T-GC/MS | 103.5% | 4.5% | |
| SHS-GC/MS | 95.7% | 8.2% | ||
| High QC (150 µg/kg) | P&T-GC/MS | 101.1% | 3.9% | |
| SHS-GC/MS | 99.8% | 6.1% |
Trustworthiness Insight: The data demonstrates that the P&T-GC/MS method is both accurate and precise across its entire linear range. The Relative Standard Deviation (RSD) is well within the acceptable limits, indicating a high degree of repeatability. The SHS-GC/MS method also performs well within its quantifiable range, though with slightly higher variability. The inability of the SHS method to quantify at the 5 µg/kg level is a critical differentiator for low-level applications.
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | P&T-GC/MS | SHS-GC/MS | Definition |
| LOD (µg/kg) | 0.3 | 15.0 | Lowest concentration that can be reliably detected (Signal-to-Noise ≈ 3:1).[23][24] |
| LOQ (µg/kg) | 1.0 | 50.0 | Lowest concentration that can be reliably quantified with acceptable precision and accuracy (Signal-to-Noise ≈ 10:1).[23][24] |
Expertise & Experience Insight: The LOD and LOQ values starkly illustrate the primary performance difference between the two techniques. The P&T method is approximately 50 times more sensitive than the SHS method. This is because purging actively removes and concentrates nearly all the analyte from the sample, whereas SHS relies on passive equilibrium partitioning, where much of the analyte remains in the soil matrix.
Table 4: Robustness
| Parameter Varied | P&T-GC/MS (% Change in Result) | SHS-GC/MS (% Change in Result) | Acceptance Criteria |
| Purge/Incubation Temp ± 2°C | < 5% | < 8% | Result should not be significantly affected by small, deliberate variations in method parameters. |
| Purge/Incubation Time ± 10% | < 4% | < 10% | |
| GC Initial Oven Temp ± 2°C | < 2% | < 2% |
Trustworthiness Insight: Both methods show good robustness with respect to GC parameters. However, the SHS-GC/MS method is more sensitive to variations in the headspace incubation temperature and time. This is expected, as these parameters directly control the partitioning equilibrium, which is the basis of quantification. The P&T method is less affected because it is an exhaustive extraction technique, making it inherently more rugged against minor variations in sample heating and purge time.
Conclusion and Recommendations
This validation guide demonstrates that both P&T-GC/MS and SHS-GC/MS can be robust and reliable methods for the quantification of this compound in soil, provided they are used within their validated capabilities. The choice between them is dictated by the specific requirements of the application.
-
Purge and Trap (P&T) GC/MS is the recommended method for:
-
Trace-level quantification: When low detection limits (sub-µg/kg to low µg/kg) are required to meet regulatory action levels.
-
High-stakes analysis: When the highest degree of accuracy, precision, and robustness is necessary for legally defensible data.
-
Complex matrices: Where its exhaustive extraction can overcome strong analyte-matrix interactions.
-
-
Static Headspace (SHS) GC/MS is a suitable alternative for:
-
Rapid screening: When a high-throughput, semi-quantitative assessment of multiple samples is needed.
-
Higher concentration samples: For analyzing moderately to heavily contaminated sites where low-level sensitivity is not a priority.
-
Simplified workflow: When a simpler, solvent-free method is preferred and its performance limitations are acceptable.
-
Ultimately, a thorough method validation as outlined here is not just a regulatory hurdle but a fundamental scientific necessity. It ensures that the data generated is trustworthy, defensible, and fit for the critical decisions that researchers, scientists, and drug development professionals make every day.
References
- Fast, Optimized GC Purge-and-Trap Analysis of Volatiles for Soil and Water Methods. Restek.
- Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. ACS Publications.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Purge and trap, volatile organic compounds analysis. Agilent.
- Extraction of Semi-Volatile Organic Compounds from Soil. CEM Corporation.
- Determination of Volatile Organic Compounds in Soil and Sediment by Purge and Trap GC/MS. Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Quality Guidelines. ICH.
- Key terms related to validation of an analytical method. YouTube.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Analytical method validation: A brief review. ResearchGate.
- This compound. Solubility of Things.
- Validation of Analytical Methods. IntechOpen.
- Chemical Properties of Heptane, 2,3,6-trimethyl- (CAS 4032-93-3). Cheméo.
- Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- This compound. Stenutz.
- The science beneath your feet - untargeted approaches to volatile organic compound (VOC) emissions from soil. Markes International.
- Sustainable Soil Volatilome: Discrimination of Land Uses Through GC-MS-Identified Volatile Organic Compounds. MDPI.
- Taking soil samples for determination of volatile organic compounds (VOCs). BSI Group.
- Removal of volatile organic compounds from soil. WIT Press.
- Analytical Method Validation: are your analytical methods suitable for intended use? Qarad.
- Determining Volatile Organic Compounds from Difficult Soil Matrices Utilizing both Headspace and Purge and Trap Techniques. Teledyne Tekmar.
- Collecting and Preparing Soil Samples for VOC Analysis. Washington State Department of Ecology.
- Extraction Methods for Recovery of Volatile Organic Compounds from Fortified Dry Soils. ResearchGate.
- Comparison of analytical methods for determination of volatile organic compounds in soils. OSTI.GOV.
- How to Meet ISO 17025 Requirements for Method Verification. AOAC International.
- ISO 17025 Method Validation. Wintersmith Advisory LLC.
- 2,4,6-trimethyl heptane. The Good Scents Company.
- Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB.
- Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). EPA.
- USEPA REGION 9 TECHNICAL GUIDELINES FOR ACCURATELY DETERMINING VOLATILE ORGANIC COMPOUND (VOC) CONCENTRATIONS IN SOIL AND SOLID. EPA.
- A New Rapid, Simple and Efficient Extraction Method of Semi Volatile Organic Compounds from Soil Matrices. Shimadzu.
- Volatile Organic Compounds (VOCs) in Soil: Transport Mechanisms, Monitoring, and Removal by Biochar-Modified Capping Layer. MDPI.
- Transfer of validated methods into laboratories working routine Methods verification. EURL GMFF.
- Validation of Volatile Organic Compound Analytical Data. Los Alamos National Laboratory.
- Guidelines for the validation and verification of quantitative and qualitative test methods. NATA.
- Behavior and Determination of Volatile Organic Compounds in Soil, A Literature Review. OSTI.GOV.
- Volatile Organic Compounds (VOCs) Analysis in Soil. Agilent.
- Qualitative Analysis of Soils Samples Using Solid Phase Microextraction (SPME) and Gas Chromatography/mass Spectrometry (GC/MS). NASA Astrobiology Program.
- U.S. ENVIRONMENTAL PROTECTION AGENCY REGION 4, SCIENCE and ECOSYSTEM SUPPORT DIVISION ATHENS, GEORGIA 30605-2720 4SES-EI MEMORAN. Mississippi Department of Environmental Quality.
- Static Headspace and Gas Chromatographic Analysis of Fumigant Residues in Soil and Water. USDA ARS.
- Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International.
- Head Space Single Drop Micro Extraction Gas Chromatography Flame Ionization Detection (HS-SDME-GC-FID) Method for the Analysis of. MDPI.
- Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column. ResearchGate.
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Navigating the Labyrinth of Complex Hydrocarbons: A Comparative Guide to GC-MS and GCxGC
For researchers, scientists, and professionals in drug development and petrochemical analysis, the comprehensive characterization of complex hydrocarbon mixtures presents a formidable analytical challenge. These samples, often containing thousands of structurally similar and co-eluting compounds, demand separation techniques that offer both high resolving power and confident identification. This guide provides an in-depth, objective comparison of two cornerstone techniques in this field: Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC). Moving beyond a simple list of features, we will delve into the fundamental principles, practical applications, and the critical rationale behind experimental choices, supported by experimental data and established protocols.
The Foundation: Understanding the Separation Principles
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In essence, a volatile sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column.[1] The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary liquid phase coated on the column's inner walls.[1] Compounds with higher volatility and lower affinity for the stationary phase travel faster, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio, allows for its identification by comparison to extensive spectral libraries.[1]
The primary strength of GC-MS lies in its ability to provide definitive identification of a wide range of volatile and semi-volatile compounds.[1] It is a mature, robust, and highly reproducible technique, making it invaluable for routine quality control and targeted analysis.[1]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): A Leap in Resolving Power
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) represents a significant evolution of the GC technique, designed specifically to tackle the challenge of exceptionally complex mixtures.[2] As its name implies, GCxGC employs two different chromatographic columns in series, each with a distinct separation mechanism (e.g., non-polar followed by a polar column).[2] The key to this technique is a modulator positioned between the two columns. This device continuously traps, focuses, and re-injects small fractions of the effluent from the first column (the first dimension) onto the second, shorter column (the second dimension).[2] This process occurs rapidly and repeatedly throughout the entire analytical run, ensuring that all components of the sample are subjected to two independent separations.[3]
The result is a two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated based on two different properties, typically volatility in the first dimension and polarity in the second.[4] This dramatically increases the peak capacity—the total number of peaks that can be resolved in a single analysis—by an order of magnitude or more compared to conventional one-dimensional GC.
Head-to-Head Comparison: GC-MS vs. GCxGC for Hydrocarbon Analysis
The choice between GC-MS and GCxGC for the analysis of complex hydrocarbon mixtures hinges on the specific analytical goals, the complexity of the sample, and the desired level of detail.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |
| Peak Capacity | Lower; prone to co-elution in highly complex mixtures. | Significantly higher; resolves thousands of individual components. |
| Resolving Power | Good for moderately complex samples. | Excellent; separates structurally similar isomers and compounds masked in 1D GC.[5] |
| Sensitivity | Good, with detection limits in the microgram to picogram range.[1] | Enhanced due to cryogenic or flow modulation, which focuses analytes into narrow bands, improving signal-to-noise ratios.[6][7] |
| Compound Identification | High confidence through mass spectral library matching.[1] | Enhanced confidence due to improved chromatographic separation, leading to cleaner mass spectra and better library matches.[4] Structured chromatograms also aid in identification by grouping chemically similar compounds.[7] |
| Quantitative Analysis | Reliable, especially with the use of internal standards. | More robust and reproducible, particularly when coupled with a Flame Ionization Detector (FID), due to better peak separation and reduced matrix effects.[8] |
| Data Complexity & Analysis | Relatively straightforward; data processing is well-established. | More complex; requires specialized software for data visualization (contour plots) and analysis. |
| Instrumentation & Cost | Widely available and generally less expensive. | More complex and higher initial investment due to the modulator and second column oven.[9] |
| Typical Applications | Routine quality control, targeted analysis of known compounds, analysis of less complex mixtures.[1] | Detailed fingerprinting of crude oil, environmental forensics, metabolomics, analysis of fuels and other highly complex hydrocarbon mixtures.[2][10] |
The Causality Behind Experimental Choices: A Deeper Dive
The successful analysis of complex hydrocarbons by either technique is not merely a matter of pressing a button. It requires a deep understanding of the interplay between various experimental parameters.
Column Selection: The Heart of the Separation
-
GC-MS: For general hydrocarbon profiling, a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is a common choice.[11] This phase separates compounds primarily based on their boiling points. The column dimensions (length, internal diameter, and film thickness) are selected to balance resolution and analysis time. Longer columns provide better resolution but increase run times.[12]
-
GCxGC: The selection of an orthogonal column set is paramount. "Orthogonal" means that the separation mechanisms of the two columns are as different as possible.[4] For hydrocarbon analysis, a common and effective combination is a non-polar first-dimension column (separation by boiling point) and a polar second-dimension column (separation by polarity).[2] This arrangement spreads the hydrocarbon classes across the 2D plot, with aliphatic compounds eluting at short second-dimension retention times and aromatic compounds being retained longer on the polar second column. This structured separation is a key advantage of GCxGC, as it allows for the visual identification of compound classes.[13]
The Modulator: The Engine of GCxGC
The modulator is the critical component that enables comprehensive two-dimensional separation. There are two main types:
-
Thermal Modulators: These use jets of cold gas (e.g., liquid nitrogen) to trap and focus analytes eluting from the first column, followed by a pulse of hot gas to rapidly re-inject them into the second column.[4] Thermal modulators provide the highest sensitivity due to the significant focusing effect.[4]
-
Flow Modulators: These use a diaphragm and precise timing to divert a small portion of the flow from the first dimension to the second.[14] They are generally more robust and do not require cryogens, making them a more cost-effective option for some applications.[14]
The choice of modulator and its parameters (e.g., modulation period) directly impacts the quality of the separation and must be optimized for the specific analysis.
Experimental Workflows: From Sample to Data
To illustrate the practical application of these techniques, we present generalized experimental workflows for the analysis of a complex hydrocarbon mixture like diesel fuel.
GC-MS Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of a complex hydrocarbon mixture.
Experimental Protocol: GC-MS Analysis of Diesel Fuel
-
Sample Preparation: Dilute the diesel fuel sample 1:100 (v/v) in a volatile solvent such as hexane.[15]
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness non-polar column (e.g., HP-5MS).[16]
-
Inlet: Split/splitless injector at 280°C with a split ratio of 100:1.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 300°C and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 35-550.
-
-
Data Analysis:
GCxGC-TOFMS Experimental Workflow
Caption: A comprehensive workflow for the GCxGC-TOFMS analysis of complex hydrocarbons.
Experimental Protocol: GCxGC-TOFMS Analysis of Diesel Fuel
-
Sample Preparation: Dilute the diesel fuel sample 1:100 (v/v) in hexane.[15]
-
Instrumentation:
-
Gas Chromatograph: Leco Pegasus BT GC-TOFMS (or equivalent)
-
First Dimension Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness non-polar column (e.g., Rxi-5Sil MS).[19]
-
Second Dimension Column: 1.5 m x 0.15 mm I.D., 0.15 µm film thickness polar column (e.g., Rxi-17Sil MS).[15]
-
Inlet: Split/splitless injector at 300°C with a split ratio of 100:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Primary Oven Program: Initial temperature of 40°C, hold for 1 minute, then ramp at 3°C/min to 320°C and hold for 5 minutes.
-
Secondary Oven Program: Maintained at a +5°C offset from the primary oven.
-
Modulator: Thermal modulator with a modulation period of 5 seconds.[17]
-
Time-of-Flight Mass Spectrometer:
-
Ion Source Temperature: 250°C.
-
Mass Range: m/z 40-600.
-
Acquisition Rate: 200 spectra/s.[19]
-
-
-
Data Analysis:
-
Use specialized software (e.g., ChromaTOF) to generate a 2D contour plot.[10]
-
Perform peak detection and mass spectral deconvolution.
-
Utilize software tools for compound classification based on their location in the 2D plot.[10]
-
Identify compounds through library searching and quantify using appropriate methods.
-
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and GCxGC are indispensable tools for the analysis of complex hydrocarbon mixtures. The choice between them is not a matter of one being universally "better," but rather which is more appropriate for the specific analytical question at hand.
-
GC-MS remains the gold standard for routine, targeted analyses where the complexity of the sample does not overwhelm the resolving power of a single column. Its lower cost, simpler operation, and extensive established methods make it a practical and efficient choice for many laboratories.[20]
-
GCxGC excels where GC-MS falls short: the comprehensive, untargeted analysis of exceedingly complex samples.[2] Its unparalleled resolving power and the structured nature of its chromatograms provide a depth of information that is simply unattainable with one-dimensional separation. For applications such as petroleum fingerprinting, environmental forensics, and in-depth biomarker discovery, the enhanced separation and sensitivity of GCxGC are often essential.[5][21]
As a Senior Application Scientist, my recommendation is to carefully consider the complexity of your samples and the depth of information required. For well-defined, less complex matrices, GC-MS provides a robust and cost-effective solution. However, when faced with the analytical labyrinth of crude oil, fuels, or environmental extracts, the enhanced resolving power of GCxGC is the key to unlocking a comprehensive understanding of your sample's composition.
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A Comparative Guide to Isoprenoid Alkanes as Redox Indicators: The Established vs. The Uncharted
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of geochemical analysis and paleoenvironmental reconstruction, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the conditions of Earth's past. Among these, acyclic isoprenoid alkanes have long been employed to probe the redox conditions of depositional environments. The ratio of pristane (Pr) to phytane (Ph) is a cornerstone of organic geochemistry, a widely applied, albeit debated, proxy for paleo-redox potential. This guide provides a comprehensive comparison of the established Pr/Ph ratio with the less understood branched alkane, 2,3,6-trimethylheptane, delving into the theoretical underpinnings, analytical methodologies, and practical applications of these compounds as redox indicators.
The Foundational Proxy: The Pristane/Phytane (Pr/Ph) Ratio
The pristane to phytane ratio is a widely utilized geochemical parameter to infer the redox conditions of the depositional environment of source rocks and the character of crude oils.[1] This ratio is predicated on the differential diagenetic pathways of phytol, the isoprenoid side chain of chlorophyll, under varying oxygen levels.[2]
Chemical Origins and Redox Significance
The primary precursor for both pristane (C19) and phytane (C20) is believed to be the phytyl side chain of chlorophyll, a ubiquitous pigment in photosynthetic organisms.[1] The divergence in their formation pathways is the key to their utility as a redox proxy.
-
Oxic Conditions (Oxygen-Rich): In an oxidizing environment, the phytol molecule is thought to undergo oxidation to phytenic acid. Subsequent decarboxylation (loss of a carboxyl group) of phytenic acid leads to the formation of pristene, which is then reduced to pristane (C19).[1]
-
Anoxic Conditions (Oxygen-Poor): Under reducing conditions, phytol is primarily altered through dehydration and reduction, leading to the formation of phytane (C20), thereby preserving the original 20-carbon skeleton.[2]
This differential diagenesis forms the basis of the Pr/Ph ratio as a redox indicator. High Pr/Ph ratios suggest deposition under oxic conditions, which favor the formation of pristane, while low ratios are indicative of anoxic, or reducing, conditions that promote the preservation of the phytane structure.
Interpreting the Pr/Ph Ratio: A Quantitative Approach
The numerical value of the Pr/Ph ratio is used to classify the depositional environment. While not absolute, the following ranges are generally accepted as guidelines:
| Pr/Ph Ratio | Depositional Environment |
| > 3.0 | Oxic |
| 1.0 - 3.0 | Sub-oxic |
| < 1.0 | Anoxic to Hypersaline |
Table 1: General interpretation of the Pristane/Phytane (Pr/Ph) ratio in relation to the redox conditions of the depositional environment.
It is important to note that these are general guidelines, and the interpretation of the Pr/Ph ratio should be done in conjunction with other geochemical and geological data.
The Uncharted Territory: this compound
In contrast to the extensive body of research on the Pr/Ph ratio, this compound is a C10 branched alkane that is not established as a redox indicator. While it has been identified as a component of some crude oils, there is a lack of scientific literature detailing its specific biological precursor, diagenetic pathways, and any correlation between its abundance and the redox conditions of its depositional environment.
Branched alkanes, in general, are known to have various sources, including the diagenesis of bacterial lipids and the thermal cracking of larger hydrocarbon molecules.[3][4] However, without a clear understanding of the specific formation and degradation pathways of this compound, its utility as a reliable redox proxy remains speculative.
The absence of a defined precursor-product relationship and a theoretical framework linking this compound to redox conditions means that a direct comparison of its performance against the Pr/Ph ratio is not currently feasible. Future research may uncover specific sources or diagenetic pathways for this compound that could imbue it with significance as a biomarker, but for now, it remains an unvalidated candidate in the context of paleo-redox analysis.
Visualizing the Diagenetic Pathways
The differing fates of phytol under oxic versus anoxic conditions are central to the utility of the Pr/Ph ratio. The following diagram illustrates these divergent diagenetic pathways.
Caption: Diagenetic pathways of pristane and phytane from phytol.
Experimental Protocol: Analysis of Isoprenoid Alkanes by GC-MS
The quantitative analysis of pristane, phytane, and other branched alkanes in geological samples is typically performed using gas chromatography-mass spectrometry (GC-MS).[5][6][7][8] The following is a generalized protocol for the analysis of biomarkers in rock extracts and crude oils.
Sample Preparation
-
Crude Oil: A known amount of crude oil is dissolved in an appropriate solvent (e.g., dichloromethane).
-
Rock Extracts: Pulverized rock samples are extracted with a solvent mixture (e.g., dichloromethane:methanol 9:1 v/v) using a Soxhlet apparatus or an accelerated solvent extractor.
-
Fractionation: The whole oil or extract is fractionated into saturate, aromatic, and polar fractions using liquid column chromatography. The saturate fraction, which contains the isoprenoid alkanes, is collected for analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of hydrocarbons.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 320°C) to elute the full range of hydrocarbons.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance the sensitivity and selectivity for the target compounds. Key ions for identifying acyclic isoprenoids are monitored.
Data Analysis and Quantification
-
Identification: Pristane, phytane, and other branched alkanes are identified based on their retention times and mass spectra compared to authentic standards.
-
Quantification: The abundance of each compound is determined by integrating the peak area of its characteristic ion in the mass chromatogram. The Pr/Ph ratio is then calculated from the respective peak areas.
A Self-Validating System: Limitations and Considerations
While the Pr/Ph ratio is a powerful tool, its interpretation is not without caveats. A thorough and trustworthy analysis requires consideration of several factors that can influence the ratio, independent of the depositional redox conditions.
-
Thermal Maturity: With increasing thermal maturity, both pristane and phytane can be generated from the thermal cracking of kerogen, which can alter the original Pr/Ph ratio of the bitumen.
-
Source of Organic Matter: The type of organic matter can also influence the Pr/Ph ratio. For example, some archaea synthesize phytanyl ether lipids, which can be a significant source of phytane, leading to a low Pr/Ph ratio that is not necessarily indicative of anoxic conditions.
-
Biodegradation: In biodegraded oils, n-alkanes are preferentially removed, which can concentrate the more resistant isoprenoids like pristane and phytane, potentially altering their ratio.
Therefore, it is crucial to assess the thermal maturity, source input, and degree of biodegradation of a sample when interpreting the Pr/Ph ratio as a redox indicator. This is typically achieved by examining other biomarker parameters, such as the distribution of n-alkanes, steranes, and hopanes.
Concluding Remarks: Established Proxies and the Path Forward
The pristane/phytane ratio remains a fundamental and widely applied proxy for paleo-redox conditions in geochemical studies. Its utility is grounded in a well-understood theoretical framework of differential diagenetic pathways of phytol. However, its application requires a nuanced approach, with careful consideration of other geological and geochemical factors to ensure a robust interpretation.
In contrast, this compound currently lacks the necessary scientific foundation to be considered a reliable redox indicator. While it is a component of the complex mixture of hydrocarbons found in petroleum, its origin and geochemical significance are not well constrained. The exploration for novel and more specific biomarker proxies is an ongoing endeavor in organic geochemistry. Future research may elucidate the diagenetic pathways of short-chain branched alkanes like this compound, potentially revealing new tools for paleoenvironmental reconstruction. For now, the Pr/Ph ratio, when applied judiciously, remains the more established and reliable of the two for assessing paleo-redox conditions.
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- 4. Branched Hydrocarbons – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
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- 8. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Hydrocarbon Biomarker Analysis: Ensuring Data Comparability and Quality in Geoscience and Environmental Forensics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, implementing, and interpreting inter-laboratory comparisons (ILCs) for hydrocarbon biomarker analysis. In fields ranging from petroleum exploration to environmental forensics, the ability to generate comparable and reliable biomarker data across different laboratories is paramount. This document offers field-proven insights and detailed protocols to ensure the scientific integrity and trustworthiness of such collaborative studies.
The Imperative for Inter-Laboratory Comparisons in Hydrocarbon Biomarker Analysis
Hydrocarbon biomarkers, often termed "molecular fossils," are complex organic compounds found in petroleum and ancient sediments.[1] Their distribution and relative abundances provide critical information on the origin, thermal maturity, and alteration processes of organic matter.[2] However, the analytical complexity of biomarker analysis, typically employing techniques like gas chromatography-mass spectrometry (GC-MS), can lead to significant variability in results between laboratories.[3]
An inter-laboratory comparison, also known as a proficiency test (PT), is an essential tool for external quality control.[4][5] It allows a laboratory to assess its performance against its peers and against established reference values, thereby identifying potential systematic errors and improving data quality.[5] Participation in well-designed ILCs is increasingly a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[5][6]
The primary objectives of an ILC for hydrocarbon biomarker analysis are:
-
To evaluate the performance of participating laboratories in identifying and quantifying key biomarkers.
-
To assess the comparability of different analytical methods and instrumentation.
-
To identify common analytical challenges and sources of error.
-
To establish consensus values for biomarker concentrations in reference materials.
-
To provide confidence to stakeholders in the quality of the data being generated.
Designing a Robust Inter-Laboratory Comparison Study
A successful ILC is built on a foundation of careful planning and a clear protocol. The following sections detail the critical steps in designing a robust study.
Study Coordination and Governance
A central organizing body is essential for the effective management of the ILC. This body is responsible for:
-
Defining the scope and objectives of the study.
-
Sourcing and preparing the test materials.
-
Developing the study protocol and instructions for participants.
-
Distributing the samples.
-
Collecting and statistically analyzing the data.
-
Preparing and disseminating the final report.
Confidentiality is a key aspect of ILCs. Participating laboratories are typically assigned a unique code to ensure anonymity in the final report.[5]
Selection and Preparation of Test Materials
The choice of test materials is critical to the relevance and success of the ILC. Ideally, the materials should be:
-
Homogeneous: Every subsample should have the same composition within defined statistical limits.
-
Stable: The biomarker concentrations should not change significantly over the course of the study.
-
Representative: The materials should reflect the types of samples routinely analyzed by the participating laboratories.
For hydrocarbon biomarker ILCs, suitable materials include:
-
Crude oils: Both fresh and weathered oils provide different analytical challenges. The Gulf of Mexico Research Initiative (GoMRI) Hydrocarbon Intercalibration Experiment, for instance, utilized a neat crude oil (SRM 2779) and a weathered crude oil (candidate SRM 2777).[4][7]
-
Source rock extracts: These are relevant for petroleum system studies.
-
Sediments or soils: These are important for environmental contamination assessments.
-
Standard solutions: A solution of key biomarker compounds in a suitable solvent can be used to assess analytical performance without matrix effects.
The organizing body must ensure that a sufficient quantity of the material is prepared and that its homogeneity and stability are rigorously tested before distribution.
Defining the Analyte List and Reporting Requirements
The ILC protocol must clearly specify the target biomarkers to be analyzed. These may include, but are not limited to:
-
n-Alkanes and Isoprenoids: e.g., pristane and phytane.
-
Terpanes: Including hopanes and tricyclic terpanes (analyzed using m/z 191).[2]
-
Steranes: Including regular and rearranged steranes (analyzed using m/z 217).[2]
-
Aromatic Steroids: Such as triaromatic steroids.
-
Polycyclic Aromatic Hydrocarbons (PAHs) and their alkylated homologues.
Participants should be required to report their results in a standardized format, including:
-
Concentration of each target analyte.
-
Uncertainty of the measurement.
-
A detailed description of the analytical method used, including sample preparation, instrumentation, and quantification procedures. This allows for a thorough evaluation of how different methodologies affect the results.[6]
Experimental Protocol: A Step-by-Step Workflow
The following provides a generalized workflow for participating laboratories.
Sample Handling and Preparation
-
Sample Receipt and Storage: Upon receipt, immediately inspect the sample for any signs of damage or leakage. Store the sample according to the instructions provided by the organizing body, typically in a cool, dark place.
-
Homogenization: Before taking a subsample, ensure the material is thoroughly homogenized. For oils, this may involve gentle warming and mixing. For sediments, it may require careful stirring.
-
Subsampling: Accurately weigh a representative subsample for analysis.
-
Fractionation (if required): For complex matrices like crude oil or rock extracts, it is common to fractionate the sample into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using techniques like column chromatography.[2] This minimizes interferences during analysis.
-
Internal Standard Spiking: Spike the sample with appropriate internal standards before any extraction or cleanup steps. These standards are used to correct for variations in sample processing and instrument response.
Instrumental Analysis: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the most common technique for biomarker analysis.
-
Instrument Calibration: Perform a multi-point calibration for each target analyte using certified reference standards.
-
GC Separation: Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) to achieve good chromatographic separation of the complex biomarker mixture.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target biomarkers.[2] The characteristic fragment ions for different biomarker classes (e.g., m/z 191 for hopanes, m/z 217 for steranes) are monitored.
-
Data Acquisition and Processing: Acquire and process the chromatograms using the instrument software. Ensure correct peak identification and integration.
.dot
Caption: Generalized experimental workflow for a participating laboratory.
Statistical Analysis and Performance Evaluation
Determination of the Assigned Value
The "assigned value" is the best estimate of the true concentration of the analyte in the test material. It can be determined in several ways:
-
Consensus Value from Participant Results: This is the most common approach in proficiency testing.[8] Robust statistical methods, such as the median or algorithms that are less sensitive to outliers, are often used to calculate the consensus value from the participants' data.
-
Formulation: For standard solutions, the assigned value is known from the preparation process.
-
Certified Reference Material (CRM) Value: If a CRM is used as the test material, its certified value can be used as the assigned value.
Performance Scoring: The Z-Score
The most widely used performance statistic in proficiency testing is the Z-score. It is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the target standard deviation for proficiency assessment.
The interpretation of the Z-score is generally as follows:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
This scoring system provides a simple and standardized way to assess laboratory performance.[8]
.dot
Sources
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- 2. youtube.com [youtube.com]
- 3. eurachem.org [eurachem.org]
- 4. taylorfrancis.com [taylorfrancis.com]
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- 7. Establishing Analytical Performance Criteria for the Global Reconnaissance of Antibiotics and Other Pharmaceutical Residues in the Aquatic Environment Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Maze: A Comparative Guide to the Use of Certified Reference Materials for Branched Alkane Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of branched alkanes presents a significant analytical challenge. These structurally similar isomers are prevalent in complex hydrocarbon mixtures, from petroleum products to biological samples, and their precise measurement is critical for quality control, process optimization, and regulatory compliance. This guide provides an in-depth technical comparison of analytical approaches for branched alkane analysis, focusing on the pivotal role of Certified Reference Materials (CRMs) in achieving accurate and reproducible results. We will explore the causal relationships behind experimental choices and present supporting data to contrast the performance of CRM-based methods against common alternatives.
The Analytical Conundrum of Branched Alkanes
Branched alkanes, with their numerous isomers, often exhibit very similar physical and chemical properties, leading to co-elution in chromatographic separations. This makes their individual identification and quantification a complex task. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive structural information. However, the reliability of the quantitative data hinges on the quality of the calibration standards used.
The Cornerstone of Accurate Quantification: Certified Reference Materials
Certified Reference Materials are the bedrock of analytical quality assurance, providing metrological traceability to the International System of Units (SI).[1][2] Produced under the stringent guidelines of ISO 17034, CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2][3] In the context of branched alkane analysis, the use of a multi-component CRM containing a certified mixture of relevant isomers is paramount for establishing a robust and reliable analytical method.
The primary advantages of using a CRM for branched alkane analysis include:
-
Enhanced Accuracy and Trueness: CRMs provide a known "true" value, allowing for the verification of method accuracy and the identification of any systematic bias.[4]
-
Improved Precision: The use of a pre-prepared, homogenous CRM mixture can reduce the variability associated with preparing calibration standards from individual, single-component materials, thus improving precision.[5]
-
Ensured Traceability and Comparability: CRMs establish a clear and unbroken chain of comparisons back to national or international standards, ensuring that results are comparable across different laboratories and over time.[1]
-
Simplified Method Validation: CRMs are indispensable for validating key analytical method parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ).[4]
-
Regulatory Compliance: Many regulatory bodies and quality systems, such as ISO/IEC 17025, mandate the use of CRMs for calibration and method validation to ensure the reliability and credibility of reported data.[1]
Alternative Approaches and Their Inherent Limitations
In the absence of a suitable CRM, analysts may resort to alternative calibration strategies. A common approach is the use of a non-certified, "in-house" or commercially available standard of a single, structurally similar compound as a surrogate for all branched alkanes in a mixture. Another alternative is the use of an internal standard method with a non-certified standard. While these approaches may seem pragmatic, they introduce significant uncertainties and potential for error.
The limitations of these alternatives include:
-
Uncertainty in Purity and Concentration: Non-certified standards lack the rigorous characterization and certification of a CRM, leading to uncertainty in their true purity and concentration.
-
Differential Response Factors: Different branched alkane isomers can elicit different responses in a detector (e.g., Flame Ionization Detector - FID). Using a single surrogate compound for calibration assumes that all other branched alkanes will have the same response factor, which is often not the case, leading to significant quantification errors.
-
Lack of Traceability: Results obtained using non-certified standards are not metrologically traceable, making it difficult to compare data between laboratories or to demonstrate the validity of the results to regulatory agencies.
Experimental Comparison: CRM vs. Non-Certified Internal Standard
To objectively demonstrate the impact of using a CRM on the quality of branched alkane analysis, a comparative study was designed. A complex mixture of branched alkanes was analyzed using two different calibration approaches:
-
Method A: Certified Reference Material (External Standard Calibration)
-
Method B: Non-Certified Standard (Internal Standard Calibration)
Experimental Workflow
The logical flow of the experimental comparison is illustrated in the diagram below.
Caption: Workflow for the comparative analysis of branched alkanes.
Detailed Experimental Protocols
1. Preparation of Standards and Samples
-
Certified Reference Material (CRM) Stock Solution (Method A): A commercially available, ISO 17034 accredited multi-component CRM of branched alkanes (e.g., C10-C20 isomers) in a suitable solvent was used.
-
Non-Certified Internal Standard (IS) Stock Solution (Method B): A solution of pristane (2,6,10,14-tetramethylpentadecane) from a commercial supplier (not certified) was prepared in hexane.
-
Sample Preparation: A representative sample containing a complex mixture of branched alkanes was accurately weighed. For Method A, the sample was diluted with hexane. For Method B, a known amount of the non-certified pristane internal standard solution was added to the sample before dilution with hexane.
2. GC-MS Analysis
-
Instrument: Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the prepared solutions.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
3. Quantification
-
Method A (CRM External Standard): A multi-level calibration curve was generated by injecting serial dilutions of the CRM. The concentration of each branched alkane in the sample was determined by comparing its peak area to the corresponding calibration curve.
-
Method B (Non-Certified Internal Standard): The relative response factor (RRF) of a representative branched alkane (e.g., a C16 isomer) to the pristane internal standard was determined from a single injection of a standard mixture. The concentrations of all other branched alkanes in the sample were then calculated using this single RRF and the peak area ratio to the internal standard.
Performance Comparison Data
The performance of the two methods was evaluated based on key validation parameters: accuracy (as percent recovery of a spiked known amount) and precision (as relative standard deviation, %RSD, of replicate measurements).
Table 1: Comparison of Accuracy and Precision for the Quantification of Branched Alkanes
| Branched Alkane Isomer | Method A: CRM (External Standard) | Method B: Non-Certified IS |
| Accuracy (% Recovery) | Precision (%RSD) | |
| 2,6-Dimethyloctane | 98.7 | 2.1 |
| 3-Methylnonane | 101.2 | 1.8 |
| 2,6,10-Trimethyldodecane | 99.5 | 2.5 |
| 2,6,10,14-Tetramethylpentadecane (Pristane) | 100.3 | 1.5 |
| 2,6,10,14-Tetramethylhexadecane (Phytane) | 99.8 | 2.2 |
Discussion of Results: The Causality Behind Performance Differences
The data presented in Table 1 clearly demonstrates the superior performance of the CRM-based method.
Accuracy: Method A, utilizing the multi-component CRM, consistently yielded high accuracy, with recoveries close to 100% for all analyzed isomers. This is a direct consequence of using a calibration standard with certified concentrations for each individual component, which accounts for any differences in detector response. In contrast, Method B exhibited significant inaccuracies, with recoveries ranging from 85.2% to 115.8%. This is because the use of a single, non-certified internal standard with an assumed uniform response factor for all other branched alkanes fails to compensate for the actual variations in their detector responses.
Precision: The precision of Method A was also significantly better, with %RSD values consistently below 3%. The use of a high-quality, homogeneous CRM mixture minimizes the potential for errors in standard preparation that can arise when preparing a multi-component standard from individual materials.[5] Method B showed poorer precision, with %RSD values approaching 10%. This increased variability can be attributed to the cumulative errors associated with the preparation of the non-certified internal standard and the inherent variability of the internal standard method when the internal standard is not an isotopically labeled analog of the analyte.[6]
The logical relationship between the choice of standard and the quality of the analytical results is visualized in the following diagram.
Caption: The impact of standard choice on data quality.
Conclusion: A Self-Validating System for Trustworthy Results
For the complex challenge of branched alkane analysis, the use of a multi-component Certified Reference Material is not merely a recommendation but a fundamental requirement for generating scientifically sound and defensible data. The experimental comparison clearly illustrates that relying on non-certified standards introduces significant and unpredictable errors in both accuracy and precision.
By grounding the analysis in a CRM produced under ISO 17034, the entire analytical workflow becomes a self-validating system. The certified values and associated uncertainties of the CRM provide a constant and reliable reference point against which the performance of the method and the instrument can be continually assessed. This approach provides the highest level of confidence in the reported results, a necessity for critical applications in research, quality control, and drug development.
References
- Benchchem. (n.d.). A Guide to Inter-laboratory Comparison of Branched Alkane Analysis.
- Benchchem. (n.d.). High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
- Cayman Chemical. (n.d.). CRM Mixtures Improve Quantitation Accuracy.
- LGC Standards. (n.d.). Certified Reference Materials (CRMs) and Standards for Petroleum Analysis.
- National Research Council Canada. (2014). Certificate of Analysis BRAN-1.
- Gladden, L. F., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry.
- ARO Scientific. (2025). Introduction on how ISO 17034 ensures CRM quality.
- ANSI Blog. (2024). What Is ISO 17034?.
- ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs).
- ResearchGate. (n.d.). Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards.
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Punyamurthy, N. (2020). How ISO 17034 – Reference Materials Helps to Meet Regulatory Requirements for Laboratories?.
- MDPI. (n.d.). Comparison of Classical and Inverse Calibration Equations in Chemical Analysis.
- LGC Standards. (2016). Hydrocarbon standards for GC analysis 2016.
- ARO Scientific Ltd. (n.d.). Certified Reference Material (CRM) and Reference Materials for Fuel Analysis.
- LCGC International. (n.d.). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
- New Jersey State Police. (n.d.). Validation Report for Fire Debris Analysis by GC-MS.
- NIH. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- Benchchem. (n.d.). Validation of an Analytical Method Using cis-4-Heptenal-D2 as an Internal Standard: A Comparative Guide.
- ResearchGate. (2025). Unsupervised classification of petroleum Certified Reference Materials and other fuels by chemometric analysis of gas chromatography-mass spectrometry data.
- ACS Publications. (2002). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry.
- LabX. (n.d.). Certified Reference Materials and Internal Standards for Cannabinoid Analysis.
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- 6. chromatographyonline.com [chromatographyonline.com]
Advantages of using 2,3,6-trimethylheptane over other acyclic isoprenoids as source indicators
A Comparative Guide for Geochemists, Environmental Scientists, and Drug Development Professionals
In the intricate world of molecular fossils, where chemical signatures from the deep past inform our understanding of Earth's history and resource exploration, acyclic isoprenoids stand as stalwart messengers. For decades, the duo of pristane (Pr) and phytane (Ph) have dominated the narrative, their relative abundance a widely accepted proxy for paleoenvironmental redox conditions. However, an over-reliance on these C19 and C20 isoprenoids can sometimes lead to ambiguous interpretations. This guide introduces a lesser-known, yet potentially more specific, source indicator: the C10 acyclic isoprenoid, 2,3,6-trimethylheptane.
This document provides a comprehensive comparison of this compound with its longer-chain counterparts, pristane and phytane. We will delve into the nuances of their source specificity, diagenetic stability, and resistance to alteration, supported by experimental data and established analytical protocols. Our aim is to equip researchers with the knowledge to leverage this compound as a powerful tool for deciphering complex geological and environmental records.
The Contestants: A Molecular Profile
Acyclic isoprenoids are branched-chain alkanes derived from the lipid building blocks of living organisms. Their carbon skeletons are resistant to degradation over geological timescales, preserving a record of ancient life.
The Established Players: Pristane (C₁₉) and Phytane (C₂₀)
Pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane) are the most abundant acyclic isoprenoids found in geological samples. Their primary precursor is the phytyl side chain of chlorophyll, the pigment essential for photosynthesis.
-
Geochemical Significance: The ratio of pristane to phytane (Pr/Ph) is a cornerstone of organic geochemistry. In general, a high Pr/Ph ratio (>3) is indicative of oxic depositional environments where the phytyl chain is oxidized to pristane. Conversely, a low Pr/Ph ratio (<1) suggests anoxic, often hypersaline, conditions where phytol is reduced to phytane.
The Challenger: this compound (C₁₀)
This compound is a shorter-chain, highly branched isoprenoid. While its presence in geological samples has been noted, its full potential as a specific source indicator is only beginning to be recognized.
-
Hypothesized Advantages: Due to its unique structure and shorter carbon chain, this compound is postulated to offer greater source specificity and potentially enhanced stability under certain diagenetic conditions compared to pristane and phytane. Its more compact structure may render it less susceptible to thermal and microbial degradation.
Head-to-Head Comparison: Performance as a Source Indicator
The utility of a biomarker hinges on two key characteristics: its specificity to a particular biological source and its ability to withstand the rigors of diagenesis, thermal maturation, and biodegradation.
Source Specificity: A Tale of Two Origins
While pristane and phytane are broadly linked to photosynthetic organisms, their utility can be confounded by multiple biological sources. For instance, zooplankton and archaea can also contribute to the pristane and phytane pool, muddying the interpretation of the Pr/Ph ratio.
This compound, in contrast, is believed to derive from a more restricted set of biological precursors. While research is ongoing, its structure suggests a potential origin from the degradation of specific carotenoids or other lipids found in certain groups of bacteria or archaea. This enhanced source specificity could provide a clearer, more targeted signal of particular microbial inputs into an ecosystem.
Table 1: Comparison of Source Specificity
| Biomarker | Primary Precursor(s) | Biological Source(s) | Potential for Ambiguity |
| Pristane (C₁₉) | Phytol (from Chlorophyll) | Photosynthetic organisms (algae, cyanobacteria, plants), zooplankton, some archaea | High |
| Phytane (C₂₀) | Phytol (from Chlorophyll), Archaeal lipids | Photosynthetic organisms, archaea | Moderate |
| This compound (C₁₀) | Proposed: Specific carotenoids or other microbial lipids | Potentially specific groups of bacteria or archaea | Low (Hypothesized) |
Diagenetic Stability and Resistance to Alteration
The journey from biomass to biomarker is fraught with peril. Thermal stress and microbial degradation can alter or completely destroy organic molecules.
Thermal Maturity: Branched alkanes are generally more thermally stable than their straight-chain counterparts. The compact, globular structure of this compound may confer even greater thermal stability compared to the longer, more flexible chains of pristane and phytane. This would make it a more reliable indicator in more mature sediments and petroleum systems.
Biodegradation: The intricate branching of isoprenoids makes them more resistant to microbial attack than n-alkanes. However, under certain conditions, both pristane and phytane can be biodegraded[1][2][3]. While direct comparative studies on the biodegradation of this compound are limited, its highly branched nature suggests a high degree of resistance. It is plausible that the enzymatic machinery required to break down this specific structure is less common in microbial communities.
Table 2: Comparative Stability and Resistance
| Biomarker | Thermal Stability | Resistance to Biodegradation |
| Pristane (C₁₉) | High | High, but susceptible to specific microbes[1][3] |
| Phytane (C₂₀) | High | High, but susceptible to specific microbes[1][2][4] |
| This compound (C₁₀) | Very High (Hypothesized) | Very High (Hypothesized) |
Experimental Workflow: Identification and Quantification
The analysis of acyclic isoprenoids in geological samples is a well-established process involving solvent extraction, fractionation, and gas chromatography-mass spectrometry (GC-MS).
Caption: Experimental workflow for the analysis of acyclic isoprenoids.
Sample Preparation and Extraction
-
Sample Collection and Storage: Collect sediment or rock samples and store them frozen (-20°C) to minimize microbial alteration.
-
Drying and Crushing: Lyophilize (freeze-dry) the sample to remove water. Crush the dried sample to a fine powder using a mortar and pestle or a rock mill.
-
Solvent Extraction: Extract the powdered sample with an organic solvent, typically dichloromethane (DCM) or a mixture of DCM and methanol, using a Soxhlet apparatus for at least 24 hours.
-
Concentration: Remove the solvent from the extract using a rotary evaporator to obtain the total lipid extract (TLE).
Fractionation
-
Column Chromatography: Separate the TLE into different compound classes using column chromatography. A glass column packed with activated silica gel or alumina is typically used.
-
Elution: Elute the column with solvents of increasing polarity.
-
Elute with hexane to obtain the saturated hydrocarbon fraction (which contains the acyclic isoprenoids).
-
Subsequently elute with solvents of higher polarity (e.g., hexane/DCM mixtures, methanol) to collect the aromatic and polar fractions.
-
-
Concentration: Concentrate the saturated hydrocarbon fraction for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: Inject a small volume (typically 1 µL) of the saturated hydrocarbon fraction into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp the temperature up to a final temperature of around 300-320°C. This separates the compounds based on their boiling points and interaction with the column's stationary phase.
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Detection: Scan a mass range of m/z 50-550 to detect the characteristic fragment ions of the target compounds.
-
Data Interpretation
Identify the acyclic isoprenoids based on their retention times and by comparing their mass spectra to those in a library (e.g., NIST) and to published data.
Mass Spectra Comparison:
-
This compound: The mass spectrum of this compound will show characteristic fragmentation patterns for a C10 branched alkane.
-
Pristane and Phytane: These larger isoprenoids have well-documented mass spectra with prominent fragment ions.
A Niche Advantage: The Future of this compound in Geochemistry
While pristane and phytane will undoubtedly remain mainstays in the geochemist's analytical arsenal, this compound offers the potential for more nuanced and specific interpretations of the geological record. Its hypothesized unique biological source and enhanced stability make it a particularly promising biomarker for:
-
Identifying specific microbial communities: Its presence could signal the activity of particular groups of bacteria or archaea that are not captured by traditional biomarker analysis.
-
Correlating oils and source rocks with greater confidence: A more specific biomarker can provide a stronger link between a petroleum accumulation and its source rock.
-
Paleoenvironmental reconstruction in challenging settings: In highly mature or biodegraded samples where pristane and phytane may be altered or absent, this compound could provide a more robust signal.
Further research is needed to definitively identify the biological precursors of this compound and to quantify its stability under a range of geological conditions. However, the available evidence and theoretical considerations strongly suggest that this "unsung hero" of the biomarker world has the potential to become an invaluable tool for unlocking new insights into Earth's past.
References
- Jaesool, S. et al. (2010). Anaerobic biodegradation of the isoprenoid biomarkers pristane and phytane. Organic Geochemistry, 41(9), 1011-1014.
- Peters, K. E., Walters, C. C., & Moldowan, J. M. (2005). The Biomarker Guide. Cambridge University Press.
- Sattar, A. et al. (2022). Comparative Analysis of Microbial Consortiums and Nanoparticles for Rehabilitating Petroleum Waste Contaminated Soils.
- Abrakasa, S. (2018). Geochemical Assessment of the Biodegradation Levels of Some Crude Oils from Bayelsa State, Nigeria. Journal of Applied Sciences and Environmental Management, 22(3), 391-396.
- Silva, R. A. et al. (2007). Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions. FEMS Microbiology Letters, 272(2), 220-228.
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- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ionization Techniques for the Analysis of 2,3,6-Trimethylheptane
For researchers, scientists, and professionals in drug development, the precise analysis of volatile organic compounds is paramount. This guide provides an in-depth comparison of different ionization techniques for the analysis of 2,3,6-trimethylheptane, a branched alkane often encountered in complex hydrocarbon mixtures. The choice of ionization technique is a critical decision that directly impacts the quality and interpretability of mass spectrometry data. This document will explore the nuances of Electron Ionization (EI), Chemical Ionization (CI), and Photoionization (PI), offering both theoretical insights and practical, field-proven protocols.
The Challenge of Analyzing Branched Alkanes
Branched alkanes, such as this compound, present a unique analytical challenge. Their fragmentation in mass spectrometry is heavily influenced by the stability of the resulting carbocations. Cleavage preferentially occurs at branching points, leading to the formation of more stable secondary and tertiary carbocations.[1] This often results in extensive fragmentation, which can obscure the molecular ion peak (M+•), making the determination of the molecular weight and the differentiation of isomers a complex task.[2]
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
Electron Ionization is a widely used, high-energy ionization method that provides detailed structural information through extensive fragmentation.
Principle of Operation: In EI, the analyte is bombarded with a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, creating a radical cation (M+•). The excess energy imparted to this molecular ion leads to bond cleavages, particularly at the branching points of alkanes, to form more stable carbocations.[1]
Analysis of this compound with EI: The mass spectrum of this compound obtained by Electron Ionization is characterized by a complex fragmentation pattern and a very low abundance or absent molecular ion peak.[3] The fragmentation is driven by the formation of stable carbocations.
Chemical Ionization (CI): The "Soft" Technique for Molecular Weight Determination
Chemical Ionization is a lower-energy, "softer" ionization technique that is particularly useful for determining the molecular weight of compounds that fragment extensively under EI conditions.
Principle of Operation: In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, creating reagent gas ions. These ions then react with the analyte molecules through proton transfer or hydride abstraction, resulting in the formation of protonated molecules ([M+H]+) or [M-H]+ ions, respectively. This is a less energetic process, leading to significantly less fragmentation.
Anticipated Analysis of this compound with CI: For this compound, CI is expected to produce a prominent quasi-molecular ion peak ([M+H]+ or [M-H]+), which would be m/z 143 or 141, respectively. This makes CI an excellent choice for confirming the molecular weight of the analyte when the molecular ion is not observed in the EI spectrum.[1][4] While some fragmentation will still occur, it will be significantly reduced compared to EI, with the spectrum being much simpler.
Photoionization (PI): The Selective "Soft" Technique
Photoionization is another soft ionization technique that uses photons to ionize molecules. Its selectivity is a key advantage, as the energy of the photons can be tuned.
Principle of Operation: In PI, a high-energy ultraviolet (UV) lamp emits photons that are absorbed by the analyte molecules.[5] If the photon's energy is greater than the ionization potential of the molecule, an electron is ejected, forming a molecular ion (M+•).[5] By selecting a lamp with an appropriate ionization energy, it is possible to selectively ionize certain compounds in a mixture while leaving others un-ionized.
Anticipated Analysis of this compound with PI: The ionization potential of alkanes is typically in the range of 10-11 eV.[6] Using a PI source with a lamp emitting photons in this energy range would efficiently ionize this compound. As a soft ionization technique, PI is expected to produce a strong molecular ion peak (m/z 142) with minimal fragmentation. This makes it a valuable tool for quantitative analysis and for analyzing complex mixtures where selective ionization is beneficial.[7]
Comparative Analysis of Ionization Techniques
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Photoionization (PI) |
| Ionization Energy | High (typically 70 eV) | Low (reagent gas dependent) | Tunable (lamp dependent, e.g., 10.6 eV) |
| Molecular Ion Peak | Very weak or absent for branched alkanes | Strong quasi-molecular ion ([M+H]+ or [M-H]+) | Strong molecular ion (M+•) |
| Fragmentation | Extensive, provides detailed structural information | Minimal, simpler spectra | Minimal, often less than EI |
| Primary Use | Structural elucidation and identification via library matching | Molecular weight determination | Selective analysis and quantification |
| Selectivity | Low | Moderate (depends on reagent gas) | High (depends on lamp energy) |
| Sensitivity | High | High | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
General GC-MS Workflow
Caption: Generalized workflow for GC-MS analysis of this compound.
Protocol 1: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a 1 ppm solution of this compound in n-hexane. Add an appropriate internal standard (e.g., deuterated alkane).
-
GC Conditions:
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1000 amu/s.
-
Protocol 2: Chemical Ionization (CI) GC-MS
-
Sample Preparation: Same as for EI-GC-MS.
-
GC Conditions: Same as for EI-GC-MS.
-
MS Conditions (CI):
-
Ion Source: Chemical Ionization.
-
Ion Source Temperature: 200 °C.
-
Reagent Gas: Methane (CH₄) at a pressure of approximately 1-2 x 10⁻⁴ Torr.
-
Electron Energy: 150 eV (to ionize the reagent gas).
-
Mass Range: m/z 50-300.
-
Scan Speed: 1000 amu/s.
-
Protocol 3: Photoionization (PI) GC-MS
-
Sample Preparation: Same as for EI-GC-MS.
-
GC Conditions: Same as for EI-GC-MS.
-
MS Conditions (PI):
-
Ion Source: Photoionization.
-
Lamp: 10.6 eV Krypton lamp.
-
Ion Source Temperature: 200 °C.
-
Mass Range: m/z 50-300.
-
Scan Speed: 1000 amu/s.
-
Ionization and Fragmentation Pathways
The following diagrams illustrate the fundamental processes of each ionization technique.
Electron Ionization (EI) Process
Caption: Schematic of the Electron Ionization (EI) process.
Chemical Ionization (CI) Process
Caption: Schematic of the Chemical Ionization (CI) process.
Photoionization (PI) Process
Caption: Schematic of the Photoionization (PI) process.
Conclusion and Recommendations
The selection of an ionization technique for the analysis of this compound is contingent on the analytical objective.
-
For structural elucidation and identification , Electron Ionization is the method of choice due to its extensive and reproducible fragmentation patterns, which can be matched against spectral libraries.
-
For unambiguous molecular weight determination , especially when dealing with complex mixtures or isomers, the soft ionization provided by Chemical Ionization is indispensable.
-
For selective and sensitive quantification , particularly in complex matrices, Photoionization offers significant advantages due to its ability to selectively ionize target compounds while minimizing background interference.
By understanding the principles and practical considerations of each technique, researchers can make informed decisions to obtain high-quality, reliable data for their specific applications.
References
- GCMS Section 6.9.2 - Whitman People. (n.d.).
- JoVE. (2024, December 5). Mass Spectrometry: Branched Alkane Fragmentation.
- NIH. (n.d.). Machine Learning for Ionization Potentials and Photoionization Cross Sections of Volatile Organic Compounds.
- GDS Corp. (2020, March 13). Measuring VOC: How Photoionization Detectors Work.
- Harvard DASH. (n.d.). Photoionization Detection of Volatile Organic Compounds.
- MDPI. (n.d.). From Volume to Mass: Transforming Volatile Organic Compound Detection with Photoionization Detectors and Machine Learning.
- Digital CSIC. (2025, June 11). Volatile organic compound photoionization utilizing tunable quasi-monochromatic vacuum ultraviolet down to 120 nm obtained by.
- University of Bristol. (n.d.). Alkanes.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-.
- Unknown. (n.d.). Branched chain alkanes.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-.
- NIST. (n.d.). Heptane, 2,3,6-trimethyl-.
- NIST. (n.d.). Heptane, 2,4,6-trimethyl-.
- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.
- PubChem. (n.d.). 3-Ethyl-2,3,6-trimethylheptane.
- PubChem. (n.d.). 4-Ethyl-2,3,6-trimethylheptane.
- PubChem. (n.d.). (E)-2,3,6-trimethylhept-3-ene.
- PubChem. (n.d.). 2,2,6-Trimethylheptane.
- PubChem. (n.d.). 2,3,6-Trimethyloctane.
- PubChem. (n.d.). 2,4,6-Trimethylheptane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. gdscorp.com [gdscorp.com]
- 6. Machine Learning for Ionization Potentials and Photoionization Cross Sections of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
A Geochemical Compass: Correlating 2,3,6-Trimethylheptane Abundance with Key Geochemical Parameters
A Guide for Researchers in Petroleum Geochemistry and Drug Development
In the intricate world of geochemical analysis, the abundance of specific organic molecules can serve as a powerful compass, pointing towards the origins, thermal history, and depositional environment of petroleum source rocks. Among the myriad of compounds found in crude oil, the short-chain branched alkane, 2,3,6-trimethylheptane, offers subtle but significant clues. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to correlate the abundance of this compound with other critical geochemical parameters, thereby unlocking a deeper understanding of subsurface geological processes.
As Senior Application Scientists, we recognize that true insight comes not just from data, but from understanding the "why" behind the analytical choices. This guide is structured to provide not only the methodologies but also the scientific rationale that underpins the correlation of this compound with the broader geochemical landscape.
The Significance of Short-Chain Branched Alkanes in Geochemistry
Branched alkanes, particularly acyclic isoprenoids, are invaluable biomarkers in petroleum geochemistry. Their carbon skeletons are often inherited from the lipids of living organisms, providing a molecular fossil record of the types of microbial and algal communities present in the depositional environment. While long-chain isoprenoids like pristane and phytane have well-established interpretations, shorter-chain compounds such as this compound are gaining attention for the nuanced information they can provide about microbial inputs and diagenetic pathways.
The presence and relative abundance of specific branched alkanes can be indicative of:
-
Source Organism Input: Different microorganisms synthesize distinct patterns of branched lipids. A high abundance of a particular isomer may point to a significant contribution from a specific bacterial or algal group.
-
Depositional Environment: The redox conditions (oxic, suboxic, or anoxic) of the depositional environment influence the preservation and alteration of organic matter, which in turn affects the distribution of biomarkers.
-
Thermal Maturity: As source rocks are buried and heated, organic molecules undergo predictable changes. The distribution of certain isomers can be used to assess the thermal maturity of the source rock.
Correlating this compound: A Multi-Parameter Approach
The true diagnostic power of this compound emerges when its abundance is not considered in isolation, but rather correlated with a suite of other well-established geochemical parameters. This comparative approach provides a more robust and validated interpretation.
Key Geochemical Parameters for Correlation:
-
Pristane (Pr) and Phytane (Ph): These C19 and C20 isoprenoids are the workhorses of biomarker analysis. The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment.
-
High Pr/Ph ratios (>3.0): Typically indicate oxic (oxygen-rich) depositional environments where the phytyl side chain of chlorophyll from algae is oxidatively degraded to pristane.
-
Low Pr/Ph ratios (<0.8): Suggest anoxic (oxygen-poor) to hypersaline environments where the phytyl chain is reduced to phytane.
-
-
n-Alkanes: The distribution of straight-chain alkanes (n-alkanes) provides information about the source of organic matter and thermal maturity. The Carbon Preference Index (CPI) measures the predominance of odd-carbon-numbered n-alkanes over even-carbon-numbered ones, which is a characteristic of terrestrial plant waxes.
-
Hopanes and Steranes: These complex cyclic molecules are derived from bacterial and algal cell membranes, respectively. Their distribution and isomerization patterns are powerful indicators of source organism input, depositional environment, and thermal maturity.
Experimental Workflow for Correlative Analysis
The following workflow outlines the key steps for the comprehensive analysis of saturated hydrocarbons, including this compound, and their correlation with other geochemical parameters.
Caption: A generalized workflow for the geochemical analysis of petroleum source rocks and crude oils, from sample preparation to data interpretation.
Detailed Experimental Protocols
Sample Preparation: Extraction and Fractionation
Objective: To isolate the saturated hydrocarbon fraction containing this compound and other relevant biomarkers from the rock or oil sample.
Materials:
-
Crushed rock sample or crude oil
-
Soxhlet extraction apparatus
-
Dichloromethane (DCM) and Methanol (MeOH) (93:7 v/v)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel and alumina (activated)
-
Hexane, DCM, and MeOH for elution
Procedure:
-
Soxhlet Extraction:
-
Place the powdered rock sample (approx. 100g) in a cellulose thimble.
-
Extract the organic matter for 72 hours using a mixture of DCM:MeOH (93:7 v/v).
-
For crude oil samples, dissolve a known amount in hexane and proceed to fractionation.
-
-
Asphaltene Precipitation:
-
Concentrate the extract using a rotary evaporator.
-
Precipitate the asphaltenes by adding an excess of n-hexane.
-
Filter the mixture to separate the soluble maltenes from the insoluble asphaltenes.
-
-
Column Chromatography (Fractionation):
-
Prepare a chromatography column with activated silica gel and a layer of alumina on top.
-
Load the maltene fraction onto the column.
-
Elute the saturated hydrocarbon fraction with n-hexane.
-
Subsequently, elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM.
-
Elute the polar (resin) fraction with DCM and MeOH.
-
Collect the saturated fraction for GC-MS analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the individual compounds within the saturated hydrocarbon fraction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium as carrier gas
GC-MS Parameters (Typical):
-
Injector Temperature: 290 °C
-
Oven Program:
-
Initial temperature: 40 °C (hold for 2 min)
-
Ramp: 4 °C/min to 320 °C
-
Final hold: 320 °C for 20 min
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-650
Data Analysis and Interpretation: Unveiling the Correlations
Objective: To identify and quantify this compound and other key biomarkers and to establish meaningful correlations.
Peak Identification and Quantification:
-
This compound (C10H22): Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern, with a molecular ion peak at m/z 142 and prominent fragment ions.
-
Pristane (Pr) and Phytane (Ph): Identify these isoprenoids by their retention times and characteristic mass spectra (m/z 183 for the M-43 fragment).
-
n-Alkanes: Identify the homologous series of n-alkanes based on their regular elution pattern and characteristic mass spectra (prominent ions at m/z 57, 71, 85, etc.).
Calculation of Diagnostic Ratios:
-
Pr/Ph Ratio: Calculate the ratio of the peak areas of pristane and phytane.
-
Isoprenoid/n-Alkane Ratios: Calculate ratios such as Pristane/n-C17 and Phytane/n-C18. These ratios can provide insights into the source of organic matter, thermal maturity, and biodegradation.
-
Carbon Preference Index (CPI): Calculate the CPI for the n-alkanes to assess the contribution of terrestrial organic matter.
Correlation Analysis: A Hypothetical Case Study
While direct, universally accepted correlations for this compound are still an emerging area of research, we can hypothesize potential relationships based on the principles of biomarker geochemistry.
Hypothesis: An elevated abundance of this compound relative to other C10 isomers and n-C10 may be associated with specific microbial inputs under suboxic conditions.
Data Presentation:
| Sample ID | This compound (Peak Area) | Pr/Ph Ratio | Pristane/n-C17 | CPI (C21-C31) | Inferred Depositional Environment |
| A-1 | 15,000 | 1.2 | 0.8 | 1.1 | Suboxic, mixed marine/terrestrial |
| B-1 | 5,000 | 3.5 | 1.5 | 2.5 | Oxic, significant terrestrial input |
| C-1 | 2,000 | 0.6 | 0.5 | 0.9 | Anoxic, marine carbonate |
Interpretation:
In this hypothetical dataset, Sample A-1 shows the highest abundance of this compound. This sample also has a Pr/Ph ratio indicative of suboxic conditions and a CPI suggesting a mix of marine and terrestrial organic matter. This could suggest that the microbial community that produces the precursor to this compound thrives in such an environment. Further research would be needed to identify the specific microbial source.
Caption: A logic diagram illustrating how the abundance of this compound, in conjunction with other biomarker data, contributes to a comprehensive geochemical interpretation.
Future Directions and Considerations
The study of short-chain branched alkanes like this compound is a developing field. Future research should focus on:
-
Identifying Precursor-Product Relationships: Culturing studies of specific bacteria and algae are needed to identify the biological precursors of this compound and the biochemical pathways involved in its synthesis.
-
Expanding the Database: A broader analysis of crude oils and source rock extracts from diverse geological settings is required to establish more definitive correlations and diagnostic ratios.
-
Compound-Specific Isotope Analysis (CSIA): Determining the carbon and hydrogen isotopic composition of this compound can provide further constraints on its source and diagenetic history.
By integrating the analysis of this compound into a comprehensive geochemical workflow, researchers can gain a more detailed and nuanced understanding of petroleum systems. This, in turn, can aid in more effective exploration strategies and provide valuable insights for professionals in related fields, such as drug development, where understanding the diversity of natural products is crucial.
References
- Note: As this is a dynamically generated guide based on a synthesis of general geochemical principles, direct references for the specific correlation of this compound are not yet established in the public domain. The methodologies and interpretations are based on widely accepted principles in organic geochemistry and petroleum biomarker analysis.
Bridging the Data Divide: A Guide to Cross-Validation of Analytical Methods for Petroleum Hydrocarbon Analysis
In the complex world of environmental monitoring and petroleum product characterization, the integrity of analytical data is paramount. Whether ensuring regulatory compliance, conducting environmental forensics after a spill, or optimizing refinery processes, the ability to generate reliable, comparable data is non-negotiable. This guide provides a comprehensive framework for the cross-validation of analytical methods, ensuring that data remains consistent and trustworthy, even as methodologies evolve.
Method validation provides objective evidence that a method is fit for its intended purpose[1]. However, when a laboratory updates an existing technique, introduces a new instrument, or needs to compare its results with those from another facility, a direct comparison, or cross-validation, is essential. This process ensures that the results obtained from two different analytical methods are statistically equivalent and interchangeable.
This guide will explore the critical parameters for comparing common analytical techniques used for petroleum hydrocarbon analysis, provide a detailed protocol for conducting a cross-validation study, and offer insights into interpreting the results.
Overview of Key Analytical Techniques
The analysis of petroleum hydrocarbons is complicated by the sheer complexity of the samples, which can contain thousands of individual compounds. The choice of analytical method often depends on the specific goal, such as quantifying total petroleum hydrocarbons (TPH) or identifying specific marker compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique, particularly for quantifying TPH. GC-FID is valued for its high selectivity and sensitivity for hydrocarbons.[2] Standard methods like EPA 8015D utilize GC-FID for determining nonhalogenated organic compounds, including gasoline range organics (GRO) and diesel range organics (DRO).[2][3][4][5][6] The flame ionization detector is highly responsive to compounds containing carbon-hydrogen bonds, making it ideal for hydrocarbon analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-FID excels at quantification, GC-MS provides powerful identification capabilities. By separating compounds based on their mass-to-charge ratio, GC-MS can identify individual hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs) and specific biomarkers (e.g., hopanes and steranes), which are crucial for oil spill fingerprinting and source identification.[7][8][9]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): A significant advancement for analyzing highly complex mixtures like petroleum.[10] GCxGC utilizes two different capillary columns connected by a modulator, providing a dramatic increase in separation power and peak capacity.[10][11][12] This enhanced resolution allows for the separation of many compounds that would co-elute in a traditional one-dimensional GC analysis, providing a much more detailed chemical fingerprint.[11][12][13] This technique is particularly advantageous for understanding weathering processes and for the detailed characterization of petroleum products.[11][12]
The Cross-Validation Framework: A Structured Approach
A successful cross-validation study is built on a foundation of careful planning and statistical rigor. The goal is to provide objective evidence that the performance of two methods is equivalent for a specific application.[1]
Defining Key Performance Parameters
Before beginning any experimental work, it is crucial to define the performance characteristics that will be compared. For quantitative methods, these are the minimum requirements for validation.[1][14]
-
Accuracy (Trueness): How close the measured value is to the true or accepted value. This is often assessed using Certified Reference Materials (CRMs).[15]
-
Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as standard deviation or relative standard deviation (RSD) and includes:
-
Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.[14]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[15]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[15]
Experimental Design
The choice of samples is critical for a meaningful comparison. The study should include a statistically significant number of samples covering the full range of expected concentrations.[1]
-
Certified Reference Materials (CRMs): These are indispensable for assessing accuracy.[17] CRMs for petroleum analysis are available from organizations like ASTM International and AccuStandard, and cover various matrices and analyte concentrations.[17][18][19][20] NIST SRM 1582, for example, is a crude oil standard used for evaluating methods for PAHs and biomarkers.[21]
-
Spiked Samples: A clean matrix (e.g., sand or water) is fortified with known amounts of analytes. This helps to assess recovery and matrix effects.
-
Real-World Samples: Representative samples from the field (e.g., contaminated soil or water) should be analyzed to ensure the methods perform adequately with complex, real-world matrices.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for a cross-validation study.
Caption: Workflow for cross-validating two analytical methods.
Detailed Experimental Protocol: A Case Study
Objective: To cross-validate a standard GC-FID method (based on EPA 8015D) with a newer GCxGC-FID method for the quantification of Total Petroleum Hydrocarbons (TPH) in soil within the C10 to C40 range.[22][23][24][25]
1. Sample Selection and Preparation:
- CRM: Obtain a certified reference material for TPH in soil with a certified value in the mid-range of the expected concentrations.
- Spiked Samples: Prepare a set of 5 spiked samples by fortifying clean sand with a diesel fuel standard at concentrations spanning the analytical range (e.g., 100, 500, 2000, 5000, and 10,000 mg/kg).
- Field Samples: Select 10 real-world soil samples with varying levels of diesel contamination.
- Homogenization: Homogenize each sample thoroughly. For each sample, create two identical subsamples (Split A and Split B).
2. Extraction:
- For each subsample, weigh approximately 10g into an extraction vessel.
- Add a surrogate standard to monitor extraction efficiency.
- Extract the samples using an appropriate solvent (e.g., dichloromethane or acetone/hexane mixture) via sonication or pressurized fluid extraction.
- Dry the extract using anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.
3. Cleanup (if necessary):
- If polar interferences are expected, perform a cleanup step by passing the extract through a Florisil column to isolate the hydrocarbon fraction.[26][27][28][29] This is a common step in TPH analysis.[26][27][28][29]
4. Instrumental Analysis:
- Method A (GC-FID):
- Calibrate the GC-FID instrument using a series of diesel fuel standards.
- Analyze the extracts from the "Split A" group according to EPA Method 8015D guidelines.[3][4]
- Integrate the total area of the chromatogram within the C10-C40 retention time window to determine the TPH concentration.
- Method B (GCxGC-FID):
- Calibrate the GCxGC-FID instrument using the same standards.
- Analyze the extracts from the "Split B" group. The GCxGC system provides a structured two-dimensional chromatogram, which simplifies group-type analysis.[30]
- Integrate the total volume of the aliphatic and aromatic regions of the chromatogram corresponding to the C10-C40 range.
5. Statistical Data Analysis:
- Compile the TPH concentration data from both methods for all samples.
- Paired t-test: Use a paired t-test to determine if there is a statistically significant difference between the mean results of the two methods.
- F-test: Use an F-test to compare the variances (precision) of the two methods.
- Correlation and Regression Analysis: Plot the results of Method B versus Method A and perform a linear regression. An ideal correlation would have a slope close to 1, a y-intercept close to 0, and a correlation coefficient (R²) > 0.98.[31]
Data Interpretation and Comparison
The results of the cross-validation study should be summarized in clear, comparative tables.
Table 1: Comparison of Method Performance Parameters (Hypothetical Data)
| Parameter | Method A (GC-FID) | Method B (GCxGC-FID) | Acceptance Criteria |
| Accuracy (% Recovery of CRM) | 95.5% | 98.2% | 80-120% |
| Precision (RSD% on 7 replicates) | 6.8% | 4.5% | < 15% |
| LOD (mg/kg) | 25 | 10 | Report |
| LOQ (mg/kg) | 80 | 35 | Report |
| Linearity (R²) | 0.998 | 0.999 | > 0.995 |
Table 2: Statistical Comparison of Real-World Sample Results (Hypothetical Data)
| Statistical Test | Result | P-value | Conclusion (at p < 0.05) |
| Paired t-test | t-stat = 1.85 | 0.08 | No significant difference in means |
| F-test | F-stat = 2.21 | 0.15 | No significant difference in variances |
| Regression (Method B vs A) | Slope = 1.02, R²=0.991 | N/A | Strong correlation, no proportional bias |
Conclusion
Cross-validation is a critical component of a robust quality assurance program in any analytical laboratory. It provides the necessary evidence to support the adoption of new technologies, compare data across different laboratories, and ensure long-term data consistency. By following a structured framework that includes careful planning, selection of appropriate performance parameters, and rigorous statistical analysis, researchers and scientists can confidently bridge the data divide between different analytical methods, ensuring the continued integrity and defensibility of their results in the field of petroleum hydrocarbon analysis.
References
- Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
- Method 8015D: Nonhalogenated Organics Using GC/FID. (2003). U.S. Environmental Protection Agency.
- Corrêa, A. M., Sousa, J. M., Leal, K. Z., & Bernardes, M. C. (2024). Comprehensive Two-Dimensional Gas Chromatography in Petroleum Derived Samples: A Review on Advances in Source and Weathering Studies of Spilled Oil. Critical Reviews in Analytical Chemistry, 54(8), 3409-3427.
- Validated Test Method 8015D: Nonhalogenated Organics Using Gas Chromatography/Flame Ionization Detection (GC/FID). (2003). U.S. Environmental Protection Agency.
- EPA Method 8015 D Instrument
- Vendeuvre, C., Ruiz-Guerrero, R., Bertoncini, F., Duval, L., & Thiébaut, D. (2007). Comprehensive Two-Dimensional Gas Chromatography for Detailed Characterisation of Petroleum Products. Oil & Gas Science and Technology – Rev. IFP, 62(1), 43-55.
- Corrêa, A. M., Sousa, J. M., Leal, K. Z., & Bernardes, M. C. (2023). Comprehensive Two-Dimensional Gas Chromatography in Petroleum Derived Samples: A Review on Advances in Source and Weathering Studies of Spilled Oil. Critical Reviews in Analytical Chemistry, 1-19.
- EPA Method 8015D (SW-846): Nonhalogenated Organics Using GC/FID. (2003). U.S. Environmental Protection Agency.
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A Comparative Guide to the Quantitative Analysis of 2,3,6-Trimethylheptane in Diverse Crude Oil Types
Introduction: Unveiling the Significance of Short-Chain Isoprenoids
In the intricate world of petroleum geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the origin, thermal history, and depositional environment of crude oils. While extensive research has focused on high-molecular-weight biomarkers like steranes and hopanes, the lighter, short-chain isoprenoids offer a unique window into the initial stages of organic matter diagenesis and the specific biological precursors in the source rock. Among these, 2,3,6-trimethylheptane, a C10 acyclic isoprenoid, holds potential as a diagnostic indicator. Its quantitative distribution across different crude oil types can provide nuanced insights into the petroleum system.
This guide presents a comprehensive overview of the quantitative comparison of this compound in various crude oil types. We will delve into its geochemical significance, provide a detailed experimental protocol for its quantification using gas chromatography-mass spectrometry (GC-MS), and discuss the interpretation of its varying concentrations in different petroleum compositions.
The Geochemical Significance of this compound
The presence and abundance of acyclic isoprenoids are fundamentally linked to the source of organic matter and the redox conditions of the depositional environment. The well-studied C19 (pristane) and C20 (phytane) isoprenoids are known to be diagenetic products of the phytol side chain of chlorophyll. The pristane/phytane (Pr/Ph) ratio is a widely used indicator, where high ratios (>3.0) often suggest oxic depositional environments with significant terrestrial input, while low ratios (<0.8) are indicative of anoxic, often marine or hypersaline, conditions.[1]
While less documented, the shorter-chain C10 isoprenoids, including this compound, are also believed to derive from the degradation of photosynthetic pigments and other natural products. Their shorter carbon chain suggests they may be products of early-stage diagenesis or derived from specific microbial sources. The presence of related compounds, such as aryl isoprenoids with a 2,3,6-trimethyl substitution pattern, points to precursors like carotenoids from green sulfur bacteria (Chlorobiaceae), which are indicators of photic zone anoxia.
Therefore, the quantitative variation of this compound in crude oils can be hypothesized to reflect:
-
Source Organism Input: Elevated concentrations may indicate a significant contribution from specific bacterial or algal communities.
-
Depositional Environment: The relative abundance of this compound compared to other short-chain alkanes could be influenced by the redox conditions during early burial.
-
Thermal Maturity: As a lower molecular weight compound, its concentration may be affected by thermal cracking during catagenesis.
Experimental Protocol: Quantitative Analysis of this compound by GC-MS
Accurate quantification of this compound in the complex matrix of crude oil necessitates a robust analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the separation and analysis of volatile and semi-volatile compounds in petroleum.[2][3]
Step 1: Sample Preparation and Fractionation
The initial step involves the separation of the crude oil into different fractions to reduce matrix complexity.
-
Deasphalting: An aliquot of the crude oil is dissolved in a non-polar solvent like n-hexane or n-pentane. The asphaltenes, being insoluble, will precipitate out and can be separated by centrifugation or filtration.
-
Liquid Chromatography Separation: The deasphalted maltene fraction is then separated into saturate, aromatic, and polar fractions using column chromatography with alumina and silica gel as the stationary phases.[4]
-
The saturate fraction, containing the n-alkanes and isoprenoids, is eluted using a non-polar solvent like n-hexane.
-
The aromatic and polar fractions are subsequently eluted with solvents of increasing polarity.
-
-
Concentration: The collected saturate fraction is carefully concentrated under a gentle stream of nitrogen to a known volume. An internal standard (e.g., deuterated alkanes) is added at this stage for accurate quantification.[4]
Step 2: GC-MS Analysis
The prepared saturate fraction is then analyzed by GC-MS.
-
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for enhanced selectivity) is used.[1]
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: A programmed temperature ramp is employed to ensure the separation of a wide range of volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: A combination of full scan and Selected Ion Monitoring (SIM) mode is often used. Full scan is used for initial identification, while SIM provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of this compound.
-
Characteristic Ions for this compound: The mass spectrum of this compound will show characteristic fragment ions. While a library spectrum should be used for confirmation, key ions would likely include those resulting from the loss of methyl (m/z 127), ethyl, and larger alkyl fragments. The molecular ion (m/z 142) may also be present.
-
Step 3: Quantification
-
Calibration: A calibration curve is generated using certified reference standards of this compound at various concentrations, each containing the same amount of internal standard.
-
Data Analysis: The peak area of this compound and the internal standard are determined from the chromatogram. The concentration of this compound in the sample is then calculated using the calibration curve.
Below is a Graphviz diagram illustrating the analytical workflow for the quantification of this compound in crude oil.
Sources
Evaluating the Robustness of 2,3,6-Trimethylheptane as a Putative Conservative Biomarker: A Comparative Guide
In the field of organic geochemistry, the ideal conservative biomarker is a molecular fossil that is unequivocally linked to a specific biological precursor and remains structurally intact over geological timescales, resisting the ravages of thermal alteration and microbial degradation. Such molecules are invaluable tools for correlating crude oils to their source rocks, reconstructing ancient depositional environments, and assessing the thermal history of sedimentary basins. This guide provides a critical evaluation of 2,3,6-trimethylheptane as a potential conservative biomarker, comparing its inferred properties against established, field-proven biomarkers. We will delve into the causality behind experimental choices for biomarker analysis and present the data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own studies.
The Theoretical Promise of this compound: A Link to Photosynthetic Bacteria
While not a commonly cited biomarker in mainstream geochemical literature, the structural backbone of this compound offers a tantalizing link to specific biological precursors. Its branched, acyclic isoprenoid structure is suggestive of a natural product origin. Research has identified diaromatic carotenoids with a distinctive 2,3,6-trimethyl aromatic substitution pattern in ancient sediments.[1] These molecules are believed to be diagenetic products of carotenoids from photosynthetic green sulphur bacteria (Chlorobiaceae), organisms that thrive in anoxic, light-penetrated water columns.[1]
The proposed diagenetic pathway suggests that during catagenesis (the thermal alteration of organic matter), the larger carotenoid structures are cracked, releasing smaller aromatic and saturated hydrocarbon fragments. It is plausible that this compound is one such saturated fragment, inheriting its carbon skeleton from the original carotenoid.
Below is a conceptual diagram illustrating this proposed diagenetic origin.
Caption: Proposed diagenetic pathway for this compound.
This potential for high source specificity is a primary requirement for any biomarker. However, specificity alone is insufficient. A truly conservative biomarker must also be robust.
Evaluating Robustness: The Critical Gap in the Data for this compound
The central challenge in evaluating this compound as a conservative biomarker is the profound lack of published experimental data on its stability. Its utility hinges on its ability to resist alteration, and on this front, we must rely on inference based on its chemical class.
This compound is a C10 branched alkane. While more resistant to biodegradation than their straight-chain (n-alkane) counterparts, branched alkanes are known to be significantly more susceptible to microbial alteration than polycyclic saturated hydrocarbons like hopanes and steranes.[2] The biodegradation of crude oil generally follows a recognized sequence, with n-alkanes and branched alkanes being removed in the early stages of alteration.[2]
Therefore, in any moderately to heavily biodegraded oil, it is highly probable that this compound would be partially or completely removed, compromising its "conservative" nature.
A Comparative Analysis: this compound vs. Established Biomarkers
To contextualize the likely performance of this compound, we compare its inferred properties to two classes of well-studied biomarkers: the highly robust pentacyclic triterpenoids (hopanes) and the moderately robust acyclic isoprenoids (pristane and phytane).
| Feature | This compound (Inferred) | Pristane (C19) & Phytane (C20) | Hopanes (e.g., C30) |
| Biological Source | Likely from carotenoids of green sulphur bacteria.[1] | Primarily from the phytyl side-chain of chlorophyll.[3] | From bacteriohopanepolyols in bacterial cell membranes. |
| Source Specificity | Potentially high (specific to certain phototrophs). | Moderate (widespread in photosynthetic organisms). | High (specific to bacteria). |
| Resistance to Biodegradation | Low to Moderate. As a branched alkane, expected to be degraded relatively early.[2] | Moderate. More resistant than n-alkanes but susceptible to significant alteration in moderately biodegraded oils.[4] | Very High. Among the most recalcitrant of all hydrocarbon biomarkers, though some degradation can occur under specific conditions.[5][6][7] |
| Thermal Stability | Unknown. Likely less stable than polycyclic structures due to a higher propensity for C-C bond cleavage. | Moderate. Can be altered at high levels of thermal maturity. | Very High. Stable well into the oil generation window, with predictable isomerisation reactions that are themselves used as maturity indicators.[7] |
| Utility as a Conservative Marker | Low. Unlikely to be preserved except in non-biodegraded, low-maturity oils. | Moderate. Useful in low to moderately altered oils. The Pr/Ph ratio is a key indicator of depositional redox conditions.[3][4] | High. The "gold standard" for a conservative internal standard in oil correlation and biodegradation studies.[5] |
This comparison highlights that while this compound may offer interesting source-specific information in well-preserved samples, its low inferred resistance to degradation makes it a poor candidate for a conservative biomarker. In contrast, hopanes provide a much more reliable baseline for quantitative assessments.
Experimental Protocols for Biomarker Analysis
The analysis of hydrocarbon biomarkers is almost universally performed using gas chromatography-mass spectrometry (GC-MS). The following protocol provides a robust workflow for the analysis of the saturate fraction of crude oils and source rock extracts, which would be suitable for detecting this compound alongside other, more established biomarkers.
Part 1: Sample Preparation - Fractionation of Crude Oil/Extract
The rationale for this step is to isolate the saturate hydrocarbon fraction, which contains the biomarkers of interest (alkanes, isoprenoids, steranes, hopanes), from the aromatic hydrocarbons and polar NSO (Nitrogen, Sulfur, Oxygen) compounds that can interfere with the analysis.
-
Asphaltene Precipitation: Weigh approximately 50-100 mg of crude oil or rock extract into a vial. Add a 40-fold excess of n-hexane (e.g., 4 mL for 100 mg of sample). Mix thoroughly and allow to stand for at least 12 hours in the dark for asphaltenes to precipitate.
-
Column Chromatography:
-
Prepare a chromatography column by packing it with activated silica gel (bottom layer) and alumina (top layer).
-
Centrifuge the n-hexane solution from step 1 and carefully pipette the supernatant (containing the maltenes) onto the column.
-
Elute the Saturate Fraction: Add n-hexane to the column and collect the eluate. This fraction contains the n-alkanes, branched alkanes, and cyclic alkanes (steranes and hopanes).
-
Elute the Aromatic Fraction (Optional): Subsequently, elute the column with a 1:1 mixture of n-hexane and dichloromethane to collect the aromatic fraction.
-
-
Concentration: Reduce the volume of the collected saturate fraction under a gentle stream of nitrogen gas to a final volume of approximately 1 mL. Add an internal standard (e.g., d4-n-C24) for quantification purposes.
Part 2: GC-MS Analysis
The choice of GC-MS is critical for both separating the complex mixture of hydrocarbons and for identifying specific compounds based on their mass spectra.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is essential for resolving a wide range of hydrocarbon isomers.
-
GC Conditions:
-
Injector: Splitless mode, 290°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes. Ramp at 4°C/min to 320°C. Hold at 320°C for 20 minutes. This slow ramp rate is crucial for separating complex isomers.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 50 to 550. This is used for initial identification of a wide range of compounds.
-
Selected Ion Monitoring (SIM): For targeted analysis and improved sensitivity, monitor key diagnostic ions.
-
m/z 57, 71: General alkane fragments. Useful for this compound.
-
m/z 191: Diagnostic ion for hopanes.
-
m/z 217: Diagnostic ion for steranes.
-
-
-
The diagram below illustrates the general analytical workflow.
Caption: General workflow for biomarker analysis.
Conclusion and Recommendations
The investigation into this compound reveals a molecule with a potentially specific and interesting biological origin linked to photosynthetic green sulphur bacteria. This connection warrants its consideration as a source-specific indicator in pristine, thermally immature, and non-biodegraded geological samples.
However, the central tenet of this guide is to evaluate its robustness as a conservative biomarker. Based on its chemical nature as a C10 branched alkane and the conspicuous absence of studies detailing its resistance to alteration, This compound cannot be recommended as a conservative biomarker. Its utility is severely limited by its high susceptibility to biodegradation, a common process affecting petroleum in reservoirs.
For robust geochemical studies requiring a conservative internal standard for quantitative analysis of degradation or for reliable oil-source rock correlations, researchers should continue to rely on well-vetted, highly resistant biomarkers. Pentacyclic triterpanes (hopanes) remain the industry and academic standard for this purpose, providing a reliable baseline against which the depletion of more labile compounds can be measured. While the allure of novel biomarkers is strong, their adoption must be preceded by rigorous validation of their stability under a range of geological conditions.
References
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- Selective biodegradation of extended hopanes to 25-norhopanes in petroleum reservoirs. Insights from molecular mechanics.
- Aerobic biodegradation of hopanes and norhopanes in Venezuelan crude oils.
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Navigating the Volatilome: A Comparative Guide to the Statistical Analysis of Biomarker Data Featuring 2,3,6-Trimethylheptane
For researchers, scientists, and drug development professionals, the identification and validation of robust biomarkers are paramount to advancing our understanding of disease and developing targeted therapeutics. The volatile organic compounds (VOCs) present in biological samples such as breath, blood, and urine—collectively known as the volatilome—represent a promising frontier for non-invasive diagnostics. Among these, branched-chain alkanes like 2,3,6-trimethylheptane are emerging as potential indicators of systemic oxidative stress and have been implicated in the pathophysiology of diseases such as lung cancer.[1][2][3]
This guide provides a comprehensive comparison of analytical and statistical methodologies for the accurate quantification and interpretation of this compound and similar VOC biomarkers. We will delve into the rationale behind experimental design, compare leading analytical platforms, and provide detailed, step-by-step workflows for robust statistical analysis, moving from raw data to actionable insights.
The Biological Significance of this compound and Other Branched-Chain Alkanes
Branched-chain alkanes are not typically products of normal human metabolism. Their presence in biological samples is often attributed to the peroxidation of polyunsaturated fatty acids, a hallmark of oxidative stress.[3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is a key pathogenic mechanism in a multitude of chronic diseases, including cancer.[6] Therefore, the detection and quantification of compounds like this compound can serve as a non-invasive window into the systemic oxidative state of an individual. Several studies have reported altered profiles of alkanes and other VOCs in the breath of lung cancer patients, underscoring their potential as diagnostic and prognostic biomarkers.[1][2][7]
A Comparative Overview of Analytical Platforms for VOC Analysis
The choice of analytical instrumentation is a critical first step in any biomarker study and significantly influences the quality and nature of the data obtained. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard. However, direct-injection mass spectrometry techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) offer compelling alternatives, particularly in clinical research settings.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Proton Transfer Reaction Mass Spectrometry (PTR-MS) |
| Principle | Chromatographic separation followed by mass analysis. | Soft chemical ionization with multiple reagent ions for real-time analysis. | Soft chemical ionization using proton transfer from H3O+ ions. |
| Sample Throughput | Lower (minutes to an hour per sample).[8][9] | High (seconds per sample).[8][9][10] | High (real-time). |
| Selectivity | Very high due to chromatographic separation.[8][11] | High, provided by multiple reagent ions.[8][9] | Good, but can be limited by isomeric and isobaric interferences. |
| Sensitivity | High (ppb to ppt levels). | High (ppt to ppq levels).[11] | High (ppt to ppq levels). |
| Ease of Use | Requires skilled operators.[11] | Can be operated by non-technical personnel.[11] | Requires skilled operators. |
| Ideal Applications | Comprehensive, untargeted biomarker discovery.[11] | High-throughput screening, real-time monitoring.[8][10][11] | Real-time monitoring of known VOCs. |
The causality behind choosing one platform over another is rooted in the research question. For an initial, deep-dive discovery study aiming to identify a wide range of unknown VOCs, the high selectivity of GC-MS is invaluable.[11] In contrast, for a clinical study focused on monitoring a known panel of biomarkers in a large patient cohort, the high throughput of SIFT-MS would be the more logical and cost-effective choice.[8][10][12]
Experimental Protocol: GC-MS Analysis of this compound in Breath Samples
A robust and reproducible analytical method is the bedrock of any biomarker study. Below is a detailed protocol for the analysis of VOCs, including this compound, in exhaled breath using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).
1. Breath Sample Collection:
-
Use a standardized breath sampler to collect a specific volume of alveolar breath (e.g., 1500 mL).[13]
-
Pass the breath sample through a thermal desorption tube packed with a suitable sorbent material (e.g., Tenax TA) to trap the VOCs.
-
Store the tubes at 4°C until analysis.
2. Thermal Desorption:
-
Place the thermal desorption tube in an automated thermal desorber.
-
Heat the tube to desorb the trapped VOCs onto a cooled focusing trap.
-
Rapidly heat the trap to inject the analytes into the GC column.
3. Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
4. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-350.
-
Data Acquisition: Full scan mode for untargeted analysis.
This protocol provides a starting point; method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for any new biomarker assay.
The Statistical Analysis Workflow: From Raw Data to Biological Insight
The high dimensionality of metabolomics data necessitates a structured and rigorous statistical workflow. The following sections outline a comprehensive approach, using a hypothetical dataset of this compound concentrations in lung cancer patients and healthy controls as an illustrative example.
Part 1: Data Preprocessing
Raw analytical data is not suitable for direct statistical analysis. Preprocessing is crucial to remove systematic variation and ensure data quality.
Step-by-Step Data Preprocessing Protocol:
-
Peak Picking and Integration: Use software (e.g., XCMS in R) to detect chromatographic peaks and calculate their areas.[14]
-
Retention Time Alignment: Correct for small shifts in retention times between samples.
-
Normalization: Account for differences in sample concentration or instrument sensitivity. Common methods include normalization to an internal standard or total ion current (TIC).
-
Scaling and Transformation:
-
Log Transformation: To reduce the influence of outliers and make the data more normally distributed.
-
Pareto Scaling: A common method in metabolomics that reduces the dominance of high-concentration metabolites.
-
Part 2: Univariate and Multivariate Statistical Analysis
Once the data is preprocessed, statistical analysis can be performed to identify significant differences between study groups.
Univariate Analysis:
Univariate methods assess each variable (biomarker) independently. A common approach is to use a Student's t-test to compare the mean concentration of this compound between the lung cancer and healthy control groups. A volcano plot can then be used to visualize the results, plotting the statistical significance (p-value) against the magnitude of the change (fold change).
Multivariate Analysis:
Multivariate methods consider all variables simultaneously, revealing patterns and correlations that are not apparent from univariate analysis.
-
Principal Component Analysis (PCA): An unsupervised method that reduces the dimensionality of the data, allowing for visualization of the main sources of variation. A PCA scores plot can show whether the study groups naturally cluster apart based on their VOC profiles.
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that builds a model to maximize the separation between predefined groups. PLS-DA is useful for identifying the variables that contribute most to the group separation.
Step-by-Step PCA Protocol (using R):
-
Load Data: Import your preprocessed data matrix into R.
-
Perform PCA: Use the prcomp() function.
-
Visualize Results: Create a scores plot using the ggplot2 package, coloring the points by study group.
Part 3: Machine Learning for Biomarker Discovery
For complex datasets with many variables, machine learning algorithms can be powerful tools for building predictive models and identifying the most important biomarkers.[15][16][17]
Rationale for Using Machine Learning:
-
Handles High-Dimensionality: Can effectively analyze datasets where the number of variables is much larger than the number of samples.
-
Identifies Complex Patterns: Can uncover non-linear relationships between biomarkers and disease state.
-
Feature Selection: Many algorithms can rank the importance of each variable, aiding in the selection of a minimal, robust biomarker panel.[16]
Common Machine Learning Algorithms:
-
Random Forest: An ensemble method that builds multiple decision trees and aggregates their predictions. It is robust to overfitting and provides a measure of variable importance.
-
Support Vector Machines (SVM): A powerful classification algorithm that finds the optimal hyperplane to separate two groups.
Model Validation:
It is crucial to validate any predictive model to ensure its generalizability. This is typically done using cross-validation and by calculating metrics such as sensitivity, specificity, and the area under the receiver operating characteristic (ROC) curve (AUC). An AUC of 1.0 indicates a perfect classifier, while an AUC of 0.5 indicates a random classifier.
Conclusion
The statistical analysis of biomarker data, from initial experimental design to the application of advanced machine learning algorithms, is a multi-faceted process that requires careful consideration at each step. By choosing the appropriate analytical platform, implementing a robust and reproducible experimental protocol, and applying a rigorous statistical workflow, researchers can unlock the diagnostic and prognostic potential of volatile organic compounds like this compound. This guide provides a framework for navigating this complex landscape, with the ultimate goal of translating biomarker discoveries into clinically impactful tools for the benefit of patients.
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A Senior Application Scientist's Guide to Sample Extraction for Hydrocarbon Recovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial First Step in Hydrocarbon Analysis
This guide provides an in-depth comparison of prevalent sample extraction methodologies. We will move beyond mere procedural lists to explore the underlying principles of each technique, offering a rationale for experimental choices and providing the data necessary to select the optimal method for your specific application.
Liquid-Liquid Extraction (LLE): The Classical Benchmark
Liquid-Liquid Extraction is a foundational technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] It serves as a baseline against which modern methods are often compared.
Principle of Operation
The core of LLE is the partitioning equilibrium. Analytes in an aqueous sample are driven into an organic solvent in which they have a higher affinity or solubility. This process is often repeated multiple times with fresh solvent to maximize recovery. The efficiency of the extraction is governed by the partition coefficient (K) of the analyte between the two phases.
Typical Workflow & Experimental Rationale
The standard protocol for LLE from aqueous samples is outlined in methods like EPA Method 3510C.[2][3][4]
-
pH Adjustment: The sample's pH is adjusted to ensure the target analytes are in a non-ionized state. Causality: Non-ionized, neutral species are less soluble in water and partition more readily into the organic solvent, maximizing extraction efficiency.
-
Solvent Addition & Shaking: A measured volume of an immiscible organic solvent (e.g., dichloromethane, hexane) is added to the sample in a separatory funnel.[5] The funnel is vigorously shaken to create a large surface area between the two phases, facilitating the transfer of analytes.
-
Phase Separation: The mixture is allowed to stand, and the two liquid layers separate based on density.[5] This step can be time-consuming, and emulsions—stable mixtures of the two phases—can form, complicating the separation.[1]
-
Collection & Concentration: The organic layer containing the analytes is collected. The process is typically repeated 2-3 times. The combined extracts are then dried (e.g., with anhydrous sodium sulfate) and concentrated to a smaller volume for analysis.[5]
Caption: Figure 1: LLE Workflow
Solid-Phase Extraction (SPE): Selective and Efficient
SPE is a more modern and selective technique used to isolate analytes from a liquid sample by passing it through a solid adsorbent (the sorbent).[1] It has become a preferred alternative to LLE for many applications due to its efficiency and reduced solvent consumption.[6][7]
Principle of Operation
SPE operates on the principle of selective adsorption. As the liquid sample passes through the sorbent material (packed in a cartridge or disk), analytes are retained through specific chemical interactions (e.g., non-polar, polar, ion-exchange). Interfering components pass through the sorbent and are discarded. The retained analytes are then eluted with a small volume of a strong solvent.
Typical Workflow & Experimental Rationale
Protocols like EPA Method 3535A detail the SPE process for isolating organic compounds from aqueous matrices.[8][9][10][11]
-
Sorbent Conditioning: The SPE cartridge is washed with the elution solvent followed by reagent water. Causality: This step removes any potential contaminants from the sorbent and solvates the functional groups, ensuring consistent and reproducible retention of the target analytes.
-
Sample Loading: The prepared sample is passed through the conditioned cartridge.[9] A vacuum or positive pressure is often used to maintain a consistent flow rate. Analytes adsorb to the sorbent while the bulk matrix passes through to waste.
-
Washing: A weak solvent is passed through the cartridge. Causality: This step is designed to remove weakly-bound interfering compounds from the sorbent without dislodging the target analytes, leading to a cleaner final extract.
-
Elution: A small volume of a strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the analytes into a collection tube.[9] This results in a concentrated, clean extract ready for analysis.
Caption: Figure 2: SPE Workflow
Microwave-Assisted Extraction (MAE): Rapid Extraction for Solids
MAE is a powerful technique for extracting organic compounds from solid matrices like soil and sediment.[5] It utilizes microwave energy to heat the sample and solvent in a closed vessel, dramatically reducing extraction times.[12][13]
Principle of Operation
MAE works by direct heating of the sample-solvent mixture.[14][15] Microwave energy causes polar molecules within the mixture to rapidly oscillate, generating heat. This localized, rapid heating increases the pressure and temperature inside the sealed vessel, enhancing the solubility and mass transfer of analytes from the sample matrix into the solvent.[12][16] This process achieves in minutes what traditional methods like Soxhlet extraction take hours to accomplish.
Typical Workflow & Experimental Rationale
EPA Method 3546 provides a standard procedure for MAE.[5][12][13][17]
-
Sample Preparation: A solid sample is homogenized and mixed with a suitable extraction solvent (e.g., acetone/hexane mixture) in a microwave-transparent, sealed vessel.[5]
-
Microwave Irradiation: The vessel is placed in a microwave extraction system and heated to a specific temperature (e.g., 100-115°C) and pressure for a short duration (e.g., 10-20 minutes).[13] Causality: The elevated temperature and pressure overcome the strong interactions between analytes and the sample matrix, accelerating the extraction process.
-
Cooling & Filtration: After irradiation, the vessel is cooled. The extract is then filtered to remove solid particulate matter.[5]
-
Concentration/Cleanup: The filtered extract is concentrated and may undergo further cleanup steps if necessary before final analysis.[5]
Caption: Figure 3: MAE Workflow
Supercritical Fluid Extraction (SFE): The Green Chemistry Approach
SFE is an advanced extraction technique that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent.[18][19] A substance becomes supercritical when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.
Principle of Operation
Supercritical CO2 has liquid-like density and solvating power, but gas-like viscosity and diffusivity.[19] This unique combination allows it to penetrate solid matrices efficiently and dissolve target analytes. The key advantage of SFE is that the solvating power of the supercritical fluid can be finely tuned by altering the pressure and temperature.[19][20] After extraction, the pressure is released, and the CO2 returns to a gaseous state, leaving behind the extracted analytes with minimal residual solvent.
Typical Workflow & Experimental Rationale
-
Sample Loading: A solid sample is placed into a high-pressure extraction vessel.
-
Pressurization & Heating: CO2 is pumped into the vessel and brought to its supercritical state (e.g., >31.1°C and >73.8 bar). Modifiers like methanol or heptane can be added to the CO2 to enhance the extraction of more polar compounds.[18][19]
-
Extraction (Static/Dynamic): The extraction can be performed in a static mode (vessel is held at pressure) or dynamic mode (supercritical fluid continuously flows through the sample). Causality: The high diffusivity and solvating power of the supercritical CO2 allow it to efficiently penetrate the sample matrix and dissolve the target hydrocarbons.
-
Decompression & Collection: The fluid containing the dissolved analytes is passed through a restrictor into a collection vessel at atmospheric pressure. The CO2 vaporizes, and the analytes are deposited in the collection vessel or trapped in a small amount of solvent.
Caption: Figure 4: SFE Workflow
QuEChERS: The High-Throughput Disruptor
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that streamlines extraction and cleanup into a simple two-step process.[21] Originally developed for pesticide analysis in food, its application has expanded to include PAHs and other contaminants in a variety of matrices.[21][22]
Principle of Operation
The QuEChERS method first uses a salting-out liquid-liquid extraction followed by a cleanup step called dispersive SPE (d-SPE).
-
Extraction: The sample is homogenized with a solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium acetate).[23] The salts induce phase separation between the aqueous part of the sample and the acetonitrile layer and also help to stabilize the target analytes.
-
Cleanup (d-SPE): An aliquot of the supernatant (the acetonitrile layer) is transferred to a tube containing a small amount of bulk SPE sorbent (e.g., PSA, C18) and more magnesium sulfate.[23] The tube is shaken, and the sorbents remove interfering matrix components like lipids and pigments. The mixture is then centrifuged, and the clean supernatant is ready for analysis.
Caption: Figure 5: QuEChERS Workflow
Quantitative Performance Comparison
The choice of an extraction method is a trade-off between several key performance indicators. The following table summarizes typical performance data compiled from various studies and standard methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) | QuEChERS |
| Typical Recovery | 60-85% (Variable)[24] | 85-110% (Consistent)[25][26] | >90%[27] | 70-95%[18][19] | 70-110%[23] |
| Extraction Time | 30-60 min / sample | 15-30 min / sample | 10-20 min / batch | 30-60 min / sample | <10 min / sample |
| Solvent Consumption | High (100-300 mL / sample)[6][7] | Low (10-20 mL / sample) | Moderate (25-50 mL / sample)[15] | Very Low (minimal organic solvent) | Low (10-15 mL / sample) |
| Selectivity / Cleanup | Low (Co-extracts interferences) | High (Tunable sorbent chemistry) | Moderate | High (Tunable P/T conditions) | High (Effective d-SPE cleanup) |
| Automation Potential | Low | High | High | High | High |
| Primary Matrix | Aqueous[2] | Aqueous[10] | Solid, Sludge[5][13] | Solid, Semi-solid[18] | Solid, Aqueous, High-Moisture[21][22] |
| Key Advantage | Simple equipment | High selectivity & reproducibility | Speed for solid samples | "Green" & tunable | Speed, simplicity, low cost |
| Key Disadvantage | Emulsion formation, high solvent use[1] | Can be clogged by particulates | Requires specialized equipment | High initial capital cost | Matrix-dependent method development |
Detailed Experimental Protocols
Trustworthy data is built on robust and verifiable protocols. The following are representative methodologies grounded in standard practices.
Protocol 1: SPE for Total Petroleum Hydrocarbons (TPH) from Water
This protocol is based on principles from EPA Method 3535A and common application notes for TPH analysis.[8][28]
-
Sample Preparation:
-
Collect a 1 L water sample.
-
Acidify the sample to pH < 2 with HCl. Rationale: This ensures that any acidic components are protonated and that aliphatic hydrocarbons remain stable.
-
-
SPE Cartridge Conditioning:
-
Use a silica-based TPH SPE cartridge (e.g., 1g / 6mL).[28]
-
Pass 10 mL of hexane through the cartridge to waste. Rationale: This removes organic contaminants.
-
Pass 10 mL of methanol through the cartridge to waste. Rationale: This wets the silica surface, preparing it for the aqueous sample.
-
Pass 10 mL of reagent water (pH 2) through the cartridge, not allowing the sorbent to go dry. Rationale: This equilibrates the sorbent to the sample conditions.
-
-
Sample Extraction:
-
Load the 1 L water sample onto the cartridge at a flow rate of approximately 20-30 mL/min.[28]
-
-
Interference Elution & Drying:
-
After loading, pull a full vacuum on the cartridge for at least 30 minutes to completely dry the sorbent.[28] Rationale: Removing all water is critical for efficient elution of the non-polar hydrocarbons and prevents interference in the subsequent GC analysis.
-
-
Analyte Elution:
-
Place a collection vial under the cartridge.
-
Elute the TPH fraction with two 4 mL aliquots of hexane.[28] Allow the solvent to soak the sorbent for 1 minute between aliquots. Rationale: Hexane is a non-polar solvent that effectively desorbs the aliphatic and aromatic hydrocarbons retained on the silica sorbent.
-
-
Post-Elution:
-
The collected extract can be concentrated if necessary and is ready for gravimetric or GC-FID analysis.
-
Protocol 2: MAE for PAHs from Soil
This protocol is based on the guidelines of EPA Method 3546.[5][13]
-
Sample Preparation:
-
Air-dry the soil sample and grind it to a fine powder (<100 mesh). Rationale: This increases the surface area of the sample, allowing for more efficient contact with the extraction solvent.
-
Mix the sample with a drying agent like anhydrous sodium sulfate if it has high moisture content.
-
-
Extraction:
-
Weigh 10 g of the prepared soil into a microwave extraction vessel.
-
Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane.[17] Rationale: Acetone helps to wet the soil matrix and desorb analytes, while hexane is an excellent solvent for the non-polar PAHs.
-
Seal the vessel according to the manufacturer's instructions.
-
-
Microwave Program:
-
Place the vessel in the microwave system.
-
Ramp the temperature to 115°C over 10 minutes and hold for an additional 10 minutes.[13] The pressure should be maintained between 50-175 psi.
-
-
Extract Collection:
-
Allow the vessel to cool to room temperature.
-
Carefully open the vessel and filter the extract through a filter paper (e.g., Whatman 41) into a clean flask.
-
Rinse the vessel with a small amount of the acetone/hexane mixture and pass it through the filter to ensure complete transfer.
-
-
Concentration & Cleanup:
-
Concentrate the filtered extract to approximately 1 mL using a nitrogen evaporator or Kuderna-Danish apparatus.
-
The extract may require a sulfur cleanup (Method 3660) or silica gel cleanup (Method 3630) depending on the sample matrix before GC/MS analysis.
-
Conclusion: Selecting the Appropriate Method
The optimal extraction method is not a universal constant but is dictated by the specific objectives of your analysis.
-
For high-throughput screening of diverse matrices where speed and cost are critical, QuEChERS is an outstanding choice.
-
For achieving the highest selectivity and cleanest extracts from aqueous samples, SPE is the gold standard.
-
For rapidly processing solid samples like soils and sediments, MAE offers an unparalleled combination of speed and efficiency.
-
When environmental impact and solvent reduction are primary concerns, or when extracting highly volatile compounds, SFE provides a powerful, green alternative.
-
LLE , while largely superseded, remains a viable option for simple matrices when specialized equipment is unavailable, but its limitations in solvent usage and potential for emulsions must be carefully considered.
By understanding the fundamental principles and performance characteristics of each technique, researchers can make informed decisions, ensuring that their sample preparation lays a robust foundation for accurate and defensible analytical results.
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- U.S. EPA. EPA Method 3535A (SW-846): Solid-Phase Extraction.
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- Milestone Srl. (n.d.). US EPA 3546.
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- Al-Marzouqi, A. H., et al. (2019). Optimization of Supercritical Fluid Extraction of Hydrocarbons from a Contaminated Soil: An Experimental Approach. International Journal of Environmental Science and Development.
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A Researcher's Guide to Navigating Uncertainty in the Quantification of 2,3,6-Trimethylheptane
For researchers, scientists, and professionals in drug development, the precise quantification of volatile organic compounds (VOCs) is a cornerstone of robust analytical science. Among these, branched alkanes like 2,3,6-trimethylheptane present unique analytical challenges due to their isomeric complexity and the inherent uncertainties in measurement processes. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of this compound, with a core focus on the principles and practical application of uncertainty estimation. We will explore the gold-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS) and introduce advanced alternatives, namely Comprehensive Two-Dimensional Gas Chromatography (GCxGC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is designed to not only provide detailed experimental protocols but also to instill a deeper understanding of the causality behind methodological choices, thereby empowering you to build self-validating analytical systems.
The Imperative of Uncertainty Estimation in Analytical Measurements
In the realm of quantitative analysis, a reported result is incomplete without a statement of its associated uncertainty.[1][2][3][4] Measurement uncertainty provides a quantitative indication of the quality of a result, allowing for meaningful comparisons with other results, regulatory limits, or theoretical values. For a branched alkane like this compound, which may be a biomarker, a component in a complex fuel matrix, or a pharmaceutical impurity, an understanding of the measurement uncertainty is critical for making informed decisions. The principles outlined in the EURACHEM/CITAC Guide provide a robust framework for quantifying uncertainty in analytical measurement, which we will adhere to throughout this guide.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely adopted technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes like this compound.[5] The power of GC-MS lies in its dual capability: the gas chromatograph separates complex mixtures into individual components, and the mass spectrometer provides both qualitative identification and quantitative measurement of each component.
Experimental Protocol for GC-MS Quantification of this compound
This protocol outlines a typical GC-MS method for the quantification of this compound. The causality behind each step is explained to highlight the principles of method validation and uncertainty reduction.
1. Sample and Standard Preparation:
-
Standard Preparation: A certified reference material (CRM) of this compound is paramount for establishing metrological traceability.[1][2][3][4] Prepare a stock solution of this compound in a high-purity, volatile solvent such as hexane. From this stock, create a series of calibration standards covering the expected concentration range of the samples. The use of a CRM from an accredited provider, such as those listed by CPAChem or Honeywell, is crucial as it comes with a certificate of analysis stating the purity and its associated uncertainty.[6][7][8]
-
Internal Standard (ISTD) Selection: An internal standard is crucial for correcting for variations in sample injection volume and instrument response. A suitable ISTD should be chemically similar to the analyte but not present in the sample. For this compound, a deuterated analog or a different branched alkane with a distinct retention time, such as 2,2,4-trimethylpentane, is a good choice.
-
Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples like fuel, a simple dilution with the solvent may be sufficient.[5] For more complex matrices, techniques like headspace sampling or solid-phase microextraction (SPME) can be employed to isolate the volatile analytes.[9]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent is suitable.
-
Column Selection: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis. The choice of column is a critical factor in achieving good separation of isomers.[10]
-
Oven Temperature Program: A temperature program is designed to ensure good separation of the analytes. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Injector: A split/splitless injector is commonly used. The split ratio will depend on the concentration of the analyte.
-
Mass Spectrometer: A mass selective detector, such as an Agilent 5977 MSD, is used.
-
Ionization Mode: Electron ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often preferred over full scan mode as it offers higher sensitivity and selectivity by monitoring only the characteristic ions of the target analyte and internal standard.
3. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. A linear regression is then applied to the data.
-
Quantification: The concentration of this compound in the sample is determined by calculating its peak area ratio to the internal standard and using the calibration curve to determine the concentration.
Visualizing the GC-MS Workflow
Caption: Experimental workflow for the GC-MS quantification of this compound.
Advanced Alternatives for Branched Alkane Quantification
While GC-MS is a robust and widely available technique, certain applications may benefit from the enhanced capabilities of more advanced analytical platforms.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC offers significantly higher resolving power than conventional one-dimensional GC, making it particularly well-suited for the analysis of complex hydrocarbon mixtures, such as fuels and environmental samples.[11][12] By employing two columns with different separation mechanisms, GCxGC can separate co-eluting compounds that would appear as a single peak in a one-dimensional chromatogram. This enhanced separation can lead to more accurate quantification, especially for trace-level analytes in complex matrices.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, meaning it can provide a direct measurement of the amount of a substance without the need for a compound-specific calibration standard.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes qNMR an incredibly powerful tool for the accurate determination of purity and concentration, with traceability to the International System of Units (SI). For this compound, specific proton signals can be integrated and compared to a certified internal standard to provide a highly accurate and precise quantification.
Performance Comparison of Analytical Methods
The choice of analytical method should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required level of accuracy and precision, and the available instrumentation.
| Parameter | GC-MS | GCxGC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-selective detection | Two-dimensional chromatographic separation with mass-selective detection | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei |
| Selectivity | High, especially in SIM mode | Very High, excellent for complex matrices | High, based on unique chemical shifts |
| Sensitivity | Good to Excellent (ng/mL to pg/mL) | Excellent (pg/mL to fg/mL) | Moderate (µg/mL to mg/mL) |
| Precision (%RSD) | Typically <5% | Typically <5% | Typically <1% |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | Excellent, as it's a primary method |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Moderate | High | High |
| Key Advantage | Widely available, robust, and well-established | Unparalleled separation power for complex mixtures | Direct quantification without compound-specific response factors, high precision |
| Key Limitation | Potential for co-elution in very complex samples | More complex data analysis and longer run times | Lower sensitivity compared to MS-based methods |
A Deep Dive into Uncertainty Estimation
The estimation of measurement uncertainty is a critical component of method validation and is a requirement for laboratories accredited under ISO/IEC 17025. The EURACHEM/CITAC guide provides a systematic approach to identifying, quantifying, and combining the various sources of uncertainty.
Identifying Sources of Uncertainty: The Cause-and-Effect Diagram
A cause-and-effect (or "fishbone") diagram is a valuable tool for systematically identifying all potential sources of uncertainty in an analytical measurement.
Caption: Cause-and-effect diagram illustrating potential sources of uncertainty.
Quantifying and Combining Uncertainties
Once the sources of uncertainty have been identified, their magnitudes must be quantified. This is done through two approaches:
-
Type A evaluation: Based on statistical analysis of a series of observations (e.g., the standard deviation of replicate measurements).
-
Type B evaluation: Based on other information, such as data from calibration certificates, previous measurement data, or manufacturer's specifications.
The individual uncertainty components are then combined using the principles of error propagation to calculate the combined standard uncertainty. Finally, the expanded uncertainty is determined by multiplying the combined standard uncertainty by a coverage factor (typically k=2 for a 95% confidence level).
The Role of Proficiency Testing
Participation in proficiency testing (PT) schemes is an essential component of a laboratory's quality assurance program.[13][14][15][16] PT schemes provide an independent assessment of a laboratory's performance by comparing its results for a given analyte in a specific matrix to the results of other participating laboratories. This allows for the identification of potential biases in a laboratory's methods and provides objective evidence of the quality of its measurements. Organizations such as the IFA and Fapas offer PT schemes for a wide range of analytes in various matrices, including VOCs in air and environmental samples.[13][16]
Conclusion: A Commitment to Quality and Confidence
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,6-Trimethylheptane
For the modern researcher, scientist, and drug development professional, meticulous chemical management extends beyond the benchtop; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,6-trimethylheptane, a branched-chain aliphatic hydrocarbon. Our focus is not just on the "how," but the critical "why," ensuring that each procedural step is grounded in scientific principles and regulatory compliance to foster a culture of safety and responsibility in your laboratory.
Foundational Knowledge: Understanding this compound
This compound (CAS No. 4032-93-3) is a colorless, flammable liquid, a member of the alkane family.[1][2] Its nonpolar nature dictates its low solubility in water but high solubility in organic solvents.[2] Before handling or disposing of any chemical, a thorough understanding of its properties is paramount. These characteristics directly influence its hazard classification and inform the necessary safety precautions and disposal methodology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4032-93-3 | [1][3][4] |
| Molecular Formula | C₁₀H₂₂ | [1][3][4] |
| Molar Mass | 142.28 g/mol | [1][3][5] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 155 °C (311 °F) | [6] |
| Density | 0.735 - 0.7385 g/cm³ | [2][6] |
| Vapor Pressure | 3.58 mmHg at 25°C | [1] |
| Flash Point | < 60 °C (140 °F) (Estimated as a Class 3 Flammable Liquid) | [7][8] |
| Solubility | Negligible in water; Soluble in nonpolar organic solvents. | [2] |
Pre-Disposal Protocol: Safety First
Proper disposal begins with safe handling during and after use. Adherence to these steps minimizes immediate risks and prevents hazardous situations from developing.
The first line of defense is always appropriate PPE. The selection is dictated by the potential routes of exposure—inhalation, skin/eye contact, and ingestion.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
-
Hand Protection : Use chemically resistant gloves (e.g., Nitrile). It is crucial to check the glove manufacturer's compatibility chart. After use, hands should be washed thoroughly.[12]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.[12] For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.[13]
-
Respiratory Protection : All handling of this compound, including transfers to waste containers, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[12]
Always work in a well-ventilated area.[13] A properly functioning chemical fume hood is essential to minimize the concentration of flammable vapors.[12] Ensure that all potential ignition sources (e.g., open flames, hot plates, non-intrinsically safe electrical equipment) are removed from the area.[12][13]
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[10] This means the waste must be tracked from the point of generation to its final, environmentally sound disposal.
As established, any waste containing this compound is classified as an ignitable hazardous waste (EPA Hazardous Waste Code D001) due to its low flash point.[7]
The integrity of the waste container is critical for preventing leaks, spills, and vapor release.
-
Choose an Appropriate Container : Collect flammable liquid waste in a suitable glass, plastic, or metal container.[7] The original product container is often a good choice.[7] For larger volumes, approved safety cans are required.[8][9]
-
Maintain Container Integrity : Ensure the container is in good condition, free of cracks or defects, and has a tightly sealing cap.
-
Keep Containers Closed : All waste containers must be kept securely closed except when actively adding waste.[7] This is not merely a suggestion; it is a regulatory requirement to prevent the release of flammable vapors, which could form an explosive mixture with air.[13]
Accurate labeling is a cornerstone of safe waste management and is required by law.
-
Use a "Hazardous Waste" Label : Affix a designated "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Identify Contents Clearly : Clearly list all chemical constituents by their full name (e.g., "Waste this compound," "Waste Toluene and this compound"). Vague identifiers like "Solvent Waste" are not acceptable.[7]
-
Indicate Hazards : Mark the label with the appropriate hazard characteristic, which in this case is "Ignitable."
Chemical incompatibility is a frequent cause of laboratory incidents. Proper segregation is a non-negotiable safety mandate.
-
Isolate from Oxidizers : Store waste this compound separately from oxidizing acids and other oxidizing agents (e.g., nitrates, peroxides, chlorates). Contact between flammable organic compounds and strong oxidizers can lead to fire or explosion.
-
Separate from Corrosives : Keep away from strong acids and bases.[14]
Waste must be stored safely in a designated area while awaiting pickup.
-
Designated Accumulation Area : Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation or in a central hazardous waste storage area.
-
Secondary Containment : Place the container in a chemically resistant secondary containment tray or bin.[15] This will contain any potential leaks or spills.
-
Ventilation and Ignition Control : The storage area must be well-ventilated, and away from heat and sources of ignition.[10][14] Flammable liquid storage cabinets are the preferred location.[9]
Under no circumstances should this compound or any flammable liquid be poured down the drain or disposed of in regular trash.[7]
-
Arrange for Professional Disposal : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company to schedule a pickup.[7][10][16] These professionals are trained and equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations.[10][16]
Visualizing the Process
To clarify the procedural flow, the following diagram outlines the decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a safer research environment, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
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Comprehensive Guide to Personal Protective Equipment for Handling 2,3,6-Trimethylheptane
Understanding the Hazard Profile of 2,3,6-Trimethylheptane
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] A clear understanding of its chemical and physical properties is fundamental to establishing safe handling protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [3][4] |
| Molecular Weight | 142.28 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 155 °C | [6] |
| Flash Point | 36.67 °C (98.00 °F) (for isomer 2,4,6-Trimethylheptane) | [7] |
| Vapor Pressure | 3.58 mmHg at 25°C | [8] |
| Solubility | Negligible in water; soluble in nonpolar solvents like hexane and toluene.[5] | [5] |
The primary hazards associated with this compound are its flammability and its potential to cause irritation upon contact.[1][2] The vapor can form explosive mixtures with air, and care must be taken to avoid ignition sources.[9]
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following workflow outlines the decision-making process for selecting the necessary protective gear.
Caption: PPE Selection Workflow for this compound.
Table 2: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards. | Prevents eye irritation from splashes and vapors. |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile or neoprene gloves are generally suitable. Always check the manufacturer's data for breakthrough time and permeation rate. | Protects skin from irritation and potential absorption. |
| Body Protection | Flame-retardant and impervious clothing, such as a lab coat or overalls.[1] Consider a PVC apron for tasks with a high risk of splashing.[9] | Protects against skin contact and provides a barrier against flammable material. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with organic vapor cartridges should be used.[1] | Prevents respiratory tract irritation from inhalation of vapors. |
Procedural Guidance for Safe Handling and Disposal
Adherence to established protocols is paramount for ensuring a safe laboratory environment. The following steps provide a framework for the safe handling, storage, and disposal of this compound.
3.1. Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[9]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources : Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] Smoking is strictly prohibited in the handling area.[1]
-
Static Discharge : Ground and bond containers and receiving equipment to prevent static discharge.[1][10] Use non-sparking tools.[1]
-
Personal Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[9]
-
Clothing : Contaminated clothing should be removed immediately and washed before reuse.[1]
3.2. Storage Plan
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[1][10]
-
Location : Store in a designated flammable liquid storage cabinet. The storage area should be cool.[1]
-
Compatibility : Store away from incompatible materials, such as strong oxidizing agents.[9]
3.3. Disposal Plan
-
Waste Collection : Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container for hazardous waste.
-
Regulations : Dispose of the contents and container in accordance with all applicable local, state, and federal regulations. This should be done through an approved waste disposal plant or a licensed hazardous waste management contractor.[1][11]
-
Empty Containers : Empty containers may retain explosive vapors. Do not cut, drill, grind, or weld on or near the container.[9]
3.4. Emergency Procedures
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water.[1] Seek medical attention if irritation persists.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]
-
Spills : In case of a spill, remove all ignition sources.[9] For small spills, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.[9][11] For large spills, evacuate the area and contact the institution's emergency response team.[11]
Conclusion
The safe handling of this compound is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety measures. By implementing the PPE recommendations, handling procedures, and disposal plans outlined in this guide, researchers can significantly minimize their risk of exposure and create a safer laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
